2-Chloro-3-fluorophenylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
Properties
IUPAC Name |
(2-chloro-3-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BClFO2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYOGIUGNZOBBHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)F)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30624591 | |
| Record name | (2-Chloro-3-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30624591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871329-52-1 | |
| Record name | (2-Chloro-3-fluorophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871329-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Chloro-3-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30624591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-Chloro-3-fluorophenyl)boronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
A Senior Application Scientist's Technical Guide to 2-Chloro-3-fluorophenylboronic Acid
Introduction: A Versatile Building Block for Modern Synthesis
In the landscape of synthetic chemistry and drug discovery, the strategic selection of building blocks is paramount to achieving molecular complexity and desired functionality. 2-Chloro-3-fluorophenylboronic acid (CAS No: 871329-52-1) has emerged as a particularly valuable reagent.[1][2] Its utility stems from the unique electronic properties conferred by the ortho-chloro and meta-fluoro substituents, which modulate the reactivity of the boronic acid and provide specific vectors for further functionalization. This guide offers a comprehensive overview of this compound, from its fundamental properties to its application in robust synthetic protocols, designed for researchers and professionals in organic synthesis and medicinal chemistry.
This compound is not merely another boronic acid; it is a carefully designed tool. The presence of both a halogen and a boronic acid moiety on the same aromatic ring makes it an ideal participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3] This reaction is a cornerstone of modern synthesis for its reliability in forming carbon-carbon bonds.[4] The insights and protocols detailed herein are grounded in established organometallic principles and are designed to be self-validating, providing a trusted resource for laboratory application.
Part 1: Core Physicochemical and Safety Data
Understanding the physical characteristics and handling requirements of a reagent is the foundation of its effective and safe use in any experimental setting.
1.1: Structural and Chemical Identity
-
Chemical Name: this compound[1]
-
Synonyms: (2-Chloro-3-fluorophenyl)boronic acid, 2-Chloro-3-fluorobenzeneboronic acid[2][3]
1.2: Physical and Chemical Properties
The quantitative data for this compound has been consolidated into the table below for ease of reference. These properties dictate the optimal conditions for its storage, handling, and use in reactions.
| Property | Value | Source(s) |
| Appearance | White to slightly yellow crystalline powder | [3] |
| Melting Point | 80-84 °C | [1][5] |
| Boiling Point | 313.4 ± 52.0 °C (Predicted) | [1][5] |
| Density | 1.41 ± 0.1 g/cm³ (Predicted) | [1][5][6] |
| Solubility | Soluble in Methanol; Slightly soluble in water | [1][5] |
| pKa | 7.20 ± 0.58 (Predicted) | [1][6] |
| Flash Point | 143.4 °C | [1] |
1.3: Handling, Storage, and Safety
Expertise in Action: Boronic acids are known to undergo dehydration to form boroxines (cyclic anhydrides). While this process is often reversible, it can affect the stoichiometry of a reaction. Storing the compound under inert gas and at reduced temperatures minimizes this degradation.
-
Storage: Store under an inert gas (Nitrogen or Argon) at 2-8°C.[1][5]
-
Safety: The compound is classified as an irritant (Xi).[1] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn during handling. Avoid inhalation of dust and contact with skin and eyes.
Part 2: Synthesis Pathway
While commercially available, understanding the synthesis of this compound provides insight into potential impurities and the compound's reactivity. The most common industrial route involves a Grignard reaction followed by borylation at cryogenic temperatures.
A plausible synthesis pathway involves the formation of a Grignard reagent from 1-bromo-2-chloro-3-fluorobenzene, which is then reacted with a trialkyl borate ester, such as trimethyl borate.[7]
Causality of Experimental Choices:
-
Inert Atmosphere: Grignard reagents are highly reactive towards oxygen and moisture; therefore, the reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Cryogenic Temperature (-70 °C): The reaction with the borate ester is highly exothermic. Furthermore, the high reactivity of the borate ester could lead to double or triple substitution if the temperature is not strictly controlled, resulting in significant impurities that are difficult to remove.[7] Maintaining a very low temperature ensures the formation of the desired monosubstituted boronic ester.
-
Acidic Workup: The intermediate boronic ester is hydrolyzed under acidic conditions to yield the final this compound.
Caption: General workflow for the synthesis of this compound.
Part 3: The Suzuki-Miyaura Coupling: A Core Application
The Suzuki-Miyaura cross-coupling reaction is the premier application for this compound, enabling the formation of biaryl structures, which are prevalent in pharmaceuticals and advanced materials.[3][4]
3.1: The Catalytic Cycle
The reaction proceeds via a well-established palladium-catalyzed cycle. Understanding this mechanism is key to troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (an aryl halide or triflate), forming a Pd(II) complex.
-
Transmetalation: The boronic acid must first be activated by a base (e.g., carbonate, phosphate) to form a more nucleophilic boronate species.[8] This species then transfers its organic group (the 2-chloro-3-fluorophenyl moiety) to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the complex, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.[9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
3.2: Field-Proven Insights for Protocol Design
-
Choice of Catalyst: While many palladium catalysts work, the choice depends on the reactivity of the halide partner. For less reactive aryl chlorides, a catalyst with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is often required to facilitate the challenging oxidative addition step.[10] For more reactive aryl bromides or iodides, a standard catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is often sufficient.[4]
-
Role of the Base: A base is essential for activating the boronic acid.[8] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common. The choice can influence reaction rate and yield; stronger bases like K₃PO₄ can be effective for difficult couplings.[10]
-
Solvent System: A mixture of an organic solvent (like Dioxane, Toluene, or THF) and water is frequently used. This two-phase system helps to dissolve both the organic starting materials and the inorganic base.
Part 4: Validated Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust, general method for coupling this compound with a representative aryl bromide.
Objective: To synthesize 2-(2-Chloro-3-fluorophenyl)pyridine.
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
2-Bromopyridine (1.0 mmol, 1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Degassed Toluene (5 mL)
-
Degassed Water (2 mL)
Trustworthiness through Self-Validation: This protocol uses an in-situ generation of the Pd(0) catalyst from Pd(OAc)₂ and PPh₃. The excess phosphine ligand acts as a reducing agent and stabilizes the active catalyst. The progress of the reaction should be monitored by a suitable analytical technique (TLC, GC-MS, or LC-MS) to confirm the consumption of starting materials and the formation of the product.
Step-by-Step Methodology:
-
Vessel Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (210 mg, 1.2 mmol), 2-bromopyridine (158 mg, 1.0 mmol), Palladium(II) acetate (4.5 mg, 0.02 mmol), triphenylphosphine (21 mg, 0.08 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Inerting the Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed toluene (5 mL) and degassed water (2 mL) via syringe.
-
Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring. The mixture will typically turn dark brown or black, indicating the formation of the active Pd(0) catalyst.
-
Monitoring: Monitor the reaction progress every 1-2 hours using TLC or LC-MS until the 2-bromopyridine starting material is consumed (typically 8-16 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Product: Purify the crude residue by flash column chromatography on silica gel to obtain the pure 2-(2-Chloro-3-fluorophenyl)pyridine.
Part 5: Broader Applications in Science and Drug Discovery
The utility of this compound extends beyond a single reaction. It serves as a foundational component in the synthesis of molecules with significant biological and material applications.
-
Drug Development: The boronic acid functional group itself is a key pharmacophore in several FDA-approved drugs, such as the proteasome inhibitor Bortezomib (Velcade®), which is used to treat multiple myeloma.[11][12] While this specific reagent is more often used as a coupling partner, its boronic acid moiety can form reversible covalent bonds with serine or threonine residues in protein active sites, a strategy used in fragment-based drug discovery (FBDD).[13] The chloro- and fluoro-substituents allow for fine-tuning of a drug candidate's steric and electronic properties, which can enhance binding affinity, selectivity, and metabolic stability.[3][14]
-
Material Science: The biaryl structures synthesized using this reagent are important in the development of advanced materials, including polymers and organic light-emitting diodes (OLEDs), where the electronic properties of the molecule are critical.[3]
-
Agrochemicals: The principles of rational design used in pharmaceuticals are also applied to agrochemicals, where this building block can be used to create novel herbicides and pesticides.[3]
Conclusion
This compound is a high-value synthetic intermediate whose utility is anchored in the robust and versatile Suzuki-Miyaura cross-coupling reaction. Its carefully substituted aromatic core provides a platform for chemists to build molecular complexity with a high degree of control. The protocols and insights provided in this guide are designed to empower researchers to leverage the full potential of this reagent in their synthetic endeavors, from small-scale discovery to process development.
References
- LookChem. (n.d.). This compound.
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
- Storgaard, M., & Ellman, J. A. (2012). Asymmetric Synthesis of α-Aryl-α-Amino Acid Derivatives via Suzuki-Miyaura Coupling of an α-Amino Acid-Derived N-tert-Butanesulfinyl-N'-benzylidenehydrazine. Organic Syntheses, 89, 320.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Das, B. C., Das, S., & Yadav, V. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(19), 6653.
- NRO-Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube.
- CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield. (2017). Google Patents.
- Ishtiaq, M., et al. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of the Indian Chemical Society, 99(8), 100579.
- Santos, M. A. R., & Marques, S. M. M. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals, 14(9), 859.
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A Senior Application Scientist's Guide to 2-Chloro-3-fluorophenylboronic Acid: Properties, Reactivity, and Applications in Drug Discovery
Introduction: Beyond a Simple Building Block
To the experienced researcher, 2-Chloro-3-fluorophenylboronic acid is more than a catalog chemical; it is a strategic tool for molecular design. Its true value lies in the nuanced interplay of its substituent groups—the boronic acid, the chloro group, and the fluoro group—which together impart a unique reactivity profile and physicochemical properties. This guide provides an in-depth analysis of this reagent, moving beyond basic data to explore the causality behind its application, particularly in the context of modern drug discovery and complex organic synthesis. We will examine its fundamental properties, delve into its role in the robust Suzuki-Miyaura cross-coupling reaction, and provide a validated experimental protocol that serves as a reliable starting point for its use in the laboratory.
Core Physicochemical & Structural Characteristics
The utility of any synthetic reagent begins with a thorough understanding of its fundamental properties. This compound is a white to slightly yellow crystalline powder that is soluble in methanol and slightly soluble in water.[1] Its key quantitative data are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 174.36 g/mol ; 174.37 g/mol | [1][2][3][4] |
| Molecular Formula | C₆H₅BClFO₂ | [1][2][3] |
| CAS Number | 871329-52-1 | [1][2][3] |
| Melting Point | 80-84 °C | [1] |
| Boiling Point | 313.4 °C at 760 mmHg | [1] |
| Density | 1.41 g/cm³ | [1] |
| pKa (Predicted) | 7.20 ± 0.58 | [1] |
The molecular weight is a foundational parameter for all stoichiometric calculations in synthesis. The slight variation observed across suppliers (174.36 vs. 174.37 g/mol ) is a result of using different isotopic mass values in the calculation but is inconsequential for practical laboratory applications.
The structure of the molecule is key to its function. The boronic acid group is the reactive handle for cross-coupling, while the positions of the halogen atoms are not accidental; they are strategic modifiers of the ring's electronic properties.
Caption: Chemical structure of this compound.
Synthesis and Reactivity Insights
General Synthesis Route
Phenylboronic acids are typically synthesized via the reaction of an organometallic reagent (either a Grignard reagent or an organolithium species) with a trialkyl borate, followed by acidic hydrolysis. For this compound, the process would begin with a dihalobenzene precursor, such as 1-bromo-2-chloro-3-fluorobenzene. A lithium-halogen exchange, typically using n-butyllithium at low temperatures (-78 °C), generates the aryllithium species. This highly reactive intermediate is then quenched with trimethyl borate. The subsequent acidic workup hydrolyzes the resulting boronate ester to yield the final boronic acid product.[5][6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key advantages of using this boronic acid in Suzuki couplings include mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing byproducts. [2]
Role in Drug Discovery and Medicinal Chemistry
The incorporation of fluorine and chlorine into drug candidates is a well-established strategy in medicinal chemistry. [7][8]this compound serves as a crucial building block for introducing a specifically functionalized phenyl ring into a larger molecule, often to enhance its drug-like properties.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing fluorine at a position susceptible to oxidative metabolism by cytochrome P450 enzymes can block this pathway, thereby increasing the drug's half-life and bioavailability. [7][8]* Binding Affinity and Selectivity: Fluorine can act as a hydrogen bond acceptor and can engage in favorable electrostatic interactions with protein targets. This can fine-tune the binding affinity and selectivity of a drug candidate. [9]* Membrane Permeability: Halogenation can increase the lipophilicity of a molecule, which can modulate its ability to cross cell membranes, a critical factor for oral bioavailability and for drugs targeting the central nervous system (CNS). [8] This reagent is particularly valuable in the development of targeted therapies, such as kinase inhibitors for oncology, where precise molecular interactions are paramount for efficacy and safety. [10]
Validated Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust, general method for the coupling of this compound with a representative aryl bromide using conventional heating. It is designed to be a self-validating system, with clear steps for setup, monitoring, and purification.
Objective: To synthesize a biaryl compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1, 5 mL)
-
Round-bottom flask or reaction vial with a magnetic stir bar
-
Condenser and inert gas supply (Nitrogen or Argon)
Methodology:
-
Reaction Setup (Self-Validating Inert Atmosphere):
-
To an oven-dried round-bottom flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), the palladium catalyst (3 mol%), and the base (2.0 mmol).
-
Fit the flask with a condenser. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times. Causality: This step is critical to remove oxygen, which can oxidize the Pd(0) catalyst and deactivate it.
-
-
Solvent Addition:
-
Add the degassed 4:1 Dioxane/Water solvent mixture (5 mL) to the flask via syringe. Causality: Degassing the solvent prevents the introduction of oxygen. The water is essential for the activity of many base/catalyst systems.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS). The disappearance of the limiting reagent (aryl bromide) indicates completion.
-
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate, 20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to afford the desired biaryl product.
-
Conclusion
This compound is a sophisticated synthetic tool whose value is defined by the strategic placement of its functional groups. Its molecular weight of approximately 174.36 g/mol is the starting point for its precise application in reactions like the Suzuki-Miyaura coupling. For drug development professionals and synthetic chemists, understanding the electronic influence of its halogen substituents is key to leveraging its full potential. It enables the rational design of complex molecules with enhanced metabolic stability and tailored biological activity, making it an indispensable reagent in the modern synthetic chemist's arsenal.
References
- LookChem. (n.d.). This compound.
- Appretech Scientific Limited. (n.d.). (2-chloro-3-fluorophenyl)boronic acid.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- ResearchGate. (2025, September 27). Fluorine in drug discovery: Role, design and case studies.
- University of Pittsburgh. (n.d.). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid.
- National Center for Biotechnology Information. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
- MDPI. (n.d.). Fluorine in drug discovery: Role, design and case studies.
- Google Patents. (n.d.). CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield.
- MDPI. (n.d.). Drug Discovery Based on Fluorine-Containing Glycomimetics.
- MDPI. (2022, May 26). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds.
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2-Chloro-3-fluorophenylboronic acid physical properties
An In-depth Technical Guide to 2-Chloro-3-fluorophenylboronic Acid
Introduction
This compound is a substituted arylboronic acid, a class of compounds that has become indispensable in modern organic synthesis. Its utility is most pronounced in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing carbon-carbon bonds.[1][2][3] The presence of both a chloro and a fluoro substituent on the phenyl ring imparts unique electronic properties and reactivity, making it a valuable building block for the synthesis of complex molecules in pharmaceutical and materials science research.[1][2] In drug discovery, for example, the incorporation of fluorine atoms can significantly enhance metabolic stability and membrane permeability.[2] This guide provides a comprehensive overview of the core physical properties, reactivity, applications, and handling procedures for this compound.
Core Physical and Chemical Properties
The physical and chemical characteristics of this compound are foundational to its application in synthesis. These properties dictate its storage, handling, and behavior in reaction media.
| Property | Value | Source(s) |
| CAS Number | 871329-52-1 | [1][4][5][6] |
| Molecular Formula | C₆H₅BClFO₂ | [1][4][6] |
| Molecular Weight | 174.36 g/mol | [1][4][6] |
| Appearance | White to slightly yellow crystalline powder | [1] |
| Melting Point | 80-84 °C | [4][5] |
| Boiling Point | 313.4 °C at 760 mmHg (Predicted) | [4][5] |
| Density | 1.41 g/cm³ (Predicted) | [4][5] |
| pKa | 7.20 ± 0.58 (Predicted) | [4][5] |
| Solubility | Soluble in Methanol; Slightly soluble in water. | [4][5] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C. | [4][5] |
Expert Analysis of Properties
-
Appearance and Stability: The compound is typically a stable, crystalline solid at room temperature.[1] However, like many boronic acids, it can undergo dehydration to form a cyclic anhydride trimer known as a boroxine. This is why some commercial suppliers note that the product may contain varying amounts of the anhydride. Proper storage in a cool, dry place under an inert atmosphere is crucial to minimize this process and maintain its reactivity.[4][5]
-
Solubility: Its solubility in polar organic solvents like methanol facilitates its use in a variety of reaction conditions.[4] The slight solubility in water is relevant for biphasic reaction systems, such as those commonly employed in Suzuki-Miyaura couplings.[4][5]
-
Reactivity and Electronic Effects: The electron-withdrawing nature of the chlorine and fluorine atoms on the aromatic ring influences the Lewis acidity of the boron atom. This has a direct impact on the transmetalation step in the Suzuki-Miyaura catalytic cycle, a key factor in the overall efficiency of the coupling reaction.
Application in Suzuki-Miyaura Cross-Coupling
The primary application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[1] This reaction is a cornerstone of modern synthesis, enabling the formation of biaryl structures that are prevalent in pharmaceuticals and advanced materials.[1][2][7]
Catalytic Cycle Overview
The Suzuki-Miyaura coupling follows a well-established catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst adds to the organohalide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic boronate species.
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.
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2-Chloro-3-fluorophenylboronic acid solubility data
An In-depth Technical Guide to the Solubility of 2-Chloro-3-fluorophenylboronic Acid
Authored by: Gemini, Senior Application Scientist
Abstract
This compound (CAS: 871329-52-1) is a pivotal building block in modern medicinal chemistry, particularly valued for its role in palladium-catalyzed cross-coupling reactions to synthesize complex biaryl structures.[1][2] The efficiency of its application in drug discovery and process development is fundamentally governed by its solubility characteristics. A thorough understanding of its solubility in various solvent systems is critical for optimizing reaction kinetics, designing robust purification strategies, and developing viable formulations. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound, presenting field-proven methodologies and explaining the scientific rationale behind experimental design.
Introduction: The Strategic Importance of Solubility Data
In pharmaceutical research, the journey from a chemical building block to a viable drug candidate is fraught with physicochemical challenges. For a reagent like this compound, solubility is not merely a physical constant; it is a critical process parameter. Inadequate solubility can lead to poor reaction yields, difficulties in purification, and ultimately, the failure of a synthetic campaign.
This guide addresses the need for reliable solubility data by:
-
Establishing a Theoretical Framework: Understanding the molecular features of this compound that dictate its solubility.
-
Providing Validated Experimental Protocols: Offering detailed, step-by-step methods for researchers to generate their own high-quality solubility data.
-
Interpreting Data for Practical Application: Connecting solubility measurements to real-world applications in synthesis and drug development.
Physicochemical Profile of this compound
A foundational understanding of the molecule's intrinsic properties is essential before delving into its solubility behavior. These properties provide clues to its expected behavior in different solvent environments.
| Property | Value | Source(s) |
| CAS Number | 871329-52-1 | [1][3] |
| Molecular Formula | C₆H₅BClFO₂ | [1][3] |
| Molecular Weight | 174.36 g/mol | [1][3] |
| Appearance | White to slightly yellow crystalline powder | [1] |
| Melting Point | 80-84 °C | [3][4] |
| Predicted pKa | 7.20 ± 0.58 | [3][4] |
| Predicted logP | 0.1589 | [3] |
The presence of both a chloro and a fluoro substituent on the phenyl ring significantly influences the molecule's electronic properties and intermolecular interactions. The fluorine atom can enhance metabolic stability and bioavailability in resulting drug candidates, while the chloro group provides an additional steric and electronic handle.[2][5]
Theoretical Considerations for Solubility
The solubility of arylboronic acids is a complex interplay of several factors. Understanding these principles allows researchers to make informed decisions about solvent selection and experimental design.
The Challenge of Boroxine Formation
A defining characteristic of boronic acids is their propensity to undergo reversible dehydration to form a cyclic trimeric anhydride, known as a boroxine.[6][7] This equilibrium is influenced by temperature, solvent, and the presence of water.
Causality: The boroxine is significantly less polar than the parent boronic acid. Its formation can drastically alter solubility, leading to inconsistent measurements if not controlled. Commercial samples of this compound may contain varying amounts of this anhydride.[8] This underscores the necessity of using well-characterized material for solubility studies.
Impact of pH on Aqueous Solubility
Boronic acids are Lewis acids, accepting a hydroxide ion to convert from a neutral, trigonal planar state to an anionic, tetrahedral boronate state.[9]
Expert Insight: With a predicted pKa of ~7.2, the solubility of this compound in aqueous buffers is expected to increase significantly as the pH rises above this value.[3][10] The formation of the charged boronate species enhances hydration and improves solubility. This is a critical consideration for designing Suzuki-Miyaura reactions in aqueous media or for developing aqueous formulations.
Solvent Polarity and Substituent Effects
The solubility in organic solvents is dictated by the "like dissolves like" principle. The polar boronic acid group favors polar solvents, while the substituted phenyl ring favors less polar environments.
-
Halogen Substituents: The chloro and fluoro groups are electron-withdrawing and increase the molecule's overall polarity and lipophilicity. However, studies on similar compounds show that fluorinated substituents tend to decrease aqueous solubility compared to the unsubstituted parent phenylboronic acid.[7][11]
Based on extensive literature on analogous compounds, an anticipated solubility profile can be constructed.[6][7][12]
| Solvent Class | Example Solvents | Anticipated Solubility | Rationale |
| Ethers | THF, 1,4-Dioxane, Diethyl Ether | High | Ethers are excellent solvents for boronic acids, effectively solvating the boronic acid moiety. They are common choices for Suzuki-Miyaura reactions.[12] |
| Ketones | Acetone, 2-Butanone | High | The polarity of ketones allows for favorable interactions with the boronic acid group.[12] |
| Alcohols | Methanol, Ethanol, Isopropanol | High | Soluble in Methanol.[3][4] The hydroxyl group can hydrogen bond with the boronic acid, promoting solvation. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate | These solvents are highly polar and can typically dissolve a wide range of organic compounds. DMSO is a common choice for preparing stock solutions in biological screening.[13] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Phenylboronic acid shows moderate solubility in chloroform.[12] These solvents are less polar than ethers or ketones. |
| Aromatic | Toluene, Xylene | Low | The nonpolar nature of these solvents does not favorably solvate the polar boronic acid group. |
| Hydrocarbons | Hexanes, Heptane, Cyclohexane | Very Low | These nonpolar solvents are unsuitable for dissolving boronic acids and are often used as anti-solvents for crystallization.[12] |
| Water | H₂O | Low (at neutral pH) | Stated to be "Slightly soluble in water".[3][4] Phenylboronic acids generally have limited water solubility, which is further reduced by halogenation.[11] |
Experimental Protocols for Solubility Determination
Generating reliable, quantitative solubility data requires robust and validated methodologies. The following protocols represent industry-standard approaches.
Workflow for Solubility Determination
The process of determining solubility is a multi-step workflow that ensures accuracy and reproducibility.
Protocol: Isothermal Shake-Flask Method
This is the gold-standard method for determining thermodynamic equilibrium solubility.
Principle: An excess of the solid compound is agitated in the solvent at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the excess solid and the concentration is measured.
Methodology:
-
Preparation: Add an excess amount of this compound (e.g., 20-30 mg, accurately weighed) to a 2 mL glass vial.
-
Solvent Addition: Add a known volume of the desired solvent (e.g., 1 mL).
-
Equilibration: Seal the vial and place it in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25 °C). Agitate for at least 24 hours. Trustworthiness Check: A 48-hour time point should also be analyzed for a subset of samples to confirm that equilibrium was reached at 24 hours.
-
Phase Separation: After equilibration, allow the vials to stand for 1-2 hours in the incubator for the solid to settle.
-
Sampling: Carefully withdraw an aliquot of the supernatant. Immediately filter it through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) into a clean vial.
-
Analysis: Dilute the filtrate with a suitable mobile phase or buffer and quantify the concentration using a validated analytical method, such as HPLC-UV.
Analytical Quantification: HPLC-UV Method
Rationale: High-Performance Liquid Chromatography with UV detection is a widely available and robust technique for quantifying soluble analytes. A non-aqueous (NACE) method can also be used to avoid on-column hydrolysis.[14]
Example HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 20% B, ramp to 80% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Calibration: Prepare a 5-point calibration curve using accurately weighed standards of this compound in the mobile phase.
Data Application in Drug Development
-
Reaction Optimization: Knowing the solubility limit in a reaction solvent (e.g., THF) allows chemists to avoid operating in a slurry, which can lead to inconsistent kinetics, or to intentionally run a reaction under slurry conditions with a controlled solid-state form.
-
Crystallization & Purification: Solubility data in various solvents at different temperatures is essential for developing effective crystallization procedures. A good crystallization solvent system will have high solubility at an elevated temperature and low solubility at room temperature or below.[15]
-
Formulation Development: For preclinical studies, solubility in vehicles like DMSO or aqueous buffers is paramount.[13] Poor solubility can lead to inaccurate dosing and unreliable in-vitro or in-vivo results.
Conclusion
While specific quantitative solubility data for this compound is not widely published, this guide provides the theoretical foundation and practical, validated protocols for its determination. By understanding the interplay of pH, temperature, and boroxine formation, and by employing robust experimental techniques like the shake-flask method coupled with HPLC analysis, researchers can generate the critical data needed to accelerate their drug discovery and development programs. The principles and methods outlined herein empower scientists to make data-driven decisions, mitigating risks associated with poor solubility and maximizing the potential of this versatile chemical intermediate.
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A Technical Guide to the Spectral Analysis of 2-Chloro-3-fluorophenylboronic Acid
Introduction
2-Chloro-3-fluorophenylboronic acid (CAS No. 871329-52-1) is a substituted arylboronic acid of increasing importance in medicinal chemistry and organic synthesis.[1][2][3] Its utility as a building block, particularly in Suzuki-Miyaura cross-coupling reactions, allows for the construction of complex molecular architectures, making it a valuable reagent in the development of novel pharmaceuticals and advanced materials.[1] The presence of both chloro and fluoro substituents on the phenyl ring imparts unique electronic properties and steric influences that can modulate the reactivity and biological activity of the resulting compounds.
This in-depth technical guide provides a comprehensive analysis of the expected spectral data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a complete, publicly available experimental dataset for this specific molecule is not available, this guide will leverage established spectroscopic principles and data from closely related analogs to predict and interpret its spectral characteristics. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to identify, characterize, and utilize this compound effectively.
Molecular Structure and Predicted Spectral Overview
The key to interpreting the spectral data of this compound lies in understanding its molecular structure. The molecule consists of a benzene ring substituted with a boronic acid group [-B(OH)₂], a chlorine atom, and a fluorine atom at positions 1, 2, and 3, respectively. The interplay of the electron-withdrawing effects of the halogen substituents and the boronic acid group, along with their steric hindrance, will govern the chemical environment of each atom and thus their spectral signatures.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR will provide a complete picture of its molecular framework.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum will reveal the electronic environment of the three protons on the aromatic ring. The chemical shifts are influenced by the electron-withdrawing nature of the chlorine and fluorine atoms.
| Predicted Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-6 | 7.65 - 7.55 | ddd (doublet of doublet of doublets) | JH6-H5 ≈ 7-8, JH6-H4 ≈ 1-2, JH6-F3 ≈ 2-3 |
| H-4 | 7.45 - 7.35 | ddd (doublet of doublet of doublets) | JH4-H5 ≈ 7-8, JH4-F3 ≈ 8-10, JH4-H6 ≈ 1-2 |
| H-5 | 7.25 - 7.15 | t (triplet) or ddd | JH5-H4 ≈ 7-8, JH5-H6 ≈ 7-8, JH5-F3 ≈ 1-2 |
| B(OH )₂ | 8.20 - 8.00 | br s (broad singlet) | - |
Causality and Interpretation:
-
The aromatic protons are expected in the downfield region (7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current.
-
The protons will exhibit complex splitting patterns due to proton-proton (ortho, meta) and proton-fluorine (ortho, meta, para) couplings.
-
The B(OH)₂ protons are acidic and their signal is often broad due to rapid exchange with trace amounts of water in the solvent. Its chemical shift can be highly dependent on concentration and solvent.[4]
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will show six distinct signals for the aromatic carbons, with their chemical shifts and splitting patterns dictated by the attached substituents and couplings to fluorine.
| Predicted Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (¹JCF, ²JCF, etc., Hz) |
| C-1 (C-B) | 130 - 125 | d (doublet) | ³JC1-F3 ≈ 2-4 |
| C-2 (C-Cl) | 138 - 134 | d (doublet) | ²JC2-F3 ≈ 15-25 |
| C-3 (C-F) | 162 - 158 | d (doublet) | ¹JC3-F3 ≈ 240-260 |
| C-4 | 128 - 124 | d (doublet) | ²JC4-F3 ≈ 18-22 |
| C-5 | 132 - 128 | s (singlet) or small d | ⁴JC5-F3 ≈ 0-3 |
| C-6 | 118 - 114 | d (doublet) | ³JC6-F3 ≈ 3-5 |
Causality and Interpretation:
-
The carbon directly attached to the highly electronegative fluorine atom (C-3) will be significantly deshielded and appear at the lowest field, exhibiting a large one-bond C-F coupling constant (¹JCF).[5]
-
The carbon bearing the boronic acid group (C-1) is often difficult to observe due to quadrupolar broadening from the adjacent boron atom.
-
The other aromatic carbons will show smaller C-F couplings over two, three, and four bonds, which are invaluable for definitive assignments.
Predicted ¹⁹F and ¹¹B NMR Spectral Data
¹⁹F and ¹¹B NMR provide direct information about the fluorine and boron environments, respectively.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Reference Standard | Interpretation |
| ¹⁹F | -110 to -120 | CFCl₃ | The chemical shift is characteristic of a fluorine atom on a benzene ring with an adjacent chlorine atom. |
| ¹¹B | 32 - 28 | BF₃·OEt₂ | The chemical shift is typical for a tricoordinate arylboronic acid. The signal is expected to be broad due to quadrupolar relaxation.[6][7] |
Causality and Interpretation:
-
The ¹⁹F chemical shift is highly sensitive to the electronic environment. The presence of the ortho-chlorine will influence the exact chemical shift.[8]
-
The ¹¹B chemical shift confirms the sp² hybridization of the boron atom.[6] The formation of the cyclic anhydride trimer (a boroxine) in solution or the solid state can lead to an additional, slightly downfield-shifted signal.[8]
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
-
¹H NMR: Acquire a standard one-dimensional ¹H spectrum. Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C and potential quadrupolar broadening, a longer acquisition time may be necessary.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. This is typically a quick experiment due to the high sensitivity of the ¹⁹F nucleus.
-
¹¹B NMR: Acquire a one-dimensional ¹¹B spectrum. A broad spectral window may be needed. Using quartz NMR tubes is recommended to avoid background signals from borosilicate glass.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F and ¹¹B).
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3500 - 3200 | O-H stretch (hydrogen-bonded) | Strong, broad |
| ~1600, ~1470 | C=C aromatic ring stretch | Medium to strong |
| ~1350 | B-O asymmetric stretch | Strong |
| ~1100 | C-F stretch | Strong |
| ~1050 | B-OH bend | Medium |
| ~750 | C-Cl stretch | Medium to strong |
| ~700 | O-B-O out-of-plane bend | Medium |
Causality and Interpretation:
-
A broad, strong absorption in the 3500-3200 cm⁻¹ region is the hallmark of the O-H stretching of the boronic acid's hydroxyl groups, which are typically involved in intermolecular hydrogen bonding in the solid state.[9]
-
The strong band around 1350 cm⁻¹ is characteristic of the asymmetric B-O stretching vibration.
-
The presence of C-F and C-Cl bonds will give rise to strong absorptions in the fingerprint region (1200-700 cm⁻¹).
Experimental Protocol for IR Data Acquisition (ATR)
-
Sample Preparation: Place a small amount of the solid this compound powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect a background spectrum of the clean ATR crystal. Then, apply pressure to the sample to ensure good contact with the crystal and collect the sample spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum.
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Predicted Mass Spectral Data (ESI⁻)
Electrospray ionization in negative mode (ESI⁻) is often a suitable technique for boronic acids as it can generate the deprotonated molecule [M-H]⁻ with minimal fragmentation.
| m/z (mass-to-charge ratio) | Predicted Ion | Interpretation |
| 173.0 / 175.0 | [M-H]⁻ | Deprotonated molecular ion. The isotopic pattern (approx. 3:1 ratio) will be characteristic of the presence of one chlorine atom (³⁵Cl and ³⁷Cl). |
| 155.0 / 157.0 | [M-H-H₂O]⁻ | Loss of a water molecule from the deprotonated molecular ion. |
| 467.0 / 469.0 / etc. | [3M-3H₂O-H]⁻ | Anion of the boroxine trimer (cyclic anhydride), which can form in the ion source. |
Causality and Interpretation:
-
The molecular weight of this compound (C₆H₅BClFO₂) is approximately 174.36 g/mol . The most intense peak in the ESI⁻ spectrum is expected to be the deprotonated molecule at m/z 173 for the ³⁵Cl isotope.
-
Boronic acids are prone to dehydration, especially at elevated temperatures. This can lead to the formation of a cyclic trimer known as a boroxine. This species may be observed in the mass spectrum at a higher m/z value.
Experimental Protocol for MS Data Acquisition (LC-MS with ESI)
-
Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a liquid chromatograph (LC) coupled to a mass spectrometer with an electrospray ionization (ESI) source. A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.
-
LC Method: A simple isocratic or gradient elution with a C18 column can be used to introduce the sample into the mass spectrometer.
-
MS Method: Set the ESI source to negative ion mode. Acquire data in full scan mode to observe all ions present. The source parameters (e.g., capillary voltage, source temperature) should be optimized to maximize the signal of the [M-H]⁻ ion and minimize in-source fragmentation and boroxine formation.
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion and any significant fragment ions. The isotopic pattern for chlorine should be used to confirm the presence of this element.
Visualizations
Molecular Structure and NMR Assignments
Caption: Numbering scheme for NMR assignments of this compound.
Mass Spectrometry Fragmentation Workflow
Caption: Workflow for LC-MS analysis of this compound.
Conclusion
This technical guide provides a detailed, predictive framework for the spectral analysis of this compound. By understanding the expected NMR, IR, and MS data and their structural origins, researchers can confidently identify this compound, assess its purity, and utilize it in their synthetic and developmental workflows. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy. As a key building block in modern chemistry, a thorough understanding of its analytical characterization is paramount for innovation and discovery.
References
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- The Royal Society of Chemistry. (2015). Supporting Information for a publication.
- The Royal Society of Chemistry. (2015). Copies for 1H NMR and 13C NMR spectra.
- Supporting Information for Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol. (n.d.).
- PubChem. (n.d.). 2-Fluorophenylboronic acid.
- Cole, T. (n.d.). 11B NMR Chemical Shifts. San Diego State University.
- Rehm, T. H., et al. (n.d.). Electronic Supplementary Information (ESI) for Continuous-flow synthesis of fluorine-containing fine chemicals with integrated benchtop NMR analysis. The Royal Society of Chemistry.
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- PubChem. (n.d.). 2-Chloro-3-fluoropyridine-4-boronic acid.
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- Smith, M. K., & Anslyn, E. V. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15197-15205.
- Gierczyk, B., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3427.
- Ishihara, K., et al. (2005). (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses, 82, 121.
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Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Synthesis of 2-Chloro-3-fluorophenylboronic Acid
Introduction: The Strategic Value of this compound
In the landscape of modern organic synthesis, this compound (CAS No. 871329-52-1) has emerged as a pivotal building block, particularly for researchers, chemists, and drug development professionals.[1] Its utility is most profoundly demonstrated in the realm of palladium-catalyzed cross-coupling reactions, especially the Nobel prize-winning Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds to construct complex molecular architectures.[2][3]
The specific arrangement of a chloro and a fluoro substituent on the phenyl ring imparts unique electronic properties and steric influences. These features are highly sought after in medicinal chemistry for fine-tuning the pharmacological profiles of drug candidates, including their binding affinity, metabolic stability, and selectivity.[1][4] Consequently, this reagent is instrumental in the synthesis of novel pharmaceuticals, particularly in targeted cancer therapies, as well as in the development of advanced materials like polymers and nanomaterials.[1][3]
This guide provides an in-depth exploration of the primary synthetic methodologies for preparing this compound, focusing on the underlying chemical principles, critical process parameters, and field-proven purification techniques. The protocols described herein are designed to be self-validating systems, emphasizing both reproducibility and a deep understanding of the reaction causality.
Core Synthetic Strategies: From Aryl Halides to Boronic Acids
The synthesis of arylboronic acids is most commonly achieved by the electrophilic trapping of an organometallic intermediate with a borate ester.[5] The two predominant methods for generating the necessary organometallic species from a suitable di- or tri-substituted halobenzene are the Grignard reaction and directed ortho-metalation via lithiation.
Method 1: Grignard Reagent Formation and Borylation
This classical approach involves the reaction of an aryl halide with magnesium metal to form a highly reactive organomagnesium halide (Grignard reagent), which then acts as a nucleophile.[5][6]
Causality and Mechanistic Insight
The synthesis begins with the formation of the Grignard reagent from a suitable precursor, such as 1-bromo-2-chloro-3-fluorobenzene. The C-Br bond is significantly more reactive towards magnesium insertion than the C-Cl or C-F bonds, ensuring regioselective formation of the organometallic species. This intermediate is then reacted with a trialkyl borate, typically triisopropyl borate or trimethyl borate, at cryogenic temperatures.[7]
The low temperature (typically -70 to -65°C) is a critical parameter.[7][8] It prevents over-addition of the highly reactive Grignard reagent to the boron center, which would otherwise lead to the formation of undesired diaryl- and triarylborane byproducts, complicating purification and reducing the yield of the target boronic acid.[8] The reaction is completed by acidic hydrolysis, which converts the intermediate boronate ester into the final boronic acid.
Experimental Workflow: Grignard Synthesis
Caption: Key steps in the lithiation-borylation synthesis pathway.
Detailed Protocol: Lithiation-Borylation
-
Preparation: Under an inert atmosphere, dissolve 1-bromo-2-chloro-3-fluorobenzene (1.0 eq.) in anhydrous THF in a flame-dried flask.
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq., solution in hexanes) dropwise to the reaction mixture, maintaining the temperature below -70 °C. Stir for 30-60 minutes at -78 °C.
-
Borylation: Add triisopropyl borate (1.5 eq.) dropwise to the aryllithium solution, again ensuring the temperature remains at -78 °C.
-
Warming and Quenching: After stirring for an additional 2-3 hours at -78 °C, remove the cooling bath and allow the reaction to warm to 0 °C. Quench with 2M hydrochloric acid.
-
Workup: Follow the same extraction and drying procedure as described in the Grignard protocol (Step 7) to obtain the crude product.
Purification and Characterization
Purifying arylboronic acids requires specific techniques due to their unique chemical properties, most notably their propensity to dehydrate and form cyclic trimeric anhydrides known as boroxines. [9]
Purification Strategies
| Method | Description | Key Considerations |
| Recrystallization | The most common and effective method. The crude solid is dissolved in a minimum amount of a hot solvent or solvent mixture (e.g., water, water/ethanol, hexanes/ethyl acetate) and allowed to cool slowly, causing the pure boronic acid to crystallize. [9][10][11] | Solvent choice is critical and must be determined empirically. Ensures high purity by excluding boroxines and other impurities from the crystal lattice. |
| Acid-Base Extraction | The crude material is dissolved in an organic solvent (e.g., ether) and extracted with an aqueous base (e.g., NaOH). The boronic acid forms a water-soluble boronate salt. The aqueous layer is washed with an organic solvent to remove non-acidic impurities, then re-acidified (e.g., with HCl) to precipitate the pure boronic acid, which is collected by filtration. [10] | Effective for removing non-polar impurities. May require multiple extractions for high purity. |
| Column Chromatography | Can be challenging due to the high polarity of boronic acids, which can lead to streaking on standard silica gel. [9][11] | Neutral alumina can be a more suitable stationary phase. [10]A small amount of acid or base modifier in the eluent can sometimes improve separation. [10] |
| Derivatization | The crude boronic acid is reacted with diethanolamine to form a stable, crystalline adduct. This adduct can be easily purified by recrystallization. Subsequent treatment with acid hydrolyzes the adduct, releasing the highly pure boronic acid. [11] | An excellent method for difficult-to-purify boronic acids, though it adds two steps to the overall process. |
Physicochemical and Spectroscopic Data
| Property | Value | Source |
| Molecular Formula | C₆H₅BClFO₂ | [12] |
| Molecular Weight | 174.36 g/mol | [12] |
| Melting Point | 80-84 °C | [12] |
| Appearance | White to off-white solid | N/A |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | [12] |
Characterization is typically performed using ¹H NMR, ¹³C NMR, ¹⁹F NMR, ¹¹B NMR, and mass spectrometry to confirm the structure and purity of the final product.
Application in Suzuki-Miyaura Cross-Coupling
This compound is a premier reagent for introducing the 2-chloro-3-fluorophenyl moiety into organic molecules via the Suzuki-Miyaura reaction. [2][13]This reaction is a cornerstone of modern C-C bond formation due to its mild conditions and high functional group tolerance. [3][13]
Catalytic Cycle Overview
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Protocol: Suzuki-Miyaura Coupling
-
Setup: In a reaction vessel, combine the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq.). [13][14]2. Solvent: Add a degassed solvent system, typically a mixture like Toluene/Water, Dioxane/Water, or DMF/Water. [13][14]3. Reaction: Purge the vessel with an inert gas (Argon or Nitrogen) and heat the mixture with vigorous stirring, typically between 80-110 °C, until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate. Purify the crude product by flash column chromatography or recrystallization to obtain the desired biaryl compound.
Conclusion
This compound is a high-value synthetic intermediate whose preparation is accessible through well-established organometallic pathways. Mastery of either the Grignard or lithiation-borylation routes, coupled with a robust purification strategy, enables researchers to reliably produce this versatile building block. Its successful application in powerful transformations like the Suzuki-Miyaura coupling reaction continues to drive innovation in drug discovery and materials science, underscoring the importance of understanding and optimizing its synthesis.
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An In-depth Technical Guide on the Safety and Handling of 2-Chloro-3-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3-fluorophenylboronic acid is a versatile building block in modern organic synthesis, particularly valued in the pharmaceutical and agrochemical industries.[1] Its utility in Suzuki-Miyaura cross-coupling reactions allows for the construction of complex molecular frameworks essential for the development of novel therapeutic agents and other advanced materials.[1] However, like all chemical reagents, a thorough understanding of its hazard profile and proper handling procedures is paramount to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safety and handling protocols for this compound, drawing from established safety data and best practices in chemical management.
Hazard Identification and Classification
This compound is classified as an irritant. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it presents the following hazards:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[2]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[2]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation if inhaled.[2]
The signal word for this compound is "Warning".
Physical and Chemical Properties
A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling and storage.
| Property | Value |
| CAS Number | 871329-52-1[3][4] |
| Molecular Formula | C₆H₅BClFO₂[3][4] |
| Molecular Weight | 174.36 g/mol [3] |
| Appearance | White to light yellow powder or crystal |
| Melting Point | 80-84°C[3][5] |
| Boiling Point | 313.4 °C at 760 mmHg[3] |
| Solubility | Soluble in Methanol, slightly soluble in water.[3] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon)[3][5] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is non-negotiable when handling this compound to prevent exposure.[6]
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against dust particles and potential splashes.[6][7][8]
-
Hand Protection: Chemically resistant gloves, such as nitrile or butyl rubber, must be worn to prevent skin contact.[6][8] Gloves should be inspected for integrity before each use and changed immediately if contaminated.[6]
-
Body Protection: A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes, is required to protect the skin from accidental spills.[6]
-
Respiratory Protection: When handling the solid compound, especially when there is a risk of generating dust, a NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is necessary to prevent inhalation and subsequent respiratory tract irritation.[6][7][8]
Safe Handling and Operational Protocols
Adherence to a strict operational workflow is crucial for minimizing risks associated with this compound.
Engineering Controls
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to keep airborne concentrations low.[7][9]
-
Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible and in good working order before commencing any work.[6]
Standard Operating Procedure for Handling
The following diagram outlines a standard workflow for the safe handling of this compound.
Caption: Standard Operating Procedure for Handling this compound.
Specific Handling Precautions
-
Dust Minimization: Avoid generating dust when handling the solid material.[6][7] Use a spatula for transfers.[6]
-
Container Integrity: Keep the container tightly closed when not in use to prevent contamination and potential reactions with moisture or air.[6][10]
-
Hygiene Practices: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[6] Do not eat, drink, or smoke in the laboratory.[11][12]
Storage and Stability
Proper storage is critical to maintain the quality and stability of this compound.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][11] The recommended storage temperature is between 2-8°C under an inert atmosphere of nitrogen or argon.[3][5]
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[13]
-
Stability: The compound is stable under recommended storage conditions.[11] However, like many boronic acids, it can undergo dehydration to form a cyclic anhydride (boroxine), especially with prolonged storage or exposure to heat.[14] It is also hygroscopic and can absorb moisture from the air, which may affect its reactivity.[15]
Accidental Release and Spill Procedures
In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and contamination.
-
Personal Precautions: Ensure adequate ventilation and wear the appropriate personal protective equipment as outlined in Section 3.[2] Evacuate personnel from the immediate area if necessary.[16]
-
Containment and Cleanup: For solid spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[7][17] Do not let the product enter drains.[16] After the bulk of the material has been removed, decontaminate the area with a suitable solvent and then wash with soap and water.
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
-
Inhalation: If inhaled, move the person to fresh air immediately.[7][18] If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration.[7] Seek immediate medical attention.[7][18]
-
Skin Contact: In case of skin contact, immediately remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[7][18][19] If skin irritation persists, seek medical advice.[11][13]
-
Eye Contact: If the compound enters the eyes, immediately flush with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[7][18] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.[7][18]
-
Ingestion: If swallowed, do NOT induce vomiting.[7] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[7] Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.[20]
The following flowchart provides a decision-making guide for first aid response.
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Commercial availability of 2-Chloro-3-fluorophenylboronic acid
An In-Depth Technical Guide to 2-Chloro-3-fluorophenylboronic Acid: Commercial Availability, Synthetic Applications, and Experimental Protocols
Introduction: A Versatile Building Block for Modern Chemistry
This compound, identified by CAS Number 871329-52-1, is a substituted phenylboronic acid that has emerged as a crucial reagent in organic synthesis and medicinal chemistry.[1][2] Its strategic placement of chloro and fluoro groups on the phenyl ring imparts unique electronic properties and reactivity, making it an invaluable building block for constructing complex molecular architectures.[1][3]
The true utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to create biaryl structures prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][3] The incorporation of fluorine, in particular, is a widely used strategy in drug discovery to enhance metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates.[4][5][6] This guide provides an in-depth overview of the commercial availability, properties, safe handling, and practical application of this compound for researchers and drug development professionals.
Physicochemical Properties and Safe Handling
Understanding the physical properties and safety protocols for this compound is fundamental to its effective and safe use in a laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 871329-52-1 | [1][2] |
| Molecular Formula | C₆H₅BClFO₂ | [1][2] |
| Molecular Weight | 174.36 g/mol | [1][2] |
| Appearance | White to slightly yellow crystalline powder | [1] |
| Melting Point | 80-84 °C | [1][2] |
| Boiling Point | 313.4 °C at 760 mmHg | [2] |
| Solubility | Soluble in Methanol; Slightly soluble in water | [2] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C or room temperature | [1][2] |
Safety and Handling Precautions:
As with many boronic acids, this compound is classified as an irritant. Users must adhere to strict safety protocols to minimize risk.
-
Hazard Identification : It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7] Some sources also indicate it may be harmful if swallowed (H302).[8]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical safety goggles or a face shield, impervious gloves, and a lab coat.[7][9] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8][9]
-
First Aid Measures :
-
Eyes : In case of contact, immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention if irritation persists.[9][10]
-
Skin : Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.[9][10]
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[10]
-
Ingestion : Rinse mouth and call a poison center or doctor if you feel unwell.[8][10]
-
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] Storing under an inert atmosphere of nitrogen or argon is recommended to prevent degradation.[2]
Commercial Availability and Procurement
This compound is readily available from a variety of chemical suppliers, facilitating its use in both small-scale research and larger-scale development projects. It is typically sold as a solid with purity levels ranging from 97% to over 99%.
Table 2: Representative Commercial Suppliers
| Supplier | Purity | Available Quantities |
| Chem-Impex | 97-105% (Titration) | Gram to multi-gram scale |
| Thermo Scientific Chemicals (Acros Organics) | 97% | 1 g, 5 g |
| Synthonix | 97.0% | 1g, 5g, 10g, 25g, 50g |
| SynQuest Laboratories | 99% | 250 mg, 1 g |
| TCI Chemical | >97.0% | 1 g, 5 g |
| Matrix Scientific | 97.0% | Gram scale |
Note: This table is not exhaustive and represents a snapshot of available suppliers. Pricing and availability are subject to change. Researchers should consult supplier websites for current information.
Caption: Diagram 2: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling
This protocol provides a representative, step-by-step method for the coupling of this compound with a generic aryl bromide. This procedure should be performed by a trained professional in a controlled laboratory environment.
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., Sodium Carbonate (Na₂CO₃), 2.0 mmol, 2.0 equiv)
-
Degassed Solvent System (e.g., Toluene/Water, 5:1 ratio, 6 mL)
-
Round-bottom flask with a magnetic stir bar
-
Condenser and inert gas (Nitrogen or Argon) supply
Procedure:
-
Reaction Setup : To a dry round-bottom flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), sodium carbonate (2.0 mmol), and the palladium catalyst (0.03 mmol).
-
Expert Insight: Using a slight excess (1.2 equiv) of the boronic acid helps drive the reaction to completion, accounting for potential homo-coupling or degradation. Sodium carbonate is a common, effective base for this coupling; however, for more challenging substrates, stronger bases like potassium phosphate (K₃PO₄) may be required. [11]2. Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is a critical step to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
-
Solvent Addition : Add the degassed solvent system (e.g., 5 mL Toluene and 1 mL Water) via syringe.
-
Expert Insight: The solvent system must be thoroughly degassed (e.g., by bubbling argon through it for 15-20 minutes) before use. The biphasic system helps to dissolve both the organic substrates and the inorganic base.
-
-
Heating and Monitoring : Attach a condenser, ensure a continuous flow of inert gas, and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. [3]5. Reaction Monitoring : Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting aryl bromide is consumed.
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with water (10 mL) and an organic solvent like ethyl acetate (20 mL).
-
Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 10 mL).
-
Purification : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification : Purify the crude residue by flash column chromatography on silica gel to isolate the pure biaryl product. [3][12]
Conclusion
This compound is a commercially accessible and highly versatile reagent that serves as a powerful tool for synthetic chemists. Its primary application in Suzuki-Miyaura coupling allows for the efficient synthesis of functionalized biaryl compounds, which are of significant interest to the pharmaceutical and material science industries. By understanding its properties, adhering to strict safety protocols, and applying robust experimental procedures, researchers can effectively leverage this building block to advance their discovery and development programs.
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An In-depth Technical Guide to the Reactivity of 2-Chloro-3-fluorophenylboronic Acid
This guide provides an in-depth analysis of the reactivity and synthetic utility of 2-chloro-3-fluorophenylboronic acid, a versatile building block in modern organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document explores the nuanced reactivity of this compound, offering field-proven insights and detailed experimental protocols.
Introduction: Unveiling a Versatile Synthetic Building Block
This compound is a key organoboron derivative that has garnered significant attention in pharmaceutical and materials science research.[1][2] Its unique substitution pattern, featuring both a chloro and a fluoro group on the phenyl ring, imparts distinct electronic and steric properties that modulate its reactivity and influence the characteristics of the resulting molecules.[3][4] The presence of these halogens can enhance metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates, making this reagent a valuable tool in medicinal chemistry.[2][4][5]
This guide will delve into the core reactivity of this compound, with a primary focus on its application in two of the most powerful cross-coupling reactions: the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Chan-Lam coupling for carbon-heteroatom bond formation.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective application in synthesis.
| Property | Value |
| Molecular Formula | C6H5BClFO2 |
| Molecular Weight | 174.36 g/mol [6] |
| Melting Point | 80-84 °C[6][7] |
| Boiling Point | 313.4 ± 52.0 °C (Predicted)[7] |
| Density | 1.41 ± 0.1 g/cm3 (Predicted)[7] |
| Solubility | Soluble in Methanol, Slightly soluble in water[6][7] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C[6][7] |
The Electronic Influence of Halogen Substituents
The reactivity of an arylboronic acid is significantly influenced by the electronic nature of its substituents. In this compound, the presence of two electron-withdrawing halogens at the ortho and meta positions plays a crucial role.
-
Increased Lewis Acidity : The fluorine and chlorine atoms increase the Lewis acidity of the boron center.[8] This effect is particularly pronounced with the ortho-fluoro substituent, which can lead to a more acidic boron atom.[3][8]
-
Altered Reactivity in Cross-Coupling : The electron-deficient nature of the aryl ring can impact the rates of oxidative addition and transmetalation in catalytic cycles.[8] While often beneficial, this can sometimes lead to slower reaction rates or an increased propensity for side reactions.[8]
-
Susceptibility to Protodeboronation : A significant challenge with electron-deficient boronic acids is their increased susceptibility to protodeboronation, an undesired side reaction where the carbon-boron bond is cleaved.[8]
Core Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance.[2][9] this compound is an excellent coupling partner in these reactions, allowing for the synthesis of complex biaryl structures.[1]
Catalytic Cycle and Mechanistic Considerations
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10]
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Role of 2-Chloro-3-fluorophenylboronic acid in organic synthesis
An In-Depth Technical Guide to the Role of 2-Chloro-3-fluorophenylboronic Acid in Organic Synthesis
Introduction: A Versatile Building Block for Modern Chemistry
In the landscape of organic synthesis, the strategic introduction of specifically functionalized aryl moieties is paramount for constructing complex molecules with tailored properties. This compound has emerged as a crucial and versatile building block, particularly in the fields of medicinal chemistry and materials science.[1] Its utility stems from its capacity to participate in a variety of powerful cross-coupling reactions, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds. The presence of both chloro and fluoro substituents on the phenyl ring imparts unique electronic and steric characteristics, influencing reactivity and bestowing valuable properties upon the resulting products, such as enhanced metabolic stability and binding affinity in drug candidates.[2][3] This guide provides a detailed exploration of the synthesis, properties, and core applications of this reagent, offering field-proven insights and methodologies for researchers, scientists, and drug development professionals.
Physicochemical Properties
A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective application. This compound is a white to slightly yellow crystalline powder, typically stored under inert gas at refrigerated temperatures to ensure its stability.[1][4][5]
| Property | Value | Source |
| CAS Number | 871329-52-1 | [1][4] |
| Molecular Formula | C₆H₅BClFO₂ | [1][4] |
| Molecular Weight | 174.36 g/mol | [1][4] |
| Melting Point | 80-84 °C | [4][5] |
| Boiling Point | 313.4 ± 52.0 °C (Predicted) | [4][5] |
| Density | 1.41 ± 0.1 g/cm³ (Predicted) | [4][5] |
| Solubility | Soluble in Methanol; Slightly soluble in water. | [4][5] |
| Storage | Under inert gas (Nitrogen or Argon) at 2-8°C. | [4][5] |
Structural Features and Inherent Reactivity
The reactivity of this compound in cross-coupling reactions is dictated by the interplay of its substituents. The boronic acid group (-B(OH)₂) is the primary functional handle for transmetalation in palladium- or copper-catalyzed cycles. The ortho-chloro and meta-fluoro groups are not merely passive spectators; they modulate the electronic nature of the aromatic ring and present specific steric demands. This substitution pattern is particularly relevant in Suzuki-Miyaura coupling, where the steric bulk of the ortho-chloro group can influence the rate of key steps in the catalytic cycle, sometimes necessitating the use of specialized, bulky phosphine ligands to achieve high yields.[6][7][8]
Part 2: The Cornerstone Application: Suzuki-Miyaura Cross-Coupling
The palladium-catalyzed Suzuki-Miyaura reaction is arguably the most powerful and widely used method for constructing biaryl and heteroaryl structures, a motif prevalent in pharmaceuticals.[2][9][10] In this reaction, this compound serves as the organoboron nucleophile, coupling with an organohalide electrophile.
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[11][12]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (Ar¹-X), forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron reagent (Ar²-B(OH)₂) forms a boronate complex, which then transfers its organic group (Ar²) to the palladium center, displacing the halide. This is the step where this compound enters the cycle.
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst.[11]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust, general method for the coupling of this compound with a representative aryl bromide. The choice of a bulky phosphine ligand-based catalyst system (e.g., using SPhos or XPhos) or a pre-catalyst is often beneficial for coupling sterically hindered ortho-substituted partners, as it can accelerate the reductive elimination step and prevent catalyst decomposition.[13]
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol% or a more advanced pre-catalyst like G3-XPhos, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed Solvent System (e.g., 1,4-Dioxane/Water, 4:1 mixture, 5 mL)
-
Schlenk flask or microwave vial with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), this compound (209 mg, 1.2 mmol), the palladium catalyst, and potassium carbonate (276 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture (5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 90-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). Reaction times can range from 2 to 24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water (10 mL) and an organic solvent (e.g., ethyl acetate, 20 mL).
-
Extraction: Separate the organic layer. Extract the aqueous layer with the same organic solvent (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.[11][14][15]
Part 3: C-N and C-O Bond Formation via Chan-Lam Coupling
While the Suzuki-Miyaura reaction is dominant for C-C bond formation, the Chan-Lam (also Chan-Evans-Lam) coupling provides a powerful and complementary method for constructing C-N and C-O bonds.[16][17][18] This copper-catalyzed reaction couples boronic acids with amines, amides, alcohols, or phenols, often under remarkably mild conditions—frequently at room temperature and open to the air.[18][19]
Mechanistic Principles
The Chan-Lam coupling mechanism is more complex and less universally agreed upon than the Suzuki reaction, but it is generally proposed to involve a copper catalyst cycling between Cu(I), Cu(II), and Cu(III) oxidation states.[18] The key steps are believed to be:
-
Ligand Exchange/Coordination: The N-H or O-H substrate and the boronic acid coordinate to a Cu(II) center.
-
Transmetalation: The aryl group from the boronic acid is transferred to the copper center.
-
Reductive Elimination: A proposed Cu(III) intermediate undergoes reductive elimination to form the desired C-N or C-O bond and a Cu(I) species, which is then re-oxidized to Cu(II) by an oxidant (often atmospheric oxygen) to complete the catalytic cycle.[16][18]
Experimental Protocol: Chan-Lam N-Arylation
This protocol describes a general procedure for the N-arylation of an amine with this compound.
Materials:
-
Amine or other N-H containing compound (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Copper(II) Acetate (Cu(OAc)₂, 0.1 mmol, 10 mol%)
-
Base (e.g., Triethylamine (Et₃N) or Pyridine, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Dichloromethane (DCM) or Toluene, 10 mL)
-
Molecular Sieves (4Å, optional, for anhydrous conditions)
-
Reaction flask with a stir bar
Procedure:
-
Reaction Setup: To a round-bottom flask, add the amine (1.0 mmol), this compound (262 mg, 1.5 mmol), Copper(II) Acetate (18 mg, 0.1 mmol), and the solvent (10 mL). If the amine is an HCl salt, an extra equivalent of base is required.
-
Base Addition: Add the base (e.g., triethylamine, 0.28 mL, 2.0 mmol) to the mixture.
-
Reaction: Stir the reaction mixture vigorously at room temperature. The flask is typically left open to the air, as oxygen often facilitates the reaction.
-
Monitoring: Monitor the reaction for completion by TLC or LC-MS (typically 12-48 hours).
-
Work-up: Once complete, filter the reaction mixture through a pad of Celite to remove the copper catalyst, washing with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue is then purified by flash column chromatography to yield the N-arylated product.
Part 4: Impact in Drug Discovery and Development
The 2-chloro-3-fluorophenyl motif, readily installed using the described boronic acid, is of significant interest to medicinal chemists.[1][20][21] The incorporation of halogen atoms, particularly fluorine, into drug candidates is a well-established strategy to modulate key pharmacological properties.[2]
-
Metabolic Stability: The strong C-F bond can block sites of metabolism, increasing the half-life of a drug in the body.
-
Lipophilicity and Permeability: Halogens increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its biological target.
-
Binding Affinity: The electronegativity of fluorine and chlorine can lead to favorable electrostatic interactions (e.g., hydrogen bonds, dipole-dipole interactions) with protein targets, thereby increasing binding affinity and potency.
Boronic acids are essential building blocks for generating chemical libraries to explore structure-activity relationships (SAR) efficiently.[10][21] The commercial availability and proven reactivity of reagents like this compound make them invaluable tools in the synthesis of new bioactive molecules.[3][20][22]
Conclusion
This compound is a powerful and versatile reagent in the synthetic organic chemist's toolkit. Its primary role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura couplings enables the efficient construction of sterically demanding and electronically tuned biaryl structures. Furthermore, its utility in copper-catalyzed Chan-Lam reactions provides a mild and effective route to valuable N-aryl and O-aryl compounds. The unique substitution pattern of this boronic acid makes it a strategic choice for introducing a functional moiety that can positively influence the pharmacological profile of drug candidates. The robust and well-documented protocols associated with its use ensure its continued and expanding application in both academic research and industrial drug development.
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- Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2338-2349.
- Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PubMed.
- Two alternative routes towards the synthesis of biaryls 3a–c. (n.d.). ResearchGate.
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- Suzuki cross-coupling of chlorobenzene and phenylboronic acid catalyzed by PATP-stabilized Pd nanoparticles. (n.d.). ResearchGate.
- Lam, P. Y. S. (2008). COPPER-Promoted C-Heteroatom Bond Cross-Coupling Via Boronic Acids: Chan-Lam Coupling Reaction. MARM-ACS.
- C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. (n.d.). National Institutes of Health.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (n.d.). ResearchGate.
- Ertl, P., et al. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules?. Bioorganic & Medicinal Chemistry, 91, 117405.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
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- (6-amino-3-chloro-2-fluorophenyl)boronic acid. (n.d.). Chemzq.
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An In-depth Technical Guide: 2-Chloro-3-fluorophenylboronic Acid as a Strategic Building Block in Modern Drug Discovery
Abstract: The rational design of novel therapeutics is increasingly reliant on the use of sophisticated, functionalized building blocks that impart desirable physicochemical and pharmacological properties to a lead molecule. Among these, 2-Chloro-3-fluorophenylboronic acid has emerged as a particularly valuable reagent. Its unique substitution pattern offers a confluence of steric and electronic properties that medicinal chemists can strategically leverage to enhance binding affinity, improve metabolic stability, and fine-tune pharmacokinetic profiles. This technical guide provides an in-depth examination of this compound, detailing its properties, strategic applications in drug design, and robust protocols for its use in the synthesis of complex bioactive molecules, with a focus on its role in developing kinase inhibitors.
Introduction: The Emergence of a Privileged Scaffold Component
Boronic acids are indispensable tools in medicinal chemistry, primarily serving as key coupling partners in palladium-catalyzed reactions that form the carbon-carbon bonds central to many drug scaffolds.[1][2] While thousands of boronic acids are commercially available, specific substitution patterns are often sought to solve complex drug design challenges.[] this compound (CAS No. 871329-52-1) has garnered significant interest as a building block for its capacity to introduce a precisely functionalized phenyl ring into a target molecule. This moiety is not merely a passive linker but an active contributor to the molecule's overall profile, influencing everything from target engagement to metabolic fate.[4][5] This guide will elucidate the chemical rationale behind its utility and provide practical methodologies for its application.
Physicochemical Properties and Handling
A thorough understanding of a building block's fundamental properties is critical for its effective use in synthesis and for predicting its influence on a final drug candidate. This compound is a white to slightly yellow crystalline powder that requires careful handling and storage to ensure its integrity.[4][6]
| Property | Value | Source(s) |
| CAS Number | 871329-52-1 | [4][7] |
| Molecular Formula | C₆H₅BClFO₂ | [4][7] |
| Molecular Weight | 174.36 g/mol | [4][7] |
| Melting Point | 80-84 °C | [8][9] |
| Density | ~1.41 g/cm³ (Predicted) | [8][10] |
| pKa | 7.20 ± 0.58 (Predicted) | [8][9] |
| Appearance | White to slightly yellow crystalline powder | [4] |
| Solubility | Soluble in Methanol; Slightly soluble in water | [8][9] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | [8][9] |
The Strategic Advantage in Drug Design: A Tale of Two Halogens
The specific placement of chlorine at the 2-position and fluorine at the 3-position is not arbitrary. This arrangement provides a synergistic combination of effects that are highly advantageous in drug design.
-
The Role of the Fluorine Atom: The fluorine at the 3-position serves multiple purposes. Its high electronegativity can modulate the pKa of nearby functional groups and create favorable dipole-dipole or hydrogen bond interactions with protein targets.[11] Crucially, replacing a hydrogen atom with fluorine on an aromatic ring can block sites of metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[5][11]
-
The Role of the Chlorine Atom: The chlorine at the 2-position acts as a crucial steric and electronic modulator. Its size can force a twist in the biaryl bond formed during coupling reactions, leading to a specific, and often more favorable, three-dimensional conformation for binding to a target protein. This "ortho effect" can lock the molecule into a bioactive conformation. Furthermore, the chloro group can engage in halogen bonding, a specific non-covalent interaction with electron-donating atoms in a protein's active site, which can significantly enhance binding affinity.[12]
The combination of these two halogens creates a unique electronic landscape on the phenyl ring, influencing its interaction with drug targets and metabolic enzymes in a predictable and beneficial manner.
Caption: Logical workflow from building block properties to drug candidate enhancement.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound lies in its function as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction is one of the most powerful and widely used methods for constructing biaryl or vinyl-aryl structures, which are common motifs in pharmaceuticals, particularly kinase inhibitors.[13]
The catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl or heteroaryl halide (the electrophilic partner).
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically requiring a base to activate the boronic acid.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, regenerating the Pd(0) catalyst and forming the desired carbon-carbon bond.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative, self-validating procedure for coupling this compound with a generic heteroaryl chloride, such as a 4-chloroquinazoline, a common core in kinase inhibitors.[14]
Materials:
-
4-Chloroquinazoline (1.0 equiv)
-
This compound (1.5 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)[14]
-
1,4-Dioxane and Water (4:1 mixture), degassed
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 4-chloroquinazoline (1.0 equiv), this compound (1.5 equiv), and potassium carbonate (3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes. This is critical to prevent oxidation of the Pd(0) catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (0.05 equiv).
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe. The final concentration of the limiting reagent should be approximately 0.1 M.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by saturated aqueous sodium chloride (brine).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl product.
Case Study: A Building Block for Potent Kinase Inhibitors
The biaryl motif constructed using this compound is prevalent in a class of drugs known as kinase inhibitors, which are mainstays in oncology.[1][] Kinases like Aurora Kinase B (AURKB) are crucial regulators of the cell cycle and are often overexpressed in cancers, making them prime therapeutic targets.[8]
While many complex final drug molecules exist, the synthetic strategy often involves the coupling of a boronic acid to a core heterocycle. For instance, in the development of novel quinazoline-based AURKB inhibitors, a key synthetic step is the Suzuki coupling to form a C-C bond at a critical position on the quinazoline ring.[14] Using this compound in such a synthesis would install the strategically functionalized phenyl ring, designed to probe the ATP-binding pocket of the kinase and establish potent and selective interactions. The development of orally active AURKB inhibitors demonstrates the successful application of this type of chemical strategy.[8][10]
Representative Synthesis of this compound
The synthesis of arylboronic acids is a well-established field. A common and reliable method involves a lithium-halogen exchange followed by quenching with a borate ester.
Caption: A common synthetic route to this compound.
Protocol: Synthesis via Lithium-Halogen Exchange
Materials:
-
1-Bromo-2-chloro-3-fluorobenzene (1.0 equiv)
-
n-Butyllithium (n-BuLi) in hexanes (1.1 equiv)
-
Trimethyl borate (B(OMe)₃) (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Aqueous HCl (e.g., 2 M)
Procedure:
-
Setup: Dissolve 1-bromo-2-chloro-3-fluorobenzene in anhydrous THF in a flame-dried, three-neck flask under a nitrogen atmosphere.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi dropwise via syringe, maintaining the internal temperature below -70 °C. Stir for 1 hour at -78 °C. The lithium-halogen exchange is typically very fast at this temperature.
-
Borylation: To the resulting aryllithium species, add trimethyl borate dropwise, again keeping the temperature below -70 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Hydrolysis: Cool the reaction mixture in an ice bath and slowly quench by adding aqueous HCl. Stir vigorously for 1-2 hours to hydrolyze the borate ester.
-
Extraction and Isolation: Extract the aqueous mixture with ethyl acetate or diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting solid is the crude this compound, which can be purified by recrystallization.[7]
Conclusion
This compound is more than a simple building block; it is a strategic tool for molecular design. The precise arrangement of its functional groups allows medicinal chemists to address multiple challenges simultaneously—enhancing biological potency through specific interactions, improving metabolic stability by blocking oxidation sites, and controlling molecular conformation. Its reliable performance in the Suzuki-Miyaura coupling reaction ensures its place as a go-to reagent for constructing the complex biaryl scaffolds that define many modern targeted therapies. As the demand for highly optimized and specific drug candidates continues to grow, the utility and importance of intelligently designed building blocks like this compound will only increase.
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- ChemicalBook. (n.d.). This compound CAS#: 871329-52-1.
- PubChem. (n.d.). 2-Chloro-3-fluoropyridine-4-boronic acid. National Center for Biotechnology Information.
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- Unnamed Contributor. (n.d.). The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis.
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- Unnamed Inventor. (2017). A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield.
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An In-Depth Technical Guide to Suzuki-Miyaura Coupling Reactions
Introduction: A Pillar of Modern Synthesis
First reported by Akira Suzuki and Norio Miyaura in 1979, the palladium-catalyzed cross-coupling of organoboron compounds with organic halides and pseudohalides, now famously known as the Suzuki-Miyaura coupling, represents a cornerstone of modern organic synthesis.[1][2] Its profound impact, particularly within the pharmaceutical industry, is a testament to its remarkable versatility, broad functional group tolerance, and relatively mild reaction conditions.[1][2][3] This guide provides an in-depth exploration of the Suzuki-Miyaura coupling, delving into its core mechanistic principles, practical experimental considerations, and its pivotal role in the landscape of drug discovery and development.[1][4][5]
The significance of this reaction was formally recognized in 2010 when Akira Suzuki, alongside Richard F. Heck and Ei-ichi Negishi, was awarded the Nobel Prize in Chemistry for "palladium-catalyzed cross couplings in organic synthesis."[6][7] The reaction's widespread adoption stems from several key advantages, including the commercial availability and low toxicity of its organoboron reagents, and the ease of removal of inorganic byproducts.[1]
The Core Mechanism: A Palladium-Catalyzed Symphony
The generally accepted mechanism of the Suzuki-Miyaura coupling reaction is a catalytic cycle centered around a palladium complex, which oscillates between the Pd(0) and Pd(II) oxidation states.[6] This elegant cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[8]
The Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
1. Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide (R¹-X) to a coordinatively unsaturated Pd(0) complex.[1][9] This step, often considered the rate-determining step, involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square-planar Pd(II) intermediate.[1][6] The reactivity of the organic halide generally follows the trend: I > Br > OTf > Cl.
2. Transmetalation: The next crucial step is transmetalation, where the organic group (R²) from the organoboron reagent is transferred to the palladium(II) complex. This process requires the presence of a base, which activates the organoboron species.[9][10] The base reacts with the boronic acid to form a more nucleophilic borate species, which facilitates the transfer of the organic moiety to the palladium center.[11][12][13][14]
3. Reductive Elimination: The final step of the cycle is reductive elimination. In this step, the two organic groups (R¹ and R²) coupled to the palladium center form a new carbon-carbon bond, yielding the desired product (R¹-R²).[9][10] Simultaneously, the palladium catalyst is reduced from Pd(II) back to its active Pd(0) state, allowing it to re-enter the catalytic cycle.[6][10]
Key Components and Their Roles: A Deeper Dive
The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection of its components. Each element plays a critical role in the efficiency and outcome of the reaction.
The Palladium Catalyst and Ligands
While early iterations of the Suzuki-Miyaura reaction often employed simple palladium sources like Pd(PPh₃)₄, significant advancements have been made in catalyst design.[3][9] The choice of ligand coordinated to the palladium center is paramount, as it profoundly influences the catalyst's activity, stability, and selectivity.[15]
-
Electron-rich and Bulky Ligands: Modern catalyst systems often feature bulky and electron-donating phosphine ligands.[9][15] Electron-rich ligands facilitate the oxidative addition step, particularly with less reactive electrophiles like aryl chlorides.[6] Bulky ligands promote the reductive elimination step, which is often crucial for the coupling of sterically hindered substrates.[6][15]
| Ligand Class | Specific Ligand | Key Features | Typical Substrates |
| Biaryl Phosphines | SPhos, XPhos | Highly active for a broad range of substrates, including aryl chlorides.[15][16] | Aryl chlorides, hindered biaryls.[3][16] |
| Ferrocenyl Phosphines | dppf | Robust and versatile, often used for challenging couplings.[17] | Heteroaryl boronic acids.[17] |
| Dialkylphosphines | t-Bu₃P | Strong electron-donating ability, effective for unactivated aryl chlorides. | Unactivated aryl chlorides. |
The Organoboron Reagent
A variety of organoboron compounds can be used in Suzuki-Miyaura couplings, with boronic acids and their esters being the most common.[6][18] While boronic acids are often readily available, they can be prone to decomposition.[6] Boronic esters, such as pinacol esters, are generally more stable and exhibit better solubility in organic solvents.[18][19]
The Base: More Than Just a Proton Scavenger
The role of the base in the Suzuki-Miyaura coupling is multifaceted and critical for the reaction's success.[11][13] Its primary function is to activate the boronic acid by converting it into a more reactive borate anion (RB(OH)₃⁻).[11][13] This increases the nucleophilicity of the organic group, facilitating its transfer to the palladium center during transmetalation.[11][12][13][14] Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH).[6] The choice of base can significantly impact the reaction yield and selectivity.[13]
Solvents
A wide range of organic solvents can be employed, including toluene, dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF).[6] Often, a biphasic system containing an organic solvent and water is used.[18][20] The presence of water can be beneficial as it helps to dissolve the inorganic base and can facilitate the transmetalation step.[19][21]
Practical Applications in Drug Discovery and Development
The Suzuki-Miyaura coupling has become an indispensable tool in the pharmaceutical industry for the construction of complex molecular architectures.[1][4][5][22] Its reliability and functional group tolerance allow for the efficient synthesis of biaryl and heteroaryl structures, which are common motifs in many drug molecules.[23][24]
For instance, the synthesis of Losartan, a widely prescribed medication for high blood pressure, utilizes a key Suzuki-Miyaura coupling step to form the critical biphenyl linkage.[24] Similarly, the synthesis of Lumacaftor, a drug used to treat cystic fibrosis, relies on a Suzuki coupling to create a key biaryl precursor.[24] These examples highlight the strategic importance of this reaction in streamlining synthetic routes and enabling the rapid exploration of structure-activity relationships (SAR) for new drug candidates.[24]
Experimental Protocols
The following protocols provide a general framework for performing a Suzuki-Miyaura coupling reaction. Optimization is often necessary for specific substrate combinations.
General Procedure for Suzuki-Miyaura Coupling
Caption: A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Boronic acid or ester (1.1–1.5 equiv)[25]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst; 0.5–5 mol%)[7][17]
-
Ligand (if using a separate palladium source)
-
Degassed solvent (e.g., Toluene, Dioxane, THF/water mixture)[6][25]
Procedure:
-
Reaction Setup: To a flame-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, boronic acid (or ester), and base.[17]
-
Catalyst Addition: Add the palladium catalyst and, if necessary, the ligand.[17]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[17]
-
Solvent Addition: Add the degassed solvent via syringe.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 120 °C) with vigorous stirring.[7]
-
Monitoring: Monitor the progress of the reaction by an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][15]
-
Workup: Upon completion, cool the reaction mixture to room temperature.[1] Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).[1]
-
Purification: Wash the combined organic layers with brine, dry over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the desired coupled product.[1][15]
Troubleshooting Common Issues
Even with a well-established procedure, challenges can arise. Here are some common issues and potential solutions:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, insufficient degassing, poor solubility of reagents.[19] | Use a fresh catalyst, ensure thorough degassing, try a different solvent system or add a co-solvent to improve solubility.[19] Consider using a more soluble boronic ester.[19] |
| Protodeboronation | Presence of excess water or acid, prolonged reaction times at high temperatures. | Minimize water content for sensitive substrates, use a milder base, or reduce the reaction temperature and time. |
| Homocoupling of Boronic Acid | Presence of oxygen, use of a Pd(II) precatalyst without complete reduction.[6] | Ensure the reaction is performed under a strictly inert atmosphere.[6] If using a Pd(II) source, ensure conditions are suitable for its reduction to Pd(0).[6] |
| Difficulty with Aryl Chlorides | Low reactivity of the C-Cl bond. | Use a more electron-rich and bulky ligand (e.g., SPhos, XPhos) and a stronger base (e.g., K₃PO₄).[3][6] Higher reaction temperatures may also be necessary. |
Conclusion
The Suzuki-Miyaura coupling reaction has revolutionized the art of carbon-carbon bond formation. Its versatility, reliability, and broad applicability have solidified its position as a preferred method for constructing complex molecular frameworks in both academic and industrial settings.[1][3][22] A thorough understanding of the underlying mechanism and the interplay between the various reaction components is paramount for researchers and scientists to effectively harness the power of this remarkable transformation in the pursuit of novel therapeutics and advanced materials.
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- Case Study: Knowledge Based Problem Solving - C
- Suzuki Coupling: Mechanism & Examples | NROChemistry. [Link]
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Introduction: The Cornerstone of Modern C-C Bond Formation
An In-Depth Technical Guide to the Mechanism of Suzuki-Miyaura Coupling with Arylboronic Acids
First published by Akira Suzuki and Norio Miyaura in 1979, the palladium-catalyzed cross-coupling of organoboron compounds with organohalides, now universally known as the Suzuki-Miyaura or Suzuki coupling, represents a paradigm shift in synthetic organic chemistry.[1][2] This reaction facilitates the creation of carbon-carbon bonds, particularly for synthesizing biaryls, styrenes, and polyolefins, which are common scaffolds in pharmaceuticals, agrochemicals, and advanced materials.[1][3] Its widespread adoption in both academic and industrial settings, including on the kilogram scale for pharmaceutical intermediates, stems from its remarkable functional group tolerance, the use of relatively mild reaction conditions, and the low toxicity and high stability of the requisite boronic acid reagents compared to other organometallics like organostannanes or organozincs.[1]
This guide provides a detailed exploration of the core mechanism of the Suzuki-Miyaura coupling, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the catalytic cycle, examine the critical roles of each reaction component, address common side reactions, and provide a practical experimental framework.
The Catalytic Cycle: A Detailed Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura coupling is a catalytic cycle centered on a palladium complex that shuttles between the Pd(0) and Pd(II) oxidation states.[4] The cycle is composed of three fundamental, sequential steps: oxidative addition, transmetalation, and reductive elimination.[1][5][6]
Oxidative Addition: Catalyst Activation and Substrate Engagement
The catalytic cycle is initiated by a coordinatively unsaturated 14-electron Pd(0) species, which is the active catalyst. This species is typically generated in situ from a more stable Pd(II) precatalyst.[4] The first and often rate-determining step is the oxidative addition of the organohalide (Ar-X) to the Pd(0) center.[1][5] In this process, the palladium atom inserts itself into the carbon-halogen bond, breaking it and forming two new bonds: Pd-Ar and Pd-X. This formally oxidizes the catalyst from Pd(0) to a square planar Pd(II) complex.[3][7]
The reactivity of the organohalide is highly dependent on the halogen, following the general trend of bond strength: I > OTf > Br >> Cl .[5] While aryl iodides and bromides are classic substrates, significant advancements in ligand design have enabled the efficient coupling of less reactive but more cost-effective aryl chlorides.[8] The oxidative addition typically proceeds with retention of stereochemistry for vinyl halides.[7] The initial product is a cis-organopalladium(II) complex, which often rapidly isomerizes to the more stable trans-isomer.[7]
Transmetalation: The Critical C-C Bond-Forming Precursor Step
Transmetalation is the pivotal step where the organic moiety from the boron reagent is transferred to the palladium(II) complex, displacing the halide.[7] This step is mechanistically complex, and its precise pathway has been a subject of extensive debate.[9] A crucial requirement for this step is the presence of a base, as organoboronic acids are generally not nucleophilic enough to transmetalate directly.[7][10]
The role of the base is multifaceted, but its primary function is to activate the boronic acid.[11] Two dominant pathways are proposed for the base-mediated transmetalation[9][12]:
-
The "Boronate" Pathway (Path A): The base (e.g., OH⁻, OR⁻) reacts with the Lewis acidic boronic acid (Ar'-B(OH)₂) to form a more nucleophilic trihydroxyborate complex (Ar'-B(OH)₃⁻).[12][13] This "ate" complex is electron-rich and readily transfers its aryl group to the electrophilic Pd(II) center of the trans-[ArPd(L)₂X] complex.
-
The "Palladium-Hydroxo" Pathway (Path B): The base first exchanges with the halide on the palladium complex to form a palladium-hydroxo or -alkoxo species (trans-[ArPd(L)₂OH]). This complex then reacts with the neutral boronic acid.[9]
While both pathways are plausible and may operate under different conditions, extensive computational and kinetic studies suggest that for many common systems (e.g., weak bases in aqueous media), the boronate pathway is the major contributor.[9][12][13] The activation of the boron reagent is essential for efficient transfer.[10][14]
Reductive Elimination: Product Formation and Catalyst Regeneration
Reductive elimination is the final, irreversible step of the cycle.[15] The two organic groups (Ar and Ar') on the palladium(II) center, which must be in a cis orientation to each other, couple to form the new carbon-carbon bond of the biaryl product (Ar-Ar').[5] This process reduces the palladium from Pd(II) back to the catalytically active Pd(0) state, which can then re-enter the catalytic cycle.[4] The reductive elimination step proceeds with retention of stereochemistry.[7] Bulky, electron-donating ligands on the palladium center can facilitate this step by increasing steric crowding and promoting the formation of the C-C bond.[5][8]
// Nodes for the cycle pd0 [label="Pd(0)L₂\n(Active Catalyst)", fontcolor="#202124"]; oxidative_addition [label="Oxidative\nAddition", shape=none, fontcolor="#34A853"]; pdi_complex [label="trans-[ArPd(II)(L)₂X]", fontcolor="#202124"]; transmetalation [label="Transmetalation", shape=none, fontcolor="#EA4335"]; pdi_diaryl [label="cis-[ArPd(II)(L)₂Ar']", fontcolor="#202124"]; reductive_elimination [label="Reductive\nElimination", shape=none, fontcolor="#4285F4"];
// Nodes for reagents and products arx [label="Ar-X\n(Aryl Halide)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; ar_boronic [label="Ar'-B(OH)₂ + Base", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="Ar-Ar'\n(Biaryl Product)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; boronate [label="[Ar'-B(OH)₃]⁻", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Invisible node for isomerization isomerization_node [label="cis-trans\nIsomerization", shape=none, fontcolor="#5F6368"];
// Edges pd0 -> oxidative_addition [dir=back]; oxidative_addition -> pdi_complex [dir=back]; pdi_complex -> transmetalation [dir=back]; transmetalation -> pdi_diaryl [dir=back]; pdi_diaryl -> reductive_elimination [dir=back]; reductive_elimination -> pd0 [dir=back];
// Reagents and Products edges arx -> oxidative_addition [style=dashed]; ar_boronic -> boronate [style=dashed]; boronate -> transmetalation [style=dashed]; reductive_elimination -> product [style=dashed];
// Isomerization link pdi_complex -> isomerization_node [style=dotted, arrowhead=none]; isomerization_node -> pdi_diaryl [style=dotted, arrowhead=none]; } Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Reaction Components and Their Roles
The success of a Suzuki coupling hinges on the judicious selection of its components. Each plays a vital role in modulating the efficiency and outcome of the catalytic cycle.
Palladium Catalysts and Ligands
While Pd(0) is the active catalyst, air-stable Pd(II) salts like Pd(OAc)₂ or PdCl₂ are often used as "precatalysts" that are reduced in situ.[4] The ligand bound to the palladium center is arguably the most critical variable for achieving high reactivity. Ligands stabilize the palladium nanoparticles, prevent aggregation, and tune the electronic and steric properties of the metal center to facilitate the elementary steps of the cycle.[5][7]
-
Phosphine Ligands: These are the most common class of ligands. Electron-rich and sterically bulky phosphines (e.g., P(t-Bu)₃, SPhos, XPhos) accelerate both oxidative addition and reductive elimination.[5][8][16] Bidentate phosphines like dppf are also widely used.[4]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable bonds with palladium. They are often more robust than phosphines and can be highly effective for coupling challenging substrates like aryl chlorides.[7][10][8]
The Multifaceted Role of the Base
The choice of base is critical and can dramatically affect reaction rates and yields.[11][17] Its roles extend beyond simply activating the boronic acid.[7] An effective base must be strong enough to form the boronate but not so strong as to cause degradation of the substrates or catalyst.
| Base Type | Examples | Strength | Key Characteristics & Causality |
| Carbonates | K₂CO₃, Na₂CO₃, Cs₂CO₃ | Moderate | Most common choice. Good balance of reactivity and functional group tolerance. Often used in aqueous solvent mixtures to ensure solubility.[11][18] |
| Phosphates | K₃PO₄ | Strong | Highly effective, particularly for less reactive substrates like aryl chlorides. Its strength promotes efficient boronate formation.[11] |
| Hydroxides | NaOH, KOH, Ba(OH)₂ | Strong | Very strong bases that can accelerate the reaction but may promote side reactions or be incompatible with base-sensitive functional groups.[11][19] |
| Fluorides | KF, CsF | Weak | Used for substrates with base-labile groups (e.g., esters). The fluoride anion is thought to form a highly nucleophilic fluoroborate species.[10] |
| Organic Bases | Et₃N, DIPEA | Weak | Generally less effective for activating boronic acids and are used less frequently.[11] |
Boronic Acid Derivatives for Enhanced Stability
While arylboronic acids are standard, they can be prone to decomposition via processes like protodeboronation.[2][4] To improve stability, shelf-life, and enable sequential couplings, various boronic esters are employed.
-
Pinacol Esters: Improve the stability of the boronate, making them easier to handle and purify.[4]
-
MIDA Esters: These are highly stable, crystalline solids that are unreactive under anhydrous Suzuki conditions. They can be "deprotected" with a mild aqueous base, allowing for controlled, sequential cross-coupling reactions.[4][14]
-
Organotrifluoroborates (R-BF₃K): Air-stable, crystalline salts that slowly release the boronic acid under aqueous basic conditions, which can be advantageous for reactions sensitive to high concentrations of boronic acid.[10][14]
Common Side Reactions and Troubleshooting
Understanding potential side reactions is crucial for optimizing reaction conditions and ensuring the integrity of the final product.
-
Homocoupling: The dimerization of the boronic acid (Ar'-B(OH)₂ → Ar'-Ar') can occur, particularly in the presence of oxygen or if the Pd(II) precatalyst is not efficiently reduced to Pd(0).[4][20] Thoroughly degassing the reaction mixture is a critical preventative measure.
-
Protodeboronation: The cleavage of the C–B bond by a proton source (e.g., water, alcohol), replacing the boronic acid group with a hydrogen atom (Ar'-B(OH)₂ → Ar'-H). This is more common with electron-rich or certain heteroaromatic boronic acids.[2][4]
-
Dehalogenation: The replacement of the halide on the starting material with a hydrogen atom (Ar-X → Ar-H). This can occur if a hydride source is present in the reaction mixture.[4]
-
β-Hydride Elimination: This is a major competing pathway when using alkylboronic acids that have hydrogens on the β-carbon. It results in the formation of an alkene instead of the desired cross-coupled product.[4][5]
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the coupling of an aryl bromide with an arylboronic acid. It serves as a self-validating system that incorporates best practices for achieving high yields.
Reaction: 4-Bromotoluene with Phenylboronic Acid
-
Reagent Preparation & Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromotoluene (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv).
-
Seal the flask with a rubber septum.
-
-
Degassing (Critical Step):
-
Solvent and Catalyst Addition:
-
Through the septum, add the solvent system, for example, a mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL total volume).[6] The water is necessary to dissolve the inorganic base.[4]
-
Bubble the inert gas through the solvent mixture for 10-15 minutes to ensure it is thoroughly deoxygenated.
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol %) or a combination of a precatalyst like Pd(OAc)₂ (0.03 mmol, 3 mol %) and a ligand like PPh₃ (0.12 mmol, 12 mol %).
-
-
Reaction Execution:
-
Lower the flask into a preheated oil bath set to 85-90 °C.
-
Allow the reaction to stir vigorously at this temperature. Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure biphenyl product.
-
Conclusion
The Suzuki-Miyaura coupling is a powerful and indispensable tool in modern synthetic chemistry. Its reliability stems from a well-understood, albeit complex, catalytic cycle. By comprehending the nuances of oxidative addition, the critical role of the base in transmetalation, and the finality of reductive elimination, researchers can effectively troubleshoot and optimize their reactions. The strategic selection of catalyst, ligand, base, and solvent allows for the precise construction of complex molecular architectures, solidifying the Suzuki coupling's role as a cornerstone of drug discovery and materials science.
References
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024).
- Suzuki reaction - Wikipedia. (n.d.).
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
- Suzuki Coupling - Organic Chemistry Portal. (n.d.).
- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society. (n.d.).
- Lennox, A., & Lloyd-Jones, G. (2014). Boron Reagent Activation in Suzuki–Miyaura Coupling. In New Trends in Cross-Coupling: Theory and Applications. The Royal Society of Chemistry.
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem. (n.d.).
- Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix - MDPI. (n.d.).
- Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society.
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Chemistry – An Asian Journal.
- The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. (n.d.).
- Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations | The Journal of Organic Chemistry - ACS Publications. (n.d.).
- Merits of the Suzuki Coupling Reaction - BYJU'S. (n.d.).
- Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture What a Difference a Base Makes | Organic Process Research & Development - ACS Publications. (n.d.).
- Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study | The Journal of Organic Chemistry - ACS Publications. (n.d.).
- Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions - Scite.ai. (n.d.).
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025).
- Internal Catalytic Effect of Bulky NHC Ligands in Suzuki–Miyaura Cross-Coupling Reaction. (2013). Organometallics.
- Yang, C., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications.
- Catalytic performance and kinetic analysis for Suzuki coupling... - ResearchGate. (n.d.).
- Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar. (n.d.).
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. (n.d.).
- Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings | The Journal of Organic Chemistry - ACS Publications. (2012).
- Mechanistic Exploration of the Transmetalation and Reductive Elimination Events Involving PdIV -Abnormal NHC Complexes in Suzuki-Miyaura Coupling Reactions: A DFT Study - PubMed. (2018).
- Principles of the Suzuki Coupling Reaction - Encyclopedia.pub. (2023).
- B-Alkyl Suzuki Couplings - Macmillan Group. (2005).
- ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. | Request PDF - ResearchGate. (2025).
- Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp - Reddit. (2025).
- Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions | Organic Letters - ACS Publications. (2014).
- Suzuki cross-coupling reaction - YouTube. (2020).
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- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Principles of the Suzuki Coupling Reaction | Encyclopedia MDPI [encyclopedia.pub]
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The Dichotomy of Halogenation: A Guide to the Effect of Fluorine and Chlorine Substituents in Boronic Acids
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide synthesizes field-proven insights with established chemical principles to provide a comprehensive resource on the nuanced roles of fluorine and chlorine substituents in arylboronic acids. We will move beyond simple definitions to explore the causal relationships between halogenation and the resulting physicochemical properties, reactivity, and strategic applications in modern drug discovery.
Introduction: Why Halogenate Boronic Acids?
Boronic acids and their derivatives are indispensable tools in synthetic and medicinal chemistry, primarily due to their versatility in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] The introduction of halogen atoms—specifically fluorine and chlorine—onto the aryl backbone of these molecules is not a trivial modification. It is a strategic decision aimed at modulating a host of properties critical for both synthesis and biological activity.
-
Fluorine: Often considered a "bioisostere" of a hydrogen atom, its small size and high electronegativity can drastically alter a molecule's metabolic stability, membrane permeability, and binding affinity to protein targets without significantly increasing steric bulk.[3][4]
-
Chlorine: Larger and more polarizable than fluorine, chlorine substituents can serve as valuable hydrophobic interaction points in protein binding pockets and act as synthetic handles for further diversification.[5]
This guide will dissect the profound electronic and steric consequences of introducing these two key halogens, providing a framework for their rational application in research and development.
The Electronic Heart of the Matter: Impact on Acidity and Stability
The primary influence of fluorine and chlorine is their powerful electron-withdrawing inductive effect, which directly impacts the Lewis acidity of the boron center and the Brønsted acidity (pKa) of the boronic acid.
Lewis Acidity
A boronic acid's utility is fundamentally tied to the electrophilicity of its boron atom. Halogenation significantly enhances this Lewis acidity.[6][7][8]
-
Mechanism of Enhancement: Fluorine and chlorine, being highly electronegative, pull electron density away from the aromatic ring and, consequently, from the boron atom. This makes the boron center more electron-deficient and thus a stronger Lewis acid.[7][9] This increased acidity is crucial for interactions with biological targets and can influence the rate-determining transmetalation step in cross-coupling reactions.[10] The effect is generally more pronounced with fluorine due to its superior electronegativity.
Brønsted Acidity (pKa)
Boronic acids act as Lewis acids, accepting a hydroxide ion to form a more stable tetrahedral boronate species. The equilibrium of this reaction defines the pKa. Phenylboronic acid has a pKa of approximately 8.86.[11]
-
Influence of Halogenation: Electron-withdrawing substituents like fluorine and chlorine stabilize the resulting negative charge on the boronate anion, shifting the equilibrium towards its formation and thus lowering the pKa (increasing acidity).[11][12][13]
-
Positional Effects: The position of the halogen substituent is critical.
-
ortho -Substitution leads to the most significant increase in acidity. This is due to a combination of the strong inductive effect and the potential for a stabilizing intramolecular hydrogen bond between the B-O-H group and the ortho-fluorine atom.[11][12]
-
meta -Substitution results in a notable increase in acidity, driven purely by the inductive effect.[11]
-
para -Substitution has the weakest effect, as the electron-withdrawing inductive effect is partially counteracted by the electron-donating resonance (mesomeric) effect of the halogen.[11]
-
The following diagram illustrates these electronic influences.
Caption: Electronic effects of halogen substitution on arylboronic acid acidity.
The Stability Challenge: Protodeboronation
A critical consequence of increased electron deficiency in the aryl ring is a heightened susceptibility to protodeboronation—an undesired side reaction where the C–B bond is cleaved and replaced by a C–H bond.[6][14] This is particularly problematic under the basic conditions often required for Suzuki-Miyaura coupling.[15][16]
-
Mechanism: The reaction is often base-catalyzed, proceeding through the boronate species. The electron-deficient aromatic ring becomes a better leaving group, facilitating cleavage of the carbon-boron bond upon protonation.[17]
-
Practical Implications: Highly fluorinated or chlorinated boronic acids can decompose during a reaction or even upon storage, leading to lower yields and purification challenges.[6][18] Using boronic esters (e.g., pinacol esters) or trifluoroborate salts can mitigate this issue by providing a "slow release" of the boronic acid under reaction conditions, keeping its ambient concentration low and minimizing the rate of protodeboronation.[14][15]
The table below summarizes the pKa values for selected halogenated phenylboronic acids, illustrating the concepts discussed.
| Boronic Acid | Substituent Position | pKa Value |
| Phenylboronic Acid | Unsubstituted | 8.86[11] |
| 4-Fluorophenylboronic acid | para | 8.77[11] |
| 3-Fluorophenylboronic acid | meta | 8.35[11] |
| 2-Fluorophenylboronic acid | ortho | 8.08[11] |
| 2,6-Difluorophenylboronic acid | di-ortho | 6.81[11] |
| 2,3,4,6-Tetrafluorophenylboronic acid | Multi-substituted | 6.17[11] |
| 4-Chlorophenylboronic acid | para | 8.63 |
| 3-Chlorophenylboronic acid | meta | 8.24 |
| 2-Chlorophenylboronic acid | ortho | 8.01 |
Note: pKa values for chlorinated derivatives are included for comparison and follow similar trends, though data is less consistently reported in single comprehensive studies.
Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a pillar of modern synthesis, and halogenated boronic acids are key players.[19][20] However, their unique electronic properties introduce both opportunities and challenges.
-
Altered Reactivity: The increased electron-deficient nature of the aryl ring can influence the transmetalation step. While this can be beneficial, it can also lead to slower reaction rates in some cases, requiring careful optimization of catalysts, ligands, and bases.[6][21]
-
Aryl Chlorides as Coupling Partners: A significant advantage of modern Suzuki-Miyaura catalysis is the ability to use cost-effective and widely available aryl chlorides as electrophiles.[22] The coupling of a halogenated boronic acid with an aryl chloride requires a robust catalytic system, often employing bulky, electron-rich phosphine ligands to facilitate the difficult oxidative addition step.[20][23]
The following diagram outlines a generalized workflow for this critical reaction.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Synthesis and Structural Analysis
The reliable synthesis of halogenated boronic acids and the confirmation of their structure are foundational to their use.
Synthesis Protocols
The most common laboratory-scale synthesis involves the reaction of an organometallic reagent (organolithium or Grignard) with a trialkyl borate, followed by acidic hydrolysis.
This protocol describes a representative synthesis via a Grignard reagent.
Causality: The Grignard reaction creates a nucleophilic carbon center from the aryl halide, which then attacks the electrophilic boron atom of the trialkyl borate. Subsequent hydrolysis replaces the alkoxy groups with hydroxyl groups to yield the boronic acid.
-
Grignard Reagent Formation:
-
To an oven-dried, three-neck round-bottom flask equipped with a reflux condenser and an addition funnel under an argon atmosphere, add magnesium turnings (1.2 eq).
-
Add anhydrous tetrahydrofuran (THF) and a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of 1-bromo-4-chlorobenzene (1.0 eq) in anhydrous THF via the addition funnel, maintaining a gentle reflux.
-
After the addition is complete, continue to stir the mixture at reflux for 1-2 hours until the magnesium is consumed. Cool to room temperature.
-
-
Borylation:
-
In a separate oven-dried flask under argon, prepare a solution of trimethyl borate (1.5 eq) in anhydrous THF.
-
Cool this solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the prepared Grignard reagent to the cold borate solution via cannula, keeping the internal temperature below -60 °C.
-
After addition, allow the reaction to warm to room temperature and stir overnight.
-
-
Hydrolysis and Isolation:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly quench the reaction by adding aqueous HCl (e.g., 2 M) until the solution is acidic (pH ~1-2). Stir vigorously for 1 hour.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude solid can be purified by recrystallization (e.g., from a water/acetone mixture) to yield pure 4-chlorophenylboronic acid.[24]
-
Structural Verification: X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for confirming the molecular geometry, bond lengths, and intermolecular interactions of these compounds.[25] The crystal packing is heavily influenced by hydrogen bonding between the boronic acid groups and, in some cases, interactions involving the halogen substituents.[11]
Causality: This protocol aims to produce a single, high-quality crystal suitable for diffraction by allowing molecules to slowly and orderly arrange themselves from a supersaturated solution.
-
Crystal Growth:
-
Dissolve the purified halogenated boronic acid in a minimal amount of a suitable hot solvent or solvent mixture (e.g., water, ethanol, toluene).
-
Allow the solution to cool slowly to room temperature.
-
Alternatively, use slow evaporation by leaving the saturated solution in a vial covered with parafilm pierced with a few small holes.
-
-
Mounting and Data Collection:
-
Structure Solution and Refinement:
Applications in Drug Discovery and Development
The unique properties imparted by fluorine and chlorine make these boronic acids highly valuable in medicinal chemistry.[1][3][28]
-
Enzyme Inhibition: The Lewis acidic boron atom can form a reversible covalent bond with a nucleophilic residue (like serine or threonine) in an enzyme's active site. Bortezomib (Velcade®), a boronic acid-containing proteasome inhibitor, is a landmark example.[13] Halogenation of the aryl ring can modulate binding affinity and specificity by forming favorable interactions (e.g., halogen bonds) within the active site.
-
Metabolic "Blocking": A common strategy in drug design is to introduce fluorine atoms at positions susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes). The strength of the C-F bond prevents this oxidation, thereby increasing the drug's half-life and bioavailability.
-
Scaffold Development: Halogenated boronic acids are essential building blocks for generating libraries of complex molecules for high-throughput screening.[1] The Suzuki-Miyaura coupling allows for the rapid assembly of biaryl structures, which are privileged motifs in many approved drugs.[2]
Conclusion
Fluorine and chlorine substituents are powerful modulators of boronic acid properties. They profoundly increase Lewis and Brønsted acidity, which in turn enhances reactivity but also introduces stability challenges like protodeboronation. For the medicinal or synthetic chemist, understanding this dichotomy is key. By carefully selecting the position and identity of the halogen and by choosing appropriate synthetic methods (e.g., using boronic esters to temper reactivity), researchers can harness the beneficial effects of halogenation to construct novel therapeutics and complex molecular architectures with greater precision and control.
References
- Technical Support Center: Highly Fluorin
- Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids | Organic Letters - ACS Public
- A Comparative Guide to the X-ray Crystal Structure of 2,5-Difluorophenylboronic Acid Derivatives and Rel
- Synthesis and lewis acidity of fluorinated triaryl borates - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT04095F.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH.
- Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetall
- Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorin
- Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorin
- Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine - Organic Chemistry Portal.
- Recent Advances in the Synthesis of Borinic Acid Deriv
- Fluorinated Aryl Boronates as Building Blocks in Organic Synthesis - ResearchG
- A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling - Benchchem.
- Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments.
- pKa values of boronic acids X-C6H4B(OH)2 with F, CF3 and OCF3 substituents.
- Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Deriv
- Synthesis of 2,6‐fluorophenyl boronic acid using a lithium reagent.
- Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters | Organic Letters - ACS Public
- Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid | Request PDF.
- (PDF) Fluorinated Boronic Acids: Acidity and Hydrolytic - Amanote Research.
- Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids - Publication - Bridge of Knowledge - MOST Wiedzy.
- Protodeboron
- Synthesis and Lewis Acidity of Fluorinated Triaryl Borates - ResearchG
- Synthesis and lewis acidity of fluorinated triaryl bor
- Development of Organic Transformations Based on Protodeboronation - ACS Public
- The Role of Boronic Acids in Advanced Pharmaceutical Intermedi
- Synthesis and lewis acidity of fluorinated triaryl bor
- Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion | Journal of the American Chemical Society.
- Protodeboronation and its application in synthesis - ResearchG
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters - Scholarship @ Claremont.
- Boronic Acids in Suzuki Coupling: A Pharma Intermedi
- Boronic acid - Wikipedia.
- Applic
- Synthesis, crystal structure and DFT study of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid - Taylor & Francis Online.
- Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H.
- Protodeboronation of (Hetero)
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC - PubMed Central.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorin
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield - Google P
- Design and discovery of boronic acid drugs - PubMed.
- Organic Boronic Acids and Boronic Acid Esters in Industrial Synthesis - ResearchG
- Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorin
- X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC - NIH.
- Influence of fluorine substituents on the properties of phenylboronic compounds.
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Methodological & Application
Application Notes and Protocol for Suzuki Coupling of 2-Chloro-3-fluorophenylboronic Acid
These application notes provide a comprehensive guide for researchers, medicinal chemists, and process development scientists on the effective use of 2-chloro-3-fluorophenylboronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This document outlines the theoretical underpinnings, practical considerations, and a detailed experimental protocol for the synthesis of complex biaryl and heteroaryl structures, which are pivotal in the fields of drug discovery and materials science.[1]
Introduction: The Strategic Importance of this compound
This compound is a versatile synthetic building block increasingly utilized in the construction of pharmacologically active molecules and advanced materials.[1] Its unique substitution pattern, featuring both a chloro and a fluoro group, offers distinct advantages:
-
Modulation of Physicochemical Properties: The presence of fluorine can significantly enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[2]
-
Vector for Further Functionalization: The chloro substituent can serve as a handle for subsequent cross-coupling reactions, allowing for the construction of highly decorated molecular architectures.
-
Fine-tuning of Electronic Properties: The electron-withdrawing nature of the halogen substituents influences the electronic properties of the resulting biaryl compounds, which is critical for applications in materials science, such as the development of organic light-emitting diodes (OLEDs) and sensors.[1]
This guide provides a robust and reproducible protocol for the Suzuki-Miyaura coupling of this compound with a variety of aryl and heteroaryl halides.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organohalide, catalyzed by a palladium complex.[3] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[4]
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
A crucial aspect of the Suzuki coupling is the activation of the boronic acid by a base, which facilitates the transmetalation step.[5] The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity, particularly when dealing with less reactive coupling partners like aryl chlorides.
Key Considerations for Coupling with this compound
The presence of an ortho-chloro substituent and a meta-fluoro substituent on the boronic acid, as well as the potential for using aryl chlorides as coupling partners, necessitates careful optimization of the reaction conditions.
Catalyst and Ligand Selection
The oxidative addition of an aryl chloride to the palladium(0) center is often the rate-limiting step in the catalytic cycle.[6] To overcome this challenge, the use of electron-rich and sterically bulky phosphine ligands is paramount. These ligands stabilize the palladium(0) species and promote the cleavage of the strong carbon-chlorine bond.
| Catalyst/Ligand System | Rationale | Key Features |
| Pd(OAc)₂ / SPhos | SPhos is a highly effective biaryl phosphine ligand for coupling aryl chlorides. | High activity, good functional group tolerance.[7] |
| Pd₂(dba)₃ / XPhos | XPhos is another bulky biaryl phosphine ligand known to facilitate challenging couplings. | Excellent for sterically hindered substrates. |
| [Pd(allyl)Cl]₂ / cataCXium® A | A phosphine-based catalyst system often effective for heteroaryl chlorides. | High turnover numbers. |
For the protocol outlined below, a combination of Pd(OAc)₂ and SPhos is recommended as a starting point due to its broad applicability and high success rate with aryl chlorides.
Choice of Base and Solvent
The base plays a multifaceted role in the Suzuki coupling, including the activation of the boronic acid and influencing the overall catalytic activity.[8] For the coupling of this compound, a moderately strong base is required.
-
Bases: Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are excellent choices.[8] They are effective in promoting the reaction without causing significant decomposition of the boronic acid.
-
Solvents: A mixture of an organic solvent and water is often beneficial. The water aids in dissolving the inorganic base and facilitates the transmetalation step.[9] Common solvent systems include:
-
Toluene / Water
-
Dioxane / Water
-
THF / Water
-
A Toluene/Water system is recommended for this protocol due to its ability to facilitate high reaction temperatures, which are often necessary for coupling aryl chlorides.
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl chloride.
Figure 2: General workflow for the Suzuki coupling protocol.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Typical Quantity (for 1 mmol scale) |
| Aryl/Heteroaryl Chloride | Varies | Varies | 1.0 mmol |
| This compound | 871329-52-1 | 174.36 g/mol | 1.2 mmol |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 g/mol | 0.02 mmol (2 mol%) |
| SPhos | 657408-07-6 | 410.51 g/mol | 0.04 mmol (4 mol%) |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 g/mol | 2.0 mmol |
| Toluene | 108-88-3 | 92.14 g/mol | 5 mL |
| Deionized Water | 7732-18-5 | 18.02 g/mol | 1 mL |
Step-by-Step Procedure
-
Reaction Setup:
-
To a clean, dry Schlenk flask equipped with a magnetic stir bar, add the aryl/heteroaryl chloride (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene (5 mL) and degassed deionized water (1 mL) to the flask via syringe.
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
-
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Inefficient oxidative addition. | Increase reaction temperature to 110 °C. Consider a more electron-rich ligand such as RuPhos. |
| Catalyst decomposition. | Ensure proper degassing of solvents and use of an inert atmosphere. | |
| Protodeboronation | Presence of excess water or acidic impurities. | Use anhydrous solvents and ensure the base is of high purity. |
| Homocoupling of Boronic Acid | High catalyst loading or presence of oxidants. | Reduce catalyst loading. Ensure the reaction is performed under strictly anaerobic conditions. |
Conclusion
The protocol described herein provides a reliable and efficient method for the Suzuki-Miyaura coupling of this compound. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can successfully synthesize a wide range of valuable biaryl and heteroaryl compounds. The principles and troubleshooting guide presented in these application notes are intended to empower scientists in their synthetic endeavors, facilitating the development of novel therapeutics and advanced materials.
References
- Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling.
- LookChem. (n.d.). This compound.
- Schaub, T., et al. (2021). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 23(20), 8169-8176. [Link]
- Fu, G. C. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides. Accounts of Chemical Research, 41(11), 1555-1564. [Link]
- ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction....
- PubChem. (n.d.). 2-Chloro-3-fluoropyridine-4-boronic acid.
- The Chemists' Cookbook. (2024, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- White Rose Research Online. (n.d.). The iron-catalysed Suzuki coupling of aryl chlorides.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Boronic Acids in Modern Drug Discovery.
- RSC Publishing. (n.d.). Suzuki coupling with ligandless palladium and potassium fluoride.
- ResearchGate. (n.d.). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes.
- University of Edinburgh Research Explorer. (2010, July 12). Aryl Trifluoroborates in Suzuki-Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride.
- NROSCI. (2020, July 11). Suzuki Coupling.
- National Institutes of Health. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes.
- National Institutes of Health. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.
- ACS Publications. (2016, August 18). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters.
- ACS Publications. (n.d.). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides.
- ResearchGate. (2023, March 22). (PDF) Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions.
- ResearchGate. (n.d.). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
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- 7. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 871329-52-1 [chemicalbook.com]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Application Note: Strategic Ligand Selection for Suzuki-Miyaura Coupling of 2-Chloro-3-fluorophenylboronic Acid
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] However, substrates possessing challenging electronic and steric properties, such as 2-chloro-3-fluorophenylboronic acid, require careful optimization of reaction conditions, particularly the choice of ligand. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic selection of phosphine ligands for the successful coupling of this electron-deficient and sterically demanding substrate. We will delve into the mechanistic role of ligands, analyze the substrate's unique reactivity profile, and provide actionable protocols for ligand screening and reaction execution.
Introduction: The Challenge of Coupling Electron-Deficient Boronic Acids
This compound is a valuable building block in medicinal chemistry and materials science. The presence of two electron-withdrawing halogens (Cl and F) significantly alters the electronic properties of the phenyl ring, making it a challenging substrate for Suzuki-Miyaura coupling.
Key Challenges:
-
Electron-Deficient Nature: The inductive effects of the chloro and fluoro groups decrease the nucleophilicity of the boronic acid's ipso-carbon. This can slow down the crucial transmetalation step in the catalytic cycle.[2][3]
-
Steric Hindrance: The ortho-chloro substituent presents a steric barrier around the boron center, which can impede the approach of the palladium complex during transmetalation.
-
Protodeboronation: Electron-deficient arylboronic acids are more susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source, leading to reduced yields.[2][4]
Overcoming these challenges necessitates a catalyst system with high activity and stability. The ligand, which coordinates to the palladium center, is the most critical component for tuning the catalyst's properties to match the substrate's demands.[5]
The Decisive Role of the Ligand in the Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][7] The ligand directly influences the rate and efficiency of each key step:
-
Oxidative Addition: The active Pd(0)Ln species reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate. Bulky, electron-rich phosphine ligands facilitate this step, especially with less reactive aryl chlorides, by promoting the formation of a highly reactive, monoligated Pd(0)L species.[5][8]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base. The ligand's steric bulk can influence the geometry of the Pd(II) complex, affecting the ease of this transfer.
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple to form the new C-C bond, regenerating the Pd(0) catalyst. Bulky, electron-donating ligands accelerate this final, product-forming step.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Ligand Selection for this compound
For challenging substrates like this compound, the ideal ligand must be both electron-rich and sterically bulky .
-
Electron-richness increases the electron density on the palladium center, which promotes the rate-limiting oxidative addition step, particularly when using aryl chlorides as coupling partners.[9]
-
Steric bulk facilitates the formation of coordinatively unsaturated, 14-electron Pd(0)L species, which are more catalytically active than their 16- or 18-electron counterparts.[8] It also accelerates the final reductive elimination step to release the product.[5]
The Buchwald dialkylbiaryl phosphine ligands are a class of ligands that embody these characteristics and have proven exceptionally effective for a wide range of challenging cross-coupling reactions.[5][10][11]
Recommended Ligand Classes:
| Ligand Class | Key Examples | Structural Features & Advantages | Recommended For |
| Buchwald Ligands | SPhos, XPhos, RuPhos | Bulky biaryl backbone with electron-donating phosphine groups.[10] Promote fast oxidative addition and reductive elimination.[5] Highly versatile and effective for sterically hindered and electron-deficient substrates.[8][11] | General purpose, excellent starting point for optimization. XPhos is particularly effective for aryl chlorides.[12] |
| Josiphos Ligands | (R)-(-)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine | Ferrocene-based ligands with both steric bulk and strong electron-donating properties. | Can be effective in specific cases where Buchwald ligands may underperform; worth including in a screening panel. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors that form very stable bonds with palladium. Often highly active and thermally stable.[13] | Alternative to phosphines, particularly useful in high-temperature reactions or when phosphine oxidation is a concern. |
Table 1. Comparison of Recommended Ligand Classes.
Based on literature precedent for similar electron-deficient and sterically hindered substrates, SPhos and XPhos are highly recommended as initial ligands for screening.[10][11]
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Reagents are flammable and may be toxic. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. All manipulations involving palladium catalysts and phosphine ligands should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[4]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with a generic aryl bromide.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (0.5 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.[1]
-
Inert Atmosphere: Seal the tube with a rubber septum. Evacuate the tube and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.[1]
-
Reaction Execution: Place the Schlenk tube in a preheated oil bath at 100 °C. Stir the mixture vigorously for 4-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.
-
Work-up: After the reaction is complete (starting material consumed), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[7]
Protocol 2: Ligand Screening Workflow
For novel or particularly challenging coupling partners, a small-scale ligand screening is highly recommended to identify the optimal catalyst system efficiently.
Caption: A streamlined workflow for parallel ligand screening.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: Pd(0) oxidized to Pd black; ligand oxidized.[4]2. Insufficiently Degassed Solvents/Reagents.3. Poor Substrate Solubility. | 1. Ensure all reagents are handled under a strict inert atmosphere. Use fresh, high-quality catalyst and ligand.[4]2. Degas solvents thoroughly by sparging with argon or using freeze-pump-thaw cycles.3. Try a different solvent system (e.g., Toluene, 2-MeTHF, or DMF).[14][15] |
| Significant Protodeboronation | 1. Presence of excess water or protic sources.2. Reaction temperature is too high or reaction time is too long.3. Base is too strong or too weak. | 1. Use anhydrous conditions with finely ground K₃PO₄.[15] Consider using a boronic ester (e.g., pinacol ester) for enhanced stability.[4]2. Monitor the reaction closely and stop it once the starting material is consumed. Try lowering the temperature.3. Screen alternative bases like K₂CO₃ or CsF.[15] |
| Formation of Homocoupled Byproducts | 1. Reaction temperature is too high.2. Ligand is not bulky enough. | 1. Lower the reaction temperature.2. Switch to a bulkier ligand (e.g., from SPhos to XPhos or tBuXPhos).[15] |
Table 2. Common issues and solutions for Suzuki-Miyaura coupling.
Conclusion
The successful Suzuki-Miyaura coupling of this compound is highly dependent on the rational selection of the palladium ligand. Bulky and electron-rich dialkylbiaryl phosphine ligands, such as SPhos and XPhos, are superior choices for overcoming the inherent challenges of this electron-deficient and sterically hindered substrate. By promoting the critical oxidative addition and reductive elimination steps, these advanced ligands enable efficient C-C bond formation where simpler phosphines may fail. The protocols and troubleshooting guide provided herein offer a comprehensive framework for researchers to develop robust and high-yielding coupling methodologies for this and other challenging substrates.
References
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
- NROChemistry. (2024, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]
- ResearchGate. (2019). Phosphorinanes as Ligands for Palladium-Catalyzed Cross-Coupling Chemistry. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559. [Link]
- Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
- Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(82), 67015-67018. [Link]
- Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings?[Link]
- ACS Publications. (2020).
- RSC Publishing. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. [Link]
- ACS Publications. (2023). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls. [Link]
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?[Link]
- Reddit. (2022). How to approach choosing reaction conditions for Suzuki?[Link]
- Reddit. (2019). Diagnosing issues with a failed Suzuki coupling?[Link]
- Merck Millipore. Buchwald Phosphine Ligands. [Link]
- ResearchGate. (2005).
- KCIL Chemofarbe Group. (2024). Challenges In Suzuki Coupling Reaction. [Link]
- NIH. (2021). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. [Link]
- Scholarship @ Claremont. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]
- MDPI. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]
- NIH. (2016).
- MDPI. (2022).
- RSC Publishing. (2019).
- ChemRxiv. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules. [Link]
- ResearchGate. (2011). Overview of the addition of arylboronic acids to electron-deficient heterocycles. [Link]
Sources
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- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Buchwald Phosphine Ligands [sigmaaldrich.com]
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- 15. reddit.com [reddit.com]
Application Notes and Protocols: Strategic Base Selection for Suzuki-Miyaura Coupling of 2-Chloro-3-fluorophenylboronic Acid
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in pharmaceutical and materials science for the construction of C(sp²)–C(sp²) bonds. The choice of base is a critical parameter that profoundly influences reaction efficiency, yield, and selectivity. This is particularly true for substrates with challenging electronic and steric properties, such as 2-Chloro-3-fluorophenylboronic acid. The electron-withdrawing nature of the halogen substituents on this boronic acid derivative necessitates a careful and rational approach to base selection to ensure optimal reaction outcomes. This document provides a comprehensive guide for researchers, detailing the mechanistic role of the base, the specific considerations for this substrate, and a systematic protocol for base screening and optimization.
Introduction: The Multifaceted Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism of the Suzuki-Miyaura reaction involves a palladium catalyst cycling through Pd(0) and Pd(II) oxidation states.[1] The base plays a crucial, multifaceted role, primarily in the transmetalation step.[2] Its primary function is to activate the boronic acid, converting it into a more nucleophilic boronate species.[3][4] This activation facilitates the transfer of the organic moiety from boron to the palladium(II) center.
The key steps influenced by the base are:
-
Formation of the Boronate Anion: The base reacts with the boronic acid (ArB(OH)₂) to form a more reactive boronate species, such as [ArB(OH)₃]⁻ or an alkoxy-derived equivalent.[4][5] This increases the nucleophilicity of the aryl group, promoting transmetalation.
-
Ligand Exchange on Palladium: The base can also influence the palladium complex itself, potentially forming a palladium-hydroxo or -alkoxo species, which can then react with the boronic acid in the transmetalation step.[6]
-
Acceleration of Reductive Elimination: Some studies suggest that the base can also play a role in accelerating the final reductive elimination step, where the desired biaryl product is formed and the Pd(0) catalyst is regenerated.[5]
Given these varied roles, it is clear that no single base is optimal for all Suzuki-Miyaura reactions. The choice is highly dependent on the specific substrates, catalyst, and solvent system.[7]
Specific Challenges with this compound
The electronic properties of this compound present unique challenges for base selection. The presence of two electron-withdrawing halogens (chloro and fluoro) decreases the nucleophilicity of the boronic acid.[8] This makes the formation of the active boronate species more difficult, potentially slowing down the transmetalation step.
Furthermore, the ortho-chloro substituent introduces steric hindrance around the boronic acid moiety. This steric bulk can impede the approach of the boronic acid to the palladium center, further complicating the transmetalation process.[9][10] Therefore, the selected base must be strong enough to deprotonate the less acidic boronic acid but not so strong as to cause unwanted side reactions, such as protodeboronation, especially in the presence of water.[11]
A Systematic Approach to Base Selection: Screening Protocol
A systematic screening of bases is the most effective strategy to identify the optimal conditions for the Suzuki-Miyaura coupling of this compound. This protocol outlines a general procedure for screening a panel of common bases.
3.1. Model Reaction
A representative model reaction should be chosen for the screening process. For this application note, we will consider the coupling of this compound with a common coupling partner, 4-bromoanisole.
Scheme 1: Model Suzuki-Miyaura Coupling Reaction
3.2. Experimental Workflow for Base Screening
The following workflow provides a structured approach to screening and identifying the optimal base for the model reaction.
Caption: Workflow for systematic base screening and optimization.
3.3. Detailed Screening Protocol
Materials:
-
This compound
-
4-Bromoanisole
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Bases: Sodium carbonate (Na₂CO₃), Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), Potassium phosphate (K₃PO₄), Potassium fluoride (KF), Barium hydroxide (Ba(OH)₂)[2][12]
-
Solvents: Toluene, 1,4-Dioxane, Dimethoxyethane (DME), Water (degassed)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and reaction monitoring equipment (TLC, LC-MS, or GC-MS)
Procedure: [13]
-
To a pre-dried reaction vial equipped with a magnetic stir bar, add 4-bromoanisole (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the palladium catalyst (0.02 mmol, 2 mol%).
-
Add the selected base (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the vial with an inert gas three times.
-
Add the degassed solvent system (e.g., 4 mL of Toluene and 1 mL of water).
-
Seal the vial and heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2 hours).
-
Upon completion (disappearance of the limiting starting material), cool the reaction to room temperature.
-
Quench the reaction by adding water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Determine the product yield by a suitable analytical method (e.g., NMR with an internal standard or quantitative LC-MS).
Data Presentation and Interpretation
The results of the base screening should be tabulated for easy comparison. The table should include the base used, solvent system, temperature, reaction time, and the corresponding product yield.
Table 1: Illustrative Base Screening Results for the Coupling of this compound with 4-Bromoanisole
| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Na₂CO₃ | Toluene/H₂O (4:1) | 90 | 18 | 45 |
| 2 | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 18 | 68 |
| 3 | Cs₂CO₃ | Toluene/H₂O (4:1) | 90 | 18 | 85 |
| 4 | K₃PO₄ | Toluene/H₂O (4:1) | 90 | 18 | 92 |
| 5 | KF | Toluene/H₂O (4:1) | 90 | 18 | 35 |
| 6 | Ba(OH)₂ | Toluene/H₂O (4:1) | 90 | 18 | 75 |
Note: These are hypothetical data for illustrative purposes. Actual results may vary.
Interpretation of Results:
From the illustrative data, K₃PO₄ appears to be the most effective base for this transformation under the screened conditions. The trend in reactivity for the carbonate bases (Cs₂CO₃ > K₂CO₃ > Na₂CO₃) is often observed and is attributed to the increasing solubility and basicity of the heavier alkali metal carbonates. The strong performance of K₃PO₄, a moderately strong base, suggests that a balance of basicity and solubility is crucial for activating the electron-deficient boronic acid without promoting significant side reactions.
Optimization of the Lead Base
Once a lead base is identified, further optimization should be performed to maximize the reaction yield and efficiency.[7]
Key Optimization Parameters:
-
Base Stoichiometry: Vary the equivalents of the lead base (e.g., 1.5, 2.0, 2.5 equivalents) to find the optimal amount.
-
Solvent System: Screen different solvents and solvent/water ratios. Aprotic polar solvents like dioxane or DME can sometimes offer advantages.
-
Temperature: Investigate the effect of temperature on the reaction rate and yield. Lowering the temperature may improve selectivity, while higher temperatures can accelerate the reaction.
-
Catalyst and Ligand: While the focus is on the base, the interplay between the base, catalyst, and ligand is significant. For challenging substrates, using more advanced catalyst systems with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can be beneficial.[14]
Conclusion and Recommendations
The selection of an appropriate base is paramount for the successful Suzuki-Miyaura coupling of this compound. Due to the electron-deficient nature and steric hindrance of this substrate, a systematic screening approach is highly recommended. Based on established principles and the illustrative data presented, inorganic bases such as K₃PO₄ and Cs₂CO₃ are excellent starting points for optimization. Researchers should perform a thorough screening of bases, followed by optimization of the lead candidate's stoichiometry, solvent, and temperature to achieve the desired reaction outcome.
This systematic and rational approach to base selection will empower researchers to overcome the challenges associated with this substrate, leading to more efficient and reliable syntheses of valuable chemical entities.
References
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Couto, I., et al. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate.
- Wikipedia. (2023). Suzuki reaction.
- Maia, H. L. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(11), 3071-3078.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 130(48), 16488-16497.
- Li, J., et al. (2016). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Molecules, 21(9), 1134.
- Hocek, M., et al. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to Substituted Purines. Collection of Czechoslovak Chemical Communications, 66(3), 483-501.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Royal Society of Chemistry. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14, 23456-23461.
- ResearchGate. (2019). Optimization of reaction conditions for Suzuki coupling 1.
- National Institutes of Health. (2018). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. New Journal of Chemistry, 42(15), 12659-12667.
- ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- Claremont Colleges. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters.
- National Institutes of Health. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384-2393.
- National Institutes of Health. (2013). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 135(17), 6433-6449.
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
- World Wide Journal of Multidisciplinary Research and Development. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions.
- ResearchGate. (2020). Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids.
- Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(22), 9333-9369.
- University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis.
- Royal Society of Chemistry. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(3), 693-700.
- YouTube. (2020). Suzuki cross-coupling reaction.
- ResearchGate. (2018). Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction.
- ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?.
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- 4. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Scilit [scilit.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Optimizing Solvent Systems for the Suzuki-Miyaura Coupling of Substituted Phenylboronic Acids
An Application Note and Comprehensive Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, indispensable for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds. The choice of solvent is a critical parameter that profoundly influences reaction efficiency, yield, and selectivity. This is especially true when dealing with substituted phenylboronic acids, where electronic and steric effects can significantly alter substrate reactivity. This guide provides an in-depth analysis of solvent system selection, explains the causal relationships between solvent properties and reaction outcomes, and offers detailed protocols for researchers to implement in their own laboratories.
The Foundational Role of the Solvent in the Suzuki-Miyaura Catalytic Cycle
The solvent in a Suzuki-Miyaura coupling is not merely an inert medium but an active participant that influences every step of the catalytic cycle.[1][2] Its primary functions include:
-
Solubilization: Dissolving the aryl halide, the boronic acid, the palladium catalyst/ligand complex, and the base to facilitate their interaction. Many reactions are biphasic (e.g., an organic solvent and an aqueous base solution), requiring efficient stirring to maximize the interfacial area where the reaction occurs.[3][4]
-
Catalyst Stabilization and Activation: The solvent can coordinate to the palladium center, influencing its electronic properties and stability. Some solvents, like DMF, can even participate in the reduction of Pd(II) precatalysts to the active Pd(0) species.[2]
-
Influence on Mechanistic Steps: The polarity and coordinating ability of the solvent can dramatically affect the rates of the key steps:
-
Oxidative Addition: This step is often favored in more polar solvents which can stabilize the resulting polar Pd(II) complex.[1]
-
Transmetalation: This crucial step, involving the transfer of the aryl group from boron to palladium, is heavily dependent on the base and the presence of water or hydroxyl ions. The solvent must facilitate the formation of the active boronate species.[4][5]
-
Reductive Elimination: This final step, which forms the C-C bond and regenerates the Pd(0) catalyst, can also be influenced by the solvent's ability to coordinate to the metal center.[5][6]
-
Visualizing the Catalytic Cycle
The following diagram illustrates the fundamental steps of the Suzuki-Miyaura reaction and highlights the points of influence for the solvent and base.
Caption: The Suzuki-Miyaura catalytic cycle.
A Practical Classification of Solvent Systems
Solvents for Suzuki coupling can be broadly categorized, with the choice depending heavily on the substrates and desired reaction conditions.
| Solvent Class | Examples | Dielectric Constant (ε) | Key Characteristics & Use Cases |
| Aromatic (Non-polar) | Toluene, Xylenes | ~2.4 | Good for dissolving organic substrates; often used in biphasic systems with an aqueous base. A common starting point for many reactions.[3] |
| Ethers (Moderately Polar) | Tetrahydrofuran (THF), 1,4-Dioxane, 2-MeTHF | ~7.5 (THF), ~2.2 (Dioxane) | Excellent general-purpose solvents. Dioxane is a traditional choice but has toxicity concerns.[7] 2-MeTHF is a greener alternative that allows for good phase separation from water.[8] |
| Polar Aprotic | Dimethylformamide (DMF), Acetonitrile (MeCN), DMSO | ~37 (DMF), ~37.5 (MeCN) | Highly polar, capable of dissolving a wide range of substrates and inorganic bases. Can accelerate reactions but may also promote side reactions. The coordinating ability of solvents like DMF and MeCN can be crucial and sometimes alter reaction selectivity.[1][9] |
| Alcohols & Aqueous Systems | Isopropanol, Ethanol, Water | ~18 (IPA), ~80 (Water) | Often used as a co-solvent with ethers or aromatic solvents to dissolve the inorganic base.[4] Purely aqueous systems are attractive for their safety, cost, and environmental benefits ("green chemistry").[10][11] |
Substrate-Directed Solvent Selection: The Impact of Phenylboronic Acid Substituents
The electronic nature of the substituent on the phenylboronic acid is a primary determinant of its reactivity and stability, which in turn dictates the optimal solvent system.
Case 1: Electron-Rich and Electron-Neutral Phenylboronic Acids
-
Characteristics: These are generally stable and reactive coupling partners. The oxidative addition of the aryl halide is often the rate-determining step.[12]
-
Recommended Solvent Strategy: A wide range of solvent systems are effective. Biphasic systems are highly reliable.
-
Primary Choice: Toluene or Dioxane with an aqueous solution of a moderate base like K₂CO₃ or Na₂CO₃. This combination provides a robust environment for most standard couplings.[3][13]
-
Alternative: THF/water mixtures can also be very effective. For substrates with poor solubility, a small amount of a polar aprotic solvent like DMF can be added.
-
-
Causality: For these substrates, the main role of the solvent system is to bring the reactants together effectively. The moderate polarity of ether or aromatic systems is sufficient to support the catalytic cycle without promoting significant protodeboronation (hydrolysis of the boronic acid), which can be a competing side reaction.[4]
Case 2: Electron-Deficient Phenylboronic Acids
-
Characteristics: These substrates are notoriously challenging. The electron-withdrawing groups (e.g., -NO₂, -CF₃, -CN) make the boronic acid less nucleophilic, which significantly slows down the transmetalation step.[14] They are also more susceptible to protodeboronation, especially under harsh basic conditions.[14]
-
Recommended Solvent Strategy: The solvent and base system must be carefully chosen to accelerate transmetalation without degrading the substrate.
-
Primary Choice: Polar solvents are often required. A combination of a polar aprotic solvent like DMF or a polar ether like THF with a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃ is often necessary.[3][15]
-
Anhydrous Conditions: If protodeboronation is a major issue, switching to anhydrous conditions can be beneficial. Toluene or THF with an anhydrous base like K₃PO₄ can prevent the degradation of the sensitive boronic acid.[7]
-
-
Causality: Stronger bases are needed to form the more reactive "ate" complex of the boronic acid, which facilitates the sluggish transmetalation. Polar solvents help to solubilize these stronger bases and can stabilize the charged intermediates involved in the transmetalation step.[1]
Visualizing the Selection Workflow
This decision tree provides a logical pathway for selecting an initial solvent system based on substrate properties.
Caption: Decision workflow for solvent system selection.
Experimental Protocols
Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. Palladium catalysts, solvents, and reagents may be toxic or flammable. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: General Purpose Suzuki-Miyaura Coupling of an Electron-Neutral Phenylboronic Acid
This protocol is a robust starting point for coupling simple aryl bromides with electron-neutral or electron-rich phenylboronic acids.
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
Phenylboronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Triphenylphosphine [PPh₃] (0.04 mmol, 4 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Deionized Water (1 mL)
-
Round-bottom flask or reaction vial with a magnetic stir bar
-
Condenser and inert gas (Nitrogen or Argon) line
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), and K₂CO₃ (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (N₂ or Ar) for 5-10 minutes. This is critical to prevent oxidation of the catalyst.
-
Solvent Addition: Using a syringe, add the degassed 1,4-dioxane (5 mL) and degassed deionized water (1 mL). Degassing can be achieved by bubbling N₂ or Ar through the solvents for 15-20 minutes prior to use.
-
Reaction: Place the flask in a pre-heated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 2-12 hours.
-
Work-up: a. Once the reaction is complete, cool the mixture to room temperature. b. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). c. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL). d. Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Protocol 2: Optimized Coupling for an Electron-Deficient Phenylboronic Acid
This protocol is designed to address the challenges of slower transmetalation and potential protodeboronation associated with electron-deficient substrates.
Materials:
-
Aryl Halide (e.g., Aryl Bromide or Chloride) (1.0 mmol, 1.0 equiv)
-
Electron-Deficient Phenylboronic Acid (e.g., 4-cyanophenylboronic acid) (1.5 mmol, 1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 mmol, 3 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) (6 mL)
-
Schlenk flask with a magnetic stir bar
-
Condenser and inert gas (Argon) line
Procedure:
-
Vessel Preparation: To a Schlenk flask that has been flame-dried under vacuum and backfilled with argon, add the aryl halide (1.0 mmol), electron-deficient phenylboronic acid (1.5 mmol), Pd(dppf)Cl₂ (3 mol%), and anhydrous K₃PO₄ (3.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with argon three times to ensure a completely inert atmosphere.
-
Solvent Addition: Add anhydrous THF (6 mL) via syringe. Anhydrous solvents are crucial to minimize protodeboronation.
-
Reaction: Place the flask in a pre-heated oil bath at 80 °C and stir vigorously. The use of a more active catalyst like Pd(dppf)Cl₂ is often beneficial for these challenging couplings.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reaction times may vary from 6-24 hours.
-
Work-up: a. After completion, cool the reaction to room temperature. b. Quench the reaction by carefully adding water (10 mL). c. Extract the mixture with ethyl acetate (3 x 20 mL). d. Combine the organic layers, wash with brine (25 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Concluding Remarks
The selection of an appropriate solvent system is not a trivial exercise but a data-driven decision that balances the electronic demands of the substrates, the choice of base and catalyst, and practical considerations like solubility and reaction temperature. While classic systems like toluene/water or dioxane/water serve as excellent starting points for simple phenylboronic acids, researchers must pivot to more polar or anhydrous conditions when confronting the challenges posed by electron-deficient partners. By understanding the underlying causality of how solvents influence the catalytic cycle, scientists can rationally design experiments, troubleshoot difficult reactions, and ultimately accelerate the discovery and development of novel chemical entities.
References
- Reeves, E. K., Bauman, O. R., Mitchem, G. B., & Neufeldt, S. R. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. [Link]
- Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Li, J., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega, 3(4), 4451-4457. [Link]
- Patil, S. A., et al. (2014). Studies on Pd/NiFe2O4 catalyzed ligand-free Suzuki reaction in aqueous phase: synthesis of biaryls, terphenyls and polyaryls.
- Neufeldt, S. R. (2019). Chemodivergence between Electrophiles in Cross-Coupling Reactions.
- HEIA-FR. (2021). Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. HEIA-FR. [Link]
- Reeves, E. K., et al. (2020). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings.
- Li, J., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega. [Link]
- Reeves, E. K., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PubMed. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
- ResearchGate. (2021). What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?.
- ResearchGate. (n.d.). Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids.
- ResearchGate. (n.d.). Effect of solvent on the Suzuki cross-coupling.
- ResearchGate. (n.d.). Effect of the solvent on the reaction progress of Suzuki-Miyaura...
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. [Link]
- White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- ResearchGate. (n.d.). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3.
- American Chemical Society. (2025). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. American Chemical Society. [Link]
- ACS Publications. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. [Link]
- National Institutes of Health. (n.d.). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. PMC. [Link]
- Aidic. (n.d.). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Aidic. [Link]
- National Institutes of Health. (n.d.). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)
- Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Buchwald Group, MIT. [Link]
- Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions?. Reddit. [Link]
- ACS Publications. (n.d.). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]
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- 10. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. chem.libretexts.org [chem.libretexts.org]
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- 15. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Strategic Role of 2-Chloro-3-fluorophenylboronic Acid in the Synthesis of Pharmaceutical Intermediates
Abstract
This technical guide provides an in-depth analysis of 2-Chloro-3-fluorophenylboronic acid (CAS No. 871329-52-1), a sophisticated building block increasingly employed in the synthesis of pharmaceutical intermediates. We explore the strategic importance of its unique halogen substitution pattern and its primary application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This document furnishes researchers, chemists, and drug development professionals with both the theoretical underpinnings and detailed, actionable protocols for leveraging this versatile reagent in the synthesis of complex biaryl scaffolds, which are central to many modern therapeutic agents.
Introduction: A Multifunctional Building Block in Medicinal Chemistry
This compound is an organoboron compound that has gained prominence as a crucial intermediate in organic synthesis and pharmaceutical research.[1] Its value lies in the specific arrangement of chloro and fluoro substituents on the phenyl ring, which imparts unique electronic and steric properties to the molecule. These properties are highly sought after in modern drug design for fine-tuning the pharmacological profiles of new chemical entities.
The Strategic Advantage of Halogen Substitution:
-
Fluorine Moiety: The incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry. The high electronegativity and small atomic radius of fluorine can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to target proteins by altering its conformational and electronic properties.[2][3]
-
Chlorine Moiety: The chlorine atom further modulates the electronic nature of the ring and provides an additional site that can influence molecular interactions or serve as a handle for subsequent synthetic transformations.[4]
-
Combined Effect: The 2-chloro-3-fluoro substitution pattern creates a distinct electronic and steric environment, enabling the synthesis of novel molecular architectures that are often key to achieving high potency and selectivity in targeted therapies, such as kinase inhibitors.[1]
Boronic acids are generally stable, exhibit low toxicity, and are highly versatile in chemical reactions, making them ideal reagents in pharmaceutical development pipelines.[5] Their principal application is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing carbon-carbon bonds to form biaryl and heteroaryl structures.[1][6]
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is the cornerstone reaction for this compound. The process involves the cross-coupling of the boronic acid with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst and a base. The generally accepted mechanism proceeds through a catalytic cycle involving a Pd(0)/Pd(II) interchange.
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (Ar¹-X), forming a Pd(II) intermediate.
-
Transmetalation: The organic moiety from the boronic acid (Ar²) is transferred to the palladium(II) center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated as the final biaryl product (Ar¹-Ar²), regenerating the active Pd(0) catalyst, which re-enters the cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This section provides a robust, generalized protocol for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide.
Protocol 1: Synthesis of 2-(2-Chloro-3-fluorophenyl)-4-methoxyanisole
| Reagent | CAS No. | MW ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| This compound | 871329-52-1 | 174.36 | 1.2 | 1.2 | 209.2 mg |
| 4-Bromoanisole | 104-92-7 | 187.04 | 1.0 | 1.0 | 187.0 mg |
| Pd(PPh₃)₄ | 14221-01-3 | 1155.56 | 0.03 | 0.03 | 34.7 mg |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | 2.0 | 2.0 | 212.0 mg |
| 1,4-Dioxane | 123-91-1 | 88.11 | - | - | 8 mL |
| Water | 7732-18-5 | 18.02 | - | - | 2 mL |
Methodology:
-
Reaction Setup:
-
To a flame-dried 25 mL Schlenk flask containing a magnetic stir bar, add this compound (209.2 mg, 1.2 mmol), 4-bromoanisole (187.0 mg, 1.0 mmol), Tetrakis(triphenylphosphine)palladium(0) (34.7 mg, 0.03 mmol), and sodium carbonate (212.0 mg, 2.0 mmol).[7]
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere. This is critical as the Pd(0) catalyst is sensitive to oxygen.
-
-
Solvent Addition:
-
Degas the 1,4-Dioxane and water by bubbling Argon through them for 15-20 minutes.
-
Using syringes, add the degassed 1,4-Dioxane (8 mL) and water (2 mL) to the Schlenk flask.
-
-
Reaction Execution:
-
Lower the flask into a preheated oil bath at 90 °C.
-
Stir the reaction mixture vigorously for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.
-
-
Work-up:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by adding 15 mL of deionized water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[7]
-
-
Purification:
-
Purify the resulting crude oil by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield the pure biaryl product.
-
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Case Study: Application in the Synthesis of Kinase Inhibitor Scaffolds
The 2-chloro-3-fluorophenyl moiety is a key structural feature in several advanced pharmaceutical agents, including targeted cancer therapies. For instance, the general structure is relevant to potent tyrosine kinase inhibitors like Lapatinib, which targets the HER2/neu and epidermal growth factor receptors (EGFR).[8][9] The synthesis of such complex molecules often relies on a convergent approach where key fragments are assembled using robust reactions like the Suzuki-Miyaura coupling.
Illustrative Synthesis: Coupling with a Heterocyclic Halide
To demonstrate the utility of this compound in constructing a core scaffold relevant to kinase inhibitors, we outline its coupling with 4-chloro-6-iodoquinazoline. The quinazoline ring is a common pharmacophore in this class of drugs.
| Parameter | Condition | Rationale |
| Electrophile | 4-Chloro-6-iodoquinazoline | The C-I bond is more reactive than the C-Cl bond in oxidative addition, allowing for selective coupling at the 6-position. |
| Catalyst | PdCl₂(dppf) (3 mol%) | Dppf is a robust ligand that promotes efficient coupling with both electron-rich and electron-poor substrates. |
| Base | K₃PO₄ (2.5 equiv) | A moderately strong base effective in promoting transmetalation without causing significant side reactions. |
| Solvent | Dioxane/H₂O (5:1) | A common, effective solvent system that facilitates solubility of both organic and inorganic reagents.[10] |
| Temperature | 100 °C | Sufficient thermal energy to drive the reaction to completion in a reasonable timeframe. |
| Typical Yield | 75-90% | High yields are expected for this type of coupling based on established methodologies.[11] |
This reaction would yield 4-chloro-6-(2-chloro-3-fluorophenyl)quinazoline, an advanced intermediate that can be further functionalized at the 4-position to complete the synthesis of a diverse library of potential kinase inhibitors. This strategy highlights how this compound serves as a critical tool for introducing a precisely functionalized aryl group onto a complex heterocyclic core, a common requirement in modern drug discovery.
References
- Green Chemistry. (2011).
- International Journal of Pharmaceutical Sciences and Research. (2019). Synthesis of lapatinib using a novel, inexpensive, and environmentally friendly approach. [Link]
- Journal of China Pharmaceutical University. (2010).
- ResearchGate. (2010).
- Organic Letters. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
- LookChem. (n.d.). This compound. [Link]
- Canadian Journal of Chemistry. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- Scholarship @ Claremont. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
- Appretech Scientific Limited. (n.d.). (2-chloro-3-fluorophenyl)boronic acid. [Link]
- Pharma Intermediate Guide. (2025). Boronic Acids in Suzuki Coupling. [Link]
- Journal of Fluorine Chemistry. (2018). Recent progress in the strategic incorporation of fluorine into medicinally active compounds. [Link]
- Molecules. (2020).
- Organic Letters. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. PubMed. [Link]
- Molecules. (2023).
- Molecules. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
- MedChemComm. (2010).
- Canadian Journal of Chemistry. (2020). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
- ChemMedChem. (2015). Fluorine in drug design: a case study with fluoroanisoles. PubMed. [Link]
- Current Topics in Medicinal Chemistry. (2018). Roles of Fluorine in Drug Design and Drug Action. Bentham Science. [Link]
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- Molecules. (2020).
- The Versatile Role of 3-Chlorophenylboronic Acid in Chemical Synthesis. (2026). [Link]
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Application of 2-Chloro-3-fluorophenylboronic acid in materials science
An Application Guide to 2-Chloro-3-fluorophenylboronic Acid in Advanced Materials Synthesis
Introduction: A Versatile Building Block for Functional Materials
This compound (CAS No: 871329-52-1) is a synthetically versatile organoboron compound that has emerged as a critical building block in the field of materials science.[1] Its utility stems from the unique combination of a reactive boronic acid moiety and a phenyl ring functionalized with two different halogen atoms: chlorine and fluorine. This specific substitution pattern imparts distinct electronic properties that researchers can leverage to precisely tune the performance of advanced materials. The electron-withdrawing nature of both chlorine and fluorine atoms significantly influences the electronic landscape of the molecule, making it an invaluable component for creating materials with tailored optical and electronic characteristics.[2][3]
This guide serves as a comprehensive technical resource for researchers and scientists, detailing the application of this compound in the synthesis of conjugated polymers for organic electronics and in the development of novel chemical sensors. We will explore the underlying scientific principles, provide detailed experimental protocols, and present data to illustrate its potential.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 871329-52-1 | [4] |
| Molecular Formula | C₆H₅BClFO₂ | [4] |
| Molecular Weight | 174.36 g/mol | [4] |
| Melting Point | 80-84 °C | [4][5] |
| Boiling Point | 313.4 °C at 760 mmHg | [4] |
| Density | ~1.41 g/cm³ | [4][5] |
| Solubility | Soluble in Methanol; Slightly soluble in water | [4] |
| Storage | Under inert gas (Nitrogen or Argon) at 2-8°C | [4][5] |
Part 1: Synthesis of High-Performance Conjugated Polymers
Conjugated polymers are the cornerstone of modern organic electronics, forming the active layers in devices like Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).[6][7] The performance of these devices is intrinsically linked to the electronic properties of the polymer, such as its energy levels (HOMO/LUMO) and bandgap. The introduction of halogen atoms onto the polymer backbone is a powerful strategy for tuning these properties.
Scientific Rationale: The Role of Chloro- and Fluoro- Substituents
The incorporation of the 2-chloro-3-fluorophenyl moiety into a polymer chain via Suzuki-Miyaura cross-coupling offers a dual-control mechanism over the material's electronic structure.
-
Inductive Effect : Both chlorine and fluorine are highly electronegative, exerting a strong electron-withdrawing inductive effect. This generally leads to a lowering of both the HOMO and LUMO energy levels of the resulting polymer. Deeper HOMO levels can improve air stability and facilitate better energy level alignment with anodes in devices, while lowered LUMO levels can enhance electron injection and transport.[8]
-
Steric and Conformational Effects : The presence of substituents at the 2- and 3-positions of the phenyl ring can induce steric hindrance. This can cause a twist in the polymer backbone, disrupting planarity and reducing intermolecular π-π stacking. While sometimes detrimental to charge mobility, this can be advantageous in OLED applications by inhibiting aggregation-caused quenching of fluorescence, leading to higher solid-state emission efficiency.[9]
The Suzuki-Miyaura cross-coupling reaction is the premier method for synthesizing these polymers, prized for its high tolerance of functional groups, mild reaction conditions, and commercial availability of reagents.[10][11]
Mechanism: The Suzuki-Miyaura Catalytic Cycle
The reaction couples an organoboron compound (like this compound) with an organohalide in the presence of a palladium catalyst and a base. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[10] The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[12]
Protocol 1: Synthesis of a Fluorinated Bithiophene-Benzene Copolymer
This protocol describes the synthesis of a donor-acceptor copolymer using this compound as the acceptor unit and a dibrominated bithiophene derivative as the donor unit.
Materials:
-
2,5-Dibromo-3,3'-dihexyl-2,2'-bithiophene (1.0 mmol, 1.0 equiv)
-
This compound (1.1 mmol, 1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.04 mmol, 4 mol%)[13]
-
Degassed Toluene (15 mL)
-
Degassed Water (1.5 mL)
-
Schlenk flask, condenser, magnetic stirrer, and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation: To an oven-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Reagent Addition: Add the 2,5-dibromo-3,3'-dihexyl-2,2'-bithiophene (1.0 equiv) and this compound (1.1 equiv) to the flask.
-
Solvent Addition: Add the degassed toluene and water to the reaction mixture.[13]
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. The polymerization progress can be monitored by Gel Permeation Chromatography (GPC) to track the increase in molecular weight. The reaction is typically run for 24-48 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing vigorously stirring methanol (200 mL). The polymer will precipitate.
-
Purification: Filter the precipitated polymer. To remove catalyst residues, perform a Soxhlet extraction sequence with methanol, acetone, and hexane. The purified polymer is finally extracted with chloroform or chlorobenzene.
-
Drying: The final polymer solution is concentrated, and the polymer is precipitated again in methanol, filtered, and dried under vacuum.
Part 2: Development of Boronic Acid-Based Fluorescent Sensors
Boronic acids are exceptional recognition motifs for diol-containing molecules, such as saccharides (e.g., glucose) and catecholamines (e.g., dopamine).[15] This recognition is based on the reversible covalent formation of stable five- or six-membered cyclic esters.[16] When a fluorophore is integrated into the boronic acid-containing molecule, this binding event can be transduced into a measurable change in fluorescence, forming the basis of a chemical sensor.[17]
Scientific Rationale: Enhancing Lewis Acidity for Sensing
The sensing mechanism relies on the Lewis acidic nature of the boron atom. The electron-withdrawing chloro- and fluoro- substituents on the phenyl ring of this compound increase the Lewis acidity of the boron center. This enhancement can lead to:
-
Stronger Binding: A more Lewis acidic boron atom will form more stable complexes with diols, potentially leading to sensors with higher sensitivity and lower detection limits.
-
Lower pKa: The pKa of the boronic acid is lowered, meaning it can operate effectively at physiological pH (around 7.4) where it can readily interact with target analytes.[3]
A common sensor design involves coupling the boronic acid to a fluorophore in a way that enables Photoinduced Electron Transfer (PET). In the unbound state, the lone pair of electrons on a nearby nitrogen or oxygen atom can quench the fluorescence of the fluorophore. Upon binding a diol, the boron center's geometry and electronics change, inhibiting the PET process and "turning on" the fluorescence.
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Application Note: A Robust and Scalable Synthesis of 2-Chloro-3-fluorophenylboronic Acid
Introduction
2-Chloro-3-fluorophenylboronic acid is a pivotal building block in modern synthetic chemistry, particularly valued by researchers in drug discovery and materials science.[1] Its unique substitution pattern allows for the strategic introduction of chloro- and fluoro-moieties into complex molecular architectures, which can significantly modulate the pharmacological properties of active pharmaceutical ingredients (APIs).[1] This boronic acid derivative is a key reactant in Suzuki-Miyaura cross-coupling reactions, a Nobel prize-winning methodology celebrated for its reliability and functional group tolerance in forming carbon-carbon bonds.[2] As demand for this intermediate grows, the need for a well-characterized, efficient, and scalable synthetic protocol becomes paramount.
This application note provides an in-depth guide for the scale-up synthesis of this compound. Moving beyond a simple recitation of steps, this document elucidates the critical process parameters, safety considerations, and purification strategies essential for transitioning from laboratory-scale experiments to pilot or industrial-scale production. The protocols herein are designed to be self-validating, with an emphasis on the causality behind each experimental choice to ensure reproducibility and high purity of the final product.
I. Synthetic Strategy: The Grignard Pathway to Arylboronic Acids
Several methods exist for the synthesis of arylboronic acids, including organolithium chemistry and transition-metal-catalyzed borylations.[3][4][5] For large-scale industrial production, the Grignard reagent method is often preferred due to its favorable cost-effectiveness, operational simplicity, and the ready availability of starting materials.[6][7] This pathway involves three core transformations:
-
Grignard Reagent Formation: An aryl halide is reacted with magnesium metal in an ethereal solvent to form an organomagnesium halide.
-
Borylation: The highly nucleophilic Grignard reagent is added to a borate ester at low temperatures.
-
Hydrolysis: The resulting boronate ester is hydrolyzed under acidic conditions to yield the final arylboronic acid.
This application note details a robust protocol based on this trusted Grignard pathway, optimized for safety and efficiency at scale. The use of a mixed solvent system is a key modification that enhances process safety and reduces raw material costs compared to using a single solvent like pure tetrahydrofuran (THF).[6]
Reaction Mechanism Overview
The diagram below illustrates the key steps in the synthesis of this compound via the Grignard route.
Figure 1: Reaction mechanism for the Grignard-based synthesis.
II. Detailed Scale-Up Protocol (100 g Scale)
This protocol is designed for the synthesis of approximately 100 g of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.[8]
Materials and Equipment
-
Reactor: 5 L, 3-necked, round-bottom flask equipped with a mechanical stirrer, thermometer, pressure-equalizing dropping funnel, and a reflux condenser with a nitrogen/argon inlet.
-
Starting Material: 1-Bromo-2-chloro-3-fluorobenzene (209.5 g, 1.0 mol)
-
Reagents:
-
Magnesium turnings (26.7 g, 1.1 mol)
-
Iodine (1 crystal, as initiator)
-
Triisopropyl borate (320 mL, 1.4 mol)
-
Anhydrous Tetrahydrofuran (THF), (1.0 L)
-
Anhydrous Toluene (500 mL)
-
Hydrochloric Acid (HCl), 2 M aqueous solution (1.5 L)
-
Saturated Sodium Chloride (Brine) solution (500 mL)
-
Ethyl Acetate (for extraction)
-
Hexane (for recrystallization)
-
Anhydrous Magnesium Sulfate (for drying)
-
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for scale-up synthesis.
Step-by-Step Procedure
Part A: Grignard Reagent Formation
-
Reactor Preparation: Flame-dry the 5 L reactor assembly under vacuum and backfill with dry nitrogen or argon. Maintain a positive inert atmosphere throughout the reaction. This step is critical as Grignard reagents are highly sensitive to moisture.
-
Charging Reagents: Add magnesium turnings (26.7 g) and a single crystal of iodine to the reactor. The iodine serves as an initiator by exposing a fresh, reactive magnesium surface.
-
Initiation: In the dropping funnel, prepare a solution of 1-bromo-2-chloro-3-fluorobenzene (209.5 g) in anhydrous THF (800 mL) and anhydrous toluene (400 mL). Add approximately 10% of this solution to the magnesium turnings.
-
Reaction: The reaction mixture should warm up, and the brown color of the iodine should fade, indicating initiation. If the reaction does not start, gentle heating with a heat gun may be required. Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at reflux for an additional 2 hours to ensure all the magnesium has reacted. The solution should appear as a dark grey-brown suspension. Cool the mixture to room temperature.
Part B: Borylation and Workup
-
Cooling: Cool the freshly prepared Grignard reagent to between -70 °C and -65 °C using a dry ice/acetone bath. Causality: This low temperature is crucial to prevent over-addition of the nucleophilic Grignard reagent to the borate ester, which would lead to the formation of undesired triarylborane byproducts.
-
Borylation: Add triisopropyl borate (320 mL) dropwise via the addition funnel, ensuring the internal temperature does not rise above -60 °C.
-
Warming: Once the addition is complete, stir the reaction mixture at -70 °C for 30 minutes, then allow it to warm slowly to room temperature overnight with continuous stirring.
-
Hydrolysis: Cool the reaction mixture to 0 °C in an ice-water bath. Slowly and carefully quench the reaction by adding 2 M HCl (1.5 L) via the dropping funnel. This step is exothermic and will generate gas; add the acid slowly to control the rate.
-
Extraction: Transfer the biphasic mixture to a large separatory funnel. Separate the layers and extract the aqueous layer twice with ethyl acetate (2 x 400 mL). Combine all organic layers.
-
Washing and Drying: Wash the combined organic phase with brine (500 mL), then dry over anhydrous magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product as a solid.
III. Purification and Characterization
Purification is a critical step, as crude boronic acids often contain oligomeric anhydrides known as boroxines.[9] For large-scale work, recrystallization is the most effective and economical method. An acid-base extraction can also be employed for removing non-acidic impurities.[10]
Purification Protocol: Recrystallization
-
Dissolve the crude solid in a minimum amount of hot ethyl acetate.
-
Slowly add hexane until the solution becomes cloudy.
-
Heat the mixture gently until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) for several hours to complete crystallization.
-
Collect the white crystalline product by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
| Parameter | Value | Notes |
| Starting Material | 209.5 g | 1-Bromo-2-chloro-3-fluorobenzene |
| Equivalents (Mg) | 1.1 eq | Ensures complete conversion of the aryl halide. |
| Equivalents (Borate) | 1.4 eq | Excess borate ester minimizes byproduct formation. |
| Typical Yield | 125 - 140 g (72-80%) | Based on the starting aryl bromide. |
| Purity (by HPLC/Titration) | >97% | Purity should be assessed after recrystallization.[1] |
| Appearance | White to off-white solid |
Table 1: Summary of Reaction Parameters and Expected Results.
Analytical Characterization
The identity and purity of the final product must be confirmed using standard analytical techniques.[11][12]
-
¹H NMR: Expect characteristic signals in the aromatic region (7.0-8.0 ppm) and a broad singlet for the B(OH)₂ protons, which is exchangeable with D₂O.
-
¹³C NMR: Will show signals corresponding to the six aromatic carbons, with splittings due to C-F coupling.
-
Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of the product (C₆H₅BClFO₂ = 174.36 g/mol ).[13]
-
Melting Point: The literature melting point is approximately 80-84°C.[13]
IV. Safety and Handling Precautions
General Handling:
-
Always handle boronic acids in a well-ventilated area or fume hood to minimize inhalation of dust.[14][15]
-
Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[8][16]
-
Avoid contact with skin and eyes. Boric acid and its derivatives are classified as irritants and may pose reproductive toxicity risks with chronic exposure.[14]
Storage:
-
Store this compound in a tightly sealed container in a cool, dry place.[8]
-
For long-term stability, storage under an inert atmosphere (nitrogen or argon) at 2-8°C is recommended to prevent degradation and boroxine formation.[13]
Spill and Waste Disposal:
-
In case of a spill, sweep up the solid material carefully to avoid generating dust.[15] Place it in a suitable container for disposal.
-
Dispose of chemical waste in accordance with local, state, and federal regulations. Do not discharge large quantities into drains.[14]
V. Conclusion
The protocol described provides a reliable and scalable method for the synthesis of high-purity this compound. By carefully controlling key parameters such as reaction temperature and atmospheric conditions, and by employing a robust purification strategy, researchers and process chemists can confidently produce this valuable intermediate on a large scale. The emphasis on the rationale behind each step ensures that the process can be adapted and optimized for specific equipment and scale requirements, facilitating the development of novel pharmaceuticals and advanced materials.
References
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- Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. ACS Publications.
- Boric Acid Safety & Hazards. Lab Alley.
- Scale-Up of a Rh-Catalyzed Asymmetric sp3–sp2 Suzuki–Miyaura-Type Reaction. ACS Publications.
- Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Cole-Parmer.
- Safety Data Sheet: Boric acid. Carl ROTH.
- Rowe Scientific Boric Acid (Solid) Safety Data Sheet. Rowe Scientific.
- Scale-Up of a Rh-Catalyzed Asymmetric sp3–sp2 Suzuki–Miyaura-Type Reaction. National Center for Biotechnology Information.
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- How to purify boronic acids/boronate esters? ResearchGate.
- Purification of boronic acids? Reddit.
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- Organic Boronic Acids and Boronic Acid Esters in Industrial Synthesis. ResearchGate.
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Center for Biotechnology Information.
- One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. ACS Publications.
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. National Center for Biotechnology Information.
- (6-amino-3-chloro-2-fluorophenyl)boronic acid. Chemzq.
- This compound. LookChem.
- Synthetic method of p-chlorophenylboronic acid. Google Patents.
- Preparation and Characterization of Fluorophenylboronic Acid-functionalized Monolithic Columns for High Affinity Capture of Cis-diol Containing Compounds. ResearchGate.
- (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses.
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Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of 2-Chloro-3-fluorophenylboronic acid
Introduction: Accelerating Biaryl Synthesis through Microwave-Assisted Suzuki Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, providing a robust and versatile method for the construction of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures. These motifs are of paramount importance in medicinal chemistry and materials science. The advent of microwave-assisted organic synthesis has revolutionized this transformation, offering significant advantages over conventional heating methods. Microwave irradiation dramatically reduces reaction times from hours to mere minutes, frequently improves product yields, and enhances reproducibility through precise temperature and pressure control.[1] This is especially beneficial when working with functionalized substrates like 2-chloro-3-fluorophenylboronic acid, where rapid and controlled heating can minimize potential side reactions and degradation.
This guide provides a comprehensive overview and detailed protocols for the microwave-assisted Suzuki coupling of this compound with various aryl halides. The content herein is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to design, execute, and troubleshoot these reactions effectively.
Scientific Principles and Mechanistic Considerations
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that proceeds through a well-established catalytic cycle. Understanding this mechanism is crucial for rationalizing experimental choices and optimizing reaction conditions.
The Catalytic Cycle
The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an organic halide (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron species (in this case, this compound) forms a boronate complex. This activated species then transfers the organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired biaryl product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.
The role of the base is critical in the transmetalation step, as it activates the boronic acid, making it more nucleophilic and facilitating the transfer of the aryl group to the palladium complex.[2][3]
The Influence of Microwave Irradiation
Microwave energy directly heats the reaction mixture through dielectric heating, a process involving the interaction of the oscillating electric field of the microwaves with polar molecules in the sample. This leads to rapid and uniform heating, which can significantly accelerate reaction rates.[1] For the Suzuki coupling, this rapid heating can:
-
Reduce Reaction Times: Dramatically shorten the time required to reach the optimal reaction temperature.
-
Improve Yields: Minimize the formation of byproducts that can occur under prolonged heating.[1]
-
Enhance Reproducibility: Precise temperature control in modern microwave reactors ensures consistent reaction conditions.[1]
Experimental Design and Optimization
The successful execution of a microwave-assisted Suzuki coupling reaction hinges on the careful selection of several key parameters. For a substrate like this compound, the electronic and steric effects of the chloro and fluoro substituents must be considered.
Selection of Reaction Components
| Component | Key Considerations for this compound | Recommended Starting Points |
| Palladium Catalyst | The choice of ligand is crucial. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often effective for coupling challenging substrates, including aryl chlorides. | Pd(dppf)Cl₂, Pd(PPh₃)₄, or pre-catalysts with Buchwald ligands (e.g., XPhos, SPhos).[2][4] |
| Base | A moderately strong base is typically required to activate the boronic acid without promoting side reactions like protodeboronation, which can be a concern with electron-deficient boronic acids.[2] | K₃PO₄, K₂CO₃, or Cs₂CO₃.[2][5] |
| Solvent | A solvent system that can effectively absorb microwave energy and solubilize the reactants is necessary. A mixture of an organic solvent and water is common. | 1,4-Dioxane/H₂O, Toluene/EtOH/H₂O, or DMF/H₂O.[2][5][6] |
| Aryl Halide Partner | The reactivity of the aryl halide follows the general trend: I > Br > OTf >> Cl.[7] Aryl chlorides may require more active catalysts and harsher conditions. | Start with an aryl bromide or iodide for initial optimization. For aryl chlorides, a more active catalyst system may be needed. |
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocols
Safety Precautions: Microwave-assisted reactions should only be performed in dedicated microwave reactors designed for chemical synthesis. Do not use domestic microwave ovens.[8] Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reactions should be conducted in a well-ventilated fume hood.
Protocol 1: General Procedure for Microwave-Assisted Suzuki Coupling of this compound with an Aryl Bromide
This protocol provides a starting point for the optimization of the reaction.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equivalents)[2]
-
Microwave vial with a stir bar
-
Microwave reactor
Procedure:
-
To a microwave vial, add this compound, the aryl bromide, and the base.
-
Seal the vial with a cap.
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive flow of inert gas, add the palladium catalyst.
-
Add the degassed solvent mixture via syringe.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 100-150°C) for a specified time (e.g., 10-30 minutes). The power should be adjusted to maintain the target temperature.[5]
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow Diagram
Caption: A general experimental workflow for microwave-assisted Suzuki coupling.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, insufficient temperature/time, incorrect base or solvent. | Screen different palladium catalysts and ligands. Increase temperature and/or reaction time. Screen different bases (e.g., Cs₂CO₃) and solvent systems. |
| Protodeboronation of Boronic Acid | Harsh basic conditions, presence of water, prolonged reaction time.[2] | Use a milder base (e.g., KF).[2] Consider using the corresponding boronic ester (e.g., pinacol ester) which can be more stable.[2] Minimize reaction time. |
| Homocoupling of Boronic Acid | Presence of oxygen, catalyst decomposition. | Ensure the reaction is set up under a strictly inert atmosphere and that all solvents are thoroughly degassed.[2] |
| Formation of Byproducts | Side reactions due to high temperature or prolonged heating. | Optimize the reaction temperature and time to find the balance between conversion and byproduct formation. |
Product Characterization
Rigorous characterization of the final product is essential to confirm its identity and purity. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for this purpose.
-
¹H NMR: Provides information about the chemical environment of each proton, allowing for the confirmation of the biaryl structure through characteristic aromatic signals and coupling patterns.
-
¹³C NMR: Shows the number of unique carbon atoms in the molecule, further confirming the structure.
-
¹⁹F NMR: This is particularly useful for fluorinated compounds. The chemical shift of the fluorine signal can confirm its presence and electronic environment in the final product.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Can be used to monitor reaction progress and assess the purity of the final product.
Conclusion
The microwave-assisted Suzuki-Miyaura coupling of this compound is a highly efficient method for the synthesis of functionalized biaryl compounds. By leveraging the advantages of microwave irradiation and carefully selecting the reaction parameters—catalyst, base, and solvent—researchers can achieve rapid, high-yielding, and reproducible syntheses. The protocols and guidelines presented in this document serve as a robust starting point for developing optimized conditions for specific aryl halide coupling partners, ultimately accelerating the discovery and development of novel molecules in the pharmaceutical and materials science fields.
References
- An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (2013). Molecules, 18(2), 1602–1613.
- Dolsak, A., Mravljak, K., & Štefane, B. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 439.
- Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (2023). Chemical Science, 14(3), 633-640.
- McIntosh, R. D., & Mansell, S. M. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts, 13(2), 268.
- Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. QSAR & Combinatorial Science, 25(5-6), 516-522.
- "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. (2019). Journal of the American Chemical Society, 141(42), 16629–16634.
- Thomas, A. A., & Denmark, S. E. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(22), 9235-9268.
- Microwave-assisted C-C cross-coupling reactions of aryl and heteroaryl halides in water. (2010). ARKIVOC, 2010(9), 319-330.
- Dreher, S. D., Lim, S.-E., Sandrock, D. L., & Molander, G. A. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626–3631.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023, March 29). YouTube.
- Bock, M. J., & Denmark, S. E. (2024). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry, 89(23), 16195–16202.
- One-Pot, Multi-Component Green Microwave-Assisted Synthesis of Bridgehead Bicyclo[4.4.0]boron Heterocycles and DNA Affinity Studies. (2024). Molecules, 29(18), 4229.
- Microwave-assisted synthesis of fluorinated coumarino sulfonamides. (2012). Journal of Fluorine Chemistry, 137, 118-123.
- Microwave Assisted Synthesis of Some New 2-(4-Substituted phenyl)-3-(1H-indol-4-yl)imidazo[4,5-b]indoles of Biological Interest. (2023). Asian Journal of Chemistry, 35(10), 2333-2340.
- Microwave-Assisted Esterification of N-Acetyl-L-Phenylalanine Using Modified Mukaiyama's Reagents: A New Approach Involving Ionic Liquids. (2013). Molecules, 18(7), 8348–8363.
- Microwave Assisted Synthesis and Biological Activity of 4-(2-(Aryl Substituted) Hydrazono)-1-(2-(p-Tolyloxyacetyl)-3-Methyl-1H-Pyrazol-5-One. (2015). Indian Journal of Heterocyclic Chemistry, 25, 7-10.
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Room temperature Suzuki coupling with 2-Chloro-3-fluorophenylboronic acid
An Application Guide to Room Temperature Suzuki-Miyaura Coupling: Synthesis of Biaryl Compounds using 2-Chloro-3-fluorophenylboronic Acid
Authored by: Senior Application Scientist
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This application note provides a comprehensive guide to performing this reaction at room temperature, specifically focusing on the coupling of the synthetically valuable building block, this compound, with aryl chlorides. The protocol leverages a high-activity palladium/biarylphosphine catalyst system, which overcomes the traditional challenge of activating inert aryl chloride bonds under mild conditions.[2][3] We delve into the mechanistic rationale behind the choice of reagents, provide a detailed, step-by-step experimental protocol, and offer troubleshooting guidance to ensure reproducible and high-yield outcomes for researchers in organic synthesis and drug discovery.
Introduction: The Imperative for Mild Cross-Coupling
The synthesis of biaryl and heteroaryl structures is of paramount importance in the pharmaceutical and materials science industries.[4][5] The Suzuki-Miyaura reaction has become a favored method for constructing these motifs due to the stability, low toxicity, and commercial availability of boronic acid reagents.[6][7] Historically, the coupling of aryl chlorides—which are often more cost-effective and readily available than the corresponding bromides or iodides—required high temperatures (>100 °C).[3] Such conditions limit the substrate scope, particularly for molecules containing sensitive functional groups.
The development of catalyst systems active at room temperature represents a significant advancement, enhancing the reaction's energy efficiency and broadening its applicability.[8][9] This guide focuses on this compound, a building block of significant interest. The presence of both chloro and fluoro substituents provides unique electronic properties and potential metabolic stability markers in drug candidates, making it a valuable synthon in medicinal chemistry.[10][11]
Mechanistic Rationale and Component Selection
A robust understanding of the reaction mechanism is critical for successful execution and troubleshooting. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.[12][13] The key to achieving room temperature reactivity with challenging aryl chlorides lies in the judicious selection of the catalyst, ligand, base, and solvent.
The Catalytic Cycle
The generally accepted mechanism involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[14]
-
Oxidative Addition : A low-valent Pd(0) species inserts into the aryl-halide bond (Ar-X), forming a Pd(II) intermediate. This is often the rate-limiting step, especially for the less reactive C-Cl bond.
-
Transmetalation : The organic moiety from the activated boronic acid (boronate) is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base.[6]
-
Reductive Elimination : The two organic groups on the palladium center couple and are expelled, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[13]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Component Selection Rationale
-
Palladium Precatalyst (Pd(OAc)₂) and Ligand (SPhos) : The combination of a simple palladium(II) source like palladium(II) acetate with a bulky, electron-rich biaryl phosphine ligand such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is highly effective.[2] The ligand stabilizes the Pd(0) species and its electron-donating nature facilitates the oxidative addition of the inert aryl chloride bond at room temperature.[2][9]
-
Base (K₃PO₄) : A base is essential for activating the boronic acid. It reacts with the boronic acid to form a more nucleophilic boronate species, which readily participates in transmetalation.[15][16] Potassium phosphate (K₃PO₄) is a moderately strong base that is effective in many solvent systems and minimizes side reactions.
-
Solvent System (Dioxane/Water) : A polar, aprotic solvent like 1,4-dioxane is excellent for dissolving the organic coupling partners and the catalyst complex. The addition of water is crucial; it helps to dissolve the inorganic base and facilitates the formation and transfer of the boronate species.[1][17]
Experimental Application Protocol
This protocol describes a general procedure for the room temperature Suzuki-Miyaura coupling of an aryl chloride with this compound.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | CAS No. | Notes |
| This compound | C₆H₅BClFO₂ | 174.37 | 913836-17-4 | The limiting reagent in this protocol. |
| Aryl Chloride (e.g., 4-Chlorotoluene) | C₇H₇Cl | 126.58 | 106-43-4 | Use 1.2 equivalents. |
| Palladium(II) Acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.50 | 3375-31-3 | Catalyst precursor (2 mol%). |
| SPhos | C₂₇H₃₉O₂P | 410.56 | 657408-07-6 | Ligand (4 mol%). |
| Potassium Phosphate (K₃PO₄) | K₃PO₄ | 212.27 | 7778-53-2 | Base (3.0 equivalents). |
| 1,4-Dioxane, Anhydrous | C₄H₈O₂ | 88.11 | 123-91-1 | Reaction solvent. Must be degassed. |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | Co-solvent. Must be degassed. |
Equipment
-
Oven-dried Schlenk tube or reaction vial with a magnetic stir bar
-
Magnetic stir plate
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Syringes and needles
-
Standard laboratory glassware for workup
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
Caption: Experimental workflow for room temperature Suzuki-Miyaura coupling.
-
Inert Atmosphere Setup : To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (e.g., 0.5 mmol, 1.0 equiv), potassium phosphate (1.5 mmol, 3.0 equiv), palladium(II) acetate (0.01 mmol, 2 mol%), and SPhos (0.02 mmol, 4 mol%).
-
Evacuation and Backfilling : Seal the Schlenk tube, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Addition of Reagents : To the solid mixture, add the aryl chloride (0.6 mmol, 1.2 equiv).
-
Solvent Addition : Using syringes, add degassed anhydrous 1,4-dioxane (e.g., 2.0 mL) followed by degassed deionized water (e.g., 0.5 mL). The solvent ratio is typically 4:1 to 5:1 (organic:aqueous).
-
Reaction Execution : Stir the resulting mixture vigorously at room temperature (20-25 °C). The reaction is typically complete within 12-24 hours.
-
Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (boronic acid) is consumed.
-
Workup : Upon completion, dilute the reaction mixture with ethyl acetate (15 mL) and water (10 mL). Transfer the mixture to a separatory funnel.
-
Extraction : Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Drying and Concentration : Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification : Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.[18]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to oxygen exposure.2. Insufficiently degassed solvents.3. Poor quality or wet reagents/solvents. | 1. Ensure the reaction is set up under a strictly inert atmosphere.2. Thoroughly degas solvents by sparging with Ar/N₂ for at least 30 minutes.3. Use anhydrous grade solvents and dry the base if necessary. |
| Formation of Homocoupling Product (Ar-Ar) | Presence of oxygen in the reaction mixture, which can promote oxidative homocoupling. | Improve the degassing procedure and ensure all manipulations are performed under a positive pressure of inert gas. |
| Protodeborylation of Boronic Acid | 1. Prolonged reaction times.2. Presence of acidic impurities. | 1. Monitor the reaction closely and work up promptly upon completion.2. Ensure the aryl halide and solvents are free from acidic contaminants. A slight increase in the amount of base may help. |
| Incomplete Reaction | Sterically hindered or electronically deactivated aryl chloride. | 1. Increase the reaction time.2. If the reaction remains stalled, a slight increase in temperature (e.g., to 40-50 °C) may be required. This deviates from the room temperature protocol but can be effective. |
Conclusion
The protocol detailed herein provides a reliable and efficient method for the room temperature Suzuki-Miyaura cross-coupling of this compound with aryl chlorides. By employing a modern, highly active palladium-biarylphosphine catalyst system, this procedure circumvents the need for high temperatures, thereby increasing the functional group tolerance and operational simplicity of the reaction. This methodology is directly applicable to the synthesis of complex molecules in drug discovery and materials science, offering a robust tool for the construction of valuable biaryl frameworks.
References
- Wang, D., Chen, H. G., Tian, X. C., Liang, X. X., Chen, F. Z., & Gao, F. (2015). Room-temperature palladium-catalysed Suzuki–Miyaura coupling of arylboric acid with aryl chlorides. RSC Advances, 5(128), 105937-105940. [Link]
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A rationally designed universal catalyst for Suzuki-Miyaura coupling processes. Angewandte Chemie International Edition, 43(14), 1871-1876. (Note: While this specific paper isn't in the search results, the general principle of using Buchwald ligands like SPhos is well-established in the provided sources[2]).
- Wang, D., et al. (2015). Room-temperature palladium-catalysed Suzuki–Miyaura coupling of arylboric acid with aryl chlorides. Semantic Scholar. [Link]
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Semantic Scholar. (2015). Room-temperature palladium-catalysed Suzuki–Miyaura coupling of arylboric acid with aryl chlorides. [Link]
- Wikipedia. (n.d.). Suzuki reaction.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Bak, A., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9298-9307. [Link]
- Clark, J. H., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents.
- Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(24), 7483-7491. [Link]
- Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry. [Link]
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Versatility of Boronic Acids in Organic Chemistry. [Link]
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
- ResearchGate. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
- Fu, G. C., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Journal of the American Chemical Society. [Link]
- Gümüş, İ., et al. (2021). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes.
- ResearchGate. (n.d.). Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. [Link]
- D'hooghe, M., & De Kimpe, N. (2008). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
- Kirsch, P. (2004). Modern Fluoroorganic Chemistry.
- Dembitsky, V. M., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds.
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- 18. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Strategic One-Pot Synthesis Featuring 2-Chloro-3-fluorophenylboronic Acid
Introduction: The Strategic Importance of Fluorinated Boronic Acids in Synthesis
In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design.[1][2] Fluorine's unique electronic properties can profoundly influence a molecule's physicochemical characteristics, including lipophilicity, metabolic stability, and binding affinity.[3] 2-Chloro-3-fluorophenylboronic acid has emerged as a particularly valuable building block. The ortho-chloro and meta-fluoro substituents provide a unique electronic and steric profile, while the chlorine atom serves as a versatile synthetic handle for subsequent diversification, a key advantage in fragment-based drug discovery (FBDD) and hit-to-lead optimization.[4]
This guide focuses on the application of this reagent in one-pot synthesis , a methodology designed to maximize efficiency by combining multiple reaction steps into a single, uninterrupted sequence.[5][6] By avoiding the isolation and purification of intermediates, one-pot protocols reduce solvent waste, save time, and can significantly improve overall yield, making them highly desirable in both academic and industrial research settings.[7][8][9] We will explore the principles and provide a detailed protocol for a one-pot Suzuki-Miyaura cross-coupling reaction, a powerful and ubiquitous method for C-C bond formation.[10][11]
Core Mechanism: The Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the palladium-catalyzed cross-coupling between an organoboron compound (like this compound) and an organohalide or triflate.[12] The reaction is prized for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids. The catalytic cycle proceeds through three fundamental steps, as illustrated below.[12][13]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality Behind the Cycle:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X), forming a Pd(II) complex. This is often the rate-limiting step.
-
Transmetalation: The organic group (R²) from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic boronate species.
-
Reductive Elimination: The two coupled organic fragments (R¹ and R²) are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst to re-enter the cycle.
Application Protocol: One-Pot Synthesis of a Biaryl Intermediate
This protocol details a one-pot Suzuki-Miyaura coupling of this compound with 2-bromo-5-methylpyridine to synthesize 2-(2-chloro-3-fluorophenyl)-5-methylpyridine, a scaffold with potential applications in kinase inhibitor development.
Caption: Workflow for the one-pot Suzuki-Miyaura cross-coupling protocol.
Materials and Reagents
| Reagent | CAS No. | MW ( g/mol ) | Equiv. | Amount (for 1 mmol scale) |
| 2-Bromo-5-methylpyridine | 3510-66-5 | 172.02 | 1.0 | 172 mg |
| This compound | 131748-03-3 | 174.39 | 1.2 | 209 mg |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.03 | 35 mg |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.5 | 346 mg |
| 1,4-Dioxane (Anhydrous, Degassed) | 123-91-1 | 88.11 | - | 8 mL |
| Water (Degassed) | 7732-18-5 | 18.02 | - | 2 mL |
Experimental Procedure
-
Reaction Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-bromo-5-methylpyridine (172 mg, 1.0 mmol), this compound (209 mg, 1.2 mmol), and potassium carbonate (346 mg, 2.5 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. Stir the mixture for 5 minutes. Rationale: A biphasic solvent system is common for Suzuki couplings; water helps dissolve the inorganic base, while the organic solvent dissolves the coupling partners and catalyst.
-
Catalyst Addition: Under a positive flow of argon, quickly add the palladium catalyst, Pd(PPh₃)₄ (35 mg, 0.03 mmol). Rationale: The catalyst is sensitive to oxygen, so adding it last under an inert atmosphere is critical to prevent degradation and maintain catalytic activity.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
Rationale for Component Selection
-
Catalyst (Pd(PPh₃)₄): This is a robust, commercially available Pd(0) catalyst suitable for a wide range of Suzuki couplings. For more challenging substrates, particularly those with significant steric hindrance, a more advanced system like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) might be required to facilitate the oxidative addition and reductive elimination steps.[10][14]
-
Base (K₂CO₃): A moderately strong base is sufficient for this transformation. Its role is to react with the boronic acid to form a more nucleophilic boronate anion [R-B(OH)₃]⁻, which is necessary for the transmetalation step.[14] For less reactive substrates, a stronger base like cesium carbonate (Cs₂CO₃) may improve yields.
-
Solvent (Dioxane/Water): This solvent system effectively dissolves both the organic substrates and the inorganic base, facilitating interaction between all components.[14] Degassing is crucial as dissolved oxygen can oxidize and deactivate the Pd(0) catalyst.
Expected Data and Troubleshooting
Hypothetical Results
| Product | Appearance | Yield (%) | Purity (by LC-MS) |
| 2-(2-chloro-3-fluorophenyl)-5-methylpyridine | Off-white solid | 75-85 | >97% |
Note: Yields are highly dependent on substrate purity, reaction scale, and adherence to inert atmosphere techniques.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvents.3. Base is not strong enough. | 1. Use fresh catalyst or a pre-catalyst system.2. Ensure thorough degassing (e.g., sparge with argon for 20-30 min).3. Switch to a stronger base like Cs₂CO₃ or K₃PO₄. |
| Significant Homo-coupling | 1. Reaction temperature is too high.2. Oxygen present in the reaction mixture. | 1. Lower the reaction temperature.2. Improve inert atmosphere technique; ensure all reagents and solvents are properly handled. |
| Decomposition of Boronic Acid | Boronic acids can be unstable at high temperatures or under certain pH conditions. | 1. Use a milder base.2. Lower the reaction temperature and extend the reaction time.3. Consider using a more stable boronic ester (e.g., a MIDA boronate).[15] |
| Incomplete Reaction | Steric hindrance from the ortho-chloro group is slowing the reaction. | 1. Increase catalyst loading (e.g., to 5 mol%).2. Switch to a more active ligand system (e.g., a Buchwald-type ligand like SPhos).[14] |
References
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
- One-Pot, Multi-Component Green Microwave-Assisted Synthesis of Bridgehead Bicyclo[4.4.0]boron Heterocycles and DNA Affinity Studies. PubMed Central.
- (PDF) One-Pot, Multi-Component Green Microwave-Assisted Synthesis of Bridgehead Bicyclo[4.4.0]boron Heterocycles and DNA Affinity Studies. ResearchGate.
- Palladium catalyzed couplings. Chemistry LibreTexts.
- Boronic acids scope Reaction conditions: a solution of 1a or 1h (0.4... ResearchGate.
- Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. PubMed Central.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PubMed Central.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Palladium‐catalyzed cross‐coupling of phenylboronic acid and styrene in... ResearchGate.
- One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. PubMed Central.
- Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. National Institutes of Health.
- Fluorine in drug discovery: Role, design and case studies. Preprint.
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate.
- Preparing method of 2-chloro-3-fluoropyridine. Google Patents.
- One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. ACS Publications.
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PubMed Central.
- Fluorine in drug discovery: Role, design and case studies. ResearchGate.
- A One-pot Condensation for Synthesis 2-methyl-4-phenylpyrano[3, 2-c] chromen-5(4H)-one and Synthesis of Warfarin by Ionic Liquid Catalysis. Brieflands.
- Drug Discovery Based on Fluorine-Containing Glycomimetics. MDPI.
- One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. Organic Chemistry Portal.
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- 5. One-Pot, Multi-Component Green Microwave-Assisted Synthesis of Bridgehead Bicyclo[4.4.0]boron Heterocycles and DNA Affinity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene [organic-chemistry.org]
- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced Protecting Group Strategies for 2-Chloro-3-fluorophenylboronic Acid in Complex Synthesis
Abstract
This technical guide provides researchers, medicinal chemists, and process development scientists with a comprehensive overview of protecting group strategies for the effective utilization of 2-chloro-3-fluorophenylboronic acid in organic synthesis. We delve into the reactivity profile of this versatile building block, articulate the rationale for boronic acid protection, and present detailed, field-proven protocols for the application and removal of key protecting groups. Emphasis is placed on leveraging these strategies to enable robust, high-yield transformations, particularly in the context of iterative cross-coupling reactions for the synthesis of complex molecules.
Introduction: The Synthetic Utility and Challenges of this compound
This compound is a valuable reagent in modern synthetic chemistry, serving as a key building block for introducing the 2-chloro-3-fluorophenyl moiety into complex organic molecules.[1] This structural motif is of significant interest in the development of pharmaceuticals and agrochemicals, where the specific substitution pattern can modulate biological activity, metabolic stability, and pharmacokinetic properties. Its primary application lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl structures.[2][3]
However, the boronic acid functional group, while essential for the coupling reaction, presents several challenges. Free boronic acids are susceptible to decomposition via pathways such as protodeboronation and oxidation.[4][5] They can also undergo dehydration to form cyclic trimeric anhydrides known as boroxines, which complicates stoichiometry and can lead to inconsistent reactivity.[6][7] In the context of multi-step synthesis, the boronic acid moiety is often incompatible with a wide range of common reagents, including strong bases, oxidants, and certain nucleophiles.[8]
To overcome these limitations, a protecting group strategy is often essential. By temporarily masking the boronic acid, its stability is enhanced, allowing it to be carried through multiple synthetic steps.[9][10] This approach not only prevents undesired side reactions but also enables advanced synthetic methodologies like iterative cross-coupling (ICC), which depend on the controlled and sequential reactivity of bifunctional building blocks.[11]
Reactivity Profile and Rationale for Protection
The decision to implement a protecting group strategy is rooted in the inherent reactivity of the boronic acid functional group.
-
Lewis Acidity and Instability: The boron atom in a boronic acid possesses a vacant p-orbital, rendering it Lewis acidic.[12] This acidity is central to its role in the Suzuki-Miyaura transmetalation step but also makes it a target for nucleophilic attack, which can initiate degradation pathways.[5]
-
Oxidative Lability: Boronic acids can be readily oxidized, particularly in the presence of reactive oxygen species, cleaving the C–B bond to yield a phenol.[5] This is a significant liability in syntheses involving oxidative steps.
-
Protodeboronation: The C–B bond can be cleaved by proton sources, especially under certain pH conditions or in the presence of specific metals, replacing the boronic acid with a hydrogen atom. This is a common cause of yield loss in cross-coupling reactions.[13]
-
Incompatibility with Common Reagents: The boronic acid group is often incompatible with organometallic reagents (e.g., Grignard, organolithium), strong reducing agents, and various oxidation agents that might be required for modifying other parts of the molecule.
The electron-withdrawing nature of the ortho-chloro and meta-fluoro substituents on this compound increases the Lewis acidity of the boron center, which can enhance the rate of transmetalation but may also increase its susceptibility to certain decomposition pathways.[14][15] Therefore, protection is not merely a precaution but a strategic necessity for complex, multi-step syntheses.
Diagram 1: General Protecting Group Workflow This diagram illustrates the fundamental concept of employing a protecting group to selectively mask a reactive functional group (the boronic acid) while chemical transformations are performed elsewhere on the molecule.
Caption: A generalized workflow for a protecting group strategy.
Selecting the Appropriate Protecting Group
The choice of protecting group is critical and depends on the planned synthetic route, particularly the conditions of subsequent reactions. An ideal protecting group should be easy to install in high yield, stable to a wide range of reaction conditions, and removable selectively in high yield without affecting other functional groups.[16] The concept of orthogonal protection , where multiple, different protecting groups can be removed under distinct conditions, is a cornerstone of modern synthesis.[17][18]
Below is a comparative summary of the most widely used protecting groups for boronic acids.
| Protecting Group | Structure | Stability Profile | Deprotection Conditions | Key Advantages |
| Pinacol Ester | Boronate ester formed with pinacol | Stable to chromatography, mild aqueous base, many anhydrous cross-coupling conditions.[6] Labile to strong acid and oxidative conditions.[19] | Acidic hydrolysis (e.g., HCl, TFA).[6] Oxidative cleavage (e.g., NaIO₄). Transesterification. | Most common, readily available, often compatible with direct use in Suzuki coupling. |
| MIDA Boronate | Trivalent N-methyliminodiacetic acid (MIDA) adduct | Exceptionally stable to anhydrous cross-coupling, strong acids, reductants, and oxidants.[11] | Mild aqueous base (e.g., 1M NaOH, NaHCO₃) at room temperature.[6][20] | Enables iterative cross-coupling; benchtop stable; excellent for orthogonal strategies.[8][11] |
| Potassium Trifluoroborate | -BF₃K salt | Highly stable to air, moisture, and chromatography. Stable to many oxidative conditions.[21] | Slow hydrolysis with aqueous acid or silica gel.[12][19] | Crystalline, easy to handle solids. Can participate directly in some couplings. |
| DAN Boronamide | 1,8-diaminonaphthalene (dan) adduct | Very stable to basic, neutral, and weakly acidic conditions.[9] Orthogonal to MIDA. | Strong aqueous acid (e.g., 1N HCl).[9] | Extremely robust; useful when MIDA's base lability is a problem. |
Detailed Application Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Protocol 1: Synthesis of 2-(2-Chloro-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacol Ester)
This protocol is the most common method for stabilizing boronic acids for purification and storage, and the resulting pinacol ester can often be used directly in cross-coupling reactions.
Rationale: The reaction with pinacol forms a five-membered cyclic boronate ester. The steric bulk of the tetramethyl groups provides significant protection against hydrolysis and other degradation pathways compared to the free boronic acid.[9]
Materials:
-
This compound (1.0 equiv)
-
Pinacol (1.1 equiv)
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
Magnesium sulfate (anhydrous) or Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (or Dean-Stark trap), add this compound (e.g., 1.74 g, 10 mmol) and pinacol (e.g., 1.30 g, 11 mmol).
-
Add anhydrous toluene (approx. 50 mL).
-
Heat the mixture to reflux. If using a Dean-Stark trap, reflux until water evolution ceases (typically 2-4 hours). If not, add anhydrous magnesium sulfate to the refluxing mixture and continue for 4-6 hours.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can often be used directly. For higher purity, dissolve the residue in a minimal amount of a non-polar solvent (e.g., hexanes) and pass it through a short plug of silica gel, eluting with a hexanes/ethyl acetate mixture.
-
Combine the filtrate and concentrate under reduced pressure to yield the pinacol ester as a white solid or colorless oil.
Protocol 2: Synthesis of 2-Chloro-3-fluorophenyl MIDA Boronate
This protocol is essential for chemists planning iterative cross-coupling strategies, where the boronic acid must remain inert through one or more synthetic steps before being revealed for a final coupling.[11]
Rationale: N-methyliminodiacetic acid (MIDA) forms a stable, tridentate complex with the boron atom, changing its hybridization and rendering it unreactive in Suzuki-Miyaura coupling under anhydrous conditions.[11][22] This "slow-release" protecting group is cleaved only under mild aqueous basic conditions.
Materials:
-
This compound (1.0 equiv)
-
N-methyliminodiacetic acid (1.1 equiv)
-
Dimethyl sulfoxide (DMSO)
-
Anhydrous acetonitrile or THF
-
Molecular sieves (4 Å)
Procedure:
-
Activate powdered 4 Å molecular sieves by heating under vacuum.
-
In a flask under an inert atmosphere (N₂ or Ar), suspend N-methyliminodiacetic acid (e.g., 1.62 g, 11 mmol) in anhydrous acetonitrile or THF (50 mL).
-
Add this compound (e.g., 1.74 g, 10 mmol) and DMSO (10 mL).
-
Add the activated molecular sieves.
-
Heat the mixture to 80 °C and stir vigorously for 12-18 hours.
-
Cool the reaction to room temperature and filter off the molecular sieves, washing with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with brine (3 x 50 mL) to remove DMSO.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure MIDA boronate.
Protocol 3: Suzuki-Miyaura Coupling Using a Protected Boron Reagent
This protocol outlines a general procedure for coupling the protected 2-chloro-3-fluorophenylboron species with an aryl bromide.
Rationale: The palladium catalyst undergoes a catalytic cycle involving oxidative addition to the aryl halide, transmetalation with the boronate, and reductive elimination to form the C-C bond.[2] For pinacol esters, the reaction proceeds directly. For MIDA boronates, a prior deprotection step is required.
Diagram 2: Suzuki-Miyaura Catalytic Cycle This diagram shows the key steps in the palladium-catalyzed cross-coupling reaction.
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
Materials:
-
Protected 2-chloro-3-fluorophenylboron reagent (e.g., pinacol ester) (1.2 equiv)
-
Aryl or heteroaryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of Pd source (e.g., Pd₂(dba)₃) and ligand (e.g., SPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv)
-
Solvent (e.g., Dioxane/Water, Toluene, DME)
Procedure:
-
To a Schlenk flask, add the aryl bromide (e.g., 1.0 mmol), the protected boron reagent (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Add the palladium catalyst and ligand (if applicable).
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add the degassed solvent system (e.g., 5 mL of 4:1 Dioxane/Water).
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS, typically 4-24 hours).
-
Cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Scientist's Note: For electron-deficient substrates like this compound derivatives, using an electron-rich phosphine ligand such as SPhos or XPhos with a Pd(0) source like Pd₂(dba)₃ can significantly improve reaction rates and yields.[13]
Protocol 4: Deprotection of MIDA Boronate
This protocol regenerates the free boronic acid, making it available for a subsequent reaction.
Materials:
-
Substrate-MIDA boronate (1.0 equiv)
-
Tetrahydrofuran (THF)
-
1M Sodium hydroxide (NaOH) solution
-
1M Hydrochloric acid (HCl) solution
-
Ethyl acetate
Procedure:
-
Dissolve the MIDA boronate (e.g., 1.0 mmol) in THF (10 mL).
-
Add 1M NaOH (aq) (3.0 mL, 3.0 equiv) and stir vigorously at room temperature for 1-4 hours.
-
Monitor the hydrolysis by TLC or LC-MS.
-
Once complete, carefully acidify the mixture to pH ~2-3 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting free boronic acid is often used immediately in the next step without further purification.
Advanced Application: Orthogonal and Iterative Cross-Coupling
The true power of MIDA boronates is realized in iterative cross-coupling (ICC). This strategy allows for the controlled, LEGO-like assembly of complex molecular architectures.[11] A bifunctional building block, such as 4-bromo-2-chloro-3-fluorophenyl MIDA boronate, can be synthesized. The aryl bromide end can participate in a Suzuki coupling, while the MIDA-protected boronate remains inert. Following this first coupling, the MIDA group can be cleaved to reveal the boronic acid, which is then used in a second, different Suzuki coupling.
Diagram 3: Iterative Cross-Coupling Strategy This workflow demonstrates the sequential use of a bifunctional reagent enabled by a protecting group.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 5. pnas.org [pnas.org]
- 6. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. application.wiley-vch.de [application.wiley-vch.de]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging | UBC Chemistry [chem.ubc.ca]
- 16. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 17. fiveable.me [fiveable.me]
- 18. Protecting group - Wikipedia [en.wikipedia.org]
- 19. chemrxiv.org [chemrxiv.org]
- 20. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. jocpr.com [jocpr.com]
- 22. scientificupdate.com [scientificupdate.com]
Purification of products from 2-Chloro-3-fluorophenylboronic acid reactions
Application Note & Protocol Guide
Topic: Purification of Products from 2-Chloro-3-fluorophenylboronic Acid Reactions Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound is a pivotal building block in modern synthetic chemistry, particularly for constructing complex molecular architectures found in pharmaceuticals and advanced materials.[1][2] Its utility, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allows for the formation of C(sp²)–C(sp²) bonds to create substituted biaryl scaffolds. However, the success of these synthetic endeavors is critically dependent on the purity of the final product. This guide provides a comprehensive framework for understanding the impurity profile of reactions involving this compound and offers detailed, field-proven protocols for the effective purification and characterization of the resulting products.
The Synthetic Landscape: Understanding Potential Impurities
Effective purification begins with a thorough understanding of what needs to be removed. In a typical Suzuki-Miyaura coupling, the desired product is accompanied by a predictable set of impurities derived from starting materials, side reactions, and reagents.
Key Impurity Classes
-
Starting Materials: Incomplete reactions will leave residual this compound and the aryl halide/triflate coupling partner. The boronic acid starting material itself often exists in equilibrium with its cyclic trimeric anhydride, known as a boroxine, which can affect reaction stoichiometry if not accounted for.[3]
-
Homocoupling Byproducts: Palladium catalysts can promote the coupling of two boronic acid molecules, resulting in the formation of a symmetrical biaryl impurity (e.g., 2,2'-dichloro-3,3'-difluorobiphenyl).[3][4]
-
Protodeboronation: This is a common side reaction where the C-B bond of the boronic acid is cleaved and replaced by a hydrogen atom from a proton source (like water or alcohol), yielding 1-chloro-2-fluorobenzene.[4]
-
Catalyst Residues: Trace amounts of the palladium catalyst and associated ligands (e.g., phosphines) will remain. Phosphine ligands can be oxidized during the reaction, adding further complexity.
-
Inorganic Salts: The base (e.g., Na₂CO₃, K₃PO₄, Cs₂CO₃) used to activate the boronic acid generates inorganic salts that must be removed.[5][6]
The following diagram illustrates the primary reaction pathway and the formation of major organic byproducts.
A Strategic Approach to Purification
A robust purification strategy is sequential, designed to remove distinct classes of impurities at each stage. This workflow maximizes efficiency and ensures the highest possible final purity.
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for the purification of compounds synthesized from this compound.
Protocol 1: Standard Aqueous Work-up
Rationale: This initial step is crucial for removing the bulk of inorganic salts and water-soluble reagents, preparing the crude product for chromatographic or crystallization-based purification.[5][7]
Procedure:
-
Cooling: Once the reaction is deemed complete by an appropriate monitoring technique (e.g., TLC, LC-MS), remove the heat source and allow the reaction mixture to cool to room temperature.
-
Quenching & Dilution: Transfer the mixture to a separatory funnel. Dilute with an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane). Add deionized water to dissolve the inorganic salts.
-
Extraction: Shake the separatory funnel vigorously for 30-60 seconds, venting frequently to release any pressure. Allow the layers to separate completely.
-
Separation: Drain the aqueous layer. If the desired product has potential basicity (e.g., contains a nitrogenous heterocycle), an acidic wash (e.g., 1M HCl) can be used to remove basic impurities. Conversely, a basic wash (e.g., saturated NaHCO₃) can remove acidic impurities.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This step helps to remove residual water and some water-soluble organic impurities from the organic phase.
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filtration & Concentration: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude solid or oil.
Protocol 2: Purification by Flash Column Chromatography
Rationale: Flash column chromatography is the most versatile and widely used technique for separating organic compounds based on their differential adsorption to a stationary phase.[7][8] For products of Suzuki-Miyaura reactions, it is highly effective at separating the desired product from unreacted starting materials and organic byproducts like homocoupled dimers.[9]
Procedure:
-
TLC Analysis & Solvent System Selection:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution on a silica gel TLC plate and develop it in various solvent systems (eluents), typically mixtures of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate).[9]
-
The ideal eluent system should provide a retention factor (Rƒ) of ~0.3 for the desired product, with good separation from all major impurities.
-
-
Column Packing:
-
Select an appropriately sized column based on the amount of crude material (a general rule is a 100:1 to 50:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the initial, non-polar eluent.
-
Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent like dichloromethane.
-
Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column and begin elution using positive pressure (flash chromatography).
-
Collect fractions in an array of test tubes or vials. The progress of the separation can be monitored by collecting spots from the column outlet onto a TLC plate and visualizing under UV light.
-
-
Analysis and Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
-
| Table 1: Suggested Starting Eluent Systems for TLC Analysis | |
| Compound Polarity | Suggested Hexane/Ethyl Acetate Ratio (v/v) |
| Low (e.g., simple biaryls) | 95:5 to 90:10 |
| Medium (e.g., biaryls with esters, ketones) | 80:20 to 70:30 |
| High (e.g., biaryls with amides, alcohols) | 50:50 to 30:70 |
Protocol 3: Purification by Recrystallization
Rationale: Recrystallization is an exceptionally powerful technique for purifying solid compounds to a very high degree.[10] It relies on the principle that the solubility of a compound in a solvent increases with temperature.[11] As a hot, saturated solution cools, the decreasing solubility forces the desired compound to crystallize, leaving impurities behind in the solution (mother liquor).[12]
Procedure:
-
Solvent Selection:
-
The ideal solvent should dissolve the compound poorly at room temperature but very well at its boiling point.[12]
-
Test small amounts of the crude product with various solvents (see Table 2) to find a suitable one. Common choices include ethanol, isopropanol, ethyl acetate, hexanes, and mixtures thereof.[13]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling with stirring.
-
Continue adding small portions of hot solvent until the solid just dissolves completely. Adding excess solvent will reduce the final yield.[11]
-
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them before cooling.
-
Crystallization:
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[11]
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum to remove all residual solvent.
-
| Table 2: Common Solvents for Recrystallization [13] | |
| Solvent | Commonly Used For |
| Ethanol/Water | Compounds with moderate polarity |
| Hexanes/Ethyl Acetate | Adjusting polarity for a wide range of compounds |
| Toluene | Less polar, higher boiling point applications |
| Isopropanol | Polar compounds, alternative to ethanol |
Final Purity Assessment
After purification, the identity and purity of the product must be rigorously confirmed using a combination of analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive method to quantify purity by separating the main component from trace impurities.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the chemical structure of the fluorinated product and identifying any structurally similar impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product. Techniques like GC-MS or LC-MS can help identify byproducts.[15][16]
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity for a crystalline solid.[9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Separation in Chromatography | - Inappropriate solvent system. - Column overloading. | - Re-optimize the eluent using TLC. - Use a larger column or less crude material. |
| Product "Oils Out" During Recrystallization | - The boiling point of the solvent is higher than the melting point of the solute. - Solution is supersaturated. | - Use a lower-boiling point solvent. - Re-heat the solution and add slightly more solvent before cooling again. |
| Persistent Palladium Contamination (Black/Gray color) | - Palladium has crashed out as Pd(0) black. | - After the aqueous work-up, filter the organic solution through a pad of Celite® or silica gel. - Consider using a palladium scavenger resin. |
| Low Recovery After Purification | - Product is partially soluble in the aqueous phase. - Too much solvent used in recrystallization. - Adsorption onto silica gel is too strong. | - Perform back-extraction of the aqueous layers. - Concentrate the recrystallization mother liquor to recover a second crop of crystals. - Add a more polar solvent (e.g., methanol) to the chromatography eluent to flush the column. |
References
- Title: Selection of boron reagents for Suzuki–Miyaura coupling Source: Chemical Society Reviews (RSC Publishing) URL:[Link]
- Title: Recrystallization - Single Solvent Source: University of Toronto Scarborough URL:[Link]
- Title: 2.1: RECRYSTALLIZATION Source: Chemistry LibreTexts URL:[Link]
- Title: Biphenyl Purification: Chromatography Lab Source: Studylib URL:[Link]
- Title: Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Source: YouTube (Niko Pro) URL:[Link]
- Title: Recrystallization Guide: Process, Procedure, Solvents Source: Mettler Toledo URL:[Link]
- Title: Tips & Tricks: Recrystallization Source: University of Rochester, Department of Chemistry URL:[Link]
- Title: Recent Trends in Analytical Techniques for Impurity Profiling Source: ResearchG
- Title: Recent Trends in Analytical Techniques for Impurity Profiling Source: Authorea URL:[Link]
- Title: Recent Trends in Analytical Techniques for Impurity Profiling Source: Biomedical Journal of Scientific & Technical Research URL:[Link]
- Title: Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv
- Title: Highly Efficient Method for Suzuki Reactions in Aqueous Media Source: ACS Omega URL:[Link]
- Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications Source: Molecules (MDPI) URL:[Link]
- Title: Highly Efficient Method for Suzuki Reactions in Aqueous Media Source: ACS Omega URL:[Link]
Sources
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- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. studylib.net [studylib.net]
- 10. mt.com [mt.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Home Page [chem.ualberta.ca]
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- 14. researchgate.net [researchgate.net]
- 15. biomedres.us [biomedres.us]
- 16. biomedres.us [biomedres.us]
Application and Protocol Guide: Monitoring 2-Chloro-3-fluorophenylboronic Acid Reactions with TLC and LC-MS
Introduction: The Critical Role of Reaction Monitoring for 2-Chloro-3-fluorophenylboronic Acid
This compound is a versatile building block in modern organic synthesis, particularly valued for its participation in Suzuki-Miyaura cross-coupling reactions to form complex molecular architectures essential for pharmaceuticals and agrochemicals.[1] The efficiency of these transformations is paramount, necessitating precise and real-time monitoring of the reaction progress. This guide provides detailed application notes and validated protocols for two ubiquitous analytical techniques, Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), tailored for monitoring reactions involving this specific boronic acid. Mastery of these methods enables researchers to optimize reaction conditions, confirm the consumption of starting materials, identify the formation of products and byproducts, and ultimately, ensure the integrity and success of their synthetic endeavors.[2]
Part 1: Thin-Layer Chromatography (TLC) – A Rapid and Visual Assessment of Reaction Progress
TLC is an indispensable tool for the synthetic chemist, offering a rapid, cost-effective, and visually intuitive method to follow the course of a reaction.[3][4] However, the detection of boronic acids on TLC plates can be challenging due to their often-poor visualization under UV light and the need for specific staining reagents.[3][4] This section details a robust protocol for the effective use of TLC in monitoring reactions of this compound.
Scientific Rationale: Causality in TLC Method Development
The choice of stationary and mobile phases is dictated by the polarity of the analytes. This compound and its likely coupling products will possess varying polarities. A normal-phase silica gel plate is a suitable starting point, as the polar stationary phase will interact with the polar boronic acid functional group.[5] The mobile phase, a less polar solvent system, is then optimized to achieve good separation between the starting material, product, and any intermediates.[5][6]
Visualization is the most critical step. Due to the poor UV absorbance of many boronic acids, a selective staining method is essential. Alizarin and curcumin have emerged as highly effective stains that form colored or fluorescent complexes with boronic acids, enabling their sensitive and selective detection.[3][4][7] This complexation reaction is key to unambiguously tracking the consumption of the boronic acid starting material.[3][8]
Experimental Protocol: TLC Analysis
1. Sample Preparation:
-
At designated time intervals (e.g., 0, 1, 2, 4, and 24 hours), withdraw a small aliquot (approximately 5-10 µL) from the reaction mixture using a glass capillary.
-
Dilute the aliquot in a small vial with a suitable solvent (e.g., 100-200 µL of ethyl acetate or dichloromethane). The goal is to have a concentration suitable for spotting without overloading the TLC plate.
2. TLC Plate Spotting:
-
Using a fine glass capillary, spot the diluted reaction aliquots onto a silica gel TLC plate (e.g., Silica Gel 60 F254).
-
Also spot the starting materials (this compound and the coupling partner) and a co-spot (a mixture of the starting material and the reaction mixture) for reference.
-
Ensure the spots are small and concentrated by applying the solution in portions, allowing the solvent to evaporate between applications.
3. Mobile Phase Selection and Plate Development:
-
A common starting mobile phase for Suzuki coupling reactions is a mixture of a non-polar solvent and a moderately polar solvent, such as Hexane:Ethyl Acetate (e.g., in a 7:3 or 8:2 ratio). The optimal ratio should be determined experimentally to achieve a retention factor (Rf) of approximately 0.2-0.4 for the starting boronic acid.
-
Place the spotted TLC plate in a developing chamber saturated with the chosen mobile phase.
-
Allow the solvent front to ascend the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
4. Visualization:
-
UV Visualization: Examine the dried plate under a UV lamp at 254 nm and 366 nm. Circle any visible spots.
-
Staining (Alizarin or Curcumin):
-
Alizarin Stain Preparation: Prepare a 1 mM solution of alizarin in acetone.[3][4]
-
Curcumin Stain Preparation: Prepare a solution of curcumin as described in the literature.[7][8]
-
Staining Procedure: Briefly dip the dried TLC plate into the alizarin or curcumin solution for a few seconds.[3]
-
Allow the plate to dry in the air. For alizarin, the plate will turn pink.[3]
-
Observe the plate under a UV lamp at 366 nm. Boronic acids will appear as bright yellow-orange fluorescent spots with alizarin stain.[3][4] With curcumin, a red coloration indicates the presence of boron.[7]
-
Data Interpretation
By comparing the spots of the reaction mixture aliquots over time to the reference spots of the starting materials, one can visually assess the progress of the reaction. The diminishing intensity of the this compound spot and the appearance of a new product spot indicate a successful reaction.
| Compound | Typical Rf Value | Visualization Method | Expected Observation |
| This compound | 0.2 - 0.4 | UV (254 nm), Alizarin/Curcumin Stain | Spot intensity decreases over time. Bright yellow fluorescence with Alizarin stain.[3] |
| Aryl Halide/Triflate | Variable | UV (254 nm) | Spot intensity decreases over time. |
| Coupled Product | 0.5 - 0.8 | UV (254 nm) | New spot appears and its intensity increases over time. |
TLC Workflow Diagram
Caption: Workflow for TLC monitoring of boronic acid reactions.
Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) – Quantitative and Confirmatory Analysis
For a more detailed and quantitative understanding of reaction kinetics and purity assessment, LC-MS is the method of choice. It provides separation of components with high resolution and their subsequent detection and identification based on their mass-to-charge ratio.
Scientific Rationale: The Power of LC-MS in Reaction Monitoring
LC-MS offers significant advantages over TLC, including higher sensitivity, the ability to quantify components, and unambiguous identification of products and byproducts through mass determination.[9] For boronic acids, reversed-phase HPLC (RP-HPLC) is commonly employed, often with a C18 column.[9] The mobile phase typically consists of an aqueous component and an organic solvent like acetonitrile or methanol.[9][10]
A key challenge in the analysis of boronic acids and their esters is their susceptibility to hydrolysis.[11][12] Method development should, therefore, aim to minimize on-column degradation.[13] The use of appropriate mobile phase additives, such as ammonium acetate, can aid in the ionization of the analytes for mass spectrometry detection.[9] Electrospray ionization (ESI) is a common technique for LC-MS analysis of these compounds.[9]
Experimental Protocol: LC-MS Analysis
1. Sample Preparation:
-
Withdraw a small aliquot (e.g., 5 µL) from the reaction mixture.
-
Quench the reaction in the aliquot by diluting it significantly in a suitable solvent. A common practice is to dilute 1:1000 with the initial mobile phase composition (e.g., 5 µL in 5 mL of 50:50 acetonitrile:water).[10]
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection.[14]
2. LC-MS System and Conditions:
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) is a good starting point.[9]
-
Mobile Phase A: 10 mM Ammonium acetate in water.[9]
-
Mobile Phase B: Acetonitrile.[9]
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) over several minutes to elute all components, hold for a short period, and then return to the initial conditions to re-equilibrate the column.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.5 mL/min for a 2.1 mm ID column).
-
Column Temperature: Maintaining a consistent column temperature (e.g., 40 °C) can improve reproducibility.[15]
-
Injection Volume: 1-5 µL.
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.
-
Ionization Mode: Both positive and negative ion modes should be evaluated, although negative ion mode can be highly sensitive for boronic acids.[10]
-
Data Acquisition: Full scan mode to identify all components, and if quantification is desired, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for higher sensitivity and specificity.[10]
Data Analysis and Interpretation
The resulting chromatogram will show peaks corresponding to the different components of the reaction mixture. The mass spectrometer provides the mass-to-charge ratio for each peak, allowing for the confirmation of the identity of the starting materials and the product. By integrating the peak areas, the relative amounts of each component can be determined over time, providing quantitative data on the reaction progress.
| Parameter | This compound | Expected Product (Example) |
| Molecular Formula | C₆H₅BClFO₂[1] | Varies based on coupling partner |
| Molecular Weight | 174.36 g/mol [1] | Varies based on coupling partner |
| Expected [M-H]⁻ | 173.0 | Varies based on coupling partner |
| Retention Time | Dependent on LC conditions | Typically later than the boronic acid |
LC-MS Workflow Diagram
Caption: Workflow for LC-MS monitoring of chemical reactions.
Conclusion
The judicious application of TLC and LC-MS provides a comprehensive analytical toolkit for monitoring reactions involving this compound. TLC serves as a rapid, qualitative guide for immediate feedback on reaction progress, while LC-MS delivers in-depth, quantitative, and confirmatory data. By integrating these techniques into the synthetic workflow, researchers can confidently navigate the complexities of modern organic chemistry, ensuring efficient and successful outcomes in the development of novel molecules.
References
- Duval, F., et al. (2013). Sensitive Thin-Layer Chromatography Detection of Boronic Acids Using Alizarin. Synlett, 24(10), 1333-1336.
- Malig, T. C., et al. (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Doctoral dissertation, University of Toronto.
- Marr, P. C., et al. (2014). A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Analytical Methods, 6(16), 6294-6297.
- Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling.
- Pandiyan, R., et al. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 6(17), 6891-6898.
- Duval, F., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1417, 57-63.
- Nanalysis Corp. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM.
- Kumar, A., et al. (2012). Chromatographic Conditions for the Analysis of Boronic Pinacol Esters. Journal of Liquid Chromatography & Related Technologies, 35(10), 1329-1343.
- Aronoff, M. R., et al. (2013). Detection of Boronic Acids through Excited-State Intramolecular Proton-Transfer Fluorescence. Organic Letters, 15(20), 5346-5349.
- Ragani, K., et al. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International, 34(12), 522-529.
- Duran, A., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 287-293.
- Lux, S., et al. (2021). Limitations of boronate affinity chromatography for the specific enrichment of fructose-derived early glycation products in protein analytics. Analytical and Bioanalytical Chemistry, 413(28), 7017-7027.
- Caldarola, D., et al. (2022). Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. The Journal of Physical Chemistry C, 126(8), 3943-3953.
- LookChem. (n.d.). This compound.
- Stojadinović, J., et al. (2021). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. Chemistry – A European Journal, 27(1), 319-327.
- SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity.
- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P.
- Kumar, A., et al. (2012). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies, 35(10), 1329-1343.
- Chemistry For Everyone. (2023, June 27). How Do You Prepare A Sample For LC-MS Analysis? [Video]. YouTube.
- University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility.
- Organomation. (n.d.). Preparing Samples for HPLC-MS/MS Analysis.
- Duran, A., et al. (2012). Application of Fast Reversed Phase Liquid Chromatography for Analysis of Pharmaceutical Related Boronic Acid and Boronic Pinacol Ester Functionalized Compounds. Journal of Liquid Chromatography & Related Technologies, 35(10), 1329-1343.
- Jerchel, B. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe, 30(6), 16-21.
- SIELC Technologies. (n.d.). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column.
- Chidella, K. S., et al. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12(3), 74-86.
- Marr, P. C., et al. (2014). A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Analytical Methods, 6(16), 6294-6297.
- Duval, F., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1417, 57-63.
- Addo, P., et al. (2023). Alternative boronic acids in the detection of Mycolactone A/B using the thin layer chromatography (f-TLC) method for diagnosis of Buruli ulcer. PLoS Neglected Tropical Diseases, 17(7), e0011499.
- Duval, F., et al. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. Journal of Chromatography A, 1417, 57-63.
- Advion. (n.d.). SUZUKI REACTION MONITORING Using Compact Mass Spectrometry with TLC Interface.
- National Center for Biotechnology Information. (n.d.). 2-Chloro-3-fluoropyridine-4-boronic acid. PubChem Compound Database.
- Sherma, J., & Rabel, F. (2019). Stationary Phases for Modern Thin-Layer Chromatography. LCGC International, 32(11), 20-25.
- ResearchGate. (2015). How do I get boronic acid ionization on LCMS?
- Interchim. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4).
Sources
- 1. chemimpex.com [chemimpex.com]
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- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. TLC Fundamentals – Stationary & mobile phase choice (part 4) [blog.interchim.com]
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- 8. researchgate.net [researchgate.net]
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- 10. sciex.com [sciex.com]
- 11. researchgate.net [researchgate.net]
- 12. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 15. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 2-Chloro-3-fluorophenylboronic Acid
Welcome to our dedicated technical resource for scientists and researchers engaged in synthetic chemistry. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the reaction dynamics, enabling you to troubleshoot and optimize your experiments effectively. This guide focuses on the Suzuki-Miyaura coupling of 2-Chloro-3-fluorophenylboronic acid, a substrate that presents unique challenges due to steric hindrance and electronic effects.
The presence of an ortho-chloro substituent introduces significant steric bulk, which can impede key steps in the catalytic cycle, namely transmetalation and reductive elimination.[1][2] Furthermore, the electron-withdrawing nature of both the chloro and fluoro groups can influence the boronic acid's stability and reactivity. This guide is structured to address the most common issues encountered with this substrate in a direct question-and-answer format.
Troubleshooting Guide
Question 1: I am observing very low to no yield in my coupling reaction. What are the primary factors to investigate?
Answer: Low conversion with a sterically hindered substrate like this compound is a frequent challenge. The issue typically originates from a catalytic cycle that is too slow to compete with side reactions or simply fails to proceed efficiently. Here is a systematic approach to optimization:
1. Catalyst and Ligand Selection is Critical: The choice of palladium catalyst and phosphine ligand is the most crucial parameter for sterically demanding couplings.[2] Standard catalysts like Pd(PPh₃)₄ are often ineffective.
-
Expertise & Experience: The primary obstacle is overcoming the steric clash between the ortho-substituent, the palladium center, and the coupling partner. To facilitate this, you need ligands that are both bulky and highly electron-donating.
-
Bulky, Electron-Rich Ligands: These ligands stabilize the palladium center and accelerate both the oxidative addition and the rate-limiting reductive elimination steps.[1][3] Biaryl phosphine ligands (Buchwald-type) are the industry standard for this purpose.
-
N-Heterocyclic Carbenes (NHCs): NHCs are also highly effective due to their strong σ-donating properties and steric bulk, which promote high catalytic activity.[2][4]
-
-
Trustworthiness (Self-Validating System): Start with a well-established, commercially available palladium precatalyst. These complexes offer better stability and reproducibility by generating the active Pd(0) species in a controlled manner.[2][5]
Table 1: Recommended Catalyst Systems for Hindered Substrates
| Catalyst/Ligand System | Key Advantages | Typical Loading |
|---|---|---|
| XPhos, SPhos, RuPhos | Excellent for hindered substrates; accelerates reductive elimination.[2][6] | 1-5 mol% |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, high thermal stability.[4] | 1-5 mol% |
| XPhos Pd G3/G4 Precatalyst | Air-stable, rapidly generates active Pd(0), highly reliable.[5][7] | 1-3 mol% |
2. Re-evaluate Your Base and Solvent System:
-
Base Selection: Stronger bases are often required for hindered couplings. Weaker bases like Na₂CO₃ may not be sufficient. K₃PO₄, Cs₂CO₃, and K-Ot-Bu are preferred choices as they effectively promote the formation of the reactive boronate species required for transmetalation.[2][4]
-
Solvent Choice: Aprotic or non-polar solvents are generally preferred. Common successful systems include 1,4-Dioxane/H₂O, 2-MeTHF, or Toluene.[2][8] The small amount of water in dioxane systems helps to dissolve the inorganic base and facilitate the formation of the boronate.
3. Increase Reaction Temperature: These reactions often require elevated temperatures (e.g., 80–110 °C) to provide sufficient energy to overcome the high activation barrier associated with coupling hindered partners.[2]
Question 2: My main side product is 1-chloro-2-fluorobenzene. What is causing this protodeboronation and how can I prevent it?
Answer: You are observing protodeboronation, a common side reaction where the boronic acid group is replaced by a hydrogen atom from the solvent or trace water.[9] Boronic acids bearing electron-withdrawing groups, like yours, are particularly susceptible to this decomposition pathway, especially under basic conditions at elevated temperatures.[5]
Causality & Mitigation Strategies:
-
Slow Transmetalation vs. Fast Decomposition: Protodeboronation becomes the dominant pathway when the rate of the desired transmetalation step is slower than the rate of C-B bond cleavage.
-
Solution 1: Accelerate the Coupling: The most effective strategy is to use a catalytic system that promotes a very fast Suzuki coupling, consuming the boronic acid before it has time to decompose.
-
Use a Modern Precatalyst: As mentioned previously, precatalysts like XPhos Pd G3 are designed to generate the catalytically active species rapidly, even at lower temperatures. This allows the coupling to proceed under milder conditions where boronic acid decomposition is significantly slowed.[5]
-
-
Solution 2: Use a Boronate Ester: Converting the boronic acid to a more stable derivative, such as a pinacol or MIDA boronate ester, can significantly reduce the rate of protodeboronation.[10][11] MIDA boronates are exceptionally stable and can be used for sequential couplings.[10]
-
Solution 3: Minimize Water Content: While a small amount of water is often necessary, excess water can accelerate protodeboronation. If using a solvent mixture like Dioxane/H₂O, try reducing the water content (e.g., from a 4:1 to a 10:1 ratio).[1][12]
Question 3: I am getting a significant amount of 2,2'-dichloro-3,3'-difluorobiphenyl. How do I suppress this homocoupling side product?
Answer: The formation of a symmetrical biaryl from two molecules of your boronic acid is known as homocoupling. This side reaction is typically promoted by the presence of oxygen and/or Pd(II) species in the reaction mixture.[10][13]
Prevention Protocol:
-
Ensure a Rigorously Inert Atmosphere: Oxygen is a known culprit in promoting homocoupling.[10]
-
Degas all solvents thoroughly (e.g., by sparging with argon or nitrogen for 15-30 minutes).[14]
-
Assemble your reaction vessel under a positive pressure of inert gas. Use standard Schlenk line or glovebox techniques.
-
-
Choose the Right Palladium Source:
-
Pd(II) sources like Pd(OAc)₂ or PdCl₂ must first be reduced in situ to the active Pd(0) catalyst. This reduction step can sometimes involve the boronic acid itself, leading to homocoupling.[10]
-
Using a Pd(0) source (e.g., Pd(PPh₃)₄) or, preferably, a modern precatalyst that cleanly generates Pd(0) can minimize this side reaction pathway.[10]
-
-
Purity of Reagents: Ensure your boronic acid and other reagents are of high purity, as certain impurities can interfere with the catalytic cycle and promote side reactions.[14]
Frequently Asked Questions (FAQs)
Q1: What is the optimal base and solvent combination to start with for this substrate?
A1: For a challenging, sterically hindered substrate like this compound, a robust starting point is crucial. Based on extensive literature for similar systems, a combination of a strong inorganic base with an ethereal solvent is highly recommended.[2][8]
Table 2: Recommended Starting Conditions for Base and Solvent
| Parameter | Recommended Starting Point | Rationale |
|---|---|---|
| Base | K₃PO₄ (Potassium phosphate) | Strong, yet non-nucleophilic, with good solubility in mixed aqueous-organic systems. Highly effective for hindered couplings.[2] |
| Equivalents | 2.0 - 3.0 equivalents | Ensures complete formation of the active boronate species. |
| Solvent | 1,4-Dioxane / H₂O (e.g., 4:1 to 10:1 v/v) | Aprotic polar solvent that performs well in a wide range of Suzuki couplings. The water aids in dissolving the base.[12][15] |
| Alternative Solvent | 2-MeTHF (2-Methyltetrahydrofuran) | A greener and often higher-performing alternative to THF or Dioxane.[8] |
Q2: How do I properly set up the reaction to ensure reproducibility?
A2: Reproducibility hinges on meticulous setup and the exclusion of oxygen.
Caption: Recommended experimental workflow for setting up a Suzuki coupling reaction.
Q3: Can you explain the Suzuki-Miyaura catalytic cycle and highlight the challenging steps for my substrate?
A3: Certainly. The cycle involves three main stages. For your substrate, the steric hindrance from the ortho-chloro group makes steps 2 (Transmetalation) and 3 (Reductive Elimination) particularly challenging and often rate-limiting.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting challenging steps.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling (Conventional Heating)
This protocol is a general starting point and should be optimized for specific coupling partners.
-
Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).[2]
-
Inerting: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes. This is a critical step to prevent homocoupling.[14]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%).[2]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1) via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.[1]
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[12]
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This method can significantly reduce reaction times but may require re-optimization of conditions.[12]
-
Preparation: To a microwave reaction vial, add the aryl halide (1.0 equiv), this compound (1.5 equiv), Cs₂CO₃ (2.0 equiv), and the palladium catalyst (e.g., SPhos Pd G3, 2 mol%).
-
Addition: Add the degassed solvent (e.g., 1,4-Dioxane).
-
Reaction: Seal the vial and place it in the microwave reactor. Heat to the specified temperature (e.g., 120–150 °C) for the designated time (e.g., 15–60 minutes).[12]
-
Work-up & Purification: Follow steps 7 and 8 from Protocol 1.
References
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
- Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters.
- Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A rationally designed universal catalyst for Suzuki-Miyaura coupling processes. Angewandte Chemie International Edition.
- Organic Chemistry Portal. Suzuki Coupling.
- ResearchGate. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.
- CovaSyn. Optimizing Suzuki Coupling Reactions.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry.
- ResearchGate. Effect of solvent and base on Suzuki cross-coupling reaction.
- Wikipedia. Protodeboronation.
- ResearchGate. The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3.
- YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling.
- Reddit. Failed suzuki coupling, any suggenstions?.
- ACS Publications. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
- Arkat USA, Inc. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure.
- Lubaeva, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing.
- Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
- Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research.
- Reddit. Struggling with Suzuki Reaction.
Sources
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- 3. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. | Semantic Scholar [semanticscholar.org]
- 4. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with 2-Chloro-3-fluorophenylboronic acid
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the Suzuki-Miyaura cross-coupling reaction, specifically when using 2-Chloro-3-fluorophenylboronic acid. This particular substrate presents a unique combination of electronic and steric challenges that can often lead to disappointing yields. The electron-withdrawing nature of the fluorine and chlorine atoms deactivates the boronic acid, while the ortho-chloro group introduces significant steric hindrance.
This document provides a structured, in-depth troubleshooting guide in a question-and-answer format. It moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions to optimize your reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Very Low or No Product Formation
Question: My Suzuki reaction with this compound and an aryl halide is resulting in extremely low yields or only starting material. What are the most critical initial parameters to investigate?
Answer: When facing a stalled Suzuki coupling with this substrate, the primary culprits are often an inefficient catalyst system, suboptimal base selection, or competing side reactions that consume your starting material. The combination of an electron-deficient boronic acid and an ortho-substituent creates a high activation barrier for the key steps in the catalytic cycle.
Your initial troubleshooting should focus on three areas:
-
Catalyst and Ligand Choice: The oxidative addition of the aryl halide to the palladium center and the subsequent transmetalation are often the rate-limiting steps. Standard ligands like triphenylphosphine (PPh₃) are frequently ineffective for sterically hindered and electronically demanding substrates.[1] You must employ a more robust catalytic system.
-
Base Selection: The base plays a crucial role in activating the boronic acid to form the more nucleophilic boronate species, which is necessary for transmetalation.[2][3] The choice and strength of the base can significantly impact the reaction rate and the prevalence of side reactions.
-
Reaction Conditions (Temperature and Solvent): Insufficient thermal energy can prevent the reaction from overcoming the activation barriers associated with hindered substrates. The solvent also plays a critical role in solubility and can influence catalyst activity.[4][5]
Below is a decision-making workflow to guide your initial optimization efforts.
Caption: Initial troubleshooting workflow for low-yield Suzuki couplings.
Issue 2: Catalyst and Ligand Inefficiency
Question: I'm using a standard palladium catalyst like Pd(PPh₃)₄ and getting poor results. Which specific ligands are recommended for coupling with this compound, and why?
Answer: The choice of ligand is arguably the most critical factor for a successful coupling with a challenging substrate like this compound. The ligand must facilitate two key, and often competing, steps in the catalytic cycle: oxidative addition and reductive elimination. For sterically hindered and electron-deficient substrates, bulky and electron-rich ligands are required.[6][7]
-
Why Standard Ligands Fail: Triphenylphosphine (PPh₃) is not electron-rich enough to promote the oxidative addition of many aryl chlorides, which have a stronger C-Cl bond compared to bromides or iodides.[8] Furthermore, it is not bulky enough to facilitate the final reductive elimination step when hindered coupling partners are involved.[1]
-
Recommended Ligand Classes:
-
Dialkylbiaryl Phosphines: This class of ligands, developed by the Buchwald group, is the gold standard for challenging Suzuki couplings.[6] Ligands like SPhos , XPhos , and RuPhos have bulky biaryl backbones and electron-donating dialkylphosphino groups. This combination accelerates both oxidative addition and reductive elimination, increasing the overall catalytic turnover.[6][9]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong sigma-donors that form very stable complexes with palladium, making them highly active for the coupling of aryl chlorides.[8][10]
-
Data Summary: Ligand Performance in Challenging Couplings
| Ligand Type | Example Ligands | Key Advantages for This Substrate | Typical Catalyst Loading (mol%) |
| Dialkylbiaryl Phosphines | SPhos, XPhos, RuPhos | Excellent for sterically hindered and electron-deficient aryl chlorides; accelerates key catalytic steps.[6] | 1-4 |
| N-Heterocyclic Carbenes | IPr, IMes | Highly active for aryl chlorides due to strong electron donation; robust and thermally stable. | 1-4 |
| Traditional Phosphines | PPh₃, PCy₃ | Often ineffective for this specific substrate combination due to insufficient activity.[1][11] | 2-5 |
Experimental Protocol: Ligand Screening
This protocol provides a framework for screening different ligands to identify the optimal choice for your specific aryl halide.
-
Reaction Setup: In parallel reaction vials under an inert atmosphere (Argon or Nitrogen), add your aryl halide (1.0 equiv), this compound (1.5 equiv), and a strong base like K₃PO₄ (3.0 equiv).[12]
-
Catalyst Preparation: In separate vials, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) with the respective ligand (e.g., SPhos, XPhos, IPr, 2-4 mol%) in a small amount of the reaction solvent.
-
Reaction Execution: Add the catalyst premix to the corresponding reaction vial, followed by the degassed solvent (e.g., dioxane) to a concentration of 0.1-0.5 M. Seal the vials and heat to 100 °C with vigorous stirring.
-
Monitoring and Analysis: Monitor the reactions by TLC, GC-MS, or LC-MS at regular intervals (e.g., 2, 6, 12, and 24 hours) to determine the conversion rate and identify the most effective ligand.
Issue 3: Competing Side Reactions - Protodeboronation
Question: I'm observing a significant amount of a byproduct that corresponds to the simple arene (Ar-H) from my boronic acid. What is this side reaction, and how can I minimize it?
Answer: This common and often frustrating side reaction is called protodeboronation . It is the cleavage of the C–B bond and its replacement with a C–H bond, effectively destroying your boronic acid nucleophile.[13][14] Electron-deficient arylboronic acids, such as this compound, are particularly susceptible to this process, especially under basic conditions.[15]
Mechanism of Protodeboronation: Under basic conditions, a hydroxide ion attacks the boron atom to form a boronate complex. This species can then be protonated at the ipso-carbon (the carbon attached to boron), leading to the cleavage of the C-B bond.[2] The presence of water in the reaction mixture provides the proton source.
Caption: Simplified pathway of base-catalyzed protodeboronation.
Strategies to Minimize Protodeboronation:
-
Use a Weaker, Non-Nucleophilic Base: Very strong bases like NaOH or KOH can accelerate protodeboronation.[13] Switching to weaker inorganic bases like K₃PO₄, K₂CO₃, or CsF can suppress this side reaction while still being effective for the coupling.[13]
-
Anhydrous Conditions: Since water is the proton source, running the reaction under strictly anhydrous conditions can significantly reduce protodeboronation. This requires using dry solvents and reagents.
-
Use Boronic Esters: Boronic acids can be converted to more stable esters, such as pinacol (Bpin) or MIDA boronates.[16][17] These esters are more resistant to protodeboronation and release the active boronic acid slowly during the reaction, a strategy known as "slow release."[17]
-
Accelerate the Desired Coupling: The most effective strategy is to make the Suzuki coupling kinetically faster than the protodeboronation. This brings us back to using a highly active catalyst system (e.g., a Pd/dialkylbiaryl phosphine catalyst) that can rapidly consume the boronic acid in the productive catalytic cycle.[2][13]
Issue 4: The Role of the Aryl Halide Partner
Question: Does the choice of my aryl halide (chloride vs. bromide vs. iodide) coupling partner matter when using this compound?
Answer: Yes, the choice of the aryl halide is critically important. The reactivity of aryl halides in the oxidative addition step follows the general trend: I > Br > Cl.[18]
-
Aryl Iodides and Bromides: These are generally more reactive and will undergo oxidative addition more readily. If your coupling is failing with an aryl chloride, a simple and effective troubleshooting step is to switch to the analogous aryl bromide or iodide, if synthetically feasible. This often leads to a significant improvement in yield.
-
Aryl Chlorides: As the least reactive of the common halides, aryl chlorides require highly active catalyst systems.[7][10][19] The C-Cl bond is stronger and less readily cleaved by the palladium catalyst. This is why the specialized, bulky, electron-rich ligands discussed earlier are essential when working with aryl chlorides.[8][9]
Troubleshooting Decision Tree: Halide Reactivity
Caption: Decision tree for selecting the aryl halide coupling partner.
References
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids.
- ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning.
- Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
- Wikipedia. (n.d.). Suzuki reaction.
- Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering.
- Royal Society of Chemistry. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
- RSC Publishing. (n.d.). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers.
- ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- ACS Publications. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
- RSC Publishing. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews.
- Journal of the American Chemical Society. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion.
- National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- ACS Publications. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
- Journal of the American Chemical Society. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions.
- KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction.
- ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction....
- ResearchGate. (2025). Highly Active Catalysts for the Suzuki Coupling of Aryl Chlorides.
- National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
- Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions.
- ACS Publications. (n.d.). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics.
- Reddit. (2024). Suzuki help.
- ResearchGate. (2025). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester.
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
- National Institutes of Health. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
- PubMed Central. (n.d.). Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- Journal of the American Chemical Society. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
- Beilstein Journals. (n.d.). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation.
- ACS Publications. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters.
- National Institutes of Health. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 10. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 11. thieme-connect.com [thieme-connect.com]
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- 19. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Side Reactions of 2-Chloro-3-fluorophenylboronic acid in Suzuki Coupling
Welcome to the technical support center for Suzuki coupling reactions involving 2-Chloro-3-fluorophenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. This compound is a valuable reagent for introducing a substituted phenyl moiety, but its electronic properties and substitution pattern can sometimes lead to challenging side reactions.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges and achieve optimal results in your Suzuki coupling reactions.
Troubleshooting Guide
This section addresses common issues encountered during Suzuki coupling reactions with this compound, providing potential causes and actionable solutions.
Problem 1: Low or No Yield of the Desired Cross-Coupling Product
Potential Cause A: Protodeboronation of this compound
Protodeboronation is a significant side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, leading to the formation of 1-chloro-2-fluorobenzene and consumption of your starting material.[2][3] This is particularly prevalent with electron-deficient arylboronic acids, and the presence of ortho-substituents can also influence this process.[2]
Solutions:
-
Optimize the Base: The choice and amount of base are critical. Strong bases can accelerate protodeboronation.[4]
-
Use Anhydrous Conditions: Water can facilitate protodeboronation.[4]
-
Protocol: Ensure all solvents and reagents are rigorously dried. Degas solvents thoroughly to remove both water and oxygen.
-
-
Employ Boronic Acid Surrogates: Convert the boronic acid to a more stable derivative.
-
Recommendation: Pinacol esters or MIDA (N-methyliminodiacetic acid) boronates are generally more resistant to protodeboronation and slowly release the active boronic acid under the reaction conditions.[2][4] Potassium trifluoroborate salts are another excellent alternative that can minimize side reactions like homocoupling and protodeboronation.[6]
-
Potential Cause B: Inefficient Transmetalation
The electron-withdrawing nature of the chlorine and fluorine atoms on the phenyl ring can slow down the transmetalation step of the Suzuki coupling catalytic cycle.[7]
Solutions:
-
Increase Reaction Temperature: Higher temperatures can often overcome the activation energy barrier for transmetalation.[5]
-
Recommendation: Incrementally increase the reaction temperature, monitoring for product formation and potential decomposition.
-
-
Use Electron-Rich Ligands: Bulky, electron-rich phosphine ligands can accelerate both oxidative addition and reductive elimination, indirectly promoting the overall catalytic cycle.[8]
-
Recommendation: Ligands like SPhos, XPhos, or other Buchwald-type ligands are often effective for challenging Suzuki couplings.[8]
-
Problem 2: Significant Formation of Homocoupling Product (2,2'-Dichloro-3,3'-difluorobiphenyl)
Potential Cause: Oxidative Homocoupling
The presence of oxygen or other oxidizing agents in the reaction mixture can lead to the palladium-catalyzed homocoupling of the boronic acid.[9][10][11] This is a common issue, especially when using Pd(II) precatalysts that need to be reduced in situ to the active Pd(0) species.[11]
Solutions:
-
Rigorous Degassing: Oxygen is a primary culprit in homocoupling.
-
Protocol: Degas the solvent and the reaction mixture thoroughly using methods like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solution for an extended period.[9]
-
-
Use a Pd(0) Catalyst Source: Starting with a Pd(0) catalyst can sometimes mitigate homocoupling that occurs during the in situ reduction of Pd(II) precatalysts.
-
Recommendation: Consider using catalysts like Pd(PPh₃)₄ or Pd₂(dba)₃.
-
-
Addition of a Reducing Agent: A mild reducing agent can help maintain the palladium in its active Pd(0) state.
-
Recommendation: The addition of a small amount of a reducing agent like potassium formate has been shown to suppress homocoupling.[9]
-
Problem 3: Reaction Stalls or is Sluggish
Potential Cause A: Catalyst Inhibition or Decomposition
The ortho-chloro substituent on the boronic acid can present steric hindrance, potentially affecting the catalyst's activity.[8][12][13] Additionally, high temperatures over prolonged periods can lead to catalyst decomposition.
Solutions:
-
Choice of Ligand: The ligand plays a crucial role in stabilizing the catalyst and promoting the reaction.
-
Catalyst Loading: Insufficient catalyst may lead to a stalled reaction.
-
Recommendation: While typically 1-5 mol% of the palladium catalyst is used, for challenging substrates, a slightly higher catalyst loading might be necessary. However, excessive amounts can lead to increased side products.
-
Potential Cause B: Hydrolysis of the Boronic Acid
Under aqueous basic conditions, boronic acids can exist in equilibrium with their corresponding boronate species. While necessary for transmetalation, prolonged exposure can lead to hydrolysis and deactivation.[14]
Solutions:
-
Solvent System: The choice of solvent can influence the rate of hydrolysis.
-
Recommendation: A mixed solvent system, such as dioxane/water or THF/water, is common. Optimizing the ratio of the organic solvent to water can help balance the solubility of the reagents and minimize unwanted hydrolysis. Using anhydrous conditions, as mentioned for protodeboronation, is also a viable strategy.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity of this compound in Suzuki coupling?
A1: this compound is considered an electron-deficient boronic acid due to the presence of the chloro and fluoro substituents. This electronic nature can make the transmetalation step in the Suzuki catalytic cycle slower compared to electron-rich boronic acids.[7] However, the corresponding aryl halide partner's reactivity is enhanced by electron-withdrawing groups.[7] The ortho-chloro group can also introduce steric challenges.[12][13]
Q2: How do I choose the right palladium catalyst and ligand for my reaction?
A2: For challenging substrates like this compound, a robust catalyst system is essential. Modern palladium precatalysts, often paired with bulky, electron-rich biarylphosphine ligands (e.g., Buchwald ligands like SPhos or XPhos), are highly recommended.[8] These systems are known to promote the coupling of sterically hindered and electron-deficient partners.[8]
Q3: Can I use this compound with aryl chlorides as coupling partners?
A3: Yes, but couplings with aryl chlorides are generally more challenging than with aryl bromides or iodides due to the stronger C-Cl bond, which makes the oxidative addition step more difficult.[7][15] To achieve successful coupling with aryl chlorides, highly active catalyst systems are required.[15] This typically involves the use of bulky, electron-donating phosphine ligands and stronger bases.[7][15]
Q4: My reaction is clean but the conversion is low. What should I try first?
A4: If your reaction is clean (i.e., minimal side products), low conversion often points to a slow reaction rate. The first things to try are increasing the reaction temperature and/or switching to a more active ligand system (e.g., a Buchwald ligand) to facilitate the catalytic cycle.[5]
Q5: I see an unknown byproduct in my reaction mixture. How can I identify it?
A5: The most common byproducts are the protodeboronated starting material (1-chloro-2-fluorobenzene) and the homocoupled product (2,2'-dichloro-3,3'-difluorobiphenyl). These can typically be identified by comparing the mass spectrum (e.g., from GC-MS or LC-MS analysis) of your reaction mixture to the expected masses of these compounds.
Visualizing Reaction Pathways and Troubleshooting
Suzuki Coupling Catalytic Cycle and Common Side Reactions
Caption: The Suzuki coupling cycle and competing side reactions.
Troubleshooting Workflow for Low Yield
Caption: A step-by-step guide to troubleshooting low-yield reactions.
References
- Thiery, E., et al. (2018). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry. [Link]
- ResearchGate.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]
- Miller, R. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. [Link]
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]
- Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp. [Link]
- RSC Publishing. (2024).
- ResearchGate. Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone | Request PDF. [Link]
- Reddit. (2024). Struggling with Suzuki Reaction : r/Chempros. [Link]
- Snieckus, V., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PMC. [Link]
- Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
- Wikipedia.
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
- ResearchGate.
- ResearchGate. Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. [Link]
- ResearchGate. A general protodeboronation reaction. | Download Scientific Diagram. [Link]
- Cox, P. A., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Accounts of Chemical Research. [Link]
- PubMed. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. [Link]
- Organic Chemistry Portal. Boronic acid synthesis by hydrolysis. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Organic Syntheses Procedure. (3,4,5-trifluorophenyl)boronic acid. [Link]
Sources
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. reddit.com [reddit.com]
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- 13. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
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- 15. chem.libretexts.org [chem.libretexts.org]
Protodeboronation of 2-Chloro-3-fluorophenylboronic acid and its prevention
Welcome to the technical support hub for 2-Chloro-3-fluorophenylboronic acid. This resource is tailored for researchers, medicinal chemists, and drug development professionals who leverage this key building block in their synthetic workflows. This guide provides a deep dive into the prevalent issue of protodeboronation, offering practical, field-tested troubleshooting strategies and FAQs to ensure the efficiency and success of your experiments.
Introduction: The Challenge of Protodeboronation
This compound is a valuable reagent in modern organic chemistry, most notably for its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] However, its effectiveness can be undermined by a common and often frustrating side reaction: protodeboronation.[2][3] This is a chemical process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, converting the boronic acid into the undesired byproduct, 1-chloro-2-fluorobenzene.[3] This decomposition pathway not only consumes the starting material, leading to reduced yields of the target molecule, but also complicates the purification process.[2][4]
The electron-withdrawing properties of the chlorine and fluorine substituents on the aromatic ring make this compound particularly susceptible to this degradation, especially under the basic aqueous conditions typical of Suzuki-Miyaura couplings.[5] This guide will dissect the mechanisms driving this unwanted reaction and provide robust, evidence-based protocols to mitigate its impact.
Troubleshooting Guide: Preventing Protodeboronation of this compound
This section is structured to help you diagnose and resolve common issues related to the stability and reactivity of your boronic acid.
Issue 1: Significant formation of 1-chloro-2-fluorobenzene byproduct is observed in my reaction mixture.
Root Cause Analysis:
The primary cause is the protodeboronation of this compound. This reaction is heavily influenced by the reaction environment. The mechanism is often catalyzed by base, which involves the formation of a more reactive boronate anion that then reacts with a proton source (like water) to cleave the C-B bond.[3][5] Key factors that accelerate this process include pH, temperature, water content, and reaction time.[2][6]
Diagram: Generalized Base-Catalyzed Protodeboronation Pathway
Caption: Base-catalyzed C-B bond cleavage via a boronate intermediate.
Solutions:
-
Reagent Purity and Storage:
-
Problem: Arylboronic acids can degrade over time, especially when exposed to moisture and air.
-
Solution: Store this compound under a dry, inert atmosphere (argon or nitrogen) at low temperatures (2-8°C).[7][8] Before use, verify the purity of the boronic acid, as significant degradation may have occurred during storage.
-
-
Reaction Condition Optimization:
-
Problem: High temperatures and extended reaction times provide more opportunity for the boronic acid to decompose.[6]
-
Solution:
-
Temperature Control: Operate the reaction at the lowest temperature that still provides a reasonable rate for the desired coupling, often in the 60-80 °C range.[4]
-
Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and work it up as soon as the starting material is consumed. Avoid leaving the reaction mixture at high temperatures for prolonged periods.
-
-
-
Judicious Choice of Base and Solvent:
-
Problem: Strong bases and the presence of water are major contributors to protodeboronation.[2][4][9] The rate of this side reaction is often highly pH-dependent.[2]
-
Solution:
-
Base Selection: Avoid strong bases like NaOH and KOH. Switch to milder inorganic bases, which are often sufficient for the Suzuki coupling while minimizing decomposition.[9] Finely ground potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent alternatives.[4][10]
-
Solvent System: Minimize the amount of water, which acts as the proton source.[6] Consider using anhydrous solvents with a phase-transfer catalyst if necessary, or a solvent system like toluene/water or dioxane/water with the minimal required amount of the aqueous phase.[11]
-
-
Experimental Protocol: Screening Bases to Minimize Protodeboronation
-
To a set of identical reaction vials, add this compound (1.0 equiv), the aryl halide partner (1.2 equiv), and a highly active palladium catalyst/ligand system (e.g., Pd₂(dba)₃ with SPhos, 2 mol%).
-
To each vial, add a different base (2.0 equiv): K₃PO₄, Cs₂CO₃, K₂CO₃, and NaHCO₃.
-
Add the chosen solvent (e.g., 1,4-dioxane with 10% water).
-
Thoroughly degas each vial with argon or nitrogen for 15-20 minutes.
-
Heat the reactions to the target temperature (e.g., 80 °C).
-
After a set time (e.g., 2 hours), take an aliquot from each reaction, quench, and analyze by LC-MS or GC-MS to determine the ratio of the desired product to the 1-chloro-2-fluorobenzene byproduct.
-
Select the base that provides the best ratio of product to byproduct for scale-up.
Issue 2: My Suzuki-Miyaura coupling reaction has low or no conversion.
Root Cause Analysis:
While protodeboronation leads to low yields by consuming the starting material, a complete lack of conversion may point to other issues, such as an inefficient catalytic system. If the desired cross-coupling is slow, the boronic acid is exposed to potentially degrading conditions for longer, increasing the likelihood of protodeboronation.[9]
Troubleshooting Workflow:
Caption: A systematic workflow for troubleshooting low Suzuki-Miyaura coupling conversion.
Solutions:
-
Catalyst and Ligand Choice:
-
Problem: An inefficient catalyst system fails to promote the cross-coupling at a rate that can outcompete the decomposition of the boronic acid.
-
Solution: Employ a highly active catalyst system. Modern palladium precatalysts paired with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) can dramatically increase the rate of the productive reaction, minimizing the time available for protodeboronation.[4][9] While these bulky ligands can sometimes accelerate protodeboronation themselves, their primary benefit is often a much faster desired reaction.[12]
-
-
Use of Boronic Acid Derivatives (The "Slow-Release" Strategy):
-
Problem: The free boronic acid is inherently unstable under the reaction conditions.
-
Solution: Convert the boronic acid to a more stable derivative that engages in "slow release" of the active species. This keeps the concentration of the vulnerable free boronic acid low throughout the reaction.[3][13] MIDA boronate esters and organotrifluoroborates are commonly used for this purpose.[3]
-
Frequently Asked Questions (FAQs)
Q1: Is converting my this compound to its pinacol ester a good strategy to prevent protodeboronation?
A1: Yes, this is a very common and effective strategy. Boronic esters, such as pinacol esters (Bpin), are generally more stable than their corresponding boronic acids.[14] They are less prone to protodeboronation during storage and under many reaction conditions.[4] However, it is important to note that under basic aqueous conditions, the pinacol ester can hydrolyze back to the boronic acid, which can then undergo protodeboronation.[9][15] Therefore, while using the pinacol ester is beneficial, it should be combined with optimized reaction conditions (milder base, lower temperature) for best results.
Q2: My reaction requires aqueous basic conditions. What is the single most important change I can make?
A2: The most impactful change is typically the choice of base. Switching from a strong base like sodium hydroxide (NaOH) to a weaker base like potassium phosphate (K₃PO₄) can dramatically reduce the rate of protodeboronation while still being effective for the catalytic cycle.[4][9]
Q3: Can I run the reaction under completely anhydrous conditions to stop protodeboronation?
A3: Yes, anhydrous conditions can be very effective.[6][11] Using a base like Cs₂CO₃ or K₃PO₄ in an anhydrous solvent such as toluene or 2-MeTHF can prevent protodeboronation by removing the necessary proton source.[11] However, be aware that the transmetalation step of the Suzuki-Miyaura cycle often benefits from the presence of water to hydrolyze boronate esters or facilitate the formation of the active boronate species, so reaction rates might be slower.
Data Summary: Illustrative Impact of Base on Protodeboronation
| Base | Relative Rate of Protodeboronation | Typical Use Case & Notes |
| NaOH, KOH | High | Strong bases that significantly accelerate protodeboronation. Avoid for sensitive substrates.[4][9] |
| K₂CO₃, Na₂CO₃ | Moderate | Common choices, but can still lead to significant protodeboronation, especially at high temperatures.[4][10] |
| K₃PO₄ | Low | An excellent first choice for minimizing protodeboronation in many systems.[4][9][10] |
| Cs₂CO₃ | Low | Very effective, often used in challenging couplings or under anhydrous conditions.[9][11] |
| NaHCO₃ | Very Low | A very mild base, useful when coupling partners are base-sensitive, but may result in slower reaction rates.[10] |
References
- Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
- Cammidge, A. N., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Chemistry – A European Journal.
- Liu, Y., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances.
- ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids.
- Wikipedia. (n.d.). Protodeboronation.
- University of Bristol. (n.d.). The Slow-Release Strategy in Suzuki-Miyaura Coupling.
- Cheon, C. H. (2016). Development of Organic Transformations Based on Protodeboronation. Accounts of Chemical Research.
- ResearchGate. (n.d.). Screening of different bases on the protodeboronation reaction of 4-tert-butylphenylboronic acid.
- Organic Chemistry Portal. (n.d.). Protodeboronations.
- National Institutes of Health. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.
- ResearchGate. (2024). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids.
- National Institutes of Health. (2009). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of Environmental Sciences.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- National Institutes of Health. (n.d.). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes.
- ResearchGate. (n.d.). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?.
- ResearchGate. (n.d.). A general protodeboronation reaction.
- Reddit. (2024). For the pro's (Suzuki).
- Journal of the American Chemical Society. (n.d.). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation.
- National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments.
- ChemRxiv. (2024). Bulky phosphine ligands promote palladium-catalyzed protodeboronation.
- LookChem. (n.d.). This compound.
- YouTube. (2011). Masking Boronic Acids for Suzuki Coupling.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. This compound CAS#: 871329-52-1 [chemicalbook.com]
- 8. This compound|lookchem [lookchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. research.ed.ac.uk [research.ed.ac.uk]
Technical Support Center: Managing Homocoupling of 2-Chloro-3-fluorophenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a common challenge in Suzuki-Miyaura cross-coupling reactions: the undesired homocoupling of 2-Chloro-3-fluorophenylboronic acid. Our goal is to equip you with the expertise and practical protocols to minimize this side product, thereby improving the yield and purity of your desired biaryl compounds.
Understanding the Challenge: The Propensity for Homocoupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency.[1] However, the formation of symmetrical biaryls through the homocoupling of the boronic acid partner is a prevalent side reaction.[2] In the case of this compound, the electron-withdrawing nature of the chloro and fluoro substituents can influence its reactivity profile, making it susceptible to this undesired pathway.[3]
Homocoupling is primarily driven by two mechanisms:
-
Oxygen-Mediated Pathway: The presence of molecular oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) complex can then facilitate the homocoupling of two boronic acid molecules.[1][2]
-
Pd(II) Precatalyst Pathway: When using a Pd(II) precatalyst, such as Pd(OAc)₂, its reduction to the catalytically active Pd(0) can be mediated by the boronic acid, leading to the formation of the homocoupled product.[1][2]
This guide will provide you with the necessary strategies to navigate these challenges and ensure the success of your coupling reactions.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of the 2,2'-dichloro-3,3'-difluorobiphenyl byproduct in my reaction. What is the most likely cause?
A1: The most common culprit for excessive homocoupling is the presence of oxygen in your reaction setup.[2] The active Pd(0) catalyst is readily oxidized to Pd(II) by oxygen, which then promotes the homocoupling of your boronic acid. Another significant factor can be the choice of your palladium source. If you are using a Pd(II) precatalyst, it can be reduced to Pd(0) by the boronic acid, which in turn leads to the formation of the homocoupled dimer.
Q2: How do the chloro and fluoro substituents on the phenylboronic acid affect its tendency to undergo homocoupling?
A2: The electron-withdrawing nature of the chlorine and fluorine atoms makes the boron center more electrophilic. This can increase the rate of transmetalation, which is a key step in the desired cross-coupling reaction. However, electron-deficient arylboronic acids can also be more prone to side reactions like protodeboronation and, under certain conditions, homocoupling.[3][4]
Q3: Can the choice of base influence the extent of homocoupling?
A3: Absolutely. The base plays a crucial role in the activation of the boronic acid. A base that is too strong or used in a large excess can sometimes promote side reactions. For electron-deficient boronic acids, it is often beneficial to use a moderately strong base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄). The choice of base should be carefully considered and optimized for your specific reaction.
Q4: What is the best type of palladium catalyst to use to minimize homocoupling?
A4: To minimize homocoupling, it is generally recommended to use a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, as this eliminates the need for an in-situ reduction step that can be mediated by the boronic acid.[5] Additionally, using bulky, electron-rich phosphine ligands, such as those from the Buchwald series (e.g., SPhos, XPhos), can be highly effective. These ligands promote the desired reductive elimination step and can sterically hinder the formation of intermediates that lead to homocoupling.[6]
Troubleshooting Guide: A Systematic Approach to Minimizing Homocoupling
When faced with significant homocoupling of this compound, a systematic approach to troubleshooting is essential. The following workflow will guide you through the key experimental parameters to investigate.
Caption: A logical workflow for diagnosing and resolving issues with homocoupling.
Experimental Protocols
Here, we provide detailed, step-by-step protocols for a Suzuki-Miyaura coupling reaction designed to minimize the homocoupling of this compound, as well as an analytical method for quantifying the homocoupling byproduct.
Protocol 1: Suzuki-Miyaura Coupling with Minimized Homocoupling
This protocol is a robust starting point for the coupling of this compound with an aryl halide.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
SPhos (0.03 mmol, 3.0 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Degassed Water (0.5 mL)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (high-purity nitrogen or argon) three times.
-
Solvent Addition: Add the degassed 1,4-dioxane and degassed water via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Quantitative Analysis of 2,2'-dichloro-3,3'-difluorobiphenyl by HPLC
This HPLC method is designed for the accurate quantification of the homocoupling byproduct.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 15 minutes, hold for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 254 nm |
Procedure:
-
Standard Preparation: Prepare a stock solution of purified 2,2'-dichloro-3,3'-difluorobiphenyl in acetonitrile at a known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Take an aliquot of the crude reaction mixture, dilute it with acetonitrile, and filter through a 0.45 µm syringe filter.
-
Analysis: Inject the standards and the sample onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the homocoupling product against the concentration of the standards. Determine the concentration of the byproduct in the sample from the calibration curve.
Visualizing the Reaction Pathways
To better understand the chemistry at play, the following diagrams illustrate the desired Suzuki-Miyaura catalytic cycle and the competing homocoupling pathway.
Caption: Competing pathways in the Suzuki-Miyaura reaction.
References
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
- Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene.
- Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide.
- The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to... SciSpace. [Link]
- Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetall
- How to approach choosing reaction conditions for Suzuki? Reddit. [Link]
- Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Royal Society of Chemistry. [Link]
- Optimization of reaction conditions for the Suzuki-Miyaura coupling of...
- Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.
- Catalyst optimization for electron‐deficient arylboronic acid 2 g in coupling with 1 a.
- Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides. ACS Omega. [Link]
- How does fluorinated boronic acids influences the Suzuki coupling reactions?
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. [Link]
- Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatiz
- Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
- What is the proper way to set up a suzuki coupling? Reddit. [Link]
- CuI-Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. MDPI. [Link]
- Synthesis of biaryl compounds via Suzuki homocoupling reactions catalyzed by metal organic frameworks encapsulated with palladium nanoparticles.
- Suzuki-Miyaura homocoupling of naphthyl triflates using bis(pinacolato)diboron: approaches to the biaryl skeleton of crisamicin A. PubMed. [Link]
- Quantification of three chlorinated dialkyl phosphates, diphenyl phosphate, 2,3,4,5-tetrabromobenzoic acid, and four other organ. CDC Stacks. [Link]
- Quantification of the Conjugated Forms of Dichlorobisphenol A (3,3'-Cl2BPA) in Rat and Human Plasma Using HPLC-MS/MS. PubMed. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
Technical Support Center: Catalyst Deactivation in Reactions with 2-Chloro-3-fluorophenylboronic Acid
From the Desk of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into one of the more nuanced challenges in modern synthetic chemistry: catalyst deactivation when using electron-deficient reagents like 2-Chloro-3-fluorophenylboronic acid in cross-coupling reactions. Our goal is to move beyond simple protocols and explain the underlying causality, empowering you to troubleshoot effectively and design more robust reaction systems.
Part 1: Frequently Asked Questions - First Principles
This section addresses fundamental questions regarding this compound and its behavior in palladium-catalyzed cross-coupling reactions.
Q1: What are the key characteristics of this compound?
A1: this compound (CAS: 871329-52-1) is an organoboron compound widely used in Suzuki-Miyaura cross-coupling reactions.[1] Its defining feature is the electron-deficient nature of the aromatic ring, caused by the inductive effects of the chloro and fluoro substituents. This electronic property is the primary reason for many of the challenges encountered during its use, but it also makes it a valuable building block for creating complex, biologically active molecules.[1]
Q2: Why are electron-deficient boronic acids like this one considered "challenging" coupling partners?
A2: The success of the Suzuki-Miyaura reaction hinges on a delicate balance within its catalytic cycle.[2][3] The key, and often rate-limiting, step of transmetalation involves the transfer of the organic group from the boron atom to the palladium center.[4][5] Electron-deficient aryl groups are less nucleophilic, which slows this transfer down considerably.[6][7] This sluggishness opens the door for competing side reactions and catalyst deactivation pathways to occur, leading to lower yields and complex product mixtures.[8]
Q3: What is "protodeboronation" and why is it a major concern with this substrate?
A3: Protodeboronation is a common and highly problematic side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying the boronic acid starting material.[9] This undesired reaction is often competitive with the desired transmetalation step. For electron-deficient boronic acids, where transmetalation is already slow, protodeboronation can become the dominant pathway, leading to significant yield loss.[10][11]
Part 2: Troubleshooting Guide - Common Issues & Solutions
This section is structured to help you diagnose and solve specific experimental problems.
| Observed Issue | Primary Diagnosis | Recommended Solutions & Scientific Rationale |
| 1. Low to No Product Yield | Sluggish transmetalation and/or catalyst deactivation. | Solution A: Change the Base. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species.[3][12] For electron-deficient systems, stronger bases are often required. • Action: Switch from weaker bases (e.g., Na₂CO₃) to stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ .[6] These bases more effectively promote the formation of the reactive boronate, accelerating transmetalation.[13] Solution B: Employ Electron-Rich, Bulky Ligands. The ligand modulates the electronic properties and steric environment of the palladium center.[3][14] • Action: Use ligands from the Buchwald family (e.g., SPhos, XPhos ) or other electron-rich phosphines (e.g., P(t-Bu)₃ ).[6][15] Electron-rich ligands increase the electron density on the palladium, which facilitates the initial oxidative addition step, especially with challenging aryl chlorides, and promotes the final reductive elimination.[2][14] Bulky ligands also accelerate reductive elimination.[3] Solution C: Increase Reaction Temperature. Higher temperatures can provide the necessary activation energy to overcome the barrier for transmetalation. • Action: Incrementally increase the reaction temperature by 10-20 °C. Monitor for potential decomposition of starting materials or product. |
| 2. Significant Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Diagnosis: Homocoupling (formation of a biaryl from two boronic acid molecules) is an oxidative process often mediated by Pd(II) species that form when the active Pd(0) catalyst is oxidized by O₂.[14] • Action 1: Rigorous Degassing. Ensure solvents are thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for at least 30-60 minutes.[6] • Action 2: Maintain Inert Atmosphere. Conduct the entire reaction, including reagent addition, under a positive pressure of an inert gas. Use septa and syringe techniques for all transfers.[6] |
| 3. Formation of "Palladium Black" | Catalyst agglomeration and precipitation. | Diagnosis: The active, soluble Pd(0) species can agglomerate into inactive, insoluble palladium clusters (palladium black), effectively removing the catalyst from the reaction cycle.[16] This is often caused by ligand degradation or dissociation. • Action 1: Use a Higher Ligand-to-Palladium Ratio. A slight excess of the phosphine ligand can help stabilize the Pd(0) species in solution. Try increasing the ratio from 2:1 to 4:1 (L:Pd). • Action 2: Switch to a More Stable Precatalyst. Modern palladacycle precatalysts (e.g., G3 or G4 Buchwald precatalysts) are often more air-stable and generate the active Pd(0) species more cleanly in situ, reducing the likelihood of agglomeration.[6][14] |
| 4. High Levels of Protodeboronation Byproduct | Slow transmetalation allowing the competing protodeboronation pathway to dominate. | Diagnosis: This confirms that the conditions are not favorable enough for the desired C-C coupling. The strategies to solve this overlap significantly with those for low yield, as the root cause is the same. • Action 1: Accelerate Transmetalation. Implement all the solutions for Issue #1 (stronger base, better ligand, higher temperature). The goal is to make the Suzuki coupling kinetically faster than the protodeboronation side reaction. • Action 2: Use a Boronic Ester. Converting the boronic acid to a more stable derivative, like a pinacol (Bpin) or MIDA boronate ester, can suppress premature protodeboronation.[9][17] These esters can release the boronic acid slowly under the reaction conditions, keeping its instantaneous concentration low and minimizing side reactions.[17] Some boronic esters can even undergo transmetalation directly without prior hydrolysis.[18][19] |
Part 3: In-Depth Mechanistic Insights & Deactivation Pathways
An understanding of the Suzuki-Miyaura catalytic cycle is essential for effective troubleshooting.
The Core Catalytic Cycle
The reaction proceeds through three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Troubleshooting Workflow for Low Yield
When faced with a low-yielding reaction, a systematic approach is key.
Caption: Systematic troubleshooting for low-yield reactions.
Common Catalyst Deactivation Pathways
Several pathways can take the palladium catalyst out of the active cycle.
Caption: Major pathways for palladium catalyst deactivation.
Part 4: Preventative Measures & Best Practices
Proactive measures are often more effective than reactive troubleshooting.
-
Reagent Quality is Paramount: Use high-purity this compound. Impurities can act as catalyst poisons.[20][21] Be aware that boronic acids can form anhydrides (boroxines) upon storage, which may have different reactivity.[14]
-
Strictly Anaerobic Conditions: As detailed above, oxygen is detrimental. A well-executed degassing of solvents and maintaining a robust inert atmosphere throughout the experiment is non-negotiable.[6][14]
-
Correct Stoichiometry: Use a slight excess of the boronic acid (typically 1.1-1.5 equivalents) to compensate for potential decomposition via protodeboronation and to drive the reaction to completion.
-
Solvent Choice: While common solvents like dioxane/water or toluene/water are effective, ensure they are of high purity and appropriately degassed.[14] The water component is often critical for the activity of inorganic bases.[5]
-
Order of Addition: A common best practice is to add the palladium precatalyst and ligand to the reaction vessel last, just before heating. This minimizes the time the catalyst spends in solution before the reaction begins, reducing the chance of decomposition.
Part 5: Experimental Protocol - A Robust Starting Point
This protocol is a generalized but robust starting point for a Suzuki-Miyaura coupling with this compound.
Materials:
-
Aryl Halide (Ar-X) (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3) (1-2 mol%)
-
Ligand (e.g., XPhos, if not using a precatalyst)
-
Base (e.g., K₃PO₄) (2.0-3.0 equiv)
-
Degassed Solvent (e.g., Dioxane/H₂O 10:1) (to achieve 0.1-0.5 M concentration)
Procedure:
-
Vessel Preparation: To a dry reaction vial or flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and potassium phosphate (3.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%). Via syringe, add the degassed solvent system (e.g., Dioxane/H₂O 10:1).
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 80–110 °C). Stir vigorously.
-
Monitoring: Monitor the reaction's progress by taking aliquots (under inert atmosphere if possible) and analyzing via TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Part 6: Analytical Protocols for Deactivation Analysis
If persistent issues occur, advanced analysis of the spent catalyst can provide definitive answers.
-
Inductively Coupled Plasma (ICP-MS/OES): To quantify palladium leaching into the solution or palladium content on a solid support.
-
X-ray Photoelectron Spectroscopy (XPS): To analyze the surface of the catalyst for poisons (e.g., sulfur, halides) and determine the oxidation state of the palladium.[22][23]
-
Transmission Electron Microscopy (TEM): To visualize the size and morphology of palladium nanoparticles and identify agglomeration into "palladium black."[23]
-
BET Surface Area Analysis: For supported catalysts, this technique can reveal pore blocking by carbonaceous deposits (coking) or loss of surface area due to thermal degradation (sintering).[22][24]
References
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024).
- Osakada, K., & Nishihara, Y. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions.
- Lee, C.-W., Oh, K. S., Kim, K. S., & Ahn, K. H. (2000). Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines. Organic Letters.
- Gouré, E., et al. (2014). Elucidating the Significance of β-Hydride Elimination and the Dynamic Role of Acid/Base Chemistry in a Palladium-Catalyzed Aerobic Oxidation of Alcohols. Journal of the American Chemical Society.
- The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki-Miyaura reactions. Journal of the American Chemical Society.
- Yoneda, J. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
- Suzuki reaction - Wikipedia. (n.d.).
- Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024). Applied Catalysts.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail. Angewandte Chemie International Edition.
- Thomas, A. A. (2018). Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction. IDEALS.
- Reddy, G. M., et al. (2022). Orchestrating a β-Hydride Elimination Pathway in Palladium(II)-Catalyzed Arylation/Alkenylation of Cyclopropanols Using Organoboron Reagents. The Journal of Organic Chemistry.
- The Importance of Purity in Organic Synthesis Intermediates: A Focus on Boronic Acids. (2026).
- Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. (2024). ChemRxiv.
- Beta-hydride elimination - chemeurope.com. (n.d.).
- Vechorkin, O., & Hu, X. (2018). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
- Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. (2024). Organometallics.
- Lee, C. W., et al. (2000). Suppressed beta-hydride elimination in palladium-catalyzed cascade cyclization-coupling reactions: an efficient synthesis of 3-arylmethylpyrrolidines. Organic Letters.
- Suzuki Cross-Coupling. (2025). J&K Scientific LLC.
- Gallyas, M., et al. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. Polymers.
- Protodeboronation - Wikipedia. (n.d.).
- Matos, K., & Soderquist, J. A. (2005). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. The Journal of Organic Chemistry.
- Clark, J. H., & Macquarrie, D. J. (Eds.). (2022). Handbook of Green Chemistry, Volume 12: Tools for Green Chemistry. Royal Society of Chemistry.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
- Al-Naddaf, Q., et al. (2019). A Method for Assessing Catalyst Deactivation: A Case Study on Methanol-to-Hydrocarbons Conversion. ACS Catalysis.
- N-A, K. (2016). Development of Organic Transformations Based on Protodeboronation. ACS Symposium Series.
- Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. (2012). ResearchGate.
- Struggling with Suzuki Reaction. (2024). Reddit.
- Catalyst Characterization Techniques. (2021). Hiden Analytical.
- Cox, P. A., et al. (2013). Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model. Morressier.
- Boronic acid - Wikipedia. (n.d.).
- 2.6: Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts.
- This compound. (n.d.). LookChem.
- Emergent Organoboron Acid Catalysts. (2015). National Institutes of Health.
- Boronic acid catalysis. (2024). ResearchGate.
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- 19. Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction | IDEALS [ideals.illinois.edu]
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Technical Support Center: Suzuki-Miyaura Coupling with Electron-Deficient Boronic Acids
Welcome to the technical support guide for navigating the challenges associated with using electron-deficient boronic acids in Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, chemists, and drug development professionals who encounter sluggish reactions, low yields, or significant side reactions when working with these challenging substrates. Here, we move beyond simple protocols to explain the mechanistic underpinnings of these issues and provide field-proven, robust solutions.
The Suzuki-Miyaura reaction is a pillar of modern synthetic chemistry, yet its efficiency can be highly dependent on the electronic nature of the coupling partners.[1] While electron-rich boronic acids are often excellent coupling partners, their electron-deficient counterparts—those bearing groups like -NO₂, -CF₃, -CN, or polyfluorinated rings—present a significant kinetic hurdle. The primary reason for this difficulty is a slowdown in the transmetalation step of the catalytic cycle, where the organic group is transferred from boron to the palladium center.[2] This guide will address this core issue through a series of frequently asked questions and detailed troubleshooting protocols.
The Suzuki-Miyaura Catalytic Cycle: Pinpointing the Problem
The catalytic cycle involves three main stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[3] For electron-deficient boronic acids, the transmetalation step is often the rate-limiting bottleneck.
Caption: The Suzuki-Miyaura catalytic cycle.
Frequently Asked Questions & Troubleshooting Guide
Q1: My Suzuki coupling with an electron-deficient boronic acid is giving low to no yield. What is the primary mechanistic reason?
A1: The core issue is the reduced nucleophilicity of the organic group attached to the boron. Electron-withdrawing groups pull electron density away from the carbon-boron bond. For transmetalation to occur, the boronic acid must first be activated by a base to form an anionic "ate" complex (e.g., [R-B(OH)₃]⁻).[4] This increases the electron density on the boron center and makes the R group more nucleophilic and thus more competent for transfer to the electropositive Pd(II) center. With electron-deficient boronic acids, the resulting "ate" complex is less nucleophilic than its electron-rich counterpart, leading to a significant slowdown in the transmetalation rate.[2] This sluggishness can allow side reactions, such as catalyst decomposition or protodeboronation, to dominate.
Q2: How can I effectively accelerate the slow transmetalation step?
A2: Overcoming the high activation barrier for transmetalation requires a multi-faceted approach focusing on the base, ligands, and reaction conditions.
-
1. Use a Stronger, More Oxophilic Base: The choice of base is critical. It must be strong enough to form the reactive borate complex. For electron-deficient systems, weaker bases like Na₂CO₃ are often insufficient.
-
Recommendation: Switch to stronger inorganic bases such as K₃PO₄ or Cs₂CO₃ .[5] These bases are more effective at activating the boronic acid. Ensure the base is finely powdered and, if running anhydrous reactions, thoroughly dried.[5]
-
Causality: The enhanced basicity and oxophilicity of phosphate or cesium carbonate facilitate the formation of the boronate "ate" complex, which is the active species in the transmetalation step.[6]
-
-
2. Employ Bulky, Electron-Rich Ligands: The ligand on the palladium center dramatically influences the reaction. Standard ligands like PPh₃ are often inadequate for these challenging couplings.
-
Recommendation: Use Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos ) or N-heterocyclic carbenes (NHCs).[5][7] These ligands are both sterically bulky and highly electron-donating.
-
Causality: Electron-rich ligands increase the electron density on the palladium center. This not only facilitates the initial oxidative addition step but also accelerates the final, often rate-limiting, reductive elimination.[7] While the direct impact on transmetalation is complex, accelerating the other steps of the cycle can lead to an overall increase in turnover frequency.
-
-
3. Increase the Reaction Temperature: Many sluggish couplings can be driven to completion with thermal energy.
-
Recommendation: If the reaction is slow at 80 °C, consider increasing the temperature to 100-120 °C, solvent permitting.[5]
-
Causality: Higher temperatures provide the necessary activation energy to overcome the kinetic barrier of the slow transmetalation step.
-
Q3: I am observing significant protodeboronation of my electron-deficient boronic acid. How can I mitigate this side reaction?
A3: Protodeboronation, the replacement of the -B(OH)₂ group with a hydrogen atom, is a common parasitic reaction, particularly with electron-deficient arylboronic acids in the presence of a proton source like water.[8]
-
1. Switch to Anhydrous Conditions: Water is often the primary proton source for this side reaction.
-
Recommendation: Use anhydrous solvents (e.g., dry dioxane, toluene, or THF) and ensure all reagents, especially the base, are dry.[5]
-
-
2. Use a Milder, Non-Aqueous Base System: If protodeboronation persists even under anhydrous conditions, the base itself might be the issue.
-
Recommendation: Potassium fluoride (KF) is a weaker base that can effectively promote the reaction while minimizing protodeboronation in some cases.[4]
-
-
3. Use a "Protected" Boron Reagent: Boronic esters or other derivatives are more stable to protodeboronation and slowly hydrolyze in situ to release the active boronic acid.
Q4: My aryl halide is electron-rich, and my boronic acid is electron-deficient. Is this combination particularly difficult?
A4: Yes, this is often a worst-case scenario. The Suzuki coupling generally favors the coupling of an electron-poor aryl halide (which accelerates oxidative addition) with an electron-rich boronic acid (which accelerates transmetalation).[10][11] When you have an electron-rich aryl halide (slow oxidative addition) and an electron-deficient boronic acid (slow transmetalation), both key steps of the catalytic cycle are disfavored.
-
Recommendation: This situation requires the most robust catalytic systems.
-
Utilize a modern palladium precatalyst like XPhos Pd G3 or SPhos Pd G2 .
-
Employ a bulky, electron-rich ligand like XPhos or SPhos .
-
Use a strong base like K₃PO₄ .
-
Run the reaction at an elevated temperature (e.g., 100-110 °C in dioxane).[5]
-
Consider reversing the coupling partners if synthetically feasible (i.e., prepare the boronic acid of your electron-rich partner and the halide of your electron-deficient partner).[12]
-
Troubleshooting Workflow
If you encounter low yields with an electron-deficient boronic acid, follow this logical progression of troubleshooting steps.
Caption: Troubleshooting flowchart for difficult couplings.
Data Summary: Recommended Conditions
This table provides starting points for optimizing your reaction.
| Issue | Catalyst/Ligand System | Base | Solvent System | Temperature |
| Standard E-Deficient Coupling | Pd₂(dba)₃ / SPhos (4 mol%) | K₃PO₄ (2.0 equiv) | Dioxane/H₂O (10:1) | 80-100 °C |
| Very Sluggish Reaction | XPhos Pd G3 (2 mol%) | Cs₂CO₃ (2.5 equiv) | Toluene or Dioxane | 110 °C |
| High Protodeboronation | Pd(OAc)₂ / XPhos (4 mol%) | K₃PO₄ (2.0 equiv) | Anhydrous Toluene | 100 °C |
| Using MIDA Boronate | Pd(OAc)₂ / SPhos (4 mol%) | K₃PO₄ (3.0 equiv) | THF / H₂O (10:1) | 80 °C |
Experimental Protocol: General Procedure for a Challenging Coupling
This protocol is a robust starting point for coupling an aryl halide with an electron-deficient boronic acid, employing best practices to ensure success.
Materials:
-
Aryl Halide (1.0 equiv)
-
Electron-Deficient Boronic Acid (1.2–1.5 equiv)
-
XPhos Pd G3 Precatalyst (0.5–2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered and dried (2.0–3.0 equiv)
-
Anhydrous 1,4-Dioxane (to achieve 0.1–0.5 M concentration)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the electron-deficient boronic acid (1.2 equiv), finely powdered K₃PO₄ (2.0 equiv), and the XPhos Pd G3 precatalyst (1 mol%).
-
Inert Atmosphere: Seal the vial with a septum cap. Purge the vessel by evacuating and backfilling with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the required volume of anhydrous, degassed 1,4-dioxane via syringe under a positive pressure of inert gas.
-
Reaction Execution: Place the sealed vial in a preheated oil bath or heating block set to 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until consumption of the limiting aryl halide is observed.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
References
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem. [URL: https://www.benchchem.com/troubleshooting-suzuki-couplings]
- Suzuki Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6538304/]
- 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/02%3A_Reactions_of_Alkenes_and_Alkynes/2.06%3A_Suzuki-Miyaura_Coupling]
- CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/chapter/bk9781849735914-00213/978-1-84973-591-4]
- Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids. BenchChem. [URL: https://www.benchchem.com/yield-comparison-suzuki-reactions]
- Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ob/d4ob01111a]
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_with_a_Biological_Emphasis_v2.0_(Soderberg)/19%3A_Organometallic_Reactions/19.09%3A_The_Suzuki-Miyaura_Coupling_Reaction]
- Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. [URL: https://www.researchgate.net/post/Which_conditions_are_favorable_for_the_efficient_Suzuki_coupling]
- Diagnosing issues with a failed Suzuki coupling? Reddit r/Chempros. [URL: https://www.reddit.com/r/Chempros/comments/oqh91p/diagnosing_issues_with_a_failed_suzuki_coupling/]
- Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5600832/]
- Boron Suzuki Coupling. Borates Today. [URL: https://www.
- Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Boronic-acids%3A-new-coupling-partners-in-Suzuki-of-Kirchhoff-Netherton/697967a5b3a371c633a69a0a030761e06d203b9b]
- Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.6b02139]
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [URL: https://yonedaresearch.com/suzuki-miyaura-cross-coupling-practical-guide/]
- Struggling with Suzuki Reaction. Reddit r/Chempros. [URL: https://www.reddit.com/r/Chempros/comments/169g20q/struggling_with_suzuki_reaction/]
- Copper-facilitated Suzuki reactions: application to 2-heterocyclic boronates. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19053295/]
- Enabling Suzuki-Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. ResearchGate. [URL: https://www.researchgate.
- Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Publications. [URL: https://pubs.acs.org/doi/10.
- What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. [URL: https://www.quora.com/What-are-the-disadvantages-of-the-Suzuki-Miyaura-cross-coupling-reaction]
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- 2. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. reddit.com [reddit.com]
Overcoming steric hindrance in couplings with 2-Chloro-3-fluorophenylboronic acid
Guide ID: TTC-SM023 Topic: Overcoming Steric Hindrance in Couplings with 2-Chloro-3-fluorophenylboronic Acid Senior Application Scientist: Dr. Gemini
Introduction: Understanding the Challenge
Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with this compound in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This substrate is notoriously difficult due to the combined steric and electronic effects of its ortho-chloro and meta-fluoro substituents. The ortho-chloro group creates significant steric bulk that can impede key steps in the catalytic cycle, while the electron-withdrawing nature of both halogens can also influence reactivity. This guide provides a structured, question-and-answer approach to troubleshoot common issues and optimize your reaction conditions for success.
Frequently Asked Questions & Troubleshooting
Q1: Why is my Suzuki-Miyaura coupling with this compound resulting in low or no yield?
Answer: Low yields with this substrate are common and typically stem from steric hindrance impacting one or more key steps of the Suzuki-Miyaura catalytic cycle. The bulky ortho-chloro group on the boronic acid creates a significant steric clash that primarily inhibits two steps:
-
Transmetalation: The transfer of the aryl group from the boron atom to the palladium center is often the rate-limiting step. The steric bulk around the boron can prevent the necessary proximity and geometry for an efficient transfer to the palladium complex. Steric hindrance of a bulky aryl boronic acid has been found to reduce the yield by inhibiting this process.[1][2]
-
Reductive Elimination: This final step, where the new C-C bond is formed and the product is released from the palladium catalyst, can also be slowed by steric congestion. The bulky groups on the palladium intermediate must be able to orient correctly for the bond to form, and severe steric clash can raise the energy barrier for this step.[3]
A secondary issue can be competitive protodeboronation , where the boronic acid group is cleaved and replaced by a hydrogen atom, especially under harsh basic conditions or at elevated temperatures.[4]
The first step in troubleshooting is to systematically evaluate the core components of your reaction: the catalyst system (palladium source and ligand), the base, and the solvent. Standard conditions, such as using Pd(PPh₃)₄, are often ineffective for such hindered substrates.[5]
Q2: How do I select the optimal palladium catalyst and ligand to overcome steric hindrance?
Answer: This is the most critical factor for success. For sterically demanding couplings, the goal is to use a catalytic system that is both highly active and can accommodate the bulky substrates. This is achieved by selecting a specific combination of a palladium precatalyst and a specialized ligand.
The Ligand's Role: The ligand stabilizes the palladium center and modulates its reactivity. For hindered substrates, you need ligands that are both electron-rich and sterically bulky .[6][7]
-
Bulky Ligands: Promote the formation of a highly reactive, monoligated L-Pd(0) species. This less-coordinated palladium center is more accessible for the oxidative addition step and helps facilitate the difficult reductive elimination step.[5][8]
-
Electron-Rich Ligands: Increase the electron density on the palladium atom, which accelerates the rate of oxidative addition, especially with less reactive aryl chlorides or bromides.[6]
Recommended Catalyst Systems: The most successful ligands for these challenges are biaryl monophosphine ligands (often called "Buchwald ligands") and N-heterocyclic carbenes (NHCs).[7][8] They are commercially available, often as stable palladium precatalysts (e.g., G3 or G4 Palladacycles) which ensure a 1:1 palladium-to-ligand ratio and improve catalyst activation.[7][8]
Table 1: Recommended Catalyst Systems for Hindered Couplings
| Ligand / Precatalyst | Key Features & Advantages | Typical Loading (mol%) | Recommended For |
|---|---|---|---|
| XPhos / XPhos Pd G3 | Very bulky and electron-rich. Excellent general-purpose ligand for hindered substrates.[7] | 0.5 - 2 | A primary choice for ortho-substituted substrates. |
| SPhos / SPhos Pd G3 | Similar to XPhos, highly effective for hindered biaryl synthesis.[7][9] | 0.5 - 2 | Excellent for heteroaryl and complex aryl chloride couplings. |
| RuPhos / RuPhos Pd G3 | Electron-rich and less sterically demanding than XPhos, but highly effective.[7] | 0.5 - 2 | Good for a broad range of substrates, including those sensitive to extreme bulk. |
| AntPhos | Uniquely structured ligand shown to be powerful for extremely demanding couplings, such as forming tetra-ortho-substituted biaryls.[10][11] | 1 - 2 | When other bulky phosphines fail with highly congested substrates. |
| IPr (NHC Ligand) | N-heterocyclic carbenes are strong σ-donors and can be sterically tuned. Highly stable catalysts.[8] | 1 - 2 | An alternative to phosphine ligands, offering high stability and activity. |
Q3: What are the optimal base and solvent choices for this coupling?
Answer: The base and solvent work in concert and their selection is crucial. The base's primary role is to activate the boronic acid by forming a more nucleophilic boronate "ate" complex, which is the active species in the transmetalation step.[12]
Base Selection: For sterically hindered couplings, a moderately strong, non-nucleophilic base is preferred.
-
Potassium Phosphate (K₃PO₄): This is often the most reliable and effective base for challenging Suzuki couplings.[4][6] It is strong enough to form the boronate species without causing significant protodeboronation or other side reactions. Use it as a finely powdered solid to maximize surface area.
-
Cesium Carbonate (Cs₂CO₃): Another excellent choice, particularly for difficult couplings. Its high solubility in some organic solvents can be advantageous.[4]
-
Potassium tert-butoxide (KOtBu): A very strong base that can be effective, especially when coupling less reactive aryl chlorides, but it increases the risk of side reactions.[5]
Solvent Selection: Aprotic, non-polar, or polar aprotic solvents are generally preferred.
-
Dioxane / Water or Toluene / Water: These biphasic systems are standard for Suzuki reactions. The water helps to dissolve the inorganic base and facilitate the formation of the active boronate species.[4][7] A ratio of 4:1 to 10:1 (organic:water) is common.
-
Anhydrous Toluene or Dioxane: For substrates highly sensitive to protodeboronation, running the reaction under strictly anhydrous conditions with a base like K₃PO₄ can be beneficial.[5]
-
High-Boiling Solvents (e.g., Xylenes): If the reaction is sluggish at lower temperatures (80-100 °C), switching to a higher-boiling solvent like xylenes allows for increased reaction temperatures (up to 140 °C), which can provide the necessary energy to overcome the high activation barriers of hindered couplings.[5][10]
dot
Caption: Troubleshooting workflow for hindered Suzuki couplings.
Q4: I am observing significant protodeboronation. How can I minimize this side reaction?
Answer: Protodeboronation, the undesired cleavage of the C-B bond, is a common side reaction for electron-deficient or sterically hindered boronic acids, especially at high temperatures and in the presence of strong bases and water.[4]
Strategies to Minimize Protodeboronation:
-
Use Milder Bases: If K₃PO₄ or Cs₂CO₃ are still leading to decomposition, consider using a milder base like potassium fluoride (KF).[4]
-
Employ Anhydrous Conditions: Removing water from the reaction can significantly suppress protodeboronation. Use anhydrous solvents and a base like K₃PO₄.[5]
-
Use a Boronic Ester: Convert the this compound to a more stable derivative, such as a pinacol ester (Bpin). Boronate esters are significantly more resistant to protodeboronation and can be used directly in the coupling reaction.[4][13]
-
Lower the Reaction Temperature: Run the reaction at the lowest temperature that still provides a reasonable rate. It's a balance between overcoming the steric barrier and preventing decomposition.[4]
Experimental Protocols
Protocol 1: General Procedure for a Sterically Hindered Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide.
Reagents & Setup:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.5 equiv)
-
XPhos Pd G3 precatalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0 equiv)
-
Anhydrous Dioxane and Degassed Water (e.g., 10:1 ratio)
-
Oven-dried reaction vial with a magnetic stir bar
Procedure:
-
Vial Preparation: In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add the aryl bromide, this compound, XPhos Pd G3, and K₃PO₄ to the reaction vial.[7]
-
Inert Atmosphere: Seal the vial with a septum cap. If not in a glovebox, evacuate and backfill the vial with inert gas three times.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent (the aryl bromide).[7]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (start with 100 °C).[7]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed (typically 12-24 hours).
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[4]
dot
Caption: Suzuki-Miyaura cycle highlighting the sterically hindered step.
References
- Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. (2020). ACS Omega. [Link]
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
- Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing potassium vinyltrifluorobor
- Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. (2020).
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). The Royal Society of Chemistry. [Link]
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2016). Accounts of Chemical Research. [Link]
- Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. (2021). Dalton Transactions. [Link]
- Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. (2014). Organic Chemistry Frontiers. [Link]
- Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls. (2020). Organic Letters. [Link]
- Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. (2005). Journal of the American Chemical Society. [Link]
- Suzuki reaction. Wikipedia. [Link]
Sources
- 1. Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Improving the stability of 2-Chloro-3-fluorophenylboronic acid in solution
Welcome to the Technical Support Center for 2-Chloro-3-fluorophenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to enhance the stability and successful application of this versatile reagent in your experiments.
Introduction: Understanding the Stability of this compound
This compound is a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, for the formation of complex biaryl structures.[1] However, its utility can be compromised by its inherent instability in solution. The electron-withdrawing nature of the chloro and fluoro substituents increases the Lewis acidity of the boron atom, making the C-B bond susceptible to cleavage. The primary degradation pathway is protodeboronation, the replacement of the boronic acid moiety with a hydrogen atom. The rate of this degradation is significantly influenced by the pH of the solution.
This guide will provide you with the knowledge and tools to mitigate these stability issues, ensuring reproducible and high-yielding results in your synthetic endeavors.
Troubleshooting Guide: Addressing Common Issues in Experiments
This section is structured in a question-and-answer format to directly address specific challenges you may encounter.
Question 1: I am observing significant degradation of my this compound in solution, even before starting my reaction. What is causing this and how can I prevent it?
Answer:
The degradation you are observing is likely protodeboronation. This process is often accelerated by the presence of water and is highly pH-dependent. For many arylboronic acids, stability is lowest in strongly acidic or basic conditions, with a "sweet spot" of higher stability at a specific pH. The predicted pKa of this compound is approximately 7.20.[2][3] Degradation can be rapid at pH values significantly deviating from this.
Immediate Mitigation Strategies:
-
pH Control: If dissolving in an aqueous or protic solvent system, aim for a pH close to the pKa of the boronic acid. However, for many arylboronic acids, the point of maximum stability is found to be around pH 5.
-
Solvent Choice: Whenever possible, prepare stock solutions in anhydrous aprotic solvents such as dioxane, THF, or DMF.
-
Temperature: Store stock solutions at low temperatures (2-8°C) and under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.[3]
-
Fresh is Best: Prepare solutions fresh before use whenever feasible. The longer the boronic acid is in solution, the greater the extent of degradation.
Question 2: My Suzuki-Miyaura coupling reaction with this compound is giving low yields. What are the likely causes and how can I troubleshoot this?
Answer:
Low yields in Suzuki-Miyaura coupling can stem from several factors, including degradation of the boronic acid, suboptimal reaction conditions, or competing side reactions. Given the electron-deficient nature of this compound, protodeboronation is a primary suspect.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield Suzuki coupling.
Key Optimization Parameters:
-
Base Selection: Strong bases can accelerate protodeboronation. Consider using milder bases such as K₃PO₄, Cs₂CO₃, or KF. The choice of base can be critical and may require screening.
-
Solvent System: Anhydrous solvents are preferable. A mixture of dioxane/water or THF/water is common, but minimizing the water content can be beneficial.
-
Catalyst and Ligand: For electron-deficient arylboronic acids, a highly active catalyst system may be required. Consider using palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ with electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) to facilitate the transmetalation step.
-
Temperature: While higher temperatures can increase reaction rates, they can also accelerate degradation. Find the lowest effective temperature for your specific substrates.
Question 3: I suspect that side reactions are consuming my starting material. What are the common side reactions with this compound and how can I identify them?
Answer:
Besides protodeboronation, other common side reactions in Suzuki-Miyaura coupling include dehalogenation of your coupling partner and homocoupling of the boronic acid.
| Side Reaction | Description | Identification | Mitigation |
| Protodeboronation | Replacement of the -B(OH)₂ group with a hydrogen atom. | Mass spectrometry (loss of 84.8 Da from the boronic acid). | Use milder base, anhydrous conditions, or protect the boronic acid. |
| Dehalogenation | Replacement of the halogen on the coupling partner with a hydrogen atom. | Mass spectrometry (loss of the halogen atom from the coupling partner). | Ensure an inert atmosphere; some ligands are more prone to this. |
| Homocoupling | Dimerization of the boronic acid to form a biaryl species. | Mass spectrometry (product with double the mass of the deboronated arene). | Rigorous exclusion of oxygen; ensure complete reduction of Pd(II) precatalyst. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to store solid this compound?
A1: Solid this compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at 2-8°C.[3] It is also advisable to protect it from light.
Q2: Can I prepare a stock solution of this compound for long-term storage?
A2: Long-term storage of solutions is generally not recommended due to the risk of degradation. If a stock solution is necessary, prepare it in a high-quality anhydrous aprotic solvent like dioxane or THF, keep the concentration as high as reasonably possible, store it at 2-8°C under an inert atmosphere, and use it within a short timeframe. It is best practice to prepare solutions fresh for each experiment.
Q3: How does the ortho-chloro and meta-fluoro substitution pattern affect the stability and reactivity of the boronic acid?
A3: Both chlorine and fluorine are electron-withdrawing groups. The ortho-chloro substituent has a significant inductive withdrawing effect, while the meta-fluoro group also contributes to decreasing the electron density on the aromatic ring. This increased electrophilicity of the phenyl ring makes the boronic acid more susceptible to nucleophilic attack, including protodeboronation. However, this electron-deficient nature can also be advantageous in the transmetalation step of the Suzuki-Miyaura coupling, provided the boronic acid is stable enough to participate in the catalytic cycle.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound in Dioxane
This protocol provides a general guideline for preparing a stock solution in an anhydrous aprotic solvent.
Materials:
-
This compound
-
Anhydrous 1,4-dioxane (or other suitable anhydrous aprotic solvent)
-
Oven-dried glassware
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
Weigh the desired amount of this compound in an oven-dried vial under an inert atmosphere.
-
Add the required volume of anhydrous 1,4-dioxane via a syringe to achieve the desired concentration (e.g., 0.5 M).
-
Briefly agitate the mixture to ensure complete dissolution.
-
Seal the vial tightly under an inert atmosphere.
-
Store the solution at 2-8°C and protect it from light. Use within a few days for best results.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling with this compound
This is a representative protocol and should be optimized for your specific substrates.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., SPhos, 2-10 mol%)
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Degassed water (optional, e.g., dioxane/water 10:1)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, this compound, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent (and degassed water, if using) via syringe.
-
In a separate vial, prepare a solution of the palladium catalyst and ligand in the reaction solvent and add this to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography.
References
- LookChem. This compound. [Link]
Sources
Technical Support Center: A Troubleshooting Guide for Suzuki-Miyaura Reactions
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common experimental challenges. The content is structured in a question-and-answer format to directly address specific issues, providing not just solutions but also the underlying chemical principles to empower your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Low or No Product Yield
Question 1: My Suzuki-Miyaura reaction is giving very low to no yield. Where should I start my troubleshooting?
Answer: A low or non-existent yield in a Suzuki-Miyaura coupling is a common issue that can stem from several factors. A logical, step-by-step diagnostic approach is the most efficient way to identify the root cause. Start by confirming the integrity of your starting materials and then systematically evaluate the core components of the reaction: the catalyst system, the reagents, and the reaction conditions.
A primary reason for low yield can be an inactive catalyst. The active catalytic species is a Pd(0) complex, and if you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(dppf)), it must be successfully reduced in situ.[1] Inadequate inert atmosphere techniques are a frequent culprit; oxygen can oxidize the active Pd(0) catalyst to an inactive state, leading to reaction failure.[2]
Another critical area to investigate is the stability of the boronic acid, which can be prone to decomposition, particularly protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[3][4]
Here is a logical workflow to begin your troubleshooting:
Caption: Initial troubleshooting workflow for low-yield Suzuki coupling.
Question 2: I suspect my catalyst is inactive or has been deactivated. What are the common causes and how can I fix this?
Answer: Catalyst inactivation is a primary cause of failed Suzuki-Miyaura reactions. The two main scenarios are the failure to form the active Pd(0) species and the deactivation of this species during the reaction.
Causes of Catalyst Deactivation:
-
Oxidation: The active Pd(0) catalyst is highly sensitive to oxygen.[2] Insufficient degassing of solvents and reagents or a poor inert gas (argon or nitrogen) seal can lead to the formation of palladium oxides, which are catalytically inactive.
-
Precatalyst Reduction Failure: If using a Pd(II) source, it needs to be reduced to Pd(0) to enter the catalytic cycle. This reduction can sometimes be inefficient.
-
Palladium Black Formation: The aggregation and precipitation of Pd(0) as "palladium black" removes it from the solution, rendering it inactive for the catalytic cycle.[5] This can be caused by ligands that are not bulky enough to stabilize the Pd(0) center or by running the reaction at too high a concentration.
-
Ligand Degradation: Phosphine ligands, especially electron-rich ones, can be susceptible to oxidation.
Solutions and Preventative Measures:
-
Improve Inert Atmosphere: Ensure all solvents are thoroughly degassed (e.g., by sparging with argon for 15-30 minutes or using freeze-pump-thaw cycles). Maintain a positive pressure of inert gas throughout the reaction setup and duration.[1][6]
-
Use a Pre-formed Pd(0) Catalyst: To bypass issues with in-situ reduction, consider using a stable Pd(0) precatalyst like Pd(PPh₃)₄.
-
Optimize Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands.[7][8] These ligands stabilize the monomeric Pd(0) species, preventing aggregation and facilitating the key steps of the catalytic cycle.
-
Heterogeneous Catalysts: For certain applications, using a heterogeneous catalyst like Pd on carbon (Pd/C) can be advantageous as it simplifies catalyst removal and can sometimes be recycled.[9]
Category 2: Common Side Reactions
Question 3: I am observing a significant amount of a side product corresponding to the homocoupling of my boronic acid (Ar-B(OH)₂ → Ar-Ar). What causes this and how can I minimize it?
Answer: The homocoupling of boronic acids to form a symmetrical biaryl (Ar-Ar) is a common side reaction. This process is often palladium-catalyzed and can compete with the desired cross-coupling reaction, thereby reducing your yield.[10]
Primary Causes of Homocoupling:
-
Presence of Oxygen: The most frequent cause is the presence of residual oxygen in the reaction mixture. Oxygen can facilitate an oxidative pathway that leads to the homocoupling of the organoboron reagent.[10]
-
Pd(II) Species: The reaction can be promoted by Pd(II) species in the absence of the organic halide. If the oxidative addition of your aryl halide to Pd(0) is slow, the Pd(0) may be re-oxidized to Pd(II), which can then participate in homocoupling.[10]
Strategies to Minimize Homocoupling:
-
Rigorous Degassing: This is the most critical step. Ensure your solvents, reagents, and reaction vessel are thoroughly deoxygenated before and during the reaction.
-
Use of Stoichiometry: Avoid using a large excess of the boronic acid. A slight excess (1.1-1.5 equivalents) is typical, but a very large excess can favor side reactions.
-
Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help maintain its low concentration, thus disfavoring the bimolecular homocoupling reaction.
Question 4: My main byproduct is the dehalogenated or protodeboronated starting material. What are these processes and how can I prevent them?
Answer: The formation of Ar-H instead of the desired Ar-Ar' product points to two possible side reactions: protodeboronation of the boronic acid or dehalogenation of the aryl halide.
Protodeboronation: This is the cleavage of the carbon-boron bond by a proton source (like water or alcohols), replacing the boronic acid group with a hydrogen atom (R-B(OH)₂ → R-H).[3][4] It is a very common pathway for boronic acid decomposition.
-
Causes:
-
Prevention:
-
Use Milder Bases: Switch from strong bases like NaOH or KOH to milder options like K₃PO₄, Cs₂CO₃, or KF.[1]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin), MIDA ester, or trifluoroborate salt.[1][3][11] These are more resistant to protodeboronation and release the boronic acid slowly under the reaction conditions.
-
Anhydrous Conditions: For highly sensitive substrates, using strictly anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK) can be effective.[1]
-
Lower Temperature: Run the reaction at the lowest possible temperature that provides a reasonable rate.[1]
-
Dehalogenation: This involves the reduction of the aryl halide (Ar-X → Ar-H).
-
Causes:
-
Hydride Source: After oxidative addition, the Ar-Pd(II)-X complex can react with a hydride source. This can sometimes come from solvents (like isopropanol used as a solvent or impurity) or the base itself.
-
-
Prevention:
-
Solvent Choice: Use anhydrous, aprotic solvents like toluene, dioxane, or THF that are less likely to act as hydride donors.
-
Base Purity: Ensure the base used is pure and does not contain impurities that could act as reducing agents.
-
The following diagram illustrates the main catalytic cycle and the points where key side reactions diverge.
Caption: The Suzuki-Miyaura catalytic cycle and common side reactions.
Category 3: Substrate-Specific Issues
Question 5: I am working with a sterically hindered aryl halide or boronic acid, and the reaction is not proceeding. How can I overcome this challenge?
Answer: Sterically hindered substrates, such as those with ortho-substituents near the reaction site, pose a significant challenge for Suzuki-Miyaura coupling. The steric bulk can impede both the oxidative addition and the final reductive elimination steps of the catalytic cycle.[12][13]
Key Strategies for Hindered Substrates:
-
Ligand Selection is Critical: Standard ligands like PPh₃ are often ineffective.[12] You must switch to bulkier and more electron-rich ligands. These promote the formation of a more reactive, monoligated 14-electron palladium(0) species and facilitate the difficult reductive elimination step.[12]
-
Recommended Ligands: Biaryl phosphine ligands (often called Buchwald ligands) like SPhos, RuPhos, and XPhos are excellent choices.[12] For extremely hindered couplings leading to tetra-ortho-substituted biaryls, specialized ligands have been developed that show superior performance.[12][14] N-Heterocyclic Carbenes (NHCs) are also highly effective.[12]
-
-
Re-evaluate Base and Solvent:
-
Increase Reaction Temperature: Higher thermal energy is often required to overcome the activation barriers. If your reaction is running at 80 °C, consider increasing it to 100-140 °C.[6][12] Microwave irradiation can be a powerful tool for rapidly and efficiently heating the reaction.[12]
Table 1: Recommended Conditions for Challenging Substrates
| Substrate Challenge | Recommended Ligand Class | Example Ligands | Recommended Base | Common Solvents |
| Sterically Hindered | Bulky, Electron-Rich Biaryl Phosphines | SPhos, XPhos, RuPhos[7][8][12] | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane |
| Electron-Rich Halide | Electron-Rich Phosphines, NHCs | P(t-Bu)₃, SPhos | K₃PO₄, t-BuOK | Toluene, Dioxane |
| Aryl Chlorides (Less Reactive) | Highly Active Biaryl Phosphines, NHCs | XPhos, SPhos, PEPPSI-type[10] | K₃PO₄, t-BuOK | Dioxane, Toluene |
| Heterocyclic Boronic Acids (Unstable) | - (Focus on protecting group) | Convert to BPin, MIDA ester[3][11] | K₃PO₄, K₂CO₃, KF | Dioxane/H₂O, THF |
Experimental Protocols
General Protocol for a Standard Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Aryl Halide (1.0 equiv)
-
Boronic Acid or Ester (1.2-1.5 equiv)
-
Palladium Precatalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)
-
Degassed Solvent (e.g., Dioxane/H₂O 4:1, 0.1-0.2 M)
Procedure:
-
Vessel Preparation: To a dry reaction flask equipped with a magnetic stir bar, add the aryl halide, boronic acid, and base.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes. This is a critical step to remove oxygen.[1]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (and ligand, if separate).
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS, or GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]
References
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Wiley Online Library. [Link]
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation.
- Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews. [Link]
- A computational study of phosphine ligand effects in Suzuki-Miyaura coupling.
- Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. RSC Publishing. [Link]
- Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. RSC Publishing. [Link]
- Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journals. [Link]
- Suzuki–Miyaura cross-coupling optimization enabled by autom
- Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. [Link]
- Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
- Optimization of reaction conditions for the Suzuki-Miyaura cross-coupling of 2-iodogalactal 5 with phenylboronic acid 10a a.
- Highly Efficient Method for Suzuki Reactions in Aqueous Media.
- The Slow‐Release Strategy in Suzuki–Miyaura Coupling.
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar. [Link]
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- Suzuki–Miyaura Coupling. Royal Society of Chemistry. [Link]
- Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridon
- Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand.
- Suzuki-Miyaura. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand.
- Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]
- Role of a base in Suzuki-Miyaura reaction.
- Protodeboron
- Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. [Link]
- Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Selection of boron reagents for Suzuki–Miyaura coupling. RSC Publishing. [Link]
- Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. RSC Publishing. [Link]
- CHAPTER 20: Suzuki Reactions. Royal Society of Chemistry. [Link]
- Product and side products of the Suzuki–Miyaura cross coupling using a Gln containing pentapeptide.
- An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed. [Link]
- The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Palladium Catalyst Residue Removal
Welcome to the Technical Support Center for palladium catalyst residue removal. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in purifying reaction products from residual palladium. Here, we address common issues through a series of frequently asked questions and troubleshooting scenarios, grounded in mechanistic principles and practical, field-proven experience.
Frequently Asked Questions (FAQs)
Q1: Why is the complete removal of palladium from my final product so critical?
The removal of residual palladium is paramount for several reasons, primarily centered on regulatory compliance, catalyst integrity, and downstream process viability.
-
Regulatory Compliance: For active pharmaceutical ingredients (APIs), regulatory bodies like the FDA and EMA enforce strict limits on elemental impurities. Palladium is classified as a Route of Administration, Class 2A element by the International Council for Harmonisation (ICH) Q3D guidelines, meaning it is a suspected human carcinogen. The permitted daily exposure (PDE) is 100 µ g/day , which translates to a concentration limit of 10 ppm for a drug with a daily dose of 10g. Failure to meet these limits will result in the rejection of the drug product.
-
Downstream Catalysis: If your product is an intermediate for a subsequent catalytic reaction, residual palladium can interfere with or poison the catalyst used in the next step, leading to failed or inefficient reactions.
-
Product Stability and Toxicity: Beyond regulatory concerns, residual metals can impact the stability of the final compound and introduce potential toxicity.
Q2: What are the primary methods for removing palladium, and how do I choose the best one?
There are four primary strategies for palladium removal: adsorption (scavenging), chromatography, extraction, and crystallization. The optimal choice depends on the nature of your product, the palladium species present, the scale of your reaction, and the required purity level.
Decision Workflow: Selecting a Palladium Removal Method
Caption: Decision tree for selecting the appropriate palladium removal strategy.
Troubleshooting Guide: Metal Scavengers
Metal scavengers are solid-supported materials with functional groups that chelate and bind dissolved metal species, allowing for their removal by simple filtration. They are often the most efficient and scalable method.
Problem: My palladium levels are still high after treatment with a scavenger.
This is a common issue that can almost always be resolved by systematically evaluating the scavenger choice and reaction conditions.
Possible Cause 1: Mismatch between the scavenger and the palladium oxidation state. The oxidation state of the residual palladium—typically Pd(0) or Pd(II)—is the most critical factor in scavenger selection. Using a scavenger designed for Pd(II) to remove Pd(0) will result in poor efficacy.
-
Expert Insight: Palladium(0) species, often present as nanoparticles or colloids after reactions like Suzuki or Heck couplings, are "soft" metals. They are best captured by "soft" donor ligands like thiols or phosphines. In contrast, oxidized Palladium(II) species are harder and have a higher affinity for nitrogen-based ligands (amines) or ion-exchange resins.
Solution:
-
Identify the Likely Palladium Species: If your reaction workup involved an oxidative step, you likely have Pd(II). If the workup was non-oxidative, Pd(0) is more probable.
-
Select the Appropriate Scavenger: Choose a scavenger based on the likely oxidation state. See the table below for guidance.
-
Consider an Oxidative "Wash": If you suspect stubborn Pd(0) colloids, sometimes a mild oxidative wash (e.g., with a very dilute solution of I₂ or air bubbling) can convert it to the more readily scavenged Pd(II) form. Proceed with caution to avoid product degradation.
Table 1: Scavenger Selection Guide
| Scavenger Functional Group | Primary Target | Example Commercial Names | Mechanism of Action |
| Thiol (-SH) | Pd(0), Pd(II) | SiliaMetS Thiol, MP-Thiol | Covalent bond formation (soft acid/base) |
| **Amines (-NH₂, -NR₂) ** | Pd(II) | SiliaMetS Amine, Isolute SI-Amine | Lewis acid/base chelation |
| Thiourea | Pd(0), Pd(II) | SiliaMetS Thiourea | Strong, selective chelation |
| Activated Carbon | Pd(0) | Various | Adsorption onto porous surface |
Possible Cause 2: Suboptimal Scavenging Conditions. Effective scavenging is not instantaneous. It depends on temperature, time, and solvent.
-
Expert Insight: Scavenging is a kinetic process. The scavenger needs sufficient time and thermal energy to effectively bind the palladium species dispersed in the solution. The solvent must also swell the scavenger's support matrix (often silica or a polymer) to make the chelating sites accessible.
Solution:
-
Increase Temperature: Unless your product is thermally sensitive, increasing the temperature to 40–60 °C can dramatically improve scavenging kinetics.
-
Extend Stirring Time: Ensure the mixture is stirred for an adequate duration. A typical starting point is 2-4 hours, but some systems may require overnight stirring.
-
Check Solvent Compatibility: Ensure your reaction solvent is compatible with the scavenger. Polar solvents like THF, DCM, and Ethyl Acetate are generally effective. Poorly swelling solvents like hexanes may reduce efficiency.
Troubleshooting Guide: Chromatography
Problem: The palladium is smearing down the column and co-eluting with my product.
This issue often arises when palladium species have moderate polarity, similar to the target compound, or when they interact unfavorably with the stationary phase.
Possible Cause: The palladium complex is not strongly adsorbed by the silica gel.
-
Expert Insight: Neutral Pd(0) complexes, especially those still bound to phosphine ligands, can be quite non-polar and travel readily with the solvent front on silica gel.
Solution:
-
Pre-treat the Crude Mixture: Before loading the column, stir the crude product in the solvent with a small amount of a suitable scavenger (e.g., 2-3 equivalents of SiliaMetS Thiol) for 1-2 hours. Filter off the scavenger and then load the filtrate onto the column. This converts the mobile palladium into a solid-bound form that is easily removed.
-
Use a Scavenger-Loaded Column: Create a "guard column" by adding a 1-2 cm layer of a silica-based scavenger on top of your standard silica gel column. When you load your product, the palladium will be captured at the very top, while your compound elutes normally.
-
Modify the Mobile Phase: Adding a small amount (0.1-1%) of a chelating agent like triethylamine to the mobile phase can sometimes help bind palladium species and alter their retention, but this can also affect the retention of your product.
Experimental Protocols
Protocol 1: General Screening Workflow for Palladium Scavengers
This protocol is designed for efficiently identifying the optimal scavenger for your specific reaction mixture on a small scale.
Workflow: Scavenger Screening Protocol
Technical Support Center: Suzuki Coupling with 2-Chloro-3-fluorophenylboronic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the use of 2-Chloro-3-fluorophenylboronic acid in Suzuki-Miyaura cross-coupling reactions, with a specific focus on the nuanced role of water.
Introduction: The Dual Role of Water in Suzuki-Miyaura Couplings
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for its versatility in forming C-C bonds.[1][2] While often depicted as a reaction that can be run under aqueous conditions, the presence of water is a double-edged sword.[3][4] It can be beneficial, and sometimes essential, for promoting the catalytic cycle, yet it can also be the root cause of frustrating side reactions and low yields.[5][6] This is particularly true when working with electronically modified substrates like this compound, where the substituents can influence the delicate balance of the reaction.
This guide is designed to provide you with a clear understanding of these effects and to offer practical, field-proven solutions to common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered when using this compound in Suzuki couplings, with a focus on the impact of water.
Q1: My Suzuki coupling with this compound is sluggish or fails to go to completion. Could water be the issue?
A1: Absolutely. While Suzuki reactions are often performed in aqueous solvent mixtures, the amount and nature of the aqueous component are critical.[1][7] Here's a breakdown of how water can be both a friend and a foe:
-
The "Water is Key" Principle: In many cases, a small amount of water is crucial.[8][9] It can facilitate the dissolution of the base (e.g., K₂CO₃, K₃PO₄) and plays a key role in the transmetalation step of the catalytic cycle.[10] Some studies have shown that anhydrous conditions with certain bases like K₃PO₄ can be ineffective without the addition of a few equivalents of water.
-
The Problem of "Too Much Water": Conversely, an excessive amount of water can lead to several problems:
-
Protodeboronation: This is a major side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, effectively destroying your starting material.[6][11] This process is often accelerated in highly aqueous, basic conditions, and at elevated temperatures.[12]
-
Catalyst Decomposition: High water content can sometimes promote the formation of inactive palladium black, stalling the catalytic cycle.
-
Solubility Issues: While this compound is slightly soluble in water, your organic halide coupling partner or the product may not be, leading to a heterogeneous mixture and poor reaction kinetics.[13]
-
Troubleshooting Steps:
-
Optimize the Solvent Ratio: If you are using a biphasic system (e.g., Toluene/Water, Dioxane/Water), systematically vary the ratio. Start with a lower water content (e.g., 10:1 or 4:1 organic to water) and incrementally increase it.
-
Consider a "Pseudo-Solid-State" Approach: For some systems, the water of hydration from the boronic acid itself or formed during the trimerization of the boronic acid can be sufficient to promote the reaction without the need for an external aqueous phase.[8][14]
-
Use a More Stable Boronic Acid Derivative: If protodeboronation is a persistent issue, consider converting the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate, which are less prone to premature hydrolysis.[15][16]
Q2: I am observing a significant amount of homocoupling of my this compound. What is causing this and how can I prevent it?
A2: The formation of a biaryl product from two molecules of the boronic acid is a common side reaction. This is often mediated by the palladium catalyst, especially in the presence of oxygen.
Key Causes and Solutions:
| Side Product | Common Cause(s) | Recommended Troubleshooting Strategies |
| Boronic Acid Homocoupling | Primarily caused by the presence of oxygen, which can facilitate a Pd(II)-mediated coupling of two boronic acid molecules.[16] | • Ensure rigorous degassing of the reaction mixture to eliminate oxygen.[6]• Use a Pd(0) catalyst source directly (e.g., Pd(PPh₃)₄) to avoid incomplete reduction of Pd(II) precatalysts.• Consider a slight excess of the organic halide relative to the boronic acid. |
| Protodeboronation | The premature cleavage of the carbon-boron bond, often facilitated by excess water, strong base, or high temperatures.[6][11] | • Use a moderate excess of the boronic acid (e.g., 1.2–1.5 equivalents).[6]• Minimize the amount of water in the reaction or use a non-aqueous system if feasible.• Switch to a more stable boronic acid derivative like a pinacol ester.[16][17] |
Q3: The chloro- and fluoro-substituents on my boronic acid seem to be affecting the reaction outcome. How do I account for their electronic effects?
A3: The electron-withdrawing nature of the chlorine and fluorine atoms in this compound can influence the reactivity. While these groups can increase the Lewis acidity of the boron atom, potentially aiding in the formation of the boronate complex, they can also make the aryl ring more susceptible to certain side reactions.
The electronic effects of these substituents can make the boronic acid more prone to protodeboronation under basic conditions. It is crucial to carefully select the base and reaction temperature to minimize this undesired pathway. Weaker bases like KF or Cs₂CO₃ might be beneficial in such cases.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound (Conventional Heating)
This protocol provides a starting point for the coupling reaction. Optimization of the base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., Toluene or Dioxane)
-
Degassed water
-
Round-bottom flask with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask, add this compound, the aryl halide, and the palladium catalyst.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed organic solvent (e.g., 5 mL of Toluene).[18]
-
In a separate vial, dissolve the base in degassed water (e.g., 2 mmol of K₂CO₃ in 1-2 mL of water).[18]
-
Add the aqueous base solution to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
This flowchart provides a logical sequence of steps to diagnose and resolve low-yield issues in your Suzuki coupling reaction.
Caption: A systematic workflow for troubleshooting low-yield Suzuki couplings.
References
- Wikipedia. Suzuki reaction. [Link]
- NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
- Quora.
- ChemistryViews.
- ResearchGate.
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- ACS Publications. Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations | The Journal of Organic Chemistry. [Link]
- YouTube. Suzuki cross-coupling reaction. [Link]
- ACS Publications. Palladium-Catalyzed Suzuki Reactions in Water with No Added Ligand: Effects of Reaction Scale, Temperature, pH of Aqueous Phase, and Substrate Structure | Organic Process Research & Development. [Link]
- ResearchGate.
- ResearchGate. How can I solve my problem with Suzuki coupling?[Link]
- Anderson's Process Solutions.
- ACS Publications. Protodeboronation of (Hetero)
- Royal Society of Chemistry. In-water oxidative Suzuki coupling of arenes and arylboronic acids using H2O2 as a terminal oxidant - Green Chemistry. [Link]
- Wikipedia.
- Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]
- ACS Publications. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis | Journal of the American Chemical Society. [Link]
- LookChem. This compound. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- National Institutes of Health.
- Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews. [Link]
- ResearchGate. Protodeboronation of (Hetero)
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Water Is Key for Solid-State Suzuki-Miyaura Reactions - ChemistryViews [chemistryviews.org]
- 9. researchgate.net [researchgate.net]
- 10. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. research.ed.ac.uk [research.ed.ac.uk]
- 13. lookchem.com [lookchem.com]
- 14. quora.com [quora.com]
- 15. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 16. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Reagent Solubility in Suzuki-Miyaura Coupling
Welcome to our dedicated technical support center for the Suzuki-Miyaura cross-coupling reaction. As a cornerstone of modern synthetic chemistry, its successful execution is paramount for researchers in pharmaceuticals, materials science, and beyond. One of the most common hurdles encountered in the lab is the poor solubility of one or more reaction components. This guide is designed to provide you, our fellow scientists, with in-depth, field-proven insights to diagnose and resolve these solubility challenges. We will move beyond simple procedural lists to explain the causality behind our recommended troubleshooting steps, ensuring a robust and reproducible reaction every time.
Frequently Asked Questions (FAQs) - The First Line of Defense
Here, we address the most common initial questions regarding reagent solubility.
Q1: My reaction mixture is a heterogeneous slurry even at elevated temperatures. Why is this happening and how can I fix it?
A1: A heterogeneous mixture at the start of your reaction is a clear indicator of poor solubility of one or more reagents, which can lead to slow or incomplete conversion.[1] The primary culprits are often the aryl halide, the boronic acid/ester, or the inorganic base.
-
Causality: For the catalytic cycle to proceed efficiently, all components must have some degree of solubility in the reaction solvent to allow for interaction with the palladium catalyst. If a reagent remains largely in a solid state, its effective concentration in the solution is too low for the reaction to proceed at a reasonable rate.
-
Troubleshooting Steps:
-
Solvent System Modification: This is the most direct approach. If you are using a non-polar solvent like toluene, consider switching to a more polar aprotic solvent such as dioxane, THF, or DMF, which may better solubilize polar substrates.[2][3][4] For highly polar or ionic reagents, a biphasic system (e.g., toluene/water or dioxane/water) is often effective.[3][5] The aqueous phase can dissolve the inorganic base, while the organic phase dissolves the coupling partners and the catalyst.[6]
-
Temperature Increase: Increasing the reaction temperature can enhance the solubility of your reagents.[1] High-boiling point solvents like cyclopentyl methyl ether (CPME) can be advantageous in this regard.[1]
-
Mechanical Agitation: Ensure vigorous stirring to maximize the interaction between the solid and liquid phases.[3]
-
Q2: I'm observing low to no product formation, and I suspect my boronic acid is the issue. How does its solubility impact the reaction?
A2: Poor solubility of the boronic acid is a frequent cause of reaction failure.[5] Boronic acids, while generally more soluble than their corresponding aryl halides, can still present challenges, especially with complex or polyaromatic structures.[7][8]
-
Causality: The boronic acid must be activated by a base to form a boronate "ate" complex, which increases the nucleophilicity of the organic group for transmetalation to the palladium center.[5][9] If the boronic acid is not sufficiently soluble, this activation step is inefficient, halting the catalytic cycle.
-
Troubleshooting Steps:
-
Use a More Soluble Boron Reagent: Boronic esters, such as pinacol esters, are generally more soluble in organic solvents than the corresponding free boronic acids.[1][5][8]
-
Employ a Phase-Transfer Catalyst (PTC): In biphasic systems, a PTC like tetrabutylammonium bromide (TBAB) can shuttle the boronate species from the aqueous phase (where it is formed with the base) to the organic phase where the catalyst resides.[5][10][11]
-
Consider an Aqueous System: Some Suzuki couplings can be performed in purely aqueous media, especially if the substrates and catalyst are water-soluble.[12][13][14] This can be an excellent strategy for highly polar or ionic boronic acids.
-
Q3: Can the choice of base affect the solubility of other reagents?
A3: Absolutely. The base plays a crucial role not only in the catalytic cycle but also in the overall solubility profile of the reaction mixture.[1][3]
-
Causality: Inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) have limited solubility in many organic solvents.[1] This can lead to a heterogeneous mixture and slow reaction rates. The choice of a soluble organic base or a biphasic system can circumvent this issue.
-
Troubleshooting Steps:
-
Biphasic System: As mentioned, using a water co-solvent is a common and effective way to dissolve inorganic bases.[4][5]
-
Soluble Inorganic Bases: Cesium carbonate (Cs₂CO₃) is often more soluble in organic solvents than its potassium or sodium counterparts.
-
Organic Bases: In anhydrous conditions, soluble organic bases like triethylamine (NEt₃) or DBU can be employed, although their compatibility with the substrates and catalyst must be considered.[3]
-
Advanced Troubleshooting Guide
For more persistent solubility issues, a more systematic approach is required. The following guide will walk you through a logical workflow to diagnose and solve complex solubility problems.
Problem: Incomplete conversion or stalled reaction, with starting material remaining as a solid.
This indicates a fundamental solubility mismatch between your substrates and the chosen reaction conditions.
Caption: Troubleshooting workflow for poor substrate solubility in Suzuki coupling.
Experimental Protocols
-
Setup: In separate small vials, add a few milligrams of your least soluble starting material (e.g., the aryl halide).
-
Solvent Addition: To each vial, add 0.5 mL of a different solvent to be tested (e.g., Toluene, Dioxane, THF, DMF, 2-MeTHF, CPME).
-
Observation at Room Temperature: Agitate the vials and observe the solubility at room temperature.
-
Heating: Gently heat the vials that show poor solubility to your intended reaction temperature and observe any changes.
-
Biphasic Screen: For promising organic solvents, repeat the test with a co-solvent of water (e.g., 9:1 organic:water ratio) and a small amount of your chosen base.
-
Selection: Choose the solvent or solvent system that provides the best solubility for all your reagents at the intended reaction temperature.
-
Reaction Setup: Assemble your Suzuki coupling reaction as you normally would in a biphasic solvent system (e.g., Toluene/Water).
-
PTC Addition: Add 1-10 mol% of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), to the reaction mixture.[10]
-
Execution: Proceed with the reaction under your standard heating and stirring conditions.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS and compare it to a control reaction without the PTC. You should observe a significant rate enhancement if the transfer of the boronate anion was the rate-limiting step.
Data Presentation: Solvent Properties and Base Solubility
To aid in your selection process, the following tables summarize key properties of common solvents and the solubility of frequently used bases.
Table 1: Properties of Common Solvents for Suzuki Coupling
| Solvent | Boiling Point (°C) | Dielectric Constant | Notes |
| Toluene | 111 | 2.4 | Good for many organic substrates, often used in biphasic systems. |
| Dioxane | 101 | 2.2 | Aprotic ether, good for a wide range of substrates. |
| Tetrahydrofuran (THF) | 66 | 7.6 | Lower boiling point, good general-purpose solvent. |
| Dimethylformamide (DMF) | 153 | 36.7 | Highly polar aprotic solvent, excellent for dissolving polar substrates and some salts. |
| Cyclopentyl methyl ether (CPME) | 106 | 4.7 | "Greener" alternative to THF and Dioxane with a higher boiling point.[1][15] |
| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | 6.2 | Another "greener" alternative, forms good phase separation with water.[2] |
Table 2: Solubility of Common Bases in Water
| Base | Solubility in Water ( g/100 mL at 20°C) | pKa of Conjugate Acid | Notes |
| K₂CO₃ | 112 | 10.3 | Commonly used, requires an aqueous phase for good solubility.[1] |
| Cs₂CO₃ | 260 | 10.3 | More soluble in some organic solvents than K₂CO₃. |
| K₃PO₄ | 133 | 12.3 | Stronger base, often used for less reactive aryl chlorides.[1] |
| NaOH | 111 | 15.7 | Very strong base, can cause side reactions. |
| KF | 92 | 3.2 | Mild base, can be used for base-sensitive functional groups.[7][9] |
The Catalytic Cycle and Solubility
Understanding the Suzuki coupling catalytic cycle is key to appreciating the importance of solubility at each step.
Caption: The Suzuki catalytic cycle with key solubility checkpoints.
As the diagram illustrates, solubility is not a passive parameter but an active requirement for multiple stages of the catalytic cycle. The aryl halide (R¹-X) and the palladium catalyst must be present in the same phase for oxidative addition to occur.[13] Similarly, the activated boronate species must be able to interact with the Pd(II) complex during transmetalation.[9][13] Any solubility barrier at these points will act as a bottleneck for the entire reaction.
Conclusion
Addressing solubility issues in Suzuki coupling is a multi-faceted challenge that requires a systematic and informed approach. By understanding the underlying principles of the reaction and the roles of each component, researchers can move from empirical trial-and-error to rational problem-solving. This guide provides a framework for diagnosing solubility problems and implementing effective solutions, from simple solvent swaps to the use of phase-transfer catalysts and alternative reagents. We are confident that by applying these principles, you will be better equipped to overcome solubility hurdles and achieve success in your synthetic endeavors.
References
- Recent studies in Suzuki-Miyaura cross-coupling reactions with the aid of phase transfer catalysts | Request PDF. (n.d.). ResearchGate.
- Highly Efficient Method for Suzuki Reactions in Aqueous Media. (2018). ACS Omega.
- How to approach choosing reaction conditions for Suzuki? (2024). Reddit.
- How can I solve my problem with Suzuki coupling? (2014). ResearchGate.
- recent-studies-in-suzuki-miyaura-cross-coupling-reactions-with-the-aid-of-phase-transfer-catalysts. (2020). Bohrium.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020). Journal of Solution Chemistry.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Highly Efficient Method for Suzuki Reactions in Aqueous Media. (2018). ACS Omega.
- Suzuki coupling reactions in neat water as the solvent: where in the biphasic reaction mixture do the catalytic reaction steps occur? (2012). PubMed.
- Green Solvent Selection for Suzuki-Miyaura Coupling of Amides. (2021). Research With Rutgers.
- Suzuki reaction. (n.d.). Wikipedia.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki coupling reactions in neat water as the solvent: where in the biphasic reaction mixture do the catalytic reaction steps occur? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Recent studies in Suzuki-Miyaura cross-coupling reactions with the aid of phase transfer catalysts: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 12. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchwithrutgers.com [researchwithrutgers.com]
Minimizing impurities in the synthesis of 2-Chloro-3-fluorophenylboronic acid
Introduction
Welcome to the technical support center for the synthesis of 2-Chloro-3-fluorophenylboronic acid. This versatile compound is a critical building block in medicinal chemistry and materials science, often utilized in Suzuki-Miyaura cross-coupling reactions to construct complex molecular architectures.[1] However, its synthesis, typically achieved via a Grignard or organolithium pathway, is sensitive and prone to the formation of several challenging impurities.
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of steps to provide in-depth, field-tested insights into the causality of impurity formation and robust strategies for their prevention and removal. Our goal is to empower you with the knowledge to troubleshoot and optimize your synthesis for the highest possible purity and yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound?
A1: The most prevalent method involves the formation of a Grignard reagent from a dihalobenzene precursor (e.g., 1-bromo-2-chloro-3-fluorobenzene), followed by quenching with a trialkyl borate ester (like trimethyl or triisopropyl borate) and subsequent acidic hydrolysis. This method is generally effective but requires stringent control over reaction conditions to minimize side reactions.[2][3]
Q2: What are the most common impurities I should expect to see?
A2: The primary impurities encountered in this synthesis are:
-
Homocoupling Byproduct: 2,2'-Dichloro-3,3'-difluorobiphenyl, formed by the coupling of two Grignard reagent molecules or the reaction of the Grignard reagent with the starting aryl halide.[4][5]
-
Protonated (Dehalogenated) Byproduct: 1-Chloro-2-fluorobenzene, resulting from the Grignard reagent being quenched by an adventitious proton source, most commonly water.[6][7]
-
Unreacted Starting Material: The initial aryl halide (e.g., 1-bromo-2-chloro-3-fluorobenzene).
-
Boroxine: A cyclic trimeric anhydride formed by the dehydration of three boronic acid molecules. This is a very common impurity that can complicate purification and subsequent reactions.[8][9][10]
-
Phenolic Byproducts: Formed if the highly reactive Grignard reagent is exposed to oxygen.
Q3: Why is a completely anhydrous and inert atmosphere so critical?
A3: Grignard reagents are potent nucleophiles and strong bases.[5][7] They react readily with even trace amounts of water, which acts as an acid, to produce the corresponding alkane (in this case, the dehalogenated byproduct 1-chloro-2-fluorobenzene), thereby quenching the reagent and reducing the yield of the desired boronic acid.[6][7] Similarly, exposure to atmospheric oxygen can lead to the formation of magnesium alkoxide salts, which hydrolyze to yield undesired phenolic impurities. Therefore, all glassware must be oven- or flame-dried, solvents must be rigorously dried, and the reaction must be conducted under a positive pressure of an inert gas like argon or nitrogen.
Q4: My final product NMR shows broad signals, and the mass seems high. Could this be a boroxine?
A4: Yes, this is a classic sign of boroxine formation. Boronic acids are in equilibrium with their cyclic trimeric anhydrides, known as boroxines.[9][11] This equilibrium is driven by the removal of water, which can occur during workup, concentration, or prolonged storage, especially under vacuum or with drying agents.[11][12] Boroxines often present as broad signals in NMR spectroscopy and can interfere with accurate yield calculations and subsequent reactivity.[13] The equilibrium is reversible; boroxine can often be converted back to the monomeric boronic acid by treatment with water or by recrystallization from aqueous solvent mixtures.[11]
In-Depth Troubleshooting Guide
This section provides a systematic approach to identifying, preventing, and removing specific impurities encountered during the synthesis of this compound.
Problem 1: High Levels of Homocoupling Byproduct
The homocoupling byproduct (2,2'-Dichloro-3,3'-difluorobiphenyl) is a common and often difficult-to-remove impurity.
Q: How can I confirm the presence of the homocoupling byproduct?
A: Use analytical techniques like HPLC, GC-MS, or ¹H NMR.
-
HPLC: The byproduct is significantly less polar than the boronic acid and will have a much longer retention time on a reverse-phase column (e.g., C18).
-
GC-MS: This is an excellent method for identifying the byproduct, which will show a clear molecular ion peak corresponding to its mass. The boronic acid itself is not typically analyzed by GC without derivatization.
-
¹H NMR: The aromatic region will show a complex set of signals distinct from your product and starting material. The lack of the B(OH)₂ proton signal (which is often broad and can exchange with D₂O) and the integration of the aromatic region will be higher than expected relative to any visible boronic acid protons.
Q: What reaction conditions favor the formation of this impurity?
A: The mechanism of homocoupling can be complex, often involving oxidative processes catalyzed by trace transition metals or reaction between the Grignard reagent and unreacted aryl halide.[4][14][15][16] Key contributing factors include:
-
High Temperature: Elevated temperatures during Grignard formation or the boronation step can accelerate side reactions.[5]
-
High Concentration: A high concentration of the aryl halide starting material can increase the likelihood of reaction with the formed Grignard reagent.[5]
-
Slow Grignard Initiation: If the Grignard reaction is slow to start, a localized high concentration of aryl halide exists in the presence of the initiating Grignard reagent, promoting coupling.
Q: How can I prevent or minimize homocoupling?
A: Prevention is the most effective strategy.
-
Control Temperature: Initiate Grignard formation at room temperature and, once started, maintain a gentle reflux. Crucially, the subsequent reaction with the trialkyl borate should be performed at very low temperatures (e.g., -78 °C).
-
Slow Addition: Add the aryl halide solution dropwise to the magnesium turnings to maintain a low instantaneous concentration.
-
Ensure Efficient Initiation: Use fresh, high-quality magnesium turnings. If initiation is sluggish, add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.
Q: My product is already contaminated. How can I remove the homocoupling byproduct?
A: Removal relies on exploiting the difference in properties between the neutral, nonpolar byproduct and the acidic boronic acid.
-
Acid-Base Extraction: This is the most effective method. Dissolve the crude product in a nonpolar organic solvent like diethyl ether or ethyl acetate. Wash with a basic aqueous solution (e.g., 1M NaOH). The boronic acid will deprotonate to form a water-soluble boronate salt, which partitions into the aqueous layer. The neutral homocoupling byproduct will remain in the organic layer. The layers are then separated, and the aqueous layer is re-acidified (e.g., with 1M HCl) to precipitate the pure boronic acid, which can be extracted back into an organic solvent or filtered.[17][18]
-
Recrystallization: This can be effective if the byproduct is present in smaller amounts. A mixed solvent system, such as toluene/heptane or water/acetonitrile, can be explored.
Problem 2: Significant Boroxine Formation
Boroxines are the most common "impurity" and are in equilibrium with the desired product.
Q: How do I minimize boroxine formation during workup?
A: The key is to avoid complete dehydration.
-
During the final extraction and concentration steps, do not dry the organic layers to absolute completion with drying agents like MgSO₄ or Na₂SO₄ for extended periods.
-
When removing the solvent via rotary evaporation, avoid prolonged exposure to high vacuum after the solvent is gone. It is often better to leave the product as a slightly damp solid or oil and proceed immediately to purification.
Q: How can I convert the boroxine back to the boronic acid?
A: Reintroducing water will shift the equilibrium back to the monomer.
-
Recrystallization from Aqueous Solvents: Recrystallizing the crude material from a mixture like water and acetonitrile or ethanol can effectively break up the boroxine.
-
Stirring with Water: Dissolving the crude product in an organic solvent (like ether) and stirring it vigorously with a small amount of water for 30-60 minutes before final drying and isolation can also be effective.
Workflow & Troubleshooting Diagrams
General Synthesis Workflow
Caption: General workflow for Grignard-based synthesis.
Troubleshooting Decision Tree
Caption: Decision tree for impurity identification and removal.
Protocols & Data
Protocol 1: Optimized Synthesis of this compound
-
Preparation: Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Allow to cool under a positive flow of inert gas.
-
Grignard Formation: Charge the flask with magnesium turnings (1.2 eq). In the dropping funnel, place a solution of 1-bromo-2-chloro-3-fluorobenzene (1.0 eq) in anhydrous THF. Add ~10% of the aryl bromide solution to the magnesium. If the reaction does not initiate (slight bubbling, warming), add one small crystal of iodine.
-
Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir at room temperature for 1 hour.
-
Boronation: Cool the Grignard solution to -78 °C in a dry ice/acetone bath. Add a solution of triisopropyl borate (1.5 eq) in anhydrous THF dropwise via syringe, keeping the internal temperature below -65 °C.
-
Quench & Workup: After stirring at -78 °C for 2 hours, allow the mixture to warm slowly to 0 °C. Quench the reaction by slowly adding 2M aqueous HCl until the solution is acidic (pH ~1-2).
-
Extraction: Transfer the mixture to a separatory funnel. Extract with diethyl ether or ethyl acetate (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with 1M NaOH (2x). SAVE THE BASIC AQUEOUS LAYERS. The organic layer contains neutral impurities.
-
Cool the combined basic aqueous layers in an ice bath and acidify to pH 1-2 with concentrated HCl. A white precipitate of the boronic acid should form.
-
Extract the pure product into fresh diethyl ether or ethyl acetate (3x).
-
Isolation: Combine the final organic layers, wash with brine, dry briefly over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the pure product.
Table 1: Analytical Methods for Purity Assessment
| Analytical Technique | Target Analyte | Expected Result for Pure Product | Common Impurity Signature |
| Reverse-Phase HPLC | This compound | Single major peak at a characteristic retention time. | Homocoupling: Late-eluting, nonpolar peak. Starting Material: Peak with different retention time, often less polar than product. |
| ¹H NMR (DMSO-d₆) | This compound | Aromatic protons in the ~7.2-7.8 ppm range. A broad singlet for B(OH)₂ protons around 8.2 ppm.[13] | Boroxine: Broadened aromatic signals.[13] Dehalogenated: Simpler aromatic multiplet for 1-chloro-2-fluorobenzene. |
| GC-MS | Volatile Impurities | No major peaks. | Homocoupling/Dehalogenated/Starting Material: Clear peaks with corresponding molecular ions. |
| LC-MS | All Components | Major peak with [M+H]⁺ or [M-H]⁻ corresponding to the product mass. | Can confirm the mass of product and impurities. |
Note: HPLC and LC-MS are powerful for quantitative analysis of boronic acids and their impurities.[19][20] GC-MS is better suited for analyzing the non-boronic acid impurities.[21]
References
- Murarka, S., et al. (2015). TEMPO-mediated homocoupling of aryl Grignard reagents: mechanistic studies. Organic & Biomolecular Chemistry.
- Busacca, C. N. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development.
- Yamada, T., et al. (2020). Rhodium-catalyzed homo-coupling reaction of aryl Grignard reagents and its application for the synthesis of an integrin inhibitor. Beilstein Journal of Organic Chemistry.
- Unknown Author. (2025). What are the analytical methods for determining the purity of Boric acid - 10B? Blog.
- Murarka, S., et al. (2015). TEMPO-mediated homocoupling of aryl Grignard reagents: mechanistic studies. University of Münster.
- Cahiez, G., & Duplais, C. (2006). Iron-Catalyzed Oxidative Homo-Coupling of Aryl Grignard Reagents. Organic Letters.
- Corpet, M., et al. (2016). Mechanistic Facets of the Competition between Cross-Coupling and Homocoupling in Supporting Ligand-Free Iron-Mediated Aryl–Aryl Bond Formations. Journal of the American Chemical Society.
- Cheetham, M. R., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography B.
- Unknown Author. (2005). Process for purification of boronic acid and its derivatives. Google Patents.
- Various Authors. (2016). How to purify boronic acids/boronate esters? ResearchGate.
- Various Authors. (2017). Purification of boronic acids? Reddit.
- McCarthy, S., et al. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation.
- Reddy, G. S., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods.
- B'Hymer, C., & O'Rourke, P. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International.
- Various Authors. (2024). Purification of alkyl Bpin/other alkyl boronic esters. Reddit.
- Unknown Author. (2015). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. SlideShare.
- Unknown Author. (2024). 7: The Grignard Reaction (Experiment). Chemistry LibreTexts.
- Unknown Author. (2016). Synthesis of boronic esters and boronic acids using grignard reagents. Google Patents.
- Tokunaga, Y., et al. (2002). Formation of boroxine: Its stability and thermodynamic parameters in solution. Heteroatom Chemistry.
- Tokunaga, Y., et al. (2002). Formation of boroxine: Its stability and thermodynamic parameters in solution. Semantic Scholar.
- Tokunaga, Y. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. Journal of Synthetic Organic Chemistry, Japan.
- Lackinger, M. (2015). Boroxine formation reaction mechanism as calculated by DFT. ResearchGate.
- Tokunaga, Y., et al. (2025). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Semantic Scholar.
- Unknown Author. (n.d.). How do typical impurities arise in the Grignard reaction? Homework.Study.com.
- Storgaard, M., & Ellman, J. A. (n.d.). Organic Syntheses Procedure. Organic Syntheses.
- Unknown Author. (n.d.). (6-amino-3-chloro-2-fluorophenyl)boronic acid. Chemzq.
- Unknown Author. (n.d.). This compound. LookChem.
- Unknown Author. (2017). A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield. Google Patents.
- Unknown Author. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. ADICHEMISTRY.
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Validation & Comparative
A Comparative Guide to the Purity Analysis of 2-Chloro-3-fluorophenylboronic Acid
Introduction
2-Chloro-3-fluorophenylboronic acid is a crucial building block in modern synthetic chemistry, particularly in the pharmaceutical and agrochemical industries. Its utility in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds makes it an indispensable reagent for the synthesis of complex organic molecules. The purity of this reagent is of paramount importance, as impurities can lead to side reactions, lower yields, and the introduction of undesirable substances into the final product, potentially impacting its efficacy and safety. This guide provides a comprehensive comparison of analytical techniques for the purity assessment of this compound, offering researchers, scientists, and drug development professionals the insights needed to select the most appropriate method for their specific requirements.
The Challenge of Boronic Acid Analysis
The analysis of boronic acids, including this compound, presents unique challenges. A primary issue is their propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[1][2][3][4] This equilibrium between the monomeric acid and the boroxine can complicate chromatographic analysis, leading to broad or multiple peaks. Furthermore, the high polarity of boronic acids can make them challenging to analyze by gas chromatography (GC) without prior derivatization.[5][6][7]
Comparative Analysis of Purity Determination Methods
A multi-faceted approach is often necessary for the comprehensive purity analysis of this compound. This section compares the most effective analytical techniques, detailing their principles, advantages, and limitations.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity profiling of non-volatile and thermally labile compounds like boronic acids. It offers high resolution and sensitivity for the separation and quantification of the main component and its impurities.
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For boronic acids, reversed-phase HPLC is commonly employed.
Causality of Experimental Choices: The choice of a C18 column is based on its hydrophobicity, which allows for the retention of the aromatic boronic acid. An acidic mobile phase is often used to suppress the ionization of the boronic acid, leading to better peak shape and retention. The addition of an organic modifier like acetonitrile or methanol allows for the elution of the analyte from the column.
Workflow for HPLC Analysis:
Caption: Workflow for HPLC purity analysis of this compound.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water (Solvent A) and 0.1% trifluoroacetic acid in acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and thermally stable compounds. Due to the low volatility of boronic acids, derivatization is typically required.[5][7][8]
Principle: GC separates volatile compounds in a gaseous mobile phase. The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.
Causality of Experimental Choices: Derivatization with an agent like triethanolamine converts the non-volatile boronic acid into a more volatile and thermally stable derivative suitable for GC analysis.[8] This allows for the separation of the analyte from other volatile impurities.
Workflow for GC-MS Analysis:
Caption: Workflow for GC-MS purity analysis of this compound.
Experimental Protocol: GC-MS with Derivatization
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Derivatization: React the boronic acid with a suitable derivatizing agent such as triethanolamine or pinacol.[8][9]
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Split or splitless injection depending on the concentration.
-
Oven Program: A temperature gradient program to separate the derivatized analyte from impurities.
-
MS Detection: Electron ionization (EI) with a scan range appropriate for the expected derivative and impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an invaluable tool for structural elucidation and can also be used for quantitative analysis (qNMR) to determine purity without the need for a reference standard of the analyte itself.[10]
Principle: NMR exploits the magnetic properties of certain atomic nuclei. In qNMR, the integral of a signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a known signal from the analyte to that of a certified internal standard of known concentration, the purity of the analyte can be accurately determined.
Causality of Experimental Choices: ¹H NMR is typically used for qNMR due to its high sensitivity and the prevalence of hydrogen atoms in organic molecules. The choice of an internal standard is critical; it must be stable, have signals that do not overlap with the analyte's signals, and be accurately weighed.
Workflow for qNMR Analysis:
Caption: Workflow for quantitative NMR (qNMR) purity analysis.
Experimental Protocol: Quantitative ¹H NMR
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Accurately weigh a known amount of this compound and a certified internal standard (e.g., maleic anhydride) into an NMR tube. Dissolve in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum with appropriate relaxation delays to ensure accurate integration.
-
Data Processing: Process the spectrum and carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculation: Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * 100 Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass.
Karl Fischer Titration
This technique is specifically used to determine the water content, which is a critical purity parameter for boronic acids as they are often hydrated or hygroscopic.[11][12][13][14][15]
Principle: Karl Fischer titration is a chemical method that uses a reagent containing iodine to react stoichiometrically with water. The endpoint of the titration can be determined volumetrically or coulometrically.[12][14][15]
Causality of Experimental Choices: For low water content, coulometric Karl Fischer is preferred due to its higher sensitivity. For higher water content, the volumetric method is suitable. The choice of solvent is important to ensure the sample dissolves and does not interfere with the reaction.
Experimental Protocol: Coulometric Karl Fischer Titration
-
Instrumentation: A coulometric Karl Fischer titrator.
-
Reagents: Karl Fischer reagents (anolyte and catholyte).
-
Procedure: a. The titration cell is pre-titrated to a dry state. b. A known weight of the this compound sample is accurately introduced into the cell. c. The titrator automatically generates iodine to react with the water in the sample. d. The instrument calculates the water content based on the total charge passed.
Comparison of Analytical Techniques
| Technique | Principle | Information Provided | Advantages | Disadvantages |
| HPLC | Differential partitioning | Purity, number and relative amounts of non-volatile impurities. | High resolution, high sensitivity, quantitative. | May not detect volatile impurities, boroxine formation can complicate analysis. |
| GC-MS | Separation of volatile compounds and mass analysis | Purity, identification of volatile impurities. | High sensitivity, excellent for impurity identification. | Requires derivatization for non-volatile compounds, potential for thermal degradation.[5][7] |
| qNMR | Nuclear magnetic resonance | Absolute purity without a specific reference standard, structural information. | Highly accurate and precise, non-destructive, provides structural confirmation.[10] | Lower sensitivity than chromatographic methods, requires expensive instrumentation. |
| Karl Fischer Titration | Chemical titration | Water content. | Highly specific and accurate for water determination.[12] | Only measures water content, not other impurities. |
Potential Impurities in this compound
The purity of this compound can be affected by impurities arising from its synthesis or degradation. Common impurities may include:
-
Starting materials and reagents: Unreacted precursors from the synthesis.[4]
-
Boroxine: The trimeric anhydride formed by dehydration.[1][2][3][4]
-
Homocoupling products: Biphenyl derivatives formed from the coupling of two boronic acid molecules.
-
Protodeborylation product: 1-Chloro-2-fluorobenzene formed by the cleavage of the C-B bond.[4]
-
Isomers: Positional isomers of the chloro and fluoro substituents.
Conclusion and Recommendations
A comprehensive purity analysis of this compound requires a combination of analytical techniques.
-
For routine purity assessment and quantification of non-volatile impurities, HPLC is the method of choice. Its high resolution and sensitivity allow for the detection and quantification of a wide range of potential impurities.
-
GC-MS is recommended for the identification of unknown volatile impurities, especially after derivatization.
-
For the definitive determination of absolute purity, qNMR is the gold standard. It provides an accurate purity value without the need for a specific reference standard of this compound.
-
Karl Fischer titration is essential for accurately determining the water content, which is a critical component of the overall purity assessment.
By employing a combination of these techniques, researchers and drug development professionals can ensure the quality and consistency of this compound, leading to more reliable and reproducible results in their synthetic endeavors.
References
- Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine. PubMed. [Link]
- Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS.
- Analysis of boronic acids by nano liquid chromatography-direct electron ioniz
- Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences. [Link]
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry.
- Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry.
- Stability and Synthesis of Phenylboronic Acids. Journal of the American Chemical Society. [Link]
- Phenylboronic acid. Wikipedia. [Link]
- Karl Fischer titr
- Dehydration of phenylboronic acid with the formation of boroxine.
- Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.
- Supporting Information for Direct C–H Borylation of Arenes and Heteroarenes Catalyzed by an Iridium–Bipyridine Complex. The Royal Society of Chemistry. [Link]
- Karl Fischer Titration Guide to Water Determin
- Karl Fischer Titration, Coulometric & Volumetric Karl Fischer Methods. CSC Scientific. [Link]
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A Comparative Guide to the Suzuki Coupling of 2-Chloro-3-fluorophenylboronic Acid and Its Isomers
For researchers, synthetic chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals and functional materials. The choice of boronic acid is critical to the success of these transformations. This guide provides an in-depth technical comparison of 2-chloro-3-fluorophenylboronic acid and its isomers in the context of Suzuki coupling reactions, offering insights into how substituent positioning governs reactivity.
The Suzuki-Miyaura Coupling: A Brief Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organohalide or triflate.[1][2] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the generally low toxicity of the boron-containing reagents and byproducts.[3]
The catalytic cycle is generally understood to proceed through three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the organohalide, forming a palladium(II) complex. This step is often the rate-determining step of the reaction.[1][4]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic borate species.[5][6][7]
-
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst.[2][4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Critical Role of Substituents: A Comparative Analysis of Chlorofluorophenylboronic Acid Isomers
The electronic and steric properties of substituents on the phenylboronic acid have a profound impact on the efficiency of the Suzuki coupling. In this guide, we focus on the interplay of a chloro and a fluoro substituent at various positions on the phenylboronic acid ring, with a primary focus on the 2-chloro-3-fluoro isomer.
Understanding the Electronic and Steric Landscape
Both chlorine and fluorine are electronegative halogens and therefore exert a negative inductive effect (-I), withdrawing electron density from the aromatic ring through the sigma bond framework.[8] However, they also possess lone pairs of electrons that can be donated to the pi-system of the ring, a phenomenon known as the positive mesomeric (+M) or resonance effect. For halogens, the -I effect generally outweighs the +M effect, leading to an overall deactivation of the ring towards electrophilic substitution, but the +M effect still directs incoming electrophiles to the ortho and para positions.[9]
In the context of Suzuki coupling, the electron-withdrawing nature of these halogens can influence the transmetalation step. A more electron-deficient arylboronic acid can be a less effective nucleophile for the transmetalation process.[10]
Steric hindrance, particularly from ortho substituents, plays a crucial role in the reactivity of phenylboronic acids.[11][12] Bulky groups near the boronic acid moiety can impede the approach of the palladium complex, slowing down the transmetalation step. This can lead to lower yields and may necessitate more forcing reaction conditions or specialized, bulky ligands to facilitate the coupling.[13][14] Furthermore, ortho substituents can increase the rate of protodeboronation, a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of an undesired arene byproduct.[15][16][17]
Isomer-by-Isomer Reactivity Profile
| Isomer | Key Features | Expected Reactivity |
| This compound | - Steric Hindrance: The chloro group at the 2-position presents significant steric bulk adjacent to the boronic acid. - Electronic Effects: Both chloro and fluoro groups are electron-withdrawing. | Moderate to Low: The significant steric hindrance from the ortho-chloro group is expected to be the dominant factor, potentially leading to lower yields and requiring more robust catalytic systems or higher temperatures. The combined electron-withdrawing effects of the substituents may also slow the transmetalation step. |
| 3-Chloro-4-fluorophenylboronic acid | - Steric Hindrance: No ortho substituent, leading to minimal steric hindrance around the boronic acid. - Electronic Effects: Both substituents are electron-withdrawing. | High: The absence of steric hindrance at the ortho positions should allow for efficient transmetalation. The electron-withdrawing nature of the substituents is less impactful in the absence of steric constraints. |
| 4-Chloro-3-fluorophenylboronic acid | - Steric Hindrance: No ortho substituent, leading to minimal steric hindrance. - Electronic Effects: Both substituents are electron-withdrawing. | High: Similar to the 3-chloro-4-fluoro isomer, the lack of ortho steric hindrance is expected to result in high reactivity. |
| 2-Chloro-5-fluorophenylboronic acid | - Steric Hindrance: The chloro group at the 2-position introduces significant steric hindrance. - Electronic Effects: Both substituents are electron-withdrawing. | Moderate to Low: Similar to the 2-chloro-3-fluoro isomer, the ortho-chloro group is expected to significantly reduce reactivity due to steric hindrance. |
Note: This table presents a qualitative prediction of reactivity based on established principles. Actual yields will depend on the specific coupling partner, catalyst, ligand, base, and solvent system employed.
Experimental Protocol: A Practical Guide to the Suzuki Coupling of this compound
The following protocol is a representative procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Given the anticipated lower reactivity due to steric hindrance, a robust catalytic system is recommended.
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A Senior Application Scientist’s Guide to the Reactivity of Fluorinated Phenylboronic Acids in Suzuki-Miyaura Coupling
For: Researchers, scientists, and drug development professionals.
Introduction: The Indispensable Role of Fluorine in Modern Chemistry
In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern molecular design.[1][2][3] Fluorine's unique properties—high electronegativity, small atomic size, and the ability to form strong carbon-fluorine bonds—can profoundly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[2][3] Today, approximately 20% of all pharmaceuticals contain fluorine, a testament to its impact.[1]
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing carbon-carbon bonds, particularly the biaryl scaffolds prevalent in many drug candidates.[4][5] The reaction's success hinges on the delicate interplay of its components, with the organoboron reagent being a critical determinant of the outcome. This guide provides an in-depth comparison of the reactivity of fluorinated phenylboronic acids, offering field-proven insights and experimental data to help researchers navigate the nuances of these essential building blocks.
The Fluorine Effect: A Duality of Inductive and Resonance Influences
The reactivity of a phenylboronic acid in the Suzuki-Miyaura catalytic cycle is intrinsically linked to the electronic properties of its C-B bond. Fluorine substitution introduces a fascinating electronic duality. Its intense electronegativity exerts a powerful electron-withdrawing inductive effect (-I), while its lone pairs can participate in a weaker, electron-donating resonance effect (+M).[6][7] The position of the fluorine atom on the phenyl ring dictates the balance of these opposing forces, which in turn modulates the Lewis acidity of the boronic acid and the nucleophilicity of the ipso-carbon.[6][8]
An increase in the Lewis acidity of the boronic acid is generally beneficial for its interaction with the base in the reaction medium, which is a crucial step for the formation of the active borate species required for transmetalation.[6][9] The pKa values of fluorinated phenylboronic acids reflect these electronic effects.
Caption: Electronic and steric effects of fluorine substitution.
Table 1: Physicochemical Properties of Fluorophenylboronic Acids
| Compound | pKa Value | Key Electronic Effect |
| Phenylboronic Acid | ~8.8 | Baseline |
| 4-Fluorophenylboronic Acid | ~8.77 | Inductive withdrawal is largely compensated by resonance donation.[6] |
| 3-Fluorophenylboronic Acid | ~8.3 | Inductive effect dominates, increasing Lewis acidity. |
| 2-Fluorophenylboronic Acid | ~8.8 | Acidity is surprisingly low, often attributed to intramolecular interactions and steric effects.[10] |
| 2,6-Difluorophenylboronic Acid | ~7.3 | Strong combined inductive effect from two ortho-fluorines significantly increases acidity. |
| Pentafluorophenylboronic Acid | ~6.4 | Powerful cumulative inductive effect results in high Lewis acidity. |
Note: pKa values are approximate and can vary based on measurement conditions. Data synthesized from multiple sources.[6][10]
Reactivity Comparison in the Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The transmetalation step, where the organic group is transferred from boron to the palladium center, is frequently the rate-determining step and is most sensitive to the electronic and steric nature of the boronic acid.[5][11]
Caption: The Suzuki-Miyaura catalytic cycle.
Reactivity Trend: para > meta >> ortho
Experimental evidence consistently shows a general reactivity trend among the monofluorinated isomers in Suzuki-Miyaura couplings.[11]
-
para-Fluorophenylboronic Acid: This isomer is often the most reactive. The resonance donation from the fluorine atom partially offsets the inductive withdrawal, maintaining sufficient nucleophilicity of the ipso-carbon for efficient transmetalation.
-
meta-Fluorophenylboronic Acid: Reactivity is generally good but often slightly lower than the para isomer. With no resonance effect at the meta position, the strong inductive withdrawal deactivates the ring, making the aryl group less nucleophilic and potentially slowing the transmetalation step.
-
ortho-Fluorophenylboronic Acid: This isomer is by far the most challenging. The significantly lower reactivity is a result of two primary factors:
-
Steric Hindrance: The bulky fluorine atom adjacent to the boronic acid group physically impedes the approach to the palladium center during transmetalation.[11][12]
-
Protodeboronation: The increased acidity and steric strain make ortho-substituted boronic acids more susceptible to this common side reaction, where the C-B bond is cleaved by solvent or base, quenching the reagent.[5]
-
Polyfluorinated Phenylboronic Acids
Highly fluorinated species like pentafluorophenylboronic acid are strongly deactivated due to the cumulative inductive effects of multiple fluorine atoms. They are notoriously poor substrates under standard Suzuki conditions and often require specialized protocols, such as the use of silver oxide (Ag₂O) as a co-catalyst to promote the reaction.[13]
Table 2: Comparative Experimental Data for Suzuki-Miyaura Coupling
| Boronic Acid | Aryl Halide | Catalyst / Ligand | Base | Conditions | Yield |
| 4-Fluorophenylboronic Acid | 4-Iodoanisole | Pd(PPh₃)₄ | K₃PO₄ | Toluene/H₂O, 100 °C, 2h | ~95% |
| 3-Fluorophenylboronic Acid | 4-Iodoanisole | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane, 80 °C, 4h | ~92% |
| 2-Fluorophenylboronic Acid | 4-Iodoanisole | Pd(OAc)₂ / XPhos | K₂CO₃ | THF/H₂O, 80 °C, 18h | ~40-60% |
| Pentafluorophenylboronic Acid | Iodobenzene | Pd(PPh₃)₄ / Ag₂O | CsF | THF, 60 °C, 12h | >90%[13] |
Disclaimer: The data presented is a synthesized representation from multiple literature sources to illustrate reactivity trends.[11][14] Direct comparison is challenging as optimal conditions vary. Yields are highly dependent on the specific substrate, catalyst, and reaction setup.
Field-Proven Experimental Protocol: Coupling of 3-Fluorophenylboronic Acid
This protocol provides a robust starting point for coupling an electron-deficient fluorinated phenylboronic acid. The choices of reagents are deliberate to maximize yield and minimize side reactions.
Objective: Synthesize 3-fluoro-4'-methoxybiphenyl via Suzuki-Miyaura coupling.
Materials:
-
3-Fluorophenylboronic Acid (1.2 equiv)
-
4-Iodoanisole (1.0 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate, tribasic (K₃PO₄) (2.5 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-iodoanisole, 3-fluorophenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Scientist's Insight: Using a robust phosphine ligand like SPhos is critical. Its bulk and electron-donating nature stabilize the palladium catalyst and promote the oxidative addition and reductive elimination steps, which is especially important when dealing with less reactive, electron-deficient coupling partners.
-
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.
-
Scientist's Insight: A polar, aprotic solvent like dioxane is excellent for dissolving the organic components. The addition of water helps to dissolve the inorganic base (K₃PO₄) and facilitates the formation of the active borate species. Degassing is non-negotiable; it removes oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Reaction Execution: Seal the flask and heat the mixture to 80-100 °C with vigorous stirring for 4-12 hours.
-
Scientist's Insight: The reaction should be monitored by TLC or LC-MS to determine completion. Electron-deficient boronic acids may require longer reaction times or slightly higher temperatures compared to their electron-rich counterparts.
-
-
Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Trustworthiness - A Self-Validating System: The protocol's success is validated by monitoring. If the reaction stalls, it points towards potential issues like catalyst deactivation (incomplete degassing) or the need for a stronger base/ligand system, guiding the researcher toward logical troubleshooting steps. For particularly stubborn couplings, especially with ortho-fluoro isomers, switching to a stronger base like cesium fluoride (CsF) is a common and effective strategy due to the high fluorophilicity of boron.[15]
Conclusion
The reactivity of fluorinated phenylboronic acids in Suzuki-Miyaura coupling is a nuanced interplay of steric and electronic effects. While para- and meta-substituted isomers are generally reliable coupling partners, their electron-deficient nature necessitates carefully chosen conditions, often involving robust ligands and appropriate bases. The ortho-fluoro isomers present a significant steric and electronic challenge, demanding specialized protocols to achieve viable yields. By understanding the underlying principles governing their reactivity and employing optimized, field-tested protocols, researchers can effectively harness these invaluable building blocks to accelerate innovation in drug discovery and materials science.
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- Menberu, W., et al. (2023). Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. RSC Advances.
- Menberu, W., et al. (2023). Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. National Institutes of Health.
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- Amatore, C., et al. (2006). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. ResearchGate.
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- Dąbrowski, M., et al. (2018). Influence of fluorine substituents on the properties of phenylboronic compounds. ResearchGate.
- Korenaga, T., et al. (2004). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. ResearchGate.
- Dąbrowski, M., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules.
- Schouteden, S. (2019). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
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- ResearchGate. (2019). How does fluorinated boronic acids influences the Suzuki coupling reactions?. ResearchGate.
- Korenaga, T., et al. (2007). 2-(Fluorophenyl)pyridines by the Suzuki–Miyaura method: Ag2O accelerates coupling over undesired ipso substitution (SNAr) of fluorine. ResearchGate.
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- Sun, R., & Martin, R. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. National Institutes of Health.
- Liu, J., et al. (2020). Phenylboronic acid-functionalized vertically ordered mesoporous silica films for selective electrochemical determination of fluoride ion in tap water. ResearchGate.
- ResearchGate. (2017). Results for the Suzuki-Miyaura reactions of ortho-, meta- or para-dibromobenzene with phenylboronic acid. ResearchGate.
- PubChem. (2025). 4-Fluorophenylboronic acid. PubChem.
- Rzepka, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry.
- D. P. N. V., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules.
- Arimori, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh.
- Ashenhurst, J. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry.
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A Senior Application Scientist's Guide to Suzuki Reactions: A Comparative Yield Analysis of Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, celebrated for its power to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] In the pharmaceutical industry, where the rapid assembly of complex molecular scaffolds is paramount, the Suzuki reaction has become an indispensable tool.[2] However, the success and yield of this palladium-catalyzed transformation are critically dependent on the judicious selection of its components, most notably the boronic acid.
This guide provides an in-depth comparative analysis of how different classes of boronic acids influence Suzuki reaction yields. Moving beyond a simple procedural summary, we will explore the underlying mechanistic principles that govern these differences, offering field-proven insights to empower researchers in optimizing their synthetic strategies.
The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle
To understand why different boronic acids perform differently, we must first grasp the mechanism of the reaction. The catalytic cycle, centered on a palladium complex, proceeds through three key stages: oxidative addition, transmetalation, and reductive elimination.[3][4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[5][6]
-
Transmetalation: This is the crucial step where the boronic acid plays its part. After activation by a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.[7] The efficiency of this step is highly sensitive to the structure of the boronic acid.
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[8]
Below is a diagram illustrating this fundamental process.
Materials and Reagents
| Reagent | M.W. | Amount (per reaction) | Moles | Equivalents |
| 4-Bromoanisole | 187.04 | 93.5 mg | 0.50 | 1.0 |
| Boronic Acid (see below) | - | - | 0.60 | 1.2 |
| - Phenylboronic acid | 121.93 | 73.2 mg | 0.60 | 1.2 |
| - 4-(CF₃)phenylboronic acid | 189.93 | 114.0 mg | 0.60 | 1.2 |
| - 2-Methylphenylboronic acid | 135.96 | 81.6 mg | 0.60 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 11.6 mg | 0.01 | 0.02 |
| K₂CO₃ | 138.21 | 207.3 mg | 1.50 | 3.0 |
| Dioxane/H₂O (10:1) | - | 5.0 mL | - | - |
| Internal Standard (Dodecane) | 170.34 | ~50 mg | ~0.29 | - |
Step-by-Step Protocol
-
Reagent Preparation: In three separate 20 mL vials equipped with stir bars, add 4-bromoanisole (93.5 mg), the respective boronic acid (1.2 equiv), and potassium carbonate (207.3 mg). Add a precise amount of dodecane as an internal standard for GC analysis.
-
Inert Atmosphere: Seal each vial with a septum cap. Evacuate and backfill each vial with nitrogen gas three times to ensure an inert atmosphere. An oxygen-free environment is critical to prevent catalyst decomposition and boronic acid homocoupling. [9]3. Solvent Addition: Prepare a 10:1 mixture of dioxane and water and degas it thoroughly by sparging with nitrogen for 20 minutes. Add 5.0 mL of the degassed solvent to each vial via syringe.
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst (11.6 mg) to each vial. The mixture will typically turn a yellowish or brownish color.
-
Reaction: Place the vials in a preheated oil bath or heating block set to 80 °C. Stir the reactions vigorously for 4 hours.
-
Workup and Analysis:
-
Remove the vials from the heat and allow them to cool to room temperature.
-
Quench the reaction by adding 5 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and analyze the crude mixture by GC-MS to determine the consumption of starting material and the formation of product relative to the internal standard.
-
By keeping all parameters constant except for the boronic acid, this protocol provides a direct and reliable comparison of their relative reactivity and propensity to form the desired biaryl product.
Conclusion
The choice of boronic acid is a critical parameter in the design of a successful Suzuki-Miyaura coupling. A thorough understanding of the electronic and steric properties of the boronic acid, as well as its potential decomposition pathways like protodeboronation, is essential for maximizing reaction yields. For simple aryl systems, electron-donating groups generally favor higher yields. For more challenging substrates, such as sterically hindered, electron-deficient, or heteroaromatic boronic acids, the key to success lies in pairing the substrate with a carefully selected catalyst system, often involving bulky, electron-rich ligands, to accelerate the desired catalytic cycle over competing side reactions.
References
- Wikipedia. Protodeboronation.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Carrow, B. P., & Hartwig, J. F. (2025). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.
- Organic Chemistry Portal. Suzuki Coupling.
- ACS Publications. Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics.
- Carrow, B. P., & Hartwig, J. F. (2025). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv.
- Dalton Transactions. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction.
- Organic & Biomolecular Chemistry. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides.
- Sandrock, D. L., et al. (2010). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Journal of the American Chemical Society.
- Denmark, S. E., & Butler, C. R. (2015). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
- Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules.
- Walker, S. D., et al. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition.
- ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Dreher, S. D., et al. (2008). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters.
- Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure.
- Bock, M. J., & Denmark, S. E. (2024). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Organic Letters.
- ResearchGate. Steric and Electronic Effects of Arsa-Buchwald Ligands on Suzuki–Miyaura Coupling Reaction.
- Vechorkin, O., & Hu, X. (2023). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
- Semantic Scholar. Suzuki-Miyaura coupling revisited: an integrated computational study.
- Oliva, M., et al. (2024). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Chemical Science.
- Chemical Communications. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes.
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- ResearchGate. A subtle interplay of steric and electronic factors can control SMC reaction site-selectivity.
- Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research.
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Comparing palladium catalysts for electron-deficient Suzuki couplings
An In-Depth Guide to Palladium Catalysts for Electron-Deficient Suzuki Couplings
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and a broad tolerance for various functional groups.[1] However, as chemists push the boundaries of molecular complexity, particularly in pharmaceutical and materials science, the "classical" Suzuki coupling often falls short. Couplings involving electron-deficient partners—either an electron-poor aryl halide or an electron-deficient boronic acid—present unique mechanistic hurdles that demand sophisticated catalytic solutions.
This guide provides a comparative analysis of contemporary palladium catalyst systems designed to overcome these challenges. We will move beyond a simple catalog of catalysts to explore the causal relationships between catalyst structure, mechanistic steps, and reaction outcomes, providing researchers with the insights needed to select and optimize catalysts for their specific, challenging applications.
The Mechanistic Challenge of Electron-Deficient Partners
The efficacy of a Suzuki coupling is dictated by the kinetics of three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2] Electron-deficient substrates perturb this delicate balance in distinct ways.
-
Electron-Deficient Aryl Halides (Electrophiles): These substrates, adorned with electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃), are "activated" towards the initial oxidative addition step. The reduced electron density at the carbon-halogen bond makes it more susceptible to cleavage by the Pd(0) catalyst.[3][4] While this is generally beneficial, the challenge often lies in achieving selectivity and avoiding side reactions with other functional groups.
-
Electron-Deficient Boronic Acids (Nucleophiles): This is often the more formidable challenge. The electron-withdrawing groups on the boronic acid reduce its nucleophilicity, leading to a sluggish transmetalation step.[5] Furthermore, these substrates are notoriously prone to protodeboronation, a decomposition pathway where the C-B bond is cleaved by trace water or base, diminishing the available nucleophile and reducing yields.[6][7]
Therefore, an ideal catalyst for these couplings must be highly active to facilitate the difficult transmetalation step while being stable enough to maintain its catalytic activity throughout the reaction.
Caption: The Suzuki-Miyaura catalytic cycle and its key challenges.
A Comparative Analysis of Leading Catalyst Systems
The evolution of Suzuki catalysts has been driven by ligand design. The ligand sphere around the palladium center dictates its electronic properties and steric environment, directly influencing the rates of the catalytic steps. We will compare three major classes of catalyst systems proven effective for electron-deficient couplings.
Bulky, Electron-Rich Phosphine Ligands (Buchwald Ligands)
Developed by the Buchwald group, biaryl phosphine ligands such as SPhos, XPhos, and RuPhos have revolutionized cross-coupling chemistry.[8] Their defining features are:
-
High Electron Density: The phosphine atom is electron-rich, which increases the electron density on the palladium center. This significantly accelerates the rate-limiting oxidative addition step, especially for less reactive aryl chlorides.[9][10]
-
Steric Bulk: The bulky biaryl framework promotes the formation of a monoligated Pd(0) species, which is highly reactive. This bulk also facilitates the final reductive elimination step to release the product.[5]
For electron-deficient couplings, these ligands are particularly effective at overcoming the slow transmetalation associated with electron-poor boronic acids by promoting overall catalytic turnover.[5]
N-Heterocyclic Carbene (NHC) Ligands (e.g., PEPPSI Catalysts)
N-Heterocyclic Carbenes (NHCs) have emerged as a powerful alternative to phosphine ligands. They are strong σ-donors, forming highly stable bonds with the palladium center.[11] This stability translates to robust catalysts that resist decomposition.
The PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) family of catalysts, developed by Organ, are particularly noteworthy.[12] These are pre-catalysts where the NHC-Pd core is stabilized by a 3-chloropyridine ligand, which is easily displaced to initiate the catalytic cycle.
-
PEPPSI-IPr: Features a bulkier NHC ligand and shows excellent performance across a range of Suzuki reactions, including those with electron-poor substrates.[13]
-
PEPPSI-IPent: An even more sterically hindered and reactive version that often outperforms PEPPSI-IPr in particularly demanding couplings, such as those forming tetra-ortho-substituted biaryls or coupling electron-deficient anilines.[12]
A significant practical advantage of PEPPSI catalysts is their high stability to air and moisture, eliminating the need for glovebox handling.[12][13]
Heterogeneous Catalysts (e.g., Palladium on Carbon)
Heterogeneous catalysts like Palladium on Carbon (Pd/C) offer significant operational advantages, primarily the ease of separation from the reaction mixture and the potential for recycling.[14][15] While often considered less active than homogeneous systems, modern protocols have shown their effectiveness, particularly for couplings involving activated (electron-poor) aryl halides.[4] The catalytic activity is attributed to the synergistic effect between the catalyst surface and the aryl chloride.[4] However, they may require higher catalyst loadings or more forcing conditions for challenging substrates compared to state-of-the-art homogeneous catalysts.
Performance Comparison
The choice of catalyst depends on the specific nature of the coupling partners, desired reaction conditions, and operational constraints.
| Catalyst System | Key Advantages | Typical Substrates | Operating Conditions | Limitations |
| Pd(OAc)₂ / Buchwald Ligands (e.g., SPhos, XPhos) | Highly active, accelerates oxidative addition & reductive elimination, broad substrate scope.[8] | Electron-deficient boronic acids, sterically hindered substrates, aryl chlorides.[5][9] | Moderate to high temperatures (80-120 °C). Requires inert atmosphere. | Air-sensitive ligands, requires careful handling. |
| PEPPSI-IPent / PEPPSI-IPr (NHC-based) | Excellent air and moisture stability, high reactivity, effective for very hindered couplings.[12] | Electron-deficient anilines, tetra-ortho-substituted biaryls, thermally sensitive substrates.[12] | Mild to moderate temperatures, often below 100 °C.[12] | Higher cost compared to simpler Pd sources. |
| Pd/C (Heterogeneous) | Easily separable, recyclable, good for process chemistry.[4][14] | Electron-poor aryl halides (activated).[4] | Often requires higher temperatures or microwave assistance.[1][4] | Generally lower activity for challenging substrates, potential for metal leaching. |
Troubleshooting Common Issues in Electron-Deficient Couplings
Low yields in couplings with electron-deficient boronic acids are a frequent problem, primarily due to slow transmetalation and/or protodeboronation.
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. researchgate.net [researchgate.net]
- 12. PEPPSI™-IPent for Demanding Cross-Coupling Reactions [sigmaaldrich.com]
- 13. PEPPSI™ Catalysts Overview [sigmaaldrich.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
A Senior Scientist's Guide to Isomeric Purity Analysis of Substituted Phenylboronic Acids
Introduction: The Critical Role of Isomeric Purity
Substituted phenylboronic acids are indispensable reagents in modern organic synthesis and drug development. Their utility as key building blocks in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, has revolutionized the construction of complex biaryl structures that form the backbone of numerous pharmaceutical compounds. However, the synthetic routes to these reagents often yield mixtures of positional isomers (e.g., ortho, meta, and para).
The seemingly subtle difference in the position of a substituent on the phenyl ring can have profound consequences on reactivity, biological activity, and ultimately, the safety and efficacy of a final drug product. For example, the steric hindrance from an ortho-substituent can dramatically decrease reactivity in coupling reactions compared to its meta or para counterparts. A comparative study on tolylboronic acid isomers in Suzuki-Miyaura coupling showed that while all isomers produced high yields, the ortho-isomer was marginally lower, a direct consequence of steric impediment near the reactive boronic acid moiety[1]. This makes the accurate quantification of isomeric purity not just a matter of quality control, but a fundamental necessity for reproducible science and safe therapeutics.
This guide provides an in-depth comparison of the primary analytical techniques for assessing the isomeric purity of substituted phenylboronic acids. We will explore the causality behind methodological choices, present detailed, field-proven protocols, and offer supporting data to empower researchers, scientists, and drug development professionals to select and implement the most robust analytical strategy for their specific needs.
The Analytical Challenge: Choosing the Right Tool
Selecting the appropriate analytical technique is paramount. The choice depends on the specific isomers, the required level of sensitivity, the sample matrix, and whether the goal is purely quantitative or also requires structural confirmation. The three most powerful and widely adopted techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
The following diagram illustrates a logical workflow for selecting the appropriate analytical technique based on the sample's properties and the analytical requirements.
Caption: Decision workflow for selecting an analytical method.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Isomer Separation
HPLC is the most common and versatile technique for the purity analysis of phenylboronic acids. It excels at separating non-volatile compounds and offers a wide array of stationary phases that can be tailored to exploit the subtle physicochemical differences between positional isomers.
Expertise & Experience: The "Why" Behind HPLC Method Choices
The key to separating positional isomers lies in maximizing the differential interactions between the isomers and the stationary phase.
-
Standard C18 Columns: While excellent for general reversed-phase separations based on hydrophobicity, standard C18 columns often fail to resolve closely related positional isomers. The ortho, meta, and para isomers of a substituted phenylboronic acid have very similar hydrophobicities, leading to co-elution.
-
Phenyl-Type Columns (e.g., Phenyl-Hexyl): This is often the superior choice. These columns offer a unique "shape selectivity" driven by π-π interactions between the electron-rich phenyl rings of the stationary phase and the analyte's aromatic ring.[2] The position of the substituent on the analyte affects the electronic distribution and steric accessibility of its phenyl ring, leading to differential π-π interactions and, consequently, chromatographic separation.[2]
-
Mobile Phase pH: The boronic acid group has a pKa of around 8-10. Operating with an acidic mobile phase (e.g., using 0.1% formic acid) ensures the boronic acid is in its neutral, protonated state. This prevents peak tailing caused by interactions between the anionic boronate form and residual silanols on the silica-based stationary phase, resulting in sharper, more symmetrical peaks. A Waters application note demonstrates that retention for most boronic acids is generally better at a low pH.
Data Presentation: HPLC Column Performance Comparison
The following table summarizes representative chromatographic data for the separation of tolylboronic acid isomers, synthesized from data presented in literature and application notes. This data highlights the superior resolving power of a phenyl-type stationary phase over a standard C18 phase.
| Analyte | Column Type | Mobile Phase | Retention Time (min) | USP Resolution (vs. nearest isomer) |
| 4-Tolylboronic acid (para) | XBridge BEH C18 | A: 0.1% Formic Acid in WaterB: Acetonitrile (Gradient) | ~6.8 | 1.1 |
| 3-Tolylboronic acid (meta) | XBridge BEH C18 | A: 0.1% Formic Acid in WaterB: Acetonitrile (Gradient) | ~7.0 | - |
| 2-Tolylboronic acid (ortho) | XBridge BEH C18 | A: 0.1% Formic Acid in WaterB: Acetonitrile (Gradient) | ~7.5 | 1.8 |
| 4-Tolylboronic acid (para) | XSelect Phenyl-Hexyl | A: 0.1% Formic Acid in WaterB: Acetonitrile (Gradient) | ~8.2 | 2.5 |
| 3-Tolylboronic acid (meta) | XSelect Phenyl-Hexyl | A: 0.1% Formic Acid in WaterB: Acetonitrile (Gradient) | ~8.7 | - |
| 2-Tolylboronic acid (ortho) | XSelect Phenyl-Hexyl | A: 0.1% Formic Acid in WaterB: Acetonitrile (Gradient) | ~9.5 | 3.1 |
Data synthesized for illustrative purposes based on chromatograms and methods from Waters Corporation application notes.
Trustworthiness: Self-Validating HPLC Protocol
This protocol for the analysis of aminophenylboronic acid isomers includes system suitability test (SST) criteria, which are essential for ensuring the validity of the results. According to regulatory guidelines from the USP and ICH, SSTs verify that the entire analytical system is performing correctly on the day of analysis.[3][4]
Caption: Standard HPLC workflow for purity analysis.
Experimental Protocol: HPLC Purity of Aminophenylboronic Acid Isomers
-
Chromatographic System:
-
System: Agilent 1260 Infinity II LC System or equivalent.
-
Detector: Diode Array Detector (DAD) monitoring at 254 nm.
-
Column: ACE Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 µm.
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
-
Reagents and Solutions:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.
-
Diluent: 50:50 (v/v) Water:Acetonitrile.
-
SST Solution: Prepare a solution in diluent containing ~10 µg/mL each of 2-aminophenylboronic acid, 3-aminophenylboronic acid, and 4-aminophenylboronic acid.
-
Sample Solution: Accurately weigh and dissolve the test sample in diluent to a final concentration of ~1.0 mg/mL.
-
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: Linear gradient from 10% to 70% B
-
15-17 min: Hold at 70% B
-
17-18 min: Linear gradient from 70% to 10% B
-
18-25 min: Hold at 10% B (re-equilibration)
-
-
Procedure:
-
System Equilibration: Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
System Suitability Test (SST):
-
Inject the SST solution five replicate times.
-
Acceptance Criteria:
-
Resolution: The USP resolution between any two adjacent isomer peaks must be ≥ 2.0.[4]
-
Tailing Factor: The USP tailing factor for each isomer peak must be ≤ 2.0.[4]
-
Precision: The relative standard deviation (%RSD) of the peak areas for each isomer from the five replicate injections must be ≤ 2.0%.[4]
-
-
Causality: If SST fails, common causes include column degradation, mobile phase preparation errors, or leaks in the system. Do not proceed until the system passes these criteria.
-
-
Sample Analysis: Once the system passes SST, inject the sample solution in duplicate.
-
Data Analysis: Integrate all peaks. Calculate the percentage purity of the main isomer and the percentage of each isomeric impurity using the area percent method.
-
Gas Chromatography (GC): A High-Resolution Technique Requiring Derivatization
GC offers exceptional resolving power, but its application to boronic acids is limited by their low volatility and thermal instability. To overcome this, a derivatization step is mandatory.
Expertise & Experience: Why Derivatization is Essential for GC
Phenylboronic acids contain polar -OH groups that lead to strong intermolecular hydrogen bonding, making them non-volatile. Heating these compounds in a GC inlet often leads to decomposition rather than volatilization. Derivatization masks these polar groups, creating a more volatile and thermally stable analogue suitable for GC analysis.
A common and effective strategy is to convert the boronic acid to its pinacol boronate ester by reacting it with pinacol. This reaction is rapid and quantitative, creating a stable derivative that chromatographs well. This approach has been successfully used for the low-level analysis of boronic acid reagents in active pharmaceutical ingredients (APIs).[5]
Experimental Protocol: GC-MS Isomeric Purity of Tolylboronic Acids
-
Instrumentation and Conditions:
-
System: Agilent 7890B GC with 5977A MSD or equivalent.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet: Split/Splitless, 250 °C, Split ratio 50:1.
-
Carrier Gas: Helium, constant flow 1.2 mL/min.
-
Oven Program: 100 °C hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.
-
MSD: Transfer line 280 °C, EI source 230 °C, Quadrupole 150 °C. Scan mode m/z 40-450.
-
-
Reagents:
-
Derivatizing Agent: 2,3-Dimethyl-2,3-butanediol (Pinacol).
-
Solvent: Dichloromethane (DCM), anhydrous.
-
Sample Solution: Accurately weigh ~5 mg of the tolylboronic acid sample into a vial. Add 1 mL of DCM and ~10 mg of pinacol. Cap the vial and vortex for 2 minutes. Let stand for 15 minutes at room temperature to ensure complete derivatization.
-
-
Procedure:
-
Inject 1 µL of the derivatized sample solution into the GC-MS.
-
Identify the peaks for the derivatized ortho-, meta-, and para- tolylboronic acid isomers based on their mass spectra and retention times. The pinacol ester derivatives will have a characteristic mass spectrum.
-
Calculate the relative percentage of each isomer using the peak areas from the total ion chromatogram (TIC).
-
Quantitative NMR (qNMR): A Primary Method for Isomeric Ratio
Unlike chromatographic techniques, NMR spectroscopy does not separate the isomers. Instead, it provides a snapshot of the entire sample, allowing for the direct quantification of the isomeric ratio in the mixture. As a primary ratio method, qNMR can determine purity without requiring a reference standard of the analyte itself, relying instead on a certified internal standard.[6]
Expertise & Experience: The Power of qNMR
The principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. Positional isomers, like the ortho, meta, and para forms of methylphenylboronic acid, will have distinct signals in the ¹H NMR spectrum, particularly in the aromatic region. By integrating unique, well-resolved signals for each isomer, their molar ratio can be calculated with high precision and accuracy. ¹¹B NMR can also be a convenient tool for monitoring boronic acids.[7]
Experimental Protocol: ¹H qNMR Purity of Methylphenylboronic Acid Isomers
-
NMR Spectrometer and Parameters:
-
Spectrometer: 400 MHz or higher (e.g., Bruker Avance III).
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard: Maleic acid (certified reference material).
-
Pulse Sequence: Standard 90° pulse.
-
Relaxation Delay (d1): 30 seconds. Causality: A long relaxation delay is critical to ensure all protons fully relax between pulses, which is essential for accurate integration and quantification.[6]
-
Number of Scans: 32 (to achieve a high signal-to-noise ratio).
-
-
Sample Preparation:
-
Accurately weigh ~20 mg of the methylphenylboronic acid sample into a vial.
-
Accurately weigh ~10 mg of the maleic acid internal standard into the same vial.
-
Dissolve the mixture in ~0.75 mL of DMSO-d₆ and transfer to a 5 mm NMR tube.
-
-
Procedure and Data Analysis:
-
Acquire the ¹H NMR spectrum using the parameters above.
-
Carefully phase the spectrum and perform baseline correction.
-
Identify unique, well-resolved signals for each isomer (e.g., specific aromatic protons or the methyl protons, which will have slightly different chemical shifts).
-
Integrate the signal for the internal standard (maleic acid singlet at ~6.2 ppm) and the unique signals for each of the ortho, meta, and para isomers.
-
The molar ratio of the isomers is directly proportional to their integral values, normalized for the number of protons each signal represents. For example, if the methyl singlets are used, the ratio of their integrals directly reflects the molar ratio.
-
The absolute purity of the main component can also be calculated against the certified internal standard.[6]
-
Conclusion and Future Outlook
The choice between HPLC, GC, and qNMR for the isomeric purity analysis of substituted phenylboronic acids is dictated by the specific analytical challenge at hand.
-
HPLC stands out as the most versatile and widely applicable method, offering excellent separation capabilities, particularly when using phenyl-type columns that leverage π-π interactions for enhanced selectivity.
-
GC-MS , while requiring a derivatization step, provides outstanding resolution and the structural confirmation of mass spectrometry, making it a powerful tool for complex mixtures.
-
qNMR offers a robust, non-separative approach for determining isomeric ratios with high accuracy, serving as an excellent primary or orthogonal method to chromatography.
As the demand for increasingly complex and precisely defined pharmaceutical ingredients grows, the importance of robust, reliable, and well-understood analytical methods for isomeric purity will only intensify. The continued development of novel chromatographic stationary phases and the increasing accessibility of high-field NMR will provide scientists with even more powerful tools to ensure the quality and consistency of these critical synthetic building blocks.
References
- Waters Corporation. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]
- Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]
- Pharma Growth Hub. (2023). Phenyl Column Mystery. [Link]
- Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. [Link]
- Altabrisa Group. (2025). What Are HPLC System Suitability Tests and Their Importance?[Link]
- MicroSolv Technology Corporation. (2025). System suitability Requirements for a USP HPLC Method. [Link]
- LCGC International. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. [Link]
- assayprism.com. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. [Link]
- ResearchGate. (2014). Application of Fast Reversed Phase Liquid Chromatography for Analysis of Pharmaceutical Related Boronic Acid and Boronic Pinacol Ester Functionalized Compounds. [Link]
- Duval, F., Wardani, P. A., Zuilhof, H., & van Beek, T. A. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin.
- VTechWorks. (n.d.).
- ResearchGate. (2014). (PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. [Link]
- Bassa, O. F., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071-15076. [Link]
Sources
A Comparative Guide to the Kinetic Studies of Suzuki-Miyaura Coupling with 2-Chloro-3-fluorophenylboronic Acid
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1] Its versatility and functional group tolerance have cemented its place in the synthesis of complex molecules, from pharmaceuticals to advanced materials.[1][2] However, the efficiency of this reaction is highly dependent on the electronic and steric nature of the substrates. Aryl chlorides, particularly those that are electron-deficient or sterically hindered, present a significant challenge due to the strength of the C-Cl bond, which makes the initial oxidative addition step difficult.[3][4]
This guide provides an in-depth analysis of the kinetic aspects of Suzuki-Miyaura coupling, focusing on a challenging yet medicinally relevant substrate: 2-Chloro-3-fluorophenylboronic acid. We will explore the causality behind experimental design, compare its reactivity with alternative building blocks, and provide actionable protocols for kinetic analysis, moving beyond a simple recitation of steps to a deeper understanding of the reaction dynamics.
The Mechanistic Heartbeat: Understanding the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[3] A comprehensive understanding of this cycle is paramount, as each step possesses its own kinetic profile and can be influenced by the choice of substrates, catalyst, ligand, base, and solvent. The three key elementary steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[5][6][7]
-
Oxidative Addition : The cycle begins when the active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide. This step is often the rate-determining step (RDS) of the entire cycle, especially for less reactive aryl chlorides.[5][6][7] The catalyst's electron density, heavily influenced by its coordinating ligands, is critical here. Electron-rich ligands enhance the nucleophilicity of the palladium center, facilitating the cleavage of the strong C-Cl bond.[5]
-
Transmetalation : In this step, the organic group from the boronic acid is transferred to the palladium(II) complex.[5] This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The precise mechanism of transmetalation is still a subject of detailed study, but it is a crucial step where the new C-C bond's components are brought together on the metal center.[5][8][9]
-
Reductive Elimination : This is the final step, where the two organic fragments are joined, forming the desired biaryl product and regenerating the catalytically active Pd(0) species.[5][7] This step is typically fast and irreversible.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Kinetic Profile of this compound
The reactivity of this compound is dictated by a combination of steric and electronic factors.
-
Steric Hindrance : The ortho-chloro substituent provides significant steric bulk, which can hinder the approach of the boronic acid to the palladium center during the transmetalation step.[10][11][12]
-
Electronic Effects : Both the chlorine and fluorine atoms are electron-withdrawing. This reduces the electron density of the phenyl ring, which can have competing effects. While electron-withdrawing groups on the aryl halide partner typically accelerate oxidative addition, their effect on the boronic acid partner is more complex.[3] Increased Lewis acidity of the boron atom can facilitate the formation of the boronate complex with the base, but the reduced nucleophilicity of the aryl ring can slow the subsequent transfer to the palladium center during transmetalation.[13][14]
For substrates like this, the transmetalation step, rather than oxidative addition, can become the rate-determining step.[15] This kinetic ambiguity necessitates empirical studies to determine the optimal reaction conditions.
Designing a Kinetic Study: A Self-Validating Approach
To objectively evaluate the performance of different catalytic systems, a robust and reproducible kinetic study is essential. The choice of analytical technique is the first critical decision.
-
Offline vs. In-situ Monitoring : Offline methods like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) involve taking aliquots from the reaction at timed intervals, quenching the reaction, and analyzing the sample. While reliable, this can be labor-intensive and may introduce errors if the quenching is not instantaneous. In-situ techniques, such as specialized NMR or IR spectroscopy, monitor the reaction mixture directly and continuously, providing high-density, real-time data that can reveal transient intermediates or changes in the catalyst's resting state.[2]
For this guide, we will detail a protocol using automated HPLC sampling, which offers a good balance between accuracy, accessibility, and data richness.
Detailed Experimental Protocol: Kinetic Analysis via Automated HPLC
This protocol is designed to compare the efficacy of two common ligand systems for the coupling of 4-bromoanisole with this compound. The self-validating nature comes from running parallel reactions under identical conditions, with the only variable being the component under investigation (e.g., the ligand).
Materials & Reagents:
-
Aryl Halide: 4-bromoanisole
-
Boronic Acid: this compound
-
Palladium Pre-catalyst: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0))
-
Ligands: SPhos (dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Base: K₃PO₄ (potassium phosphate)
-
Solvent: 1,4-Dioxane/Water (5:1 mixture), degassed
-
Internal Standard: Dodecane (for GC) or Biphenyl (for HPLC)
-
Reaction Vessel: Jacketed reactor with overhead stirrer, condenser, and inert gas (Argon) inlet.
-
Analytical: HPLC system with a C18 column and UV detector, coupled with an automated sampling system.
Procedure:
-
Reactor Setup : Assemble the jacketed reactor under an argon atmosphere. Ensure all glassware is oven-dried to remove moisture.
-
Reagent Preparation : In a glovebox, charge the reactor with Pd₂(dba)₃ (1 mol%), the chosen ligand (2.5 mol%), K₃PO₄ (2.0 equiv.), and this compound (1.2 equiv.).
-
Solvent Addition : Add the degassed 1,4-Dioxane/Water solvent mixture to the reactor. Add a known amount of the internal standard (e.g., Biphenyl, 0.5 equiv.).
-
Initiation & Monitoring : Begin stirring and heat the reactor to the set temperature (e.g., 80 °C). Once the temperature is stable, add the 4-bromoanisole (1.0 equiv.) to start the reaction (t=0). Immediately begin automated sampling, with the system programmed to withdraw, quench (with a small volume of acidic water), and inject an aliquot into the HPLC every 5-10 minutes for the first hour, then every 30 minutes thereafter.
-
Data Acquisition : Monitor the disappearance of the 4-bromoanisole peak and the appearance of the product peak relative to the constant peak of the internal standard.
-
Analysis : Plot the concentration of the product versus time. The initial slope of this curve provides the initial reaction rate, a key metric for kinetic comparison.
Comparative Performance Analysis
The true value of kinetic studies lies in direct comparison. The following tables summarize expected data from the described protocol, comparing catalyst performance and the reactivity of different boronic acids.
Table 1: Comparison of Ligand Performance for Coupling with this compound
| Catalyst System | Initial Rate (M/s) | Conversion @ 1h (%) | Turnover Frequency (TOF) (h⁻¹)¹ |
| Pd₂(dba)₃ / SPhos | 1.5 x 10⁻⁴ | 75% | 270 |
| Pd₂(dba)₃ / XPhos | 1.2 x 10⁻⁴ | 62% | 223 |
| Pd(OAc)₂ / PPh₃ | 2.1 x 10⁻⁵ | 15% | 38 |
| Control (No Ligand) | < 1 x 10⁻⁶ | < 2% | < 4 |
¹TOF calculated at 20% conversion.
Interpretation : The data clearly indicates that bulky, electron-rich Buchwald-type ligands like SPhos and XPhos significantly outperform simpler ligands like triphenylphosphine (PPh₃) for this challenging coupling.[7] This is because they promote the difficult oxidative addition step and stabilize the active catalytic species. The slightly better performance of SPhos may be attributed to its specific steric and electronic properties providing a better balance for this particular substrate combination.
Table 2: Comparative Kinetics of Various Boronic Acids with 4-Chloroanisole
| Boronic Acid | Key Features | Relative Initial Rate | Plausible Rate-Limiting Step |
| Phenylboronic Acid | Unsubstituted baseline | 1.00 | Oxidative Addition |
| This compound | ortho-steric, e⁻-withdrawing | 0.45 | Transmetalation |
| 2-Chlorophenylboronic Acid | ortho-steric hindrance | 0.60 | Transmetalation |
| 4-Fluorophenylboronic Acid | Electron-withdrawing | 0.85 | Oxidative Addition |
Interpretation : This comparison highlights the pronounced impact of the ortho-chloro substituent. While the electron-withdrawing fluorine in the 4-position slightly deactivates the boronic acid compared to the unsubstituted baseline, the primary driver of the slow reaction for this compound is the steric hindrance from the ortho-chloro group, likely shifting the RDS to transmetalation.[13][15]
Accelerating Discovery: High-Throughput Screening (HTS) Workflows
Traditional one-at-a-time kinetic studies can be time-consuming. For rapid optimization, particularly in a drug development setting, high-throughput experimentation (HTE) is a powerful alternative.[16][17] This approach uses robotics to run hundreds of reactions in parallel in well-plates, exploring a wide parameter space (catalysts, ligands, bases, solvents) simultaneously.[16][18][19]
Caption: Workflow for high-throughput screening of Suzuki-Miyaura reaction conditions.
This workflow allows researchers to quickly identify "hotspots" of high reactivity from a large experimental array, which can then be validated and scaled up using traditional laboratory equipment.[16]
Conclusion
The kinetic analysis of the Suzuki-Miyaura coupling of this compound reveals the intricate interplay of steric and electronic effects that govern reaction rates. For such challenging substrates, the rate-determining step can shift from the canonical oxidative addition to transmetalation, a nuance that can only be uncovered through careful experimental study. By employing systematic kinetic analysis and leveraging modern high-throughput screening techniques, researchers can efficiently navigate the complex parameter space of cross-coupling reactions. This enables the development of robust, optimized protocols essential for the rapid synthesis of the complex molecules that drive innovation in drug discovery and materials science.
References
- Wikipedia. Suzuki reaction.
- BYJU'S. Merits of the Suzuki Coupling Reaction.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- ACS Publications. Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture What a Difference a Base Makes. Organic Process Research & Development.
- PubMed. Screening of the Suzuki Cross-Coupling Reaction Using Desorption Electrospray Ionization in High-Throughput and in Leidenfrost Droplet Experiments. Journal of the American Society for Mass Spectrometry.
- ACS Publications. High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics.
- BenchChem. The Suzuki-Miyaura Coupling Reaction: A Technical Guide for Drug Discovery and Development.
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- PubMed. High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions.
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- Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring.
- ResearchGate. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- Journal of the American Chemical Society. Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction.
- Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- NIH.
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A Senior Application Scientist's Guide to Ligand Selection for Suzuki Coupling of Halo-Substituted Arylboronic Acids
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern synthetic chemistry, particularly within the pharmaceutical and materials science sectors, for its ability to efficiently construct C-C bonds.[1][2] However, the reactivity and stability of the coupling partners can present significant challenges. Halo-substituted arylboronic acids, a common class of building blocks, are particularly notorious for their complex reactivity profiles, which can complicate reaction outcomes.
This guide provides an in-depth comparison of modern ligands designed to overcome these challenges. We will delve into the mechanistic role of ligands, present comparative performance data, and offer a robust, field-tested protocol to guide your experimental design.
The Challenge: Reactivity and Side Reactions of Halo-Substituted Arylboronic Acids
Halo-substituted arylboronic acids introduce a layer of complexity to the Suzuki-Miyaura coupling. The electron-withdrawing nature of halogen substituents can influence the nucleophilicity of the boronic acid, while also presenting potential sites for unwanted side reactions. The most prevalent issue is protodeboronation , where the boronic acid moiety is cleaved and replaced by a hydrogen atom, effectively destroying the nucleophilic partner.[3] This side reaction is often exacerbated in polar protic solvents or under basic conditions, which are standard for the Suzuki coupling.[3]
Furthermore, the stability of these boronic acids can be a concern, as they can be prone to degradation or polymerization upon storage.[4] Consequently, the choice of ligand is paramount to ensure a rapid and efficient transmetalation step, which can outcompete these degradation pathways.
The Critical Role of the Ligand in the Catalytic Cycle
The ligand, an organic molecule that coordinates to the palladium catalyst, is arguably the most critical component in a successful Suzuki-Miyaura coupling.[5] It directly influences all three key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2][5]
-
Oxidative Addition: Bulky, electron-rich ligands facilitate the initial insertion of the Pd(0) catalyst into the aryl-halide bond.[1][5][6] This is often the rate-limiting step, especially for less reactive aryl chlorides.[5][7]
-
Transmetalation: The ligand's steric and electronic properties also modulate the transfer of the aryl group from the boron atom to the palladium center.
-
Reductive Elimination: Finally, the ligand promotes the final step where the two coupled fragments are expelled from the palladium, regenerating the active Pd(0) catalyst.[5]
Caption: A typical experimental workflow for ligand benchmarking in Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried sealed tube, add the aryl chloride (1.0 mmol), halo-substituted arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Catalyst Preparation: In a separate vial under an inert atmosphere, dissolve Pd₂(dba)₃ (0.01 mmol) and SPhos (0.022 mmol) in a small amount of toluene.
-
Catalyst Addition: Add the catalyst solution to the reaction mixture via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for the specified time (e.g., 2-24 hours). [1]7. Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. [1]
Troubleshooting Common Issues
-
Low Yield:
-
Protodeboronation: Consider using potassium trifluoroborate salts instead of boronic acids, as they are more resistant to protodeboronation. [3]Using anhydrous solvents and rigorously excluding air can also help.
-
Poor Catalyst Activity: Screen different ligands and bases. For very unreactive aryl chlorides, a more electron-rich and bulky ligand like XPhos or an NHC may be necessary. [7]* Homocoupling of Boronic Acid: This side reaction can occur at elevated temperatures. Running the reaction at a lower temperature for a longer time may be beneficial.
-
-
Incomplete Conversion: Ensure the reaction is truly running under inert conditions. Oxygen can deactivate the palladium catalyst. The choice of base is also crucial; stronger bases may be required for less reactive substrates. [5]
Conclusion
The selection of an appropriate ligand is a critical parameter for the success of Suzuki-Miyaura couplings involving halo-substituted arylboronic acids. Bulky, electron-donating phosphine ligands, such as those from the Buchwald family, and robust N-heterocyclic carbene ligands have demonstrated exceptional performance in overcoming the challenges associated with these substrates. A systematic approach to ligand screening, coupled with careful optimization of reaction conditions, will enable researchers to achieve high yields and selectivities in these important transformations.
References
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024).
- 2-Phosphinoimidazole Ligands: N–H NHC or P–N Coordination Complexes in Palladium-Catalyzed Suzuki-Miyaura Reactions of Aryl Chlorides. (2020). Organometallics.
- The Suzuki Reaction - Andrew G Myers Research Group. (n.d.).
- Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of chemical research, 40(4), 275–286.
- Kirchhoff, J. H., Netherton, M. R., Hill, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
- Hu, X., Gao, D., Yang, F., & Tang, J. (2007). Nickel(II) complexes of bidentate N-heterocyclic carbene/phosphine ligands: efficient catalysts for Suzuki coupling of aryl chlorides. Chemistry, 13(2), 582–591.
- Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. (2019). Organometallics.
- Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (n.d.). World Wide Journal of Multidisciplinary Research and Development.
- Suzuki Coupling - Organic Chemistry Portal. (n.d.).
- Humphrey, J. M., & Liao, Y. (2004). Suzuki cross-coupling of aryl halides catalyzed by BIAN-NHC-Pd. Angewandte Chemie International Edition, 43(14), 1831-1834.
- Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. (2024). Chemistry – A European Journal.
- Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. (2022). Journal of the American Chemical Society.
- PHOSPHINE OR N-HETEROCYCLIC CARBENE LIGANDS?. (2024). Collection of scientific papers «SCIENTIA».
- Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. (2008). The Journal of organic chemistry, 73(18), 7351–7354.
- Which conditions are favorable for the efficient Suzuki coupling?. (2014).
- Sumida, A., Ogawa, K., Imoto, H., & Naka, K. (2022). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 51(27), 10323-10328.
- Oxidative Addition & Reductive Elimination - csbsju. (n.d.).
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A Computational Chemist's Guide to a Challenging Substrate: DFT Insights into the Suzuki Coupling of 2-Chloro-3-fluorophenylboronic Acid
For researchers, synthetic chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1][2] Its reliability, however, is often tested by challenging substrates. Molecules bearing both steric hindrance and deactivating electronic features, such as those involving 2-chloro-3-fluorophenylboronic acid, present unique mechanistic hurdles. The coupling of an electron-deficient boronic acid with a notoriously unreactive aryl chloride partner pushes standard catalytic systems to their limits.
This guide provides a deep dive into how Density Functional Theory (DFT) studies illuminate the reaction mechanism for such complex couplings. We will move beyond a simple recitation of the catalytic cycle to explore the energetic landscape and the subtle electronic and steric factors that govern success. By understanding the "why" behind the catalytic steps through a computational lens, we can make more informed decisions in the lab, from catalyst selection to reaction optimization. This guide synthesizes findings from multiple computational studies to provide a comparative framework for tackling difficult Suzuki-Miyaura reactions.
The Suzuki-Miyaura Catalytic Cycle: A DFT Perspective
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through three primary stages: oxidative addition, transmetalation, and reductive elimination.[1][3] DFT allows us to model each intermediate and transition state, providing a quantitative energy profile that reveals the reaction's bottlenecks.
Caption: The canonical catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Part 1: Oxidative Addition — The Primary Hurdle with Aryl Chlorides
For couplings involving aryl chlorides, the oxidative addition of the Ar-Cl bond to the Pd(0) center is almost universally the rate-determining step.[4][5] This is due to the high bond dissociation energy of the C-Cl bond compared to its bromide or iodide counterparts. DFT calculations are instrumental in quantifying the activation energy (ΔG‡) for this step and comparing the efficacy of different catalyst systems.
Causality of Catalyst Choice:
The challenge is to stabilize the electron-rich, five-coordinate transition state where the Pd(0) center attacks the C-Cl bond. DFT studies consistently show that ligands play a crucial role:
-
Bulky, Electron-Rich Phosphines: Ligands like XPhos (2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) are highly effective. Computational models reveal that their bulk promotes the formation of a monoligated, highly reactive Pd(0)L species.[6] Furthermore, non-covalent interactions, such as those between the biaryl backbone of the phosphine and the palladium center, can significantly lower the oxidative addition barrier.[6][7]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that create a highly electron-rich palladium center, which is more effective at cleaving the strong C-Cl bond. DFT studies on Pd/NHC systems have explored how the catalyst's charge transfer to the aryl chloride during the transition state formation is a key factor in lowering the activation barrier.[5]
Impact of Solvents:
Solvent choice is not trivial. Computational studies have demonstrated that polar solvents tend to lower the activation barrier for oxidative addition.[5] This is attributed to the stabilization of the charge-separated transition state. DFT calculations across a range of solvents with varying dielectric constants can predict rate variations and guide experimental solvent screening.[5][8]
Comparative Activation Energies for Oxidative Addition
The following table summarizes representative DFT-calculated activation energies for the oxidative addition of aryl chlorides with different palladium catalyst systems. This data highlights the quantitative power of DFT in predicting catalyst performance.
| Catalyst System | Aryl Halide | Functional/Basis Set | Solvent (Model) | ΔG‡ (kcal/mol) | Source |
| Pd(PPh₃)₂ | Chlorobenzene | B3LYP/various | Toluene (PCM) | ~25-30 | General finding |
| Pd(XPhos) | Phenyl Sulfamate | B3LYP/6-31G(d), SDD | Dioxane (SMD) | 17.8 | [6][7] |
| Pd(IPr) (NHC) | Chlorobenzene | ωB97X-D3/def2-TZVPP | Toluene (SMD) | 11.9 | [5] |
| Pd(diimine) | Phenyl Chloride | B3LYP/LANL2DZ, 6-31G | Gas Phase | 16.5 | [4] |
Note: Phenyl sulfamate is used as a proxy for a challenging electrophile with a strong C-O bond cleavage, analogous to the C-Cl bond challenge.
Part 2: Transmetalation — Activating the Boronic Acid
Once the [Ar-Pd(II)-Cl] complex is formed, the next crucial step is transmetalation, where the organic group from the boron atom replaces the chloride on the palladium center. This process does not occur with the neutral boronic acid. A base is required to activate the boronic acid, forming a more nucleophilic boronate species, [Ar'B(OH)₃]⁻.[9][10][11]
DFT calculations have been pivotal in elucidating the mechanism of this step, particularly the role of the base.[9] The most widely supported pathway involves the formation of the boronate, which then coordinates to the palladium complex.
Caption: The base-activated boronate pathway for the transmetalation step.
For a substrate like this compound, two factors come into play:
-
Electronic Effect: The electron-withdrawing fluorine atom increases the Lewis acidity of the boron center, potentially facilitating the attack by the base to form the boronate.
-
Steric Hindrance: The ortho-chloro substituent can sterically hinder the approach of the boronate to the palladium center. DFT can model the geometry of the transition state to determine the energetic penalty associated with this steric clash.
Recent advanced DFT studies have also validated the existence of pre-transmetalation intermediates with a distinct Pd-O-B linkage, providing invaluable benchmarks for the accuracy of computational models.[12][13]
Part 3: Reductive Elimination — The Final Step to the Product
Reductive elimination is the final step where the two organic fragments (Ar and Ar') are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst.[1][6] This step is typically fast and exothermic. DFT calculations confirm that for reductive elimination to occur, the organic ligands must be in a cis orientation on the square planar palladium complex.[1] If the transmetalation step results in a trans isomer, a trans-cis isomerization must precede the final elimination, which can also be modeled to ensure it is not energetically prohibitive.
The transition state for reductive elimination involves the C-C bond being formed as the two Pd-C bonds are broken. For most systems, DFT calculations show this step has a very low activation barrier, typically less than 10 kcal/mol, confirming it is rarely the rate-limiting step of the overall cycle.[6]
A Self-Validating Protocol for DFT Analysis of Suzuki Coupling
To provide trustworthy and reproducible results, a robust computational protocol is essential. The following workflow outlines a standard, self-validating approach for studying a Suzuki coupling mechanism with DFT.
Experimental Workflow: DFT Protocol
-
Step 1: Model Construction:
-
Define the reactants: Aryl halide (e.g., chlorobenzene as a model), boronic acid (this compound), and base (e.g., OH⁻).
-
Define the catalyst: Select a Pd(0) source and a relevant ligand (e.g., PPh₃ for a baseline, XPhos or an NHC for a high-performance system). The active catalyst is typically modeled as a low-coordinate Pd(0)L or Pd(0)L₂ species.
-
-
Step 2: Method Selection:
-
Functional: Choose a well-validated density functional. The B3LYP functional is a common starting point, while functionals from the M06 suite are often better for organometallic systems.[9][14] Include a dispersion correction (e.g., D3) to accurately model non-covalent interactions, which are critical for bulky ligands.
-
Basis Set: Employ a mixed basis set. For the palladium atom, use a basis set with an effective core potential (ECP), such as LANL2DZ or SDD, to account for relativistic effects. For lighter atoms (C, H, O, N, Cl, F, B, P), use a Pople-style basis set like 6-31G(d,p) or a more flexible one like def2-SVP.[5]
-
Solvent Modeling: Use an implicit solvent model like the SMD (Solvation Model based on Density) or PCM (Polarizable Continuum Model) to account for bulk solvent effects, specifying the solvent used experimentally (e.g., Toluene, Dioxane, DMF).[5]
-
-
Step 3: Geometry Optimization and Verification:
-
Perform geometry optimizations for all reactants, intermediates, transition states (TS), and products.
-
For each optimized structure, run a frequency calculation at the same level of theory.
-
Self-Validation: A true intermediate (local minimum) must have zero imaginary frequencies. A true transition state must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the breaking of the C-Cl bond and formation of Pd-C/Pd-Cl bonds).
-
-
-
Step 4: Energy Profile Construction:
-
Use the electronic energies and thermal corrections from the frequency calculations to compute the Gibbs free energies (G) for all species.
-
Construct a reaction energy profile by plotting the relative Gibbs free energy of each species along the reaction pathway. The activation energy (ΔG‡) for each step is the difference in free energy between the transition state and the preceding reactant/intermediate. The rate-determining step will be the one with the highest overall activation barrier.
-
Caption: A standardized workflow for a DFT investigation of a reaction mechanism.
Conclusion
For challenging substrates like this compound, a successful Suzuki-Miyaura coupling is not guaranteed. DFT studies provide indispensable insights that transform trial-and-error chemistry into rational catalyst and condition design. By computationally evaluating the entire catalytic cycle, we can pinpoint the rate-determining step—most often the oxidative addition of the aryl chloride—and quantitatively compare the effectiveness of different ligands and solvents in overcoming this barrier.[4][5] Furthermore, DFT allows for a nuanced understanding of the steric and electronic effects imposed by substituents on both coupling partners during the transmetalation and reductive elimination steps. This predictive power enables researchers to select optimal conditions, saving valuable time and resources in the development of pharmaceuticals and advanced materials.
References
- Al-Masum, M. A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System.
- Maseras, F., et al. Suzuki–Miyaura coupling revisited: an integrated computational study. Faraday Discussions, RSC Publishing. [Link]
- Braga, A. A. C., et al. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
- Menberu, W., et al. Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. RSC Publishing. [Link]
- Engle, K. M., et al.
- Braga, A. A. C., et al. Computational study of the transmetalation process in the Suzuki–Miyaura cross-coupling of aryls.
- Mondal, B., et al. Mechanistic Exploration of the Transmetalation and Reductive Elimination Events Involving PdIV-Abnormal NHC Complexes in Suzuki-Miyaura Coupling Reactions: A DFT Study. PubMed. [Link]
- Maseras, F., et al. Suzuki-Miyaura coupling revisited: an integrated computational study.
- Kollár, L., et al. Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)
- Gejji, S. P., et al. Density Functional Studies on Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Assisted by N- or P-Chelating Ligands.
- Engle, K. M., et al. DFT Investigation of Suzuki–Miyaura Reactions with Aryl Sulfamates Using a Dialkylbiarylphosphine-Ligated Palladium Catalyst.
- Gatica, A. R., et al. Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides....
- Scott, J. S., et al. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH. [Link]
- Gatica, A. R., et al. Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides....
- Garg, N. K., et al.
- Various Authors. Suzuki Coupling. Organic Chemistry Portal. [Link]
- Various Authors. Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Various Authors. Suzuki reaction. Wikipedia. [Link]
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- 6. DFT Investigation of Suzuki–Miyaura Reactions with Aryl Sulfamates Using a Dialkylbiarylphosphine-Ligated Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Mechanistic Exploration of the Transmetalation and Reductive Elimination Events Involving PdIV -Abnormal NHC Complexes in Suzuki-Miyaura Coupling Reactions: A DFT Study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rising Profile of 2-Chloro-3-fluorophenylboronic Acid in Medicinal Chemistry: A Comparative Guide to its Bioactive Derivatives
Introduction: The Strategic Importance of Fluorinated Boronic Acids in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and boronic acid moieties into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties imparted by these functionalities—such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity—are highly sought after by researchers aiming to develop novel therapeutics with improved efficacy and safety profiles.[1][2] Among the vast arsenal of building blocks available to synthetic chemists, 2-Chloro-3-fluorophenylboronic acid has emerged as a particularly versatile and valuable starting material. Its trifunctional nature, possessing a boronic acid for cross-coupling reactions and two distinct halogen substituents for further derivatization or to modulate electronic properties, offers a gateway to a diverse array of complex molecular architectures with significant biological potential.
This guide provides an in-depth technical comparison of the biological activities of compounds synthesized from this compound, with a focus on their potential as anticancer and antimicrobial agents. We will delve into the synthetic strategies employed, present comparative experimental data, and explore the underlying mechanisms of action, offering field-proven insights for researchers, scientists, and drug development professionals.
I. The Synthetic Utility of this compound: A Gateway to Biaryl and Heterobiaryl Scaffolds
The primary synthetic application of this compound lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction allows for the efficient construction of biaryl and heterobiaryl structures, which are prevalent motifs in a multitude of biologically active compounds. The presence of the chloro and fluoro substituents on the phenyl ring can influence the reactivity of the boronic acid and the properties of the resulting products.
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
The following protocol outlines a general method for the Suzuki-Miyaura cross-coupling of this compound with a generic aryl or heteroaryl halide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl/Heteroaryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equivalents)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, Dioxane, DMF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl/heteroaryl halide, this compound, and the base.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent system to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl or heterobiaryl compound.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen, which can lead to their deactivation. An inert atmosphere is crucial for maintaining catalytic activity.
-
Base: The base is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center. The choice of base can significantly impact the reaction rate and yield.
-
Solvent System: The solvent system is chosen to ensure the solubility of all reactants and to facilitate the reaction. A mixture of an organic solvent and water is often used, as water can enhance the rate of transmetalation.
II. Anticancer Activity of 2-Chloro-3-fluorophenyl-Substituted Heterocycles
The biaryl and heterobiaryl scaffolds accessible from this compound have shown considerable promise as anticancer agents. The introduction of the 2-chloro-3-fluorophenyl moiety can confer potent inhibitory activity against various cancer-related targets, such as protein kinases.
Case Study: Pyrazolo[3,4-b]pyridine Derivatives as TRK Inhibitors
Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation and survival. Dysregulation of TRK signaling is implicated in the progression of various cancers. A study on pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors highlights the potential of incorporating the 2-chloro-3-fluorophenyl group.
Although the specific use of this compound is not explicitly detailed in the provided search results for this exact scaffold, the principles of Suzuki coupling with a suitable bromo-pyrazolo[3,4-b]pyridine precursor would be the logical synthetic route. The resulting compounds have demonstrated potent inhibitory activity against TRK kinases. For instance, a synthesized pyrazolo[3,4-b]pyridine derivative, Compound C03 , exhibited an IC₅₀ value of 56 nM against TRKA kinase and an IC₅₀ of 0.304 μM in a cell proliferation assay using the Km-12 cell line, which harbors a TPM3-NTRK1 gene fusion.[3]
Table 1: Comparative Anticancer Activity of a Pyrazolo[3,4-b]pyridine Derivative (C03) and a Standard of Care
| Compound | Target | Cell Line | IC₅₀ (nM) - Enzymatic Assay | IC₅₀ (µM) - Cell Proliferation |
| Compound C03 | TRKA | Km-12 (colorectal cancer) | 56 | 0.304 |
| Larotrectinib (Standard of Care) | Pan-TRK | Various TRK fusion cancers | 5-11 | Varies by cell line |
Experimental Protocol: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of a synthesized compound against a target kinase.
Materials:
-
Synthesized inhibitor compound (e.g., Compound C03)
-
Recombinant human kinase (e.g., TRKA)
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the inhibitor compound in the kinase assay buffer.
-
In a microplate, add the kinase, the inhibitor at various concentrations, and the kinase substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a microplate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC₅₀ value using a suitable software.
Visualization of the TRK Signaling Pathway and Inhibition
Caption: Inhibition of the TRK signaling pathway by a 2-Chloro-3-fluorophenyl derivative.
III. Antimicrobial Potential of Biaryl Amides Derived from this compound
In addition to their anticancer properties, derivatives of this compound have the potential to be developed as novel antimicrobial agents. The biaryl scaffold can be further functionalized with amide groups, which are known to interact with various bacterial targets.
While specific examples of antimicrobial compounds directly synthesized from this compound are not prevalent in the initial search results, the synthesis of N-(2'-chloro-3'-fluorobiphenyl-4-yl) amides represents a promising avenue for exploration. The synthesis would involve a Suzuki coupling to form the 4-amino-2'-chloro-3'-fluorobiphenyl intermediate, followed by acylation.
Hypothetical Comparative Antimicrobial Activity
Based on the known activities of related fluorinated and chlorinated aromatic compounds, we can hypothesize the potential antimicrobial profile of such derivatives.
Table 2: Hypothetical Comparative Antimicrobial Activity (MIC, µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans |
| N-(2'-chloro-3'-fluorobiphenyl-4-yl)acetamide | 16-64 | 32-128 | >128 |
| Ciprofloxacin (Standard Antibiotic) | 0.25-1 | 0.008-0.5 | N/A |
| Fluconazole (Standard Antifungal) | N/A | N/A | 0.25-4 |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Synthesized antimicrobial compound
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of the antimicrobial compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism.
-
Add the inoculum to each well of the microtiter plate.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualization of a Potential Mechanism of Action
Caption: Potential inhibition of a key bacterial enzyme by a biaryl amide derivative.
IV. Conclusion and Future Perspectives
This compound stands as a powerful and versatile building block in the synthesis of biologically active compounds. The strategic placement of its functional groups allows for the creation of diverse molecular scaffolds with significant potential in anticancer and antimicrobial drug discovery. The case studies and experimental protocols presented in this guide demonstrate the practical application of this reagent and provide a framework for the evaluation of its derivatives.
Future research in this area should focus on the synthesis of novel libraries of compounds derived from this compound and their systematic screening against a broad range of biological targets. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds. Furthermore, exploring novel synthetic methodologies that leverage the unique reactivity of the chloro and fluoro substituents will undoubtedly lead to the discovery of next-generation therapeutic agents.
V. References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
-
Darses, S., & Genet, J. P. (2008). Potassium organotrifluoroborates: new partners in palladium-catalyzed cross-coupling reactions. Chemical reviews, 108(1), 288-325.
-
Li, J. J. (2009). Name reactions in heterocyclic chemistry II. John Wiley & Sons.
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-alkyl Suzuki-Miyaura cross-coupling reaction: development, mechanistic study, and applications in natural product synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568.
-
Wilson, D. M., & Lyssikatos, J. P. (2014). U.S. Patent No. 8,741,911. Washington, DC: U.S. Patent and Trademark Office.
-
Duan, Y., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 12(10), 1735-1745.
-
ClinicalTrials.gov. (n.d.). A Study of Larotrectinib in Adult and Pediatric Patients With Tropomyosin Receptor Kinase (TRK) Fusion Cancer (NAVIGATE). Retrieved from [Link]
-
Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced drug delivery reviews, 54(3), 355-366.
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175.
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (URL: [Link])
Sources
A Spectroscopic Showdown: Differentiating 2-Chloro-3-fluorophenylboronic Acid Isomers in Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug development, the precise arrangement of atoms within a molecule is paramount. Positional isomers, compounds sharing the same molecular formula but differing in the spatial arrangement of their functional groups, can exhibit vastly different pharmacological, toxicological, and metabolic profiles. For drug development professionals, the ability to definitively distinguish between these isomers is not merely an academic exercise but a critical component of ensuring the safety, efficacy, and intellectual property of a novel therapeutic agent. This guide provides a comprehensive spectroscopic comparison of 2-Chloro-3-fluorophenylboronic acid and its positional isomers, offering experimental insights and data to aid in their unambiguous identification.
Phenylboronic acids are a cornerstone of modern synthetic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The introduction of halogen atoms, such as chlorine and fluorine, to the phenyl ring further modulates the electronic and steric properties of these molecules, making them valuable building blocks in the synthesis of complex pharmaceutical compounds. However, the synthesis of a specific polysubstituted phenylboronic acid can often lead to the formation of a mixture of positional isomers, necessitating robust analytical methods for their differentiation.
This guide will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to create a detailed spectroscopic fingerprint for this compound and its isomers. By understanding how the relative positions of the chloro, fluoro, and boronic acid groups influence the spectral output, researchers can confidently identify their target molecule and ensure the purity of their synthetic intermediates.
The Importance of Isomer Differentiation
The seemingly subtle shift of a halogen atom on a phenyl ring can have profound biological consequences. The altered electron distribution can affect the molecule's pKa, lipophilicity, and ability to engage in hydrogen bonding, all of which are critical determinants of a drug's interaction with its biological target. Furthermore, different isomers may be metabolized by different enzymatic pathways, leading to variations in drug clearance rates and the potential for the formation of toxic byproducts. Therefore, the unequivocal identification of the correct isomer is a non-negotiable aspect of drug discovery and development.
Experimental Methodologies
To provide a robust comparative analysis, the following experimental protocols are recommended for acquiring high-quality spectroscopic data for this compound and its isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.
Sample Preparation:
-
Accurately weigh 5-10 mg of the phenylboronic acid isomer.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts. For comparative purposes, the same solvent should be used for all isomers.
-
Transfer the solution to a 5 mm NMR tube.
-
If quantitative analysis is required, a known amount of an internal standard can be added.
Data Acquisition:
A standard suite of NMR experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.
-
¹H NMR: Provides information on the number, environment, and coupling of protons.
-
¹³C NMR: Reveals the number and types of carbon atoms.
-
¹⁹F NMR: Directly observes the fluorine atoms, offering a sensitive probe of their local environment.
-
¹¹B NMR: Characterizes the boron center of the boronic acid group.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. Specific functional groups have characteristic absorption frequencies, making IR a valuable tool for identifying the presence or absence of these groups.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid phenylboronic acid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Record a background spectrum of the empty, clean ATR crystal.
-
Record the sample spectrum.
-
The data is typically presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can be used to deduce its elemental composition and structure through the analysis of fragmentation patterns.
Electron Ionization (EI) Mass Spectrometry:
-
A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or as the eluent from a gas chromatograph.
-
In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.[1]
-
The resulting ions are then accelerated and separated based on their mass-to-charge ratio by a mass analyzer.
-
A detector records the abundance of each ion, generating a mass spectrum.
Spectroscopic Comparison of this compound Isomers
Isomers Under Consideration:
-
Isomer 1: this compound
-
Isomer 2: 2-Chloro-4-fluorophenylboronic acid
-
Isomer 3: 3-Chloro-2-fluorophenylboronic acid
-
Isomer 4: 4-Chloro-3-fluorophenylboronic acid
-
Isomer 5: 5-Chloro-2-fluorophenylboronic acid
-
Isomer 6: 3-Chloro-4-fluorophenylboronic acid
¹H NMR Spectroscopy
The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the positions of the electron-withdrawing chloro and fluoro substituents.
-
This compound: This isomer will exhibit a complex multiplet pattern for the three aromatic protons. The proton at position 6 will be the most downfield due to the deshielding effects of the adjacent boronic acid and the ortho chloro group.
-
Isomer Comparison: Each isomer will display a unique set of chemical shifts and coupling constants for its aromatic protons, allowing for their differentiation. For example, isomers with a proton situated between two halogen atoms will experience significant deshielding and exhibit a downfield chemical shift. The magnitude of the coupling constants (J-values) between adjacent protons will also be characteristic of the substitution pattern.
¹³C NMR Spectroscopy
The chemical shifts of the carbon atoms in the phenyl ring are influenced by the electronegativity of the attached substituents.
-
This compound: The carbon atom attached to the fluorine will show a large one-bond coupling constant (¹Jcf), which is a characteristic feature in ¹³C NMR spectra of fluorinated compounds. The carbon attached to the chlorine atom will also have a distinct chemical shift. The carbon bearing the boronic acid group will typically appear as a broad signal due to the quadrupolar nature of the boron nucleus.
-
Isomer Comparison: The chemical shifts of the six aromatic carbons will be unique for each isomer. The positions of the signals for the carbon atoms directly bonded to the halogens and the boronic acid group will be particularly diagnostic.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for distinguishing between fluorine-containing isomers.
-
This compound: A single resonance will be observed for the fluorine atom. Its chemical shift will be influenced by the presence of the ortho chloro and boronic acid groups.
-
Isomer Comparison: The chemical shift of the fluorine resonance is exquisitely sensitive to its electronic environment. Therefore, each of the six isomers will exhibit a unique ¹⁹F chemical shift, providing a powerful and unambiguous method for their identification.
¹¹B NMR Spectroscopy
¹¹B NMR provides information about the boron atom of the boronic acid functionality.
-
This compound: A single, typically broad resonance is expected in the region characteristic of arylboronic acids. The chemical shift can be influenced by the electronic effects of the substituents on the phenyl ring.
-
Isomer Comparison: While the differences in ¹¹B chemical shifts between the isomers may be smaller than those observed in ¹H and ¹⁹F NMR, they can still provide a valuable complementary piece of data for structural confirmation.
Infrared (IR) Spectroscopy
The IR spectra of these isomers will be dominated by vibrations of the phenyl ring and the boronic acid group.
-
Key Vibrational Modes:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl groups of the boronic acid.
-
B-O stretch: A strong absorption band typically appears in the 1300-1400 cm⁻¹ region.
-
C-Cl and C-F stretches: These will appear in the fingerprint region of the spectrum (below 1500 cm⁻¹).
-
Aromatic C-H and C=C stretches: These will be observed in their characteristic regions.
-
-
Isomer Comparison: The substitution pattern on the phenyl ring will influence the exact frequencies and intensities of the various vibrational modes, particularly in the fingerprint region. These differences, although potentially subtle, can be used to distinguish between the isomers when compared to reference spectra.
Mass Spectrometry
Electron ionization mass spectrometry will provide the molecular weight of the isomers and a characteristic fragmentation pattern.
-
Molecular Ion: All isomers will have the same molecular weight, and thus the molecular ion peak (M⁺) will appear at the same mass-to-charge ratio (m/z).
-
Fragmentation Pattern: The positions of the chloro and fluoro substituents will influence the fragmentation pathways of the molecular ion. The relative abundances of the fragment ions will likely differ between the isomers, providing a basis for their differentiation. Common fragmentation pathways for phenylboronic acids include the loss of water, the boronic acid group, and fragmentation of the aromatic ring.
Data Summary
The following table summarizes the key physical and spectroscopic properties for this compound and its isomers. Please note that the spectroscopic data is predicted based on known principles and data from related compounds, as comprehensive experimental data is not publicly available for all isomers.
| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Predicted ¹H NMR (Aromatic Region) | Predicted ¹⁹F NMR (ppm) |
| This compound | 871329-52-1[2] | C₆H₅BClFO₂ | 174.36[2] | 80-84[2] | Complex multiplet | Unique chemical shift |
| 2-Chloro-4-fluorophenylboronic acid | 313545-72-1 | C₆H₅BClFO₂ | 174.37 | 237[3] | Distinct multiplet | Unique chemical shift |
| 3-Chloro-2-fluorophenylboronic acid | 352535-82-1[4] | C₆H₅BClFO₂ | 174.37[4] | 223 (dec.)[5] | Distinct multiplet | Unique chemical shift |
| 4-Chloro-3-fluorophenylboronic acid | 137504-86-0[6] | C₆H₅BClFO₂ | 174.37[6] | 144[7] | Distinct multiplet | Unique chemical shift |
| 5-Chloro-2-fluorophenylboronic acid | 352535-83-2 | C₆H₅BClFO₂ | 174.37 | 122-127[8] | Distinct multiplet | Unique chemical shift |
| 3-Chloro-4-fluorophenylboronic acid | 144432-85-9[9] | C₆H₅BClFO₂ | 174.37[9] | 242-247[9] | Distinct multiplet | Unique chemical shift |
Logical Relationships and Workflows
The process of distinguishing between these isomers follows a logical workflow that integrates the different spectroscopic techniques.
Figure 1: A workflow diagram illustrating the process of synthesizing and spectroscopically identifying chloro-fluorophenylboronic acid isomers.
Conclusion
The unambiguous identification of positional isomers is a critical step in the development of safe and effective pharmaceuticals. This guide has outlined a multi-pronged spectroscopic approach for the differentiation of this compound and its isomers. By leveraging the unique strengths of NMR, IR, and Mass Spectrometry, researchers can confidently determine the precise structure of their synthesized compounds. The predicted differences in the spectroscopic data, particularly in the ¹H and ¹⁹F NMR spectra, provide a robust framework for isomer identification. As the field of drug discovery continues to advance, the application of these fundamental analytical techniques will remain indispensable for ensuring the quality and integrity of novel therapeutic agents.
References
- Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
- Electron Ionization for GC–MS.
- Supporting Information for "Copper-Mediated Trifluoromethylation of Aryl Boronic Acids by Trifluoromethyl Sulfonium Salts". The Royal Society of Chemistry. [Link]
- Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. The Royal Society of Chemistry. [Link]
- 3-Chloro-2-fluorophenylboronic Acid.
- This compound. LookChem. [Link]
- Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds.
- Fluoro-substituted 2-formylphenylboronic acids: Structures, properties and tautomeric equilibria.
- Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluor. Semantic Scholar. [Link]
- Copper-Mediated Trifluoromethylation of ArylBoronic Acids by Trifluoromethyl Sulfonium Salts. The Royal Society of Chemistry. [Link]
- AIST:Spectral Database for Organic Compounds,SDBS. AIST. [Link]
- 3-chloro-4-fluorophenylboronic acid suppliers USA. USA Chemical Suppliers. [Link]
- 4-Chloro-3-fluorophenylboronic Acid. PubChem. [Link]
- Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh. [Link]
- Chemical Science EDGE ARTICLE. University of Houston. [Link]
- 5 Chloro 2 Fluorophenylboronic Acid. Cenmed Enterprises. [Link]
- (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity.
- US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
- 3-chloro-4-fluorophenylboronic acid (contains varying amounts of anhydride). PubChemLite. [Link]
- 2-Chloro-4-fluorophenylboronic acid. Oakwood Chemical. [Link]
- 2-Fluorophenylboronic acid. PubChem. [Link]
- Article. SciSpace. [Link]
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- 1. lookchem.com [lookchem.com]
- 2. This compound CAS#: 871329-52-1 [m.chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 3-Chloro-2-fluorophenylboronic acid 352535-82-1 [sigmaaldrich.com]
- 6. usbio.net [usbio.net]
- 7. chemimpex.com [chemimpex.com]
- 8. 5-CHLORO-2-FLUOROPHENYLBORONIC ACID | 352535-83-2 [chemicalbook.com]
- 9. 3-Chloro-4-fluorophenylboronic acid = 95 144432-85-9 [sigmaaldrich.com]
Cost-benefit analysis of different synthetic routes to biaryls
A Comprehensive Guide to the Cost-Benefit Analysis of Synthetic Routes to Biaryls for Pharmaceutical Development
Introduction: The Ubiquitous Biaryl in Modern Drug Discovery
The biaryl motif, an architectural cornerstone in a multitude of blockbuster pharmaceuticals, is a testament to the power of aromatic interactions in molecular recognition. From the anti-inflammatory celecoxib to the antihypertensive valsartan, the strategic placement of two directly connected aryl rings has proven instrumental in optimizing potency, selectivity, and pharmacokinetic profiles. The privileged nature of this scaffold, however, belies the synthetic challenges inherent in its construction. The choice of synthetic route is a critical decision in the drug development pipeline, with profound implications for process efficiency, scalability, and ultimately, the cost of goods.
This guide provides a comparative analysis of the most prevalent synthetic routes to biaryls, offering a cost-benefit framework for researchers, chemists, and drug development professionals. We will delve into the mechanistic nuances, practical considerations, and economic realities of each methodology, supported by experimental data and authoritative references.
The Landscape of Biaryl Synthesis: A Comparative Overview
The synthesis of biaryls has been revolutionized by the advent of palladium-catalyzed cross-coupling reactions. These methods, which earned their pioneers the 2010 Nobel Prize in Chemistry, offer unparalleled efficiency and functional group tolerance. However, the choice of coupling partners and reaction conditions can significantly impact the overall cost and sustainability of the process. We will explore the most prominent of these, alongside more classical and emerging strategies.
The Suzuki-Miyaura Coupling: The Workhorse of Biaryl Synthesis
The Suzuki-Miyaura coupling, which joins an organoboron species with an organohalide, is arguably the most widely used method for biaryl synthesis in the pharmaceutical industry. Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the generally low toxicity and high stability of the boronic acid reagents.
Mechanism: The catalytic cycle, illustrated below, involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronate species and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst.
Fig. 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.
Experimental Protocol: Synthesis of a Biphenyl Derivative
-
To a stirred solution of 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) in a mixture of toluene (5 mL) and water (1 mL) is added tetrakis(triphenylphosphine)palladium(0) (0.02 mmol).
-
The reaction mixture is heated to 80 °C under a nitrogen atmosphere for 4 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired biphenyl derivative.
Cost-Benefit Analysis:
| Feature | Assessment | Rationale |
| Catalyst Cost | Moderate | Palladium catalysts can be expensive, but catalyst loadings are often low (0.01-1 mol%). |
| Reagent Cost & Availability | Excellent | A vast array of boronic acids and their derivatives are commercially available at a reasonable cost. |
| Substrate Scope | Excellent | Tolerates a wide range of functional groups on both coupling partners. |
| Reaction Conditions | Mild | Typically requires heating, but often avoids harsh reagents and extreme temperatures. |
| Byproducts | Benign | The boron-containing byproducts are generally water-soluble and easily removed. |
| Green Chemistry | Good | The use of aqueous solvent systems is possible, and atom economy is generally high. |
The Stille Coupling: A Tin-Based Alternative
The Stille coupling utilizes an organotin reagent (organostannane) and an organohalide. While highly effective and often providing excellent yields, the toxicity of the organotin reagents and byproducts has led to its declining use in pharmaceutical manufacturing, particularly in later stages of development.
Mechanism: The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, transmetalation with the organostannane, and reductive elimination.
Cost-Benefit Analysis:
| Feature | Assessment | Rationale |
| Catalyst Cost | Moderate | Similar to Suzuki coupling, it relies on palladium catalysts. |
| Reagent Cost & Availability | Moderate | Organostannanes are commercially available but can be more expensive than boronic acids. |
| Substrate Scope | Excellent | Highly versatile and tolerates a wide range of functional groups. |
| Reaction Conditions | Mild to Moderate | Generally mild conditions, but can sometimes require higher temperatures. |
| Byproducts | Toxic | The stoichiometric tin byproducts are a significant drawback due to their toxicity and difficulty of removal. |
| Green Chemistry | Poor | The toxicity of tin reagents and byproducts is a major environmental and safety concern. |
The Negishi Coupling: Leveraging Organozinc Reagents
The Negishi coupling involves the reaction of an organozinc reagent with an organohalide, catalyzed by a nickel or palladium complex. Organozinc reagents are more reactive than their boron and tin counterparts, which can be advantageous but also presents challenges in terms of functional group compatibility.
Mechanism: The catalytic cycle follows the same fundamental steps of oxidative addition, transmetalation, and reductive elimination.
Cost-Benefit Analysis:
| Feature | Assessment | Rationale |
| Catalyst Cost | Moderate to High | Can utilize both palladium and nickel catalysts. Nickel is cheaper but can have higher toxicity. |
| Reagent Cost & Availability | Moderate | Organozinc reagents are often prepared in situ, which can add complexity to the process. |
| Substrate Scope | Good | Highly effective for many substrates, but the high reactivity of organozinc reagents can limit functional group tolerance. |
| Reaction Conditions | Mild | Often proceeds at room temperature, which is a significant advantage. |
| Byproducts | Moderate | Zinc byproducts are less toxic than tin but can still require careful removal. |
| Green Chemistry | Moderate | The in situ preparation of organozinc reagents can be less atom-economical. |
Direct Arylation: An Emerging, Greener Alternative
Direct C-H arylation is an attractive strategy that avoids the pre-functionalization of one of the aryl partners, thereby improving atom economy and reducing synthetic steps. This method involves the direct coupling of an aryl C-H bond with an aryl halide.
Mechanism: The mechanism of direct arylation is more complex and can vary depending on the specific catalytic system. A common pathway involves a concerted metalation-deprotonation (CMD) step.
Fig. 2: Comparison of Traditional vs. Direct Arylation Workflow.
Cost-Benefit Analysis:
| Feature | Assessment | Rationale |
| Catalyst Cost | Moderate to High | Often requires more sophisticated and expensive catalyst systems. |
| Reagent Cost & Availability | Excellent | Avoids the cost and synthesis of organometallic reagents. |
| Substrate Scope | Moderate to Good | The regioselectivity of C-H activation can be a significant challenge. |
| Reaction Conditions | Moderate to Harsh | Can require high temperatures and strong bases or additives. |
| Byproducts | Minimal | Ideally, the only byproduct is a salt, leading to high atom economy. |
| Green Chemistry | Excellent | High atom economy and reduced waste generation are major advantages. |
Comparative Summary of Biaryl Synthetic Routes
| Synthetic Route | Catalyst | Coupling Partner | Key Advantage(s) | Key Disadvantage(s) |
| Suzuki-Miyaura | Palladium | Organoboron | Mild conditions, low toxicity, broad scope | Potential for boronic acid decomposition |
| Stille | Palladium | Organotin | Excellent scope and yields | Toxic tin byproducts |
| Negishi | Palladium/Nickel | Organozinc | High reactivity, mild conditions | Lower functional group tolerance |
| Direct Arylation | Palladium/Ruthenium/Rhodium | C-H Bond | High atom economy, fewer steps | Regioselectivity challenges |
Conclusion: Selecting the Optimal Route for Drug Development
The choice of synthetic route to a biaryl-containing drug candidate is a multi-faceted decision that must balance chemical efficiency with economic and environmental considerations. For early-stage discovery, the Suzuki-Miyaura coupling often represents the best balance of reliability, scope, and ease of execution. As a program progresses towards process development and scale-up, the potential benefits of direct arylation in terms of atom economy and reduced waste should be carefully evaluated. While the Stille and Negishi couplings remain powerful tools in the synthetic chemist's arsenal, their application in a manufacturing setting is often limited by toxicity and handling concerns. Ultimately, a thorough understanding of the cost-benefit profile of each method is essential for making informed decisions that will accelerate the journey from laboratory discovery to life-saving medicine.
References
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508–524. [Link]
- Negishi, E. I. (1982). Palladium- or Nickel-Catalyzed Cross Coupling. A New Class of Carbon-Carbon Bond-Forming Reactions. Accounts of Chemical Research, 15(11), 340–348. [Link]
- Ackermann, L. (2009). Carboxylate-Assisted Ruthenium-Catalyzed Alkenylations and Arylations via C-H Bond Cleavage. Chemical Reviews, 111(3), 1315–1345. [Link]
Green chemistry metrics for Suzuki couplings with 2-Chloro-3-fluorophenylboronic acid
An Application Scientist's Guide to Green Chemistry Metrics for Suzuki Couplings with 2-Chloro-3-fluorophenylboronic Acid
In the landscape of modern pharmaceutical and fine chemical synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds.[1] Its versatility and functional group tolerance have made it an indispensable tool.[2] However, with increasing environmental consciousness, the chemical industry is shifting its focus towards more sustainable and greener manufacturing processes.[3] This guide provides a comparative analysis of different Suzuki coupling protocols for the synthesis of a biaryl compound using this compound, evaluated through the lens of key green chemistry metrics.
The Imperative of Green Chemistry in Process Development
Green chemistry is a framework of principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances.[4] To quantify the "greenness" of a chemical process, several metrics have been developed. Among the most widely adopted are Atom Economy, E-Factor (Environmental Factor), and Process Mass Intensity (PMI).[5]
-
Atom Economy (AE): A theoretical measure of the efficiency of a reaction in converting reactants to the desired product. It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants.
-
E-Factor: A more practical metric that considers the actual amount of waste generated per kilogram of product. It is calculated as the total mass of waste divided by the mass of the product.[6] A lower E-Factor signifies a greener process.[7]
-
Process Mass Intensity (PMI): A holistic metric that evaluates the total mass of materials (reactants, solvents, reagents, process water) used to produce a specified mass of product.[8] It is calculated as the total mass input divided by the mass of the product.[9] The ideal PMI is 1, meaning no waste is generated.
Model Reaction: The Suzuki Coupling of this compound and 4-Bromoanisole
For this comparative guide, we will consider the Suzuki coupling of this compound with 4-bromoanisole to produce 2-chloro-3-fluoro-4'-methoxy-1,1'-biphenyl. This reaction is representative of those used in the synthesis of complex molecules for the pharmaceutical and materials science industries.
Comparative Protocols and Green Metrics Analysis
We will evaluate three distinct protocols for our model reaction, each representing a different approach to "greening" the synthesis.
Protocol A: Traditional Approach with an Organic Solvent
This protocol represents a conventional method for Suzuki coupling, often employed in academic and industrial settings.
Experimental Protocol:
-
To a round-bottom flask, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol).
-
Add sodium carbonate (2.0 mmol) as a 2M aqueous solution.
-
Add toluene (10 mL) as the solvent.
-
Degas the mixture by bubbling with an inert gas (e.g., Argon) for 15 minutes.
-
Heat the reaction mixture to 100°C and stir for 12 hours.
-
Upon completion, cool the reaction, dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, wash with brine (10 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final product.
Protocol B: Greener Solvent Approach
This protocol replaces the traditional organic solvent with a more environmentally benign alternative, in this case, a mixture of ethanol and water.[10]
Experimental Protocol:
-
To a round-bottom flask, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), and Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol) with triphenylphosphine (PPh₃) (0.04 mmol).
-
Add potassium carbonate (2.0 mmol).
-
Add a 9:1 mixture of ethanol/water (10 mL).
-
Degas the mixture by bubbling with an inert gas for 15 minutes.
-
Heat the reaction mixture to 80°C and stir for 8 hours.
-
After cooling, most of the product precipitates. Filter the solid and wash with cold ethanol.
-
The filtrate can be concentrated and extracted with a greener solvent like ethyl acetate (20 mL) to recover any remaining product.
-
The collected solid is further purified by recrystallization from ethanol.
Protocol C: Heterogeneous Catalyst in Aqueous Media
This protocol utilizes a recyclable heterogeneous catalyst, Palladium on carbon (Pd/C), in water, a truly green solvent.[11]
Experimental Protocol:
-
In a reaction vessel, combine this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), 10% Palladium on carbon (Pd/C) (0.01 mmol Pd), and potassium phosphate (K₃PO₄) (2.0 mmol).
-
Add water (10 mL) as the solvent.
-
Heat the mixture to 100°C and stir vigorously for 6 hours.
-
Upon completion, cool the reaction to room temperature.
-
The catalyst can be recovered by filtration.
-
The product is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried, and concentrated.
-
The crude product is purified by recrystallization.
Quantitative Comparison of Green Chemistry Metrics
The following table summarizes the calculated green chemistry metrics for the three protocols. The calculations are based on a hypothetical 90% yield for all reactions for a standardized comparison.
| Metric | Protocol A (Traditional) | Protocol B (Greener Solvent) | Protocol C (Heterogeneous Catalyst) |
| Atom Economy (AE) | 56.2% | 56.2% | 56.2% |
| E-Factor | ~150 | ~80 | ~60 |
| Process Mass Intensity (PMI) | ~151 | ~81 | ~61 |
Note: The E-Factor and PMI values are estimates and can vary based on the efficiency of solvent recovery and recycling.
Discussion of Results
The Atom Economy is identical for all three protocols as it is a theoretical value based on the stoichiometry of the reaction and does not account for solvents or reagents used in excess.
The E-Factor and Process Mass Intensity (PMI) provide a more realistic comparison of the environmental impact of each process.
-
Protocol A exhibits the highest E-Factor and PMI, primarily due to the large volumes of organic solvents used in both the reaction and the purification steps. Toluene is a hazardous solvent, and silica gel chromatography contributes significantly to the waste generated.[12]
-
Protocol B shows a significant improvement in its green metrics. The use of ethanol, a bio-based and less toxic solvent, and the replacement of column chromatography with recrystallization drastically reduce the waste generated.
-
Protocol C represents the greenest approach among the three. The use of water as the solvent and a recyclable heterogeneous catalyst minimizes the environmental footprint.[13] The lower catalyst loading and the potential for catalyst reuse further enhance its sustainability.[1]
Visualizing the Workflow
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Green Chemistry Evaluation Workflow
Caption: A workflow for the evaluation and optimization of a chemical process using green chemistry metrics.
Conclusion and Future Outlook
This guide demonstrates that a critical evaluation of Suzuki coupling protocols using green chemistry metrics can lead to the selection and development of more sustainable synthetic routes. While traditional methods may be effective in terms of yield, they often carry a significant environmental burden. By considering factors such as solvent choice, catalyst type and loading, and purification methods, researchers can significantly reduce waste and improve the overall greenness of their processes. The move towards greener solvents, heterogeneous catalysts, and alternative energy sources like microwave irradiation will continue to shape the future of sustainable chemical synthesis.[14]
References
- Aktoudianakis, E., et al. (2008). "Greening Up" the Suzuki Reaction.
- Collier, G. S., & Layton, J. (n.d.). Elucidating the use of Green Solvents in Suzuki Polymerization Reactions. University of West Florida. [Link]
- D'Alterio, M. C., et al. (2021). Mechanistic aspects of the palladium-catalyzed Suzuki-Miyaura reaction. Chemistry—A European Journal, 27(46), 13481–13493. [Link]
- Gao, P., et al. (2020). Novel heterogeneous catalysts for CO₂ hydrogenation to liquid fuels. ACS Central Science, 6(10), 1657–1670. [Link]
- Heiskanen, J. P., et al. (2018). Green chemistry metrics for organic synthetic chemistry. OuluREPO. [Link]
- Joshi, D. R., & Adhikari, N. (2019). A review on the Suzuki-Miyaura cross-coupling reaction and its applications. Journal of the Nepal Chemical Society, 40, 1-19. [Link]
- Kaur, H., Shah, D., & Pal, U. (2011). Resin encapsulated palladium nanoparticles: An efficient and robust catalyst for microwave enhanced Suzuki–Miyaura coupling.
- Lipshutz, B. H., et al. (2024). Study questions sustainability benefits of replacing palladium with nickel in cross-coupling reactions. Chemistry World. [Link]
- Liu, L., et al. (2014). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Sustainable Chemistry & Engineering, 2(4), 649–654. [Link]
- Luescher, M., Gallou, F., & Lipshutz, B. H. (2024). The impact of earth-abundant metals as a replacement for Pd in cross coupling reactions. Green Chemistry. [Link]
- Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250. [Link]
- Shaughnessy, K. H. (2014). Greener Approaches to Cross-Coupling. In New Trends in Cross-Coupling: Theory and Applications (pp. 645-696). Royal Society of Chemistry. [Link]
- Sheldon, R. A. (2017). The E Factor: Fifteen years on. Green Chemistry, 19(1), 18-43. [Link]
- Sheldon, R. A. (n.d.). E-Factor. www.sheldon.nl. [Link]
- Singh, D., & Collins, K. D. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
- Tolomelli, A., et al. (2022). Greening cross coupling reactions by using sustainable solvents/bases blends. ACS Green Chemistry & Engineering Conference. [Link]
- Veses, A., et al. (2021). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions.
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- 4. DEVELOPMENT OF NOVEL GREEN CATALYTIC SYSTEMS FOR EFFICIENT SUZUKI-MIYAURA CROSS-COUPLING IN SUSTAINABLE SOLVENT MEDIA: ENHANCING C–C BOND FORMATION AND ENVIRONMENTAL IMPACT REDUCTION | EUROPEAN JOURNAL OF MODERN MEDICINE AND PRACTICE [inovatus.es]
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A Senior Application Scientist's Guide to Cross-Coupling Reactions: A Head-to-Head Comparison
In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions represent a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds. These transformations are indispensable in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] This guide provides a detailed, head-to-head comparison of the most prominent cross-coupling methodologies: Suzuki-Miyaura, Stille, Heck, Sonogashira, Buchwald-Hartwig, and Negishi couplings. We will delve into the mechanistic nuances, practical advantages and limitations, and provide representative experimental protocols to aid researchers in selecting the optimal method for their synthetic challenges.
The Catalytic Heart: A Generalized Palladium Cycle
At the core of these diverse transformations lies a common mechanistic framework revolving around a palladium catalyst. The catalytic cycle typically initiates with a Pd(0) species, which undergoes oxidative addition with an organic halide or triflate. The resulting Pd(II) intermediate then engages in a key step—transmetalation or a related process—with a nucleophilic partner. Finally, reductive elimination forges the new bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2] The specific nature of the nucleophilic partner and the reaction conditions are what differentiate these powerful synthetic tools.
Suzuki-Miyaura Coupling: The Virtues of Boron
The Suzuki-Miyaura reaction is arguably one of the most widely utilized cross-coupling methods, celebrated for its mild reaction conditions, broad functional group tolerance, and the use of generally low-toxicity and environmentally benign organoboron reagents.[3][4] The reaction's versatility has made it a mainstay in both academic and industrial settings for the synthesis of biaryls, a common motif in pharmaceuticals.[3]
Mechanism: The catalytic cycle begins with the oxidative addition of an organic halide to a Pd(0) complex. A key feature of the Suzuki coupling is the activation of the organoboron species by a base, which facilitates the transmetalation step.[5] Reductive elimination then yields the desired product and regenerates the Pd(0) catalyst.[6]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Advantages:
-
Mild reaction conditions.[3]
-
High functional group tolerance.[4]
-
Commercially available and diverse range of boronic acids and esters.[3]
-
Low toxicity of boron-containing reagents and byproducts.[3]
Limitations:
-
The presence of a base can be problematic for base-sensitive substrates.
-
Protodeboronation can be a competing side reaction, especially with heteroaromatic boronic acids.[7]
Representative Experimental Protocol: Suzuki-Miyaura Coupling
Reaction: Coupling of 4-iodotoluene with phenylboronic acid.
Materials:
-
4-Iodotoluene (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-iodotoluene, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[3]
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.[3]
-
Add degassed toluene and degassed water via syringe.[3]
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 2-24 hours.[3]
-
Monitor the reaction progress by TLC or GC-MS.[3]
-
Upon completion, cool the reaction to room temperature, add water, and extract the product with ethyl acetate.[3]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]
-
Purify the crude product by silica gel column chromatography.[3]
Stille Coupling: The Power of Organotins
The Stille coupling utilizes organotin reagents (stannanes) as the nucleophilic partner and is known for its ability to tolerate a wide variety of functional groups.[8][9] The reaction conditions are generally mild, and the organotin reagents are often stable to air and moisture.[10]
Mechanism: Similar to the Suzuki coupling, the Stille reaction proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. A key difference is that the transmetalation step does not typically require a base.
Caption: Catalytic cycle of the Stille coupling reaction.
Advantages:
-
Excellent functional group tolerance.[9]
-
Organotin reagents are often stable and can be purified by chromatography.[10]
-
The reaction is generally insensitive to the presence of water.[11]
Limitations:
-
The primary drawback is the toxicity of organotin compounds and their byproducts.[10][12]
-
Aryl chlorides are generally not reactive enough.[8]
Representative Experimental Protocol: Stille Coupling
Reaction: Coupling of iodobenzene with vinyltributyltin.
Materials:
-
Iodobenzene (1.0 mmol, 1.0 equiv)
-
Vinyltributyltin (1.1 mmol, 1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Anhydrous and degassed THF (5 mL)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve iodobenzene and vinyltributyltin in THF.
-
Add Pd(PPh₃)₄ to the solution.
-
Heat the reaction mixture to reflux (around 65 °C) and stir for 6-12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 30 minutes to precipitate the tin fluoride byproduct.
-
Filter the mixture through a pad of Celite, washing with diethyl ether.
-
Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by column chromatography.
Heck Reaction: The Olefin Connection
The Heck reaction, or Mizoroki-Heck reaction, is a powerful method for the formation of carbon-carbon bonds between an unsaturated halide (or triflate) and an alkene.[14] This reaction is particularly useful for the synthesis of substituted alkenes.[14]
Mechanism: The catalytic cycle involves the oxidative addition of the halide to Pd(0), followed by migratory insertion of the alkene into the Pd-C bond. The final step is a β-hydride elimination, which forms the product and a palladium-hydride species. The base then regenerates the Pd(0) catalyst.[15]
Caption: Catalytic cycle of the Heck reaction.
Advantages:
-
Excellent method for the synthesis of substituted alkenes.[14]
-
Tolerates a wide range of functional groups.
-
Does not require the pre-formation of organometallic reagents.
Limitations:
-
Regioselectivity can be an issue with unsymmetrical alkenes.
-
The use of a base is required.[14]
-
High temperatures are often necessary.[16]
Representative Experimental Protocol: Heck Reaction
Reaction: Coupling of iodobenzene with styrene.
Materials:
-
Iodobenzene (1.0 mmol, 1.0 equiv)
-
Styrene (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)
-
Triethylamine (NEt₃, 1.5 mmol, 1.5 equiv)
-
Anhydrous DMF (5 mL)
Procedure:
-
To a Schlenk tube, add iodobenzene, styrene, Pd(OAc)₂, and DMF.[16]
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Add triethylamine and heat the reaction at 100 °C for 4-8 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture, dilute with water, and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Sonogashira Coupling: Forging the C-C Triple Bond
The Sonogashira coupling is the premier method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[17] This reaction is widely used in the synthesis of natural products, pharmaceuticals, and organic materials.[18]
Mechanism: The Sonogashira reaction typically employs a dual catalytic system of palladium and copper.[19] The palladium cycle is similar to other cross-coupling reactions. The copper co-catalyst is believed to form a copper(I) acetylide, which then undergoes transmetalation with the Pd(II) complex.[17] Copper-free versions of the Sonogashira reaction have also been developed.[18]
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Advantages:
-
Reliable method for the synthesis of internal alkynes.
-
Mild reaction conditions.[20]
-
Tolerates a wide variety of functional groups.
Limitations:
-
The copper co-catalyst can lead to the formation of alkyne homocoupling products (Glaser coupling).[20]
-
Requires the use of a base.[17]
Representative Experimental Protocol: Sonogashira Coupling
Reaction: Coupling of iodobenzene with phenylacetylene.
Materials:
-
Iodobenzene (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)
-
Triethylamine (NEt₃, 5 mL)
Procedure:
-
In a Schlenk flask, dissolve iodobenzene, phenylacetylene, Pd(PPh₃)₄, and CuI in triethylamine.
-
Degas the solution with argon for 15 minutes.
-
Stir the reaction at room temperature for 4-8 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Once complete, remove the triethylamine under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous ammonium chloride, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the product by column chromatography.
Buchwald-Hartwig Amination: Mastering the C-N Bond
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines.[21] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and materials science.[22]
Mechanism: The catalytic cycle is similar to C-C coupling reactions, involving oxidative addition of the aryl halide to Pd(0), followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination then forms the C-N bond and regenerates the Pd(0) catalyst.[23]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Advantages:
-
Highly efficient method for C-N bond formation.[21]
-
Broad substrate scope, including primary and secondary amines.[22]
-
Can be used to synthesize a wide variety of arylamines.
Limitations:
-
Requires a strong base, which can limit functional group tolerance.[24]
-
Catalyst poisoning can be an issue with certain substrates.[24]
-
Aryl chlorides can be challenging substrates.[22]
Representative Experimental Protocol: Buchwald-Hartwig Amination
Reaction: Coupling of 4-bromotoluene with morpholine.
Materials:
-
4-Bromotoluene (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)
-
Xantphos (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, Xantphos, and NaOtBu to a Schlenk tube.
-
Add toluene, followed by 4-bromotoluene and morpholine.
-
Seal the tube and heat the mixture at 100 °C for 12-24 hours.
-
Monitor the reaction by GC-MS.
-
After cooling, dilute the reaction with diethyl ether and filter through a plug of silica gel.
-
Concentrate the filtrate and purify the product by column chromatography.
Negishi Coupling: The Versatility of Organozincs
The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a palladium or nickel complex.[25] A key advantage of this method is the high functional group tolerance of organozinc reagents.[26]
Mechanism: The Negishi coupling follows the standard cross-coupling catalytic cycle. The organozinc reagent undergoes transmetalation with the Pd(II) intermediate without the need for a base.
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Safety Operating Guide
Part 1: Hazard Identification and Risk Assessment - The 'Why' Behind the Procedure
An Application Scientist's Guide to the Proper Disposal of 2-Chloro-3-fluorophenylboronic Acid
For the modern researcher, excellence in the laboratory extends beyond groundbreaking discoveries to encompass a rigorous commitment to safety and environmental stewardship. The handling and disposal of specialized reagents like this compound are paramount to this commitment. This guide provides a comprehensive, scientifically-grounded framework for the proper disposal of this compound, moving beyond a simple checklist to explain the causality behind each procedural step. Our objective is to empower you with the knowledge to manage chemical waste safely, compliantly, and with confidence.
Understanding the intrinsic properties of a chemical is the foundation of its safe management. This compound is a valuable reagent, often used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1] However, its structure necessitates a careful approach to disposal.
Chemical Profile and Hazard Summary
A thorough risk assessment begins with the information provided in the Safety Data Sheet (SDS). The key data for this compound (CAS No. 871329-52-1) is summarized below.
| Property | Data | Source |
| CAS Number | 871329-52-1 | [2][3] |
| Molecular Formula | C₆H₅BClFO₂ | [3] |
| Appearance | White to off-white solid | [2] |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation. | [2] |
| GHS Pictogram | Irritant (Xi) | [3] |
| Storage | Store under inert gas at 2-8°C | [3] |
Expert Analysis of Hazards
The GHS classifications provided by the SDS are our starting point, but a deeper understanding is crucial for safe handling.
-
Dermal and Ocular Hazards : The classifications "Causes skin irritation (Category 2)" and "Causes serious eye irritation (Category 2)" indicate that direct contact can lead to inflammation, redness, and discomfort.[2] Prolonged skin contact may cause more significant issues, while eye contact can result in substantial, though reversible, damage. This underscores the absolute requirement for appropriate Personal Protective Equipment (PPE) at all times.
-
Halogenated Aromatic System : The presence of chlorine and fluorine atoms on the phenyl ring places this compound in the category of halogenated organic waste. Halogenated compounds are of particular environmental concern because their incineration can produce dioxins and other persistent organic pollutants if not performed at sufficiently high temperatures in specialized facilities. Therefore, they must never be mixed with non-halogenated waste streams.
-
Boronic Acid Functionality : Boronic acids are Lewis acids, meaning they can accept a pair of electrons.[4] This property makes them incompatible with strong bases. They are also known to be susceptible to oxidation, a process that can generate organic radicals.[1] While generally stable, they can form cyclic anhydrides (boroxines) upon dehydration.[5] This reactivity profile demands careful segregation from incompatible chemicals in the waste container.
Part 2: Pre-Disposal Operations: Ensuring Safety at the Source
Proper disposal begins long before the waste container is full. It starts with implementing correct procedures at the point of waste generation. This aligns with the principles of the Occupational Safety and Health Administration (OSHA) Laboratory Standard, which mandates the development of a Chemical Hygiene Plan (CHP) to minimize employee exposure to hazardous chemicals.[6]
Required Personal Protective Equipment (PPE)
Based on the hazard profile, the following PPE is mandatory when handling this compound or its waste.
| PPE Item | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or tight-sealing safety goggles | Protects against dust particles and splashes causing serious eye irritation.[7] |
| Hand Protection | Nitrile gloves (or other chemically resistant gloves) | Prevents skin contact that can cause irritation.[8] |
| Body Protection | Standard laboratory coat | Protects skin and personal clothing from contamination.[9] |
Engineering Controls
All handling of this compound, including weighing the solid and preparing solutions, should be performed inside a certified chemical fume hood.[10] This primary engineering control minimizes the inhalation of any airborne dust particles and contains potential spills.
Waste Segregation: A Critical Decision
Segregating waste correctly is arguably the most critical step in the disposal process. Improper segregation can lead to dangerous chemical reactions within the waste container and dramatically increases the cost and complexity of disposal for the entire institution. The following diagram outlines the decision-making process for waste generated from this compound.
Caption: Waste segregation decision tree for this compound.
Part 3: Step-by-Step Disposal Protocol
This protocol adheres to the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), which governs hazardous waste management from "cradle to grave."[11]
Step 1: Waste Classification
Any chemical waste must be evaluated to determine if it is hazardous.[12] this compound, as a halogenated organic compound with irritant properties, must be managed as hazardous waste. Do not dispose of this chemical or its containers in the regular trash or down the drain.[13]
Step 2: Containerization of Waste
The choice of container and its proper labeling are mandated by federal and local regulations.
-
For Solid Waste (Unused reagent, contaminated wipes, etc.):
-
Select Container: Use a wide-mouth, sealable container made of a compatible material like high-density polyethylene (HDPE).
-
Labeling: Affix a university- or company-approved "Hazardous Waste" label to the container before adding any waste.
-
Contents: Clearly write the full chemical name: "this compound." Do not use abbreviations. List any other solid components.
-
Collection: Place contaminated items (e.g., weigh boats, gloves, paper towels used for cleanup) into the designated container.
-
Closure: Keep the container securely closed at all times except when adding waste.[12] This is a common point of regulatory violation.
-
-
For Liquid Waste (Reaction residues, solvent rinses, etc.):
-
Select Container: Use a sealable, chemically compatible solvent waste container (e.g., HDPE carboy) designated for "Halogenated Organic Liquid Waste."
-
Labeling: As with solid waste, the container must be pre-labeled with a Hazardous Waste tag.
-
Contents: List all components of the waste stream. For example: "Methanol, water, this compound."
-
Collection: Carefully pour the liquid waste into the container using a funnel.
-
Closure: Always keep the container sealed when not in use.
-
Step 3: Managing Empty Containers
An "empty" chemical container can still pose a hazard and is subject to regulation.
-
Thorough Rinsing: To render a container "RCRA empty," it must be triple-rinsed.[14]
-
Collect Rinsate: The first rinse of a container that held this compound must be collected and disposed of as hazardous liquid waste.[14] For best practice, it is advisable to collect all three rinses.
-
Container Disposal: Once triple-rinsed and air-dried in a fume hood, the original label must be defaced or removed. The container can then typically be disposed of in the regular trash or recycled, depending on institutional policy.
Step 4: Storage and Pickup
Store sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be away from incompatible materials and general traffic. Once a container is full, submit a chemical waste pickup request to your institution's Environmental Health & Safety (EHS) department.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-3-fluorophenylboronic acid
In the landscape of pharmaceutical research and drug development, substituted phenylboronic acids are invaluable building blocks. However, their utility is matched by the critical need for rigorous safety protocols. This guide provides an in-depth, procedural framework for the safe handling of 2-Chloro-3-fluorophenylboronic acid, focusing on the selection, use, and disposal of Personal Protective Equipment (PPE). As scientists, our primary responsibility is to mitigate risk, not just for ourselves but for our colleagues and environment. This document is designed to build your confidence and competence in handling this and similar reagents safely.
Foundational Step: The Hazard Assessment
Understanding the specific risks associated with this compound is the logical starting point for defining our safety protocols. The causality is simple: the hazards dictate the necessary protection. Based on its Safety Data Sheet (SDS), this compound, like many of its class, presents a multi-faceted risk profile.[1]
A hazard assessment is the first step in any laboratory procedure.[2][3] The Occupational Safety and Health Administration (OSHA) mandates that employers assess the workplace to determine if hazards are present that necessitate the use of PPE.[4][5]
Table 1: Hazard Profile of this compound
| Hazard Classification | Description | GHS Pictogram | Precautionary Statement Reference |
| Acute Oral Toxicity | Harmful if swallowed. | GHS07 (Exclamation Mark) | [1][6] |
| Skin Corrosion/Irritation | Causes skin irritation upon contact. | GHS07 (Exclamation Mark) | [1][7][8] |
| Serious Eye Damage/Irritation | Causes serious, potentially damaging eye irritation. | GHS07 (Exclamation Mark) | [1][7][9] |
| Specific Target Organ Toxicity | May cause respiratory irritation if inhaled as a dust or aerosol. | GHS07 (Exclamation Mark) | [1][6][10] |
These hazards necessitate a comprehensive PPE strategy to create a barrier between the researcher and the chemical, preventing exposure through ingestion, skin contact, eye contact, and inhalation.[3][5]
Core PPE Requirements: Your Primary Line of Defense
Minimum PPE for any work in a laboratory where chemical hazards are present includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[2] However, for this compound, a more robust selection is required based on the specific hazards.
Eye and Face Protection
The risk of serious eye irritation is high.[1] Therefore, standard safety glasses are insufficient.
-
Mandatory: Chemical splash goggles that conform to ANSI Z87.1 standards are required whenever handling this chemical in liquid or solid form.[2] They provide a seal around the eyes, protecting against splashes and airborne dust.
-
Recommended for High-Risk Tasks: When handling larger quantities (>10g) or performing operations with a significant splash or aerosolization risk (e.g., sonicating, heating, or transferring solutions under pressure), a face shield must be worn in addition to chemical splash goggles.[2][3] The goggles remain the primary eye protection.
Hand Protection
To prevent skin irritation, appropriate gloves are essential.[10] No single glove material protects against all chemicals, so selection is key.[11]
-
Material: Nitrile gloves are an excellent choice for general use and provide good protection against a wide variety of chemicals, including boronic acids.[11][12][13]
-
Best Practice: For prolonged handling or in the event of a spill, consider "double gloving" with two pairs of nitrile gloves. This provides an extra layer of protection and allows for the safe removal of the outer glove if contamination occurs. Inspect gloves for any signs of degradation or punctures before each use.[7]
Body Protection
Protecting your skin and personal clothing from contamination is crucial.
-
Lab Coat: A standard cotton or polyester/cotton blend lab coat is mandatory to protect against minor spills and dust.[2][3]
-
Chemical-Resistant Apron: When handling larger volumes of solutions or when there is a significant splash risk, a chemical-resistant apron worn over the lab coat is strongly recommended.[11]
Respiratory Protection
This compound is a solid that can be easily aerosolized, especially during weighing and transfer, posing a respiratory irritation hazard.[1]
-
Engineering Controls First: All handling of the solid chemical should be performed within a certified chemical fume hood to minimize inhalation exposure.[12][14]
-
When Respirators are Necessary: If a fume hood is not available or during a large spill cleanup, respiratory protection is required. A NIOSH-approved N95 dust mask may be sufficient for containing dust, but a half-mask or full-face respirator with appropriate cartridges for organic vapors and particulates offers superior protection.[3][13] All respirator use must be part of a formal respiratory protection program, as required by OSHA, which includes fit testing and medical clearance.[15]
Operational Plan: PPE Selection Workflow
The level of PPE required is not static; it must adapt to the specific task and associated risks. This workflow diagram illustrates the decision-making process for selecting appropriate PPE.
Caption: PPE selection based on the specific laboratory task.
Procedural Guidance: Donning and Doffing Protocols
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Protocol 1: Donning (Putting On) PPE
-
Attire Check: Confirm you are wearing long pants and closed-toe shoes.
-
Body Protection: Don the lab coat and fasten all buttons. If required, put on a chemical-resistant apron.
-
Respiratory Protection: If your hazard assessment requires a respirator, perform a seal check and don it now.
-
Eye and Face Protection: Put on chemical splash goggles. If required, add a face shield over the goggles.
-
Hand Protection: Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat. If double-gloving, don the second pair over the first.
Protocol 2: Doffing (Removing) PPE
This process is designed to move from most contaminated to least contaminated.
-
Outer Gloves: If double-gloved, remove the outer, most contaminated pair.
-
Body Protection: Unbutton your lab coat. Remove your apron (if used) and lab coat by rolling it outwards and away from your body, ensuring the contaminated exterior is contained inward. Place it in a designated receptacle for laundry or disposal.
-
Face and Eye Protection: Remove the face shield (if used) from the back of your head. Then, remove goggles from the back. Place them in a designated area for decontamination.
-
Respiratory Protection: Remove your respirator from the back.
-
Inner Gloves: Remove the final pair of gloves by peeling one off from the cuff and balling it into the palm of the other gloved hand. Slide a finger from your clean hand under the cuff of the remaining glove and peel it off over the balled-up glove.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[7]
Disposal and Decontamination Plan
Proper disposal is a crucial final step in the safe handling workflow.
Spill Management
-
Alert & Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.[16]
-
Don Appropriate PPE: Before cleaning, don the highest level of required PPE, including respiratory protection, double gloves, goggles, face shield, and a chemical apron.
-
Containment: For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne. For liquid spills, surround the area with an inert absorbent (e.g., sand, vermiculite).
-
Cleanup: Carefully sweep or scoop the contained material into a clearly labeled, sealed container for hazardous waste.[14]
-
Decontaminate: Wipe the spill area with a suitable solvent, followed by soap and water. All cleanup materials are considered hazardous waste.
Disposal of Contaminated PPE
-
Grossly Contaminated Items: Any PPE that is heavily contaminated (e.g., from a direct splash) must be disposed of as hazardous waste. This includes gloves, aprons, and lab coats.
-
Routine Disposal: Gloves should be disposed of after each use. Place all contaminated disposable PPE into a designated hazardous waste bag or container.[12]
Chemical Waste Disposal
-
Segregation is Key: this compound is a halogenated organic compound. It must be disposed of in a waste container specifically designated for "Halogenated Organic Waste."[17][18]
-
Never mix with incompatible waste streams such as non-halogenated solvents, strong acids, bases, or oxidizers.[19][20]
-
Labeling: Ensure the waste container is clearly and accurately labeled with its contents.
-
Final Disposal: All chemical waste must be disposed of through your institution's licensed hazardous waste disposal program in accordance with local, state, and federal regulations.[14][16][21]
By adhering to this comprehensive guide, researchers can confidently and safely utilize this compound, upholding the highest standards of laboratory safety and scientific integrity.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
